cryptogein
Description
Properties
CAS No. |
115742-70-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Synonyms |
cryptogein |
Origin of Product |
United States |
Foundational & Exploratory
Cryptogein: A Technical Guide to its Function as a Pathogen-Associated Molecular Pattern (PAMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptogein, a 10 kDa proteinaceous elicitin secreted by the oomycete Phytophthora cryptogea, serves as a potent Pathogen-Associated Molecular Pattern (PAMP) in plants, particularly in tobacco (Nicotiana tabacum).[1] Its recognition by the plant's innate immune system triggers a cascade of defense responses, including a characteristic Hypersensitive Response (HR) and the development of Systemic Acquired Resistance (SAR), conferring broad-spectrum protection against subsequent pathogen attacks.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, detailing the signaling pathways, key experimental methodologies, and quantitative data associated with its function.
This compound Recognition and Binding
The initiation of the plant defense response is contingent upon the specific recognition of this compound at the plasma membrane. This interaction is characterized by high affinity and specificity, a hallmark of PAMP-receptor binding.
Quantitative Data: Receptor Binding Affinity
| Parameter | Value | Plant System | Reference |
| Dissociation Constant (Kd) | ~2 nM | Tobacco (Nicotiana tabacum) plasma membrane | [4][5][6] |
| Binding Sites | Single class | Tobacco (Nicotiana tabacum) plasma membrane | [4][5] |
| Optimal pH for Binding | ~7.0 | Tobacco (Nicotiana tabacum) plasma membrane | [4][5] |
| Apparent Functional Molecular Mass of Receptor Component | 193 kDa | Tobacco (Nicotiana tabacum) plasma membrane | [6] |
| Identified Glycoprotein Components (cross-linking) | 162 kDa and 50 kDa | Tobacco (Nicotiana tabacum) plasma membrane | [6] |
The this compound-Induced Signaling Cascade
Upon binding to its putative receptor, this compound instigates a rapid and complex signaling cascade, leading to the activation of downstream defense responses. The key events in this pathway are detailed below.
Early Signaling Events
-
Protein Phosphorylation : One of the earliest detectable events is the rapid phosphorylation of various proteins, which is essential for the activation of subsequent downstream responses.[7][8] The use of protein kinase inhibitors like staurosporine (B1682477) has been shown to block this compound-induced responses, highlighting the critical role of phosphorylation.[9]
-
Ion Fluxes : this compound triggers significant changes in ion transport across the plasma membrane. This includes a massive and sustained influx of Ca²⁺, which is a central regulator of the signaling cascade.[9][10] This is accompanied by an efflux of K⁺ and Cl⁻ ions.[2]
-
Reactive Oxygen Species (ROS) Burst : A rapid and transient production of reactive oxygen species, often referred to as the oxidative burst, is a hallmark of PAMP-triggered immunity. This is primarily mediated by a plasma membrane-bound NADPH oxidase.[11][12]
-
Nitric Oxide (NO) Production : Following receptor binding, a burst of nitric oxide is also observed. NO, in conjunction with ROS, plays a crucial role in the induction of the hypersensitive response and defense gene expression.[1]
Downstream Signaling and Responses
-
Mitogen-Activated Protein Kinase (MAPK) Cascade Activation : this compound perception leads to the activation of MAPK cascades, which are key signaling modules that relay the initial perception of the PAMP to the nucleus to regulate gene expression.[2]
-
Defense Gene Expression : The signaling cascade culminates in the transcriptional reprogramming of the plant cell, leading to the expression of a suite of defense-related genes. These include genes involved in phytoalexin biosynthesis, pathogenesis-related (PR) proteins, and enzymes of the phenylpropanoid pathway.[3][13][14]
-
Hypersensitive Response (HR) : In incompatible interactions, this compound induces a localized programmed cell death at the site of application, known as the hypersensitive response.[2] This rapid cell death is thought to restrict the growth of biotrophic pathogens.
-
Systemic Acquired Resistance (SAR) : Following the initial localized response, a long-lasting, broad-spectrum resistance develops throughout the plant, a phenomenon known as systemic acquired resistance.[7]
Key Experimental Protocols
The elucidation of the this compound signaling pathway has been made possible through a variety of experimental techniques. Detailed methodologies for key experiments are provided below.
Measurement of ROS Burst using Luminol-Based Chemiluminescence
This protocol is adapted for the measurement of ROS production in plant leaf discs.
Materials:
-
Plant leaf tissue (e.g., Nicotiana benthamiana)
-
Biopsy punch (4 mm)
-
96-well white, flat-bottomed microtiter plate
-
Luminol solution (100 µM)
-
Horseradish peroxidase (HRP) (10 µg/mL)
-
This compound solution (e.g., 100 nM)
-
Luminometer plate reader
Procedure:
-
Excise 4 mm leaf discs from 4-5 week old plants, avoiding the mid-vein.
-
Float the leaf discs, adaxial side up, in a 96-well plate with 100 µL of sterile double-distilled water (ddH₂O) per well.
-
Incubate the plate overnight in the dark at room temperature to allow the tissue to recover from wounding.
-
The following day, carefully remove the water from each well.
-
Prepare the reaction solution containing 100 µM luminol, 10 µg/mL HRP, and the desired concentration of this compound in ddH₂O.
-
Add 100 µL of the reaction solution to each well.
-
Immediately place the plate in a luminometer and measure luminescence over a period of 40-60 minutes, with readings taken at 2-minute intervals. The integration time should be set to 1000 ms.
MAPK Activation Assay via Immunoblotting
This protocol outlines the detection of MAPK activation through the phosphorylation status of MAPK proteins.
Materials:
-
Plant seedlings or leaf discs
-
Liquid nitrogen
-
Extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease and phosphatase inhibitors)
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibody (e.g., anti-phospho-p44/42 MAPK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Treat plant material with this compound for a specified time course (e.g., 0, 5, 15, 30 minutes).
-
Immediately freeze the tissue in liquid nitrogen to halt cellular activity.
-
Grind the frozen tissue to a fine powder.
-
Add extraction buffer and homogenize the sample on ice.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing total protein.
-
Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody specific for the phosphorylated form of the MAPK of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
Measurement of Cytosolic Ca²⁺ Influx using Aequorin
This method utilizes transgenic plants expressing the Ca²⁺-sensitive photoprotein aequorin.
Materials:
-
Transgenic tobacco seedlings expressing cytosolic aequorin
-
Coelenterazine (B1669285) (aequorin substrate)
-
Luminometer
-
This compound solution
Procedure:
-
Grow aequorin-expressing tobacco seedlings in sterile conditions.
-
Incubate the seedlings with coelenterazine in the dark for several hours to reconstitute active aequorin.
-
Place the seedling in a luminometer cuvette.
-
Inject the this compound solution into the cuvette.
-
Immediately begin measuring luminescence to monitor the changes in cytosolic Ca²⁺ concentration. The luminescence signal is proportional to the free Ca²⁺ concentration.
Conclusion
This compound stands as a well-characterized PAMP, offering a valuable tool for dissecting the intricacies of plant innate immunity. The detailed understanding of its signaling pathway, from receptor binding to the induction of systemic resistance, provides a robust framework for researchers in plant science and pathology. Furthermore, the quantitative data and experimental protocols presented in this guide offer a practical resource for scientists aiming to investigate PAMP-triggered immunity and for professionals in the agricultural and pharmaceutical sectors exploring novel strategies for disease resistance and drug development. The continued study of this compound and its interactions with the plant immune system will undoubtedly yield further insights into the fundamental mechanisms of host-pathogen co-evolution.
References
- 1. phcogrev.com [phcogrev.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Assay to Detect Oxidative Burst in Arabidopsis Leaf Discs upon Immune Elicitation [jove.com]
- 10. Measurement of stress-induced Ca(2+) pulses in single aequorin-transformed tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli | SLU publication database (SLUpub) [publications.slu.se]
- 14. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
Cryptogein and the Plant Hypersensitive Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptogein, a 10 kDa proteinaceous elicitor secreted by the oomycete Phytophthora cryptogea, is a potent inducer of the hypersensitive response (HR) in tobacco and other sensitive plants. The HR is a form of programmed cell death at the site of pathogen infection, which serves as a crucial defense mechanism, effectively limiting the spread of the pathogen.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the this compound-induced HR, focusing on the core signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to researchers in plant biology and drug development.
Core Signaling Cascade
The perception of this compound at the plant cell plasma membrane initiates a rapid and complex signaling cascade, culminating in the hypersensitive response. This cascade can be broadly categorized into several key events: ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) pathways.
Early Signaling Events: Ion Fluxes
Upon binding of this compound to its putative plasma membrane receptor, one of the earliest detectable events is a significant alteration in ion fluxes across the cell membrane.[3][4] A hallmark of this response is a biphasic influx of calcium ions (Ca²⁺) into the cytosol.[3][5] The initial, transient peak is attributed to Ca²⁺ influx from the apoplast through plasma membrane channels, which is then followed by a second, more sustained increase resulting from the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum and vacuole.[3][6] This influx of calcium is a critical step, as its inhibition has been shown to suppress subsequent defense responses, including the production of active oxygen species and phytoalexins.[4]
The Oxidative Burst: Reactive Oxygen Species (ROS) Production
Following the initial ion fluxes, a rapid and transient production of reactive oxygen species (ROS), often referred to as the "oxidative burst," is observed.[3][7] This is a characteristic feature of the hypersensitive response.[3] The primary source of this compound-induced ROS is the plasma membrane-bound NADPH oxidase, NtrbohD.[3] The ROS produced, including superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), act as signaling molecules to orchestrate downstream defense responses and also contribute directly to cell death.[3][8] The production of ROS is dependent on the preceding calcium influx and protein phosphorylation events.[3][5]
MAPK Cascade Activation
Mitogen-activated protein kinase (MAPK) cascades are crucial signaling modules that transduce extracellular stimuli into intracellular responses. In the context of the this compound-induced HR, specific MAPK pathways are activated. In tobacco, the Salicylic Acid-Induced Protein Kinase (SIPK) and Wounding-Induced Protein Kinase (WIPK) are activated following this compound treatment.[7][9] The activation of these MAPKs is a critical step in relaying the defense signal to the nucleus, leading to the transcriptional reprogramming required for a full defense response, including the expression of defense-related genes.[9] The activation of the MAPK cascade, including the upstream MAPK kinase (MAPKK) NtMEK2, is essential for inducing HR-like cell death and the expression of defense genes.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the this compound-induced hypersensitive response in tobacco cell cultures (Nicotiana tabacum cv. BY-2).
| Parameter | Value | Cell Type/Experimental System | Reference |
| This compound Concentration for HR Induction | 25 nM | Nicotiana tabacum suspension cells | [9] |
| This compound Concentration for Cell Death Induction | 500 nM | Apoaequorin-expressing Nicotiana tabacum BY-2 cells | [5] |
| Time to 80% Cell Death | ~8 hours | Nicotiana tabacum suspension cells (treated with 25 nM this compound) | [9] |
| Onset of Lipid Peroxidation | Onset of HR symptoms | This compound-treated Nicotiana tabacum leaves | [10] |
| Event | Timing | Cell Type/Experimental System | Reference |
| Cytosolic Ca²⁺ Influx (Initial Peak) | Within the first few minutes | Suspension-cultured Nicotiana tabacum var. Xanthi cells | [4] |
| Cytosolic Ca²⁺ Influx (Biphasic Peaks) | First peak within minutes, second peak follows | Apoaequorin-expressing Nicotiana tabacum BY-2 cells | [3][5] |
| ROS Production (Initiation) | After the cytosolic Ca²⁺ rise | Nicotiana tabacum BY-2 cells | [3] |
| MAPK Activation (SIPK and WIPK) | Rapid and transient | Nicotiana tabacum var. Xanthi cell suspensions | [7] |
| NtMEK2, SIPK, and WIPK Activation | Concurrent with HR-like cell death | Elicitin-treated Nicotiana tabacum cells | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound-induced hypersensitive response.
Measurement of Cytosolic Ca²⁺ Influx using Aequorin
This protocol is adapted for use with apoaequorin-expressing plant cell suspension cultures, such as tobacco BY-2 cells, to monitor changes in cytosolic Ca²⁺ concentration.[5][11][12][13][14]
Materials:
-
Apoaequorin-expressing tobacco BY-2 cell suspension culture
-
Coelenterazine (B1669285) (native)
-
Luminometer
-
This compound solution
-
Discharge solution (1 M CaCl₂, 10% (v/v) ethanol)
Procedure:
-
Cell Preparation: Grow apoaequorin-expressing BY-2 cells in a suitable liquid medium. Three days after subculture is often an optimal time for elicitor treatment.[5]
-
Aequorin Reconstitution: Incubate a known volume of the cell suspension with coelenterazine (final concentration typically 1-5 µM) in the dark for at least 4 hours at room temperature to reconstitute the active aequorin photoprotein.
-
Measurement:
-
Transfer an aliquot of the reconstituted cells to a luminometer cuvette.
-
Place the cuvette in the luminometer and start recording the luminescence signal (baseline).
-
Inject the this compound solution to the desired final concentration (e.g., 500 nM).[5]
-
Continuously record the luminescence emitted, which is proportional to the cytosolic Ca²⁺ concentration.
-
-
Calibration: At the end of the experiment, inject the discharge solution to lyse the cells and consume all remaining aequorin. This provides the Lmax value (total luminescence), which is used to calibrate the luminescence signal to absolute Ca²⁺ concentrations using established formulas.[11]
Quantification of Reactive Oxygen Species (ROS)
This protocol describes the quantification of extracellular H₂O₂ using the DCHBS/AAP method, which is suitable for long-term measurements in plant cell cultures.[15][16]
Materials:
-
Tobacco BY-2 cell suspension culture
-
Physiologically-balanced plant growth medium (e.g., TK4 for tobacco)
-
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate (DCHBS) stock solution (10 mM in H₂O)
-
4-Aminoantipyrine (AAP) stock solution (2 mM in H₂O)
-
Horseradish peroxidase (HRP) solution (e.g., 1 U/ml)
-
This compound solution
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Acclimation: Transfer an aliquot of the cell suspension to a petri dish or multi-well plate containing fresh, physiologically-balanced growth medium. Allow the cells to acclimate for at least 4 hours.
-
Reagent Addition: Add DCHBS, AAP, and HRP to the medium to final concentrations of 1 mM, 0.1 mM, and 1 U/ml, respectively.
-
Baseline Measurement: Collect an aliquot of the medium and measure the absorbance at 510 nm to establish a baseline.
-
Elicitation: Add the this compound solution to the desired final concentration.
-
Time-Course Measurement: Collect aliquots of the medium at regular intervals (e.g., every 10-15 minutes) and measure the absorbance at 510 nm. An increase in absorbance indicates the production of H₂O₂.
-
Quantification: The concentration of H₂O₂ can be calculated from a standard curve generated with known concentrations of H₂O₂.
Protein Extraction from Tobacco BY-2 Cells for Proteomic Analysis
This protocol outlines a general method for total protein extraction from plant suspension cells, suitable for subsequent analysis by 2D-PAGE.[1][17][18][19]
Materials:
-
Tobacco BY-2 cells
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction buffer (e.g., TRIzol reagent or a phenol-based buffer)
-
Chloroform
-
Ethanol (75%)
-
Rehydration buffer for 2D-PAGE (containing urea, thiourea, CHAPS, DTT, and IPG buffer)
Procedure:
-
Cell Harvest: Harvest BY-2 cells by filtration or centrifugation.
-
Homogenization: Immediately freeze the cell pellet in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Protein Extraction (TRIzol method):
-
Add 1 mL of TRIzol reagent per 50-100 mg of cell powder and homogenize.
-
Add 200 µL of chloroform, vortex, and incubate for 5 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase (for RNA isolation, if desired) and the interphase to a new tube. The protein is in the lower phenol-chloroform phase.
-
-
Protein Precipitation:
-
Add 1.5 mL of isopropanol to the phenol-chloroform phase, mix, and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the protein.
-
-
Protein Wash:
-
Discard the supernatant and wash the protein pellet with 2 mL of 0.3 M guanidine (B92328) hydrochloride in 95% ethanol. Incubate for 20 minutes at room temperature and centrifuge. Repeat this wash two more times.
-
Wash the pellet with 2 mL of absolute ethanol, incubate for 20 minutes, and centrifuge.
-
-
Solubilization: Air-dry the protein pellet and resuspend it in a 2D-PAGE compatible rehydration buffer.
Immunoblot Analysis of MAPK Activation
This protocol describes the detection of activated (phosphorylated) MAPKs by Western blotting using phospho-specific antibodies.[2][20][21][22][23]
Materials:
-
This compound-treated and control plant tissue/cells
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, Triton X-100, and protease and phosphatase inhibitors)
-
SDS-PAGE equipment and reagents
-
Electroblotting equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (e.g., anti-phospho-p44/42 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Extract total protein from plant samples using a suitable lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Electroblotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the signal of the band corresponding to the MAPK of interest indicates its activation.
Quantification of Hypersensitive Response by Electrolyte Leakage Assay
This assay measures the leakage of ions from cells as an indicator of cell death and loss of plasma membrane integrity.[24][25][26][27][28]
Materials:
-
Plant leaves
-
This compound solution or bacterial suspension carrying an avirulence factor
-
Syringe without a needle or vacuum infiltration apparatus
-
Deionized water
-
Conductivity meter
-
Multi-well plates
Procedure:
-
Infiltration: Infiltrate plant leaves with the this compound solution or a bacterial suspension using a syringe or vacuum infiltration. Use water or a non-pathogenic bacterial strain as a control.
-
Sample Collection: At various time points after infiltration, collect leaf discs from the infiltrated areas using a cork borer.
-
Washing: Float the leaf discs in a multi-well plate containing deionized water for a short period (e.g., 30 minutes) to wash away electrolytes released from damaged cells at the cut edges.
-
Measurement:
-
Transfer the washed leaf discs to new wells containing a known volume of fresh deionized water.
-
Measure the conductivity of the water at regular intervals over a time course (e.g., every 1-2 hours) using a conductivity meter.
-
-
Total Ion Content: After the final time point, boil or autoclave the samples to release all cellular electrolytes. Measure the conductivity again to determine the total ion content.
-
Calculation: Express the electrolyte leakage as a percentage of the total ion content for each time point. An increase in electrolyte leakage over time in the treated samples compared to the control indicates the progression of the hypersensitive response.
Visualizations: Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound perception.
Experimental Workflow: Quantifying Hypersensitive Response
Caption: Workflow for the electrolyte leakage assay to quantify HR.
Logical Relationship: Key Components of the HR
Caption: Logical flow from elicitor perception to HR outcome.
References
- 1. Protocols for Preparation of Plant Protein Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 2. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced initial events in tobacco BY-2 cells: pharmacological characterization of molecular relationship among cytosolic Ca(2+) transients, anion efflux and production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of Free Calcium in Action of this compound, a Proteinaceous Elicitor of Hypersensitive Reaction in Tobacco Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. research.unipd.it [research.unipd.it]
- 12. researchgate.net [researchgate.net]
- 13. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of ROS measurement and localization in plant tissues: challenges and solutions [protocols.io]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Transient protein expression in tobacco BY-2 plant cell packs using single and multi-cassette replicating vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of Plant Protein Samples for 2-D PAGE | Springer Nature Experiments [experiments.springernature.com]
- 20. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 21. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol for detecting SnRK2 kinase activity in plants by immunoblotting, in-gel assay, band shift, and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A quick and robust method for quantification of the hypersensitive response in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Detection and Quantification of the Hypersensitive Response Cell Death in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Systemic Acquired Resistance Induced by Cryptogein
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cryptogein, a 10-kDa proteinaceous elicitin secreted by the oomycete Phytophthora cryptogea, is a potent inducer of plant defense mechanisms, including the Hypersensitive Response (HR) and Systemic Acquired Resistance (SAR).[1][2] SAR is a long-lasting, broad-spectrum immunity that protects uninfected systemic parts of the plant from subsequent pathogen attacks.[3][4][5] This document provides an in-depth technical overview of the molecular mechanisms and signaling cascades initiated by this compound perception, leading to the establishment of SAR. It details the early signaling events, the pivotal role of salicylic (B10762653) acid, summarizes key quantitative data, outlines experimental protocols for studying these responses, and provides visual representations of the core pathways and workflows.
The Core Mechanism: From Perception to Systemic Immunity
The induction of SAR by this compound is a multi-stage process, beginning with its recognition at the cell surface and culminating in the systemic expression of defense-related genes. The overall mechanism can be bifurcated into two interconnected phases: the initial, localized defense response, which is independent of salicylic acid, and the subsequent, systemic resistance, which is critically dependent on salicylic acid.[6][7]
Perception at the Plasma Membrane
The signaling cascade is initiated by the binding of this compound to a high-affinity, N-glycoprotein receptor located on the plant cell's plasma membrane.[1][2] This recognition event is the primary trigger for the downstream signaling events. While the specific receptor has not been fully characterized, its interaction with this compound initiates a rapid and complex series of intracellular responses.[8]
Early Signaling Events (Localized & SA-Independent)
Within minutes of perception, a cascade of events is triggered, leading to localized defense and the Hypersensitive Response (HR), a form of programmed cell death at the site of application. These early events are largely independent of salicylic acid.[6][7]
-
Protein Phosphorylation and MAPK Cascades: One of the earliest detectable responses is the activation of protein kinases.[1][9][10] this compound activates several Mitogen-Activated Protein Kinases (MAPKs), including Salicylic Acid-Induced Protein Kinase (SIPK) and Wound-Induced Protein Kinase (WIPK).[11] These MAPK cascades are central signaling modules that translate the initial perception into downstream cellular responses by phosphorylating target proteins.[12][13]
-
Ion Fluxes: this compound induces significant and rapid changes in ion fluxes across the plasma membrane. A key event is a large and sustained influx of calcium ions (Ca²⁺) into the cytosol, which is essential for initiating subsequent defense responses.[10][14] This Ca²⁺ signature is biphasic, involving an initial transient peak followed by a sustained increase, and draws from both extracellular and intracellular pools.[14][15] This calcium influx is dependent on prior protein phosphorylation events.[9][10]
-
Oxidative Burst (ROS Production): A rapid generation of Reactive Oxygen Species (ROS), primarily superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), occurs in what is known as an oxidative burst.[16][17] This process is mediated by a plasma membrane-bound NADPH oxidase, such as NtrbohD in tobacco.[1][18] ROS act as signaling molecules to propagate the defense response and also contribute directly to cell wall strengthening and the HR.[16][17]
-
Nitric Oxide (NO) Production: In conjunction with the ROS burst, Nitric Oxide (NO) is produced. NO and ROS signaling pathways are interconnected; NO production is partially dependent on ROS, and in turn, NO can modulate H₂O₂ levels.[18] The interplay between ROS and NO is crucial for regulating the defense response and cell death.
Establishment of Systemic Resistance (SA-Dependent)
While the early events mediate local defense, the establishment of long-distance SAR is critically dependent on the accumulation of the plant hormone Salicylic Acid (SA).[19][20]
-
Role of Salicylic Acid (SA): SA is the key signaling molecule required for the induction and maintenance of SAR.[3][21] Experiments using transgenic tobacco plants (NahG) that cannot accumulate SA show that these plants still develop a normal necrotic response (HR) to this compound but fail to mount a systemic resistance against subsequent infections.[6][7] This demonstrates that SA acts downstream of the initial perception and HR induction but is essential for the systemic signal.
-
Signal Transduction and Systemic Gene Expression: Following the initial local response, a mobile signal is transported from the primary site of induction to distal, systemic tissues. While the exact nature of the mobile signal is still debated, the derivative of SA, methyl salicylate (B1505791) (MeSA), is a known candidate.[22] In the systemic tissues, SA accumulation leads to the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). NPR1 translocates to the nucleus, where it interacts with TGA transcription factors to induce the expression of a broad suite of defense-related genes, including Pathogenesis-Related (PR) genes.[3][23] The protein products of these genes, such as chitinases and glucanases, have antimicrobial properties and contribute to the state of enhanced resistance.[5]
Visualizing the this compound Signaling Pathway
The following diagram illustrates the complex signaling network activated by this compound, leading to both local and systemic resistance.
Caption: this compound signal transduction pathway leading to local HR and systemic SAR.
Quantitative Data Presentation
The following tables summarize quantitative and qualitative data reported in studies of this compound-induced responses.
Table 1: Effect of this compound on Plant Gene Expression
| Gene Category | Specific Genes | Organ/Cell Type | Observed Effect | Reference |
|---|---|---|---|---|
| Pathogenesis-Related (PR) | PR-1a, PR-2, PR-5, Basic Class III Chitinase (B1577495) | Tobacco Leaves | Weaker mRNA induction | [6] |
| Pathogenesis-Related (PR) | Basic PR-1, PR-3, PR-4, PR-5 | Tobacco Leaves | Highest level of mRNA induction | [6] |
| Other Defense-Related | str-246, str-319 | Tobacco Leaves | Highest level of mRNA induction | [6] |
| MAPK Genes | WIPK, SIPK, Ntf4 | Tobacco Leaves | No change in transcript levels (activation is post-translational) |[11] |
Note: The induction of PR-1a, PR-2, PR-5, and basic class III chitinase was suppressed in SA-deficient (NahG) plants, whereas the induction of basic PR-1, PR-3, str-246, and str-319 appeared to be unchanged, indicating both SA-dependent and SA-independent gene activation pathways.[6][7]
Table 2: Key Biochemical and Physiological Responses to this compound
| Parameter | System | Quantitative/Qualitative Change | Time Frame | Reference |
|---|---|---|---|---|
| Cytosolic Ca²⁺ Concentration | Nicotiana plumbaginifolia cells | Biphasic increase; sustained phase reaches ~250-300 nM | Within minutes, first peak lasts ~10 min | [14] |
| Glucose Uptake | Tobacco cell suspensions | Immediate inhibition | Within minutes | [2] |
| O₂ Uptake Rate | Tobacco cell suspensions | Strong decrease | Not specified | [2] |
| Endocytosis (FM4-64 dye) | Tobacco BY-2 cells | Stimulated internalization | Within a few minutes | [1] |
| Systemic Resistance | Tobacco plants | Complete resistance to P. cryptogea | Systemic |[6] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to investigate this compound-induced SAR.
Systemic Acquired Resistance (SAR) Bioassay
This assay directly measures the establishment of systemic resistance by challenging systemic tissues after an initial local induction.[24][25]
Methodology:
-
Plant Growth: Grow tobacco (Nicotiana tabacum) plants under controlled conditions (e.g., 16h light/8h dark cycle, 24°C) for 4-6 weeks.
-
Primary Inoculation (Induction): Select two lower, fully expanded leaves on each plant. Infiltrate the leaves with a 50-100 nM solution of purified this compound using a needleless syringe. For control plants, infiltrate with a mock solution (e.g., sterile water or buffer).
-
Incubation Period: Allow plants to incubate for 3-7 days to allow for the systemic signal to propagate and establish SAR.
-
Secondary Inoculation (Challenge): Select two upper, systemic leaves that were not treated in the primary step. Infiltrate these leaves with a suspension of a virulent pathogen, such as Phytophthora parasitica var. nicotianae (e.g., 1x10⁵ zoospores/mL).
-
Disease Quantification: After 3-5 days post-challenge, quantify the extent of disease. This can be done by:
-
Lesion Measurement: Measuring the diameter of the necrotic lesions on the challenged leaves.
-
Pathogen Titer: Excising leaf discs from the challenged area, homogenizing the tissue, and performing serial dilutions to plate on a selective medium to count colony-forming units (CFU) for bacteria or quantify pathogen DNA via qPCR for oomycetes.
-
-
Data Analysis: Compare the disease symptoms or pathogen titers between this compound-induced plants and mock-treated control plants. A statistically significant reduction in disease indicates the successful establishment of SAR.
References
- 1. The Plant Defense Elicitor this compound Stimulates Clathrin-Mediated Endocytosis Correlated with Reactive Oxygen Species Production in Bright Yellow-2 Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Elicitor this compound Blocks Glucose Transport in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 4. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uvm.edu [uvm.edu]
- 6. apsnet.org [apsnet.org]
- 7. MPMI Journal 1996 | Salicylic Acid Mediates Elicitin-lnduced Systemic Acquired Resistance, but Not Necrosis in Tobacco [apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Involvement of Free Calcium in Action of this compound, a Proteinaceous Elicitor of Hypersensitive Reaction in Tobacco Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-Induced Transcriptional Reprogramming in Tobacco Is Light Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitogen-activated protein kinase cascades in plant signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Redox signaling and oxidative stress in systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Systemic acquired resistance in Arabidopsis requires salicylic acid but not ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. libra.unine.ch [libra.unine.ch]
- 22. Salicylic Acid (SA) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 23. repository.up.ac.za [repository.up.ac.za]
- 24. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Architecture of a Potent Plant Defense Elicitor: A Technical Guide to the Three-Dimensional Structure of Beta-Cryptogein
For Immediate Release
This technical guide provides a comprehensive overview of the three-dimensional structure of beta-cryptogein, a proteinaceous elicitor from Phytophthora cryptogea. Intended for researchers, scientists, and drug development professionals, this document details the key structural features determined by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, outlines the experimental protocols for its structural determination, and illustrates its signaling pathway in plants.
Executive Summary
Beta-cryptogein is a 10 kDa protein that belongs to the elicitin family, known for inducing a hypersensitive-like necrotic response and systemic acquired resistance in tobacco and other plants. Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for potential applications in agriculture and medicine. This guide presents a consolidated view of the structural data, experimental methodologies, and the induced signaling cascade, offering a valuable resource for the scientific community.
Three-Dimensional Structure of Beta-Cryptogein
The three-dimensional structure of beta-cryptogein has been elucidated by both X-ray crystallography and NMR spectroscopy, revealing a compact, globular protein. The overall fold consists of five α-helices and a two-stranded anti-parallel β-sheet, forming a well-defined hydrophobic cavity. This cavity is thought to be the binding site for sterols, facilitating their transfer and playing a crucial role in the elicitor's function.
Quantitative Structural Data
The following tables summarize the key quantitative data from the structural determination of beta-cryptogein.
Table 1: X-ray Crystallography Data for Beta-Cryptogein (PDB ID: 1BEO)
| Parameter | Value |
| Resolution (Å) | 2.20 |
| R-value | 0.198 |
| R-free | 0.258 |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (Å) | a=33.10, b=63.20, c=46.50 |
| Residues | 98 |
| Solvent Content (%) | 42.6 |
Table 2: NMR Spectroscopy Data for Beta-Cryptogein (PDB ID: 1BEG)
| Parameter | Value |
| Number of Distance Restraints | 1360 |
| Number of Dihedral Angle Restraints | 40 |
| RMSD for Backbone Atoms (Å) | 0.87 ± 0.14 |
| RMSD for All Heavy Atoms (Å) | 1.34 ± 0.14 |
| Number of Structures in Ensemble | 18 |
| Residues | 97 (residues 2-98) |
Experimental Protocols
The determination of the three-dimensional structure of beta-cryptogein involved recombinant protein production, purification, and subsequent analysis by X-ray crystallography and NMR spectroscopy.
Recombinant Production and Purification of Beta-Cryptogein in E. coli
-
Gene Synthesis and Cloning: The gene encoding beta-cryptogein was synthesized and cloned into an E. coli expression vector, such as pET, often with an N-terminal His-tag to facilitate purification.
-
Expression: The expression vector was transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures were grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 1 mM, and the culture was incubated for an additional 3-4 hours at 37°C.
-
Cell Lysis: Cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lysis was performed by sonication on ice.
-
Purification: The lysate was cleared by centrifugation, and the supernatant containing the soluble His-tagged beta-cryptogein was loaded onto a Ni-NTA affinity chromatography column. The column was washed with a buffer containing 20 mM imidazole, and the protein was eluted with a buffer containing 250 mM imidazole.
-
Further Purification: The eluted protein was further purified by size-exclusion chromatography to ensure high purity and homogeneity.
Experimental Workflow for Beta-Cryptogein Production.
X-ray Crystallography
The crystal structure of beta-cryptogein was determined using the hanging-drop vapor diffusion method.[1]
-
Crystallization: Crystals were grown by equilibrating a drop containing 5-10 mg/mL of purified beta-cryptogein in a buffer (e.g., 10 mM Tris-HCl pH 7.5) mixed with an equal volume of a reservoir solution (e.g., 1.8 M (NH4)2SO4, 0.1 M sodium citrate (B86180) pH 5.6) against the reservoir solution at 20°C.
-
Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
-
Structure Determination and Refinement: The structure was solved by molecular replacement using a homologous model. The model was then refined using iterative cycles of manual model building and computational refinement.
NMR Spectroscopy
The solution structure of beta-cryptogein was determined using multidimensional heteronuclear NMR spectroscopy.[2]
-
Sample Preparation: Uniformly 15N- and 13C/15N-labeled beta-cryptogein samples were prepared by growing the expressing E. coli in minimal medium containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively. The protein was purified as described above and concentrated to ~1 mM in a buffered solution (e.g., 20 mM sodium acetate (B1210297) pH 5.0, 50 mM NaCl) in 90% H2O/10% D2O.
-
Data Acquisition: A series of 2D and 3D NMR experiments (e.g., 1H-15N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH, and 15N-edited NOESY-HSQC) were recorded at a specific temperature (e.g., 25°C) on a high-field NMR spectrometer.
-
Structure Calculation: The collected NMR data were processed and analyzed to obtain sequence-specific resonance assignments, nuclear Overhauser effect (NOE) distance restraints, and dihedral angle restraints. These restraints were then used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures that satisfy the experimental data.
Beta-Cryptogein Signaling Pathway in Plants
Beta-cryptogein perception at the plant cell surface initiates a complex signaling cascade, leading to the activation of defense responses. The key steps are illustrated in the diagram below.
Beta-Cryptogein Signaling Pathway.
Upon binding to a putative plasma membrane receptor, beta-cryptogein activates a phosphorylation cascade involving mitogen-activated protein kinases (MAPKs).[3] This leads to an influx of calcium ions (Ca2+) into the cytoplasm and the production of reactive oxygen species (ROS), which act as secondary messengers.[3] These signaling events culminate in the transcriptional activation of defense-related genes, leading to the hypersensitive response (a form of localized cell death) and the establishment of systemic acquired resistance throughout the plant.
Conclusion
The detailed structural and functional understanding of beta-cryptogein provides a solid foundation for future research. The availability of its three-dimensional structure opens avenues for structure-based drug design and protein engineering to modulate its activity for agricultural applications. This technical guide serves as a centralized resource to facilitate these endeavors.
References
- 1. Crystallization and preliminary X-ray diffraction studies of beta-cryptogein, a toxic elicitin secreted by the phytopathogenic fungus Phytophthora cryptogea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-dimensional solution structure of beta this compound, a beta elicitin secreted by a phytopathogenic fungus Phytophthora cryptogea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoproteins involved in the signal transduction of this compound, an elicitor of defense reactions in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrophobic Binding Cavity of Cryptogein: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the structure, ligand interactions, and signaling functions of the cryptogein hydrophobic cavity.
Introduction
This compound, a 10 kDa protein secreted by the oomycete Phytophthora cryptogea, is a well-characterized elicitor of defense responses in plants, including the hypersensitive response (HR) and systemic acquired resistance (SAR). At the heart of its molecular function lies a large, non-specific hydrophobic binding cavity, which enables it to act as a sterol carrier protein. This guide provides a comprehensive technical overview of this critical domain, detailing its structural characteristics, ligand binding properties, and the downstream signaling cascades it initiates. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of plant-pathogen interactions and the potential for targeting such pathways.
The Hydrophobic Binding Cavity: Structure and Key Residues
The three-dimensional structure of this compound reveals a well-defined hydrophobic tunnel. This cavity is capable of accommodating a variety of 3-β-hydroxy sterols and fatty acids. High-resolution X-ray crystallography of this compound in complex with cholesterol (1.45 Å resolution) has provided a detailed view of this binding pocket. The cholesterol molecule is almost entirely encapsulated by hydrophobic amino acid residues.
A crucial interaction for ligand binding is a hydrogen bond formed between the hydroxyl group of Tyrosine 47 (Tyr47) and the 3-β-hydroxyl group of the sterol. The residues lining this cavity are highly conserved among elicitins, highlighting their functional importance.
Ligand Binding Affinity
The hydrophobic cavity of this compound can bind a range of sterols and fatty acids. While fatty acids compete with sterols for the same binding site, they generally exhibit lower binding affinity. The binding of the fluorescent sterol analog, dehydroergosterol (B162513) (DHE), to sterol carrier protein-2, which shares structural similarities with this compound, has been characterized with a dissociation constant (Kd) in the micromolar range, suggesting a strong interaction.
Table 1: Ligand Binding Data for this compound's Hydrophobic Cavity
| Ligand | Method | Affinity Metric | Value | Reference |
| Dehydroergosterol (DHE) | Fluorescence Spectroscopy | Kd | ~1.3 µM (with SCP-2) | [1] |
| Various Fatty Acids | Fluorescence Competition Assay | Relative Affinity | C7 to C12 saturated and C16 to C22 unsaturated fatty acids are the best ligands. The presence of double bonds markedly increases affinity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the this compound hydrophobic cavity. Below are protocols for key experiments.
Fluorescence Spectroscopy for Ligand Binding Analysis
This protocol describes the use of the fluorescent sterol analog dehydroergosterol (DHE) to characterize ligand binding to this compound.
Principle: The fluorescence properties of DHE, such as its emission spectrum and anisotropy, are sensitive to its environment. Binding to the hydrophobic cavity of this compound results in a change in these properties, which can be used to determine binding affinity.
Materials:
-
Purified this compound protein
-
Dehydroergosterol (DHE)
-
Spectrofluorometer
-
Buffer (e.g., 50 mM sodium acetate, pH 5.0)
Procedure:
-
Prepare a stock solution of DHE in ethanol.
-
Prepare a series of solutions with a constant concentration of this compound (e.g., 1-5 µM) in the buffer.
-
Titrate the this compound solution with increasing concentrations of DHE.
-
After each addition of DHE, allow the solution to equilibrate.
-
Measure the fluorescence emission spectrum of DHE (excitation typically around 325 nm, emission scanned from 350 to 450 nm).
-
Alternatively, measure fluorescence anisotropy to monitor the change in the rotational freedom of DHE upon binding.
-
Plot the change in fluorescence intensity or anisotropy as a function of DHE concentration.
-
Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).
Site-Directed Mutagenesis of the Hydrophobic Cavity
This protocol outlines the process for creating specific mutations in the amino acid residues lining the hydrophobic cavity to investigate their role in ligand binding.
Principle: By changing specific amino acids, their contribution to the binding of different ligands can be assessed, providing insights into the structure-function relationship of the binding pocket. Alanine (B10760859) scanning mutagenesis is a common approach where residues are replaced by alanine to remove the side chain's functional group.
Materials:
-
This compound expression vector (e.g., in E. coli)
-
Mutagenic primers containing the desired nucleotide changes
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing services
Procedure:
-
Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
Mutagenesis PCR: Perform PCR using the this compound expression vector as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. A typical cycling protocol is:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
Template Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Sequence the entire this compound gene to confirm the desired mutation and the absence of unintended mutations.
-
Protein Expression and Purification: Express and purify the mutant this compound protein.
-
Functional Analysis: Characterize the ligand binding properties of the mutant protein using techniques like fluorescence spectroscopy or isothermal titration calorimetry and compare them to the wild-type protein.
X-ray Crystallography of this compound-Ligand Complexes
This protocol provides a general framework for determining the three-dimensional structure of this compound in complex with its ligands.
Principle: X-ray crystallography allows for the visualization of the precise interactions between the ligand and the amino acid residues of the binding cavity at atomic resolution.
Materials:
-
Highly purified this compound protein
-
Ligand of interest (e.g., cholesterol, ergosterol)
-
Crystallization screening kits
-
X-ray diffraction equipment (synchrotron source is often preferred)
Procedure:
-
Complex Formation: Incubate the purified this compound protein with an excess of the ligand to ensure saturation of the binding cavity.
-
Crystallization Screening: Use vapor diffusion methods (hanging drop or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives). For the this compound-cholesterol complex, a high concentration of sodium chloride (around 4.5 M) has been used as a precipitant.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain large, well-diffracting single crystals.
-
Data Collection: Mount a crystal and expose it to a focused beam of X-rays. Collect the diffraction data. Cryo-cooling the crystals can help to minimize radiation damage.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build a model of the protein-ligand complex into the electron density and refine it to obtain the final, high-resolution structure.
Signaling Pathways Activated by this compound
Binding of a ligand to the hydrophobic cavity of this compound is a prerequisite for its elicitor activity. The this compound-ligand complex is recognized by a putative receptor on the plant plasma membrane, triggering a complex signaling cascade.
Caption: this compound-induced signaling cascade in tobacco cells.
Key events in the signaling pathway include:
-
Ion Fluxes: A rapid and sustained influx of Ca²⁺ ions into the cytosol, along with K⁺ and Cl⁻ efflux.
-
Reactive Oxygen Species (ROS) Production: Activation of a plasma membrane-bound NADPH oxidase leads to an oxidative burst, generating ROS.
-
MAP Kinase Activation: Activation of several mitogen-activated protein kinases, including Salicylic acid-Induced Protein Kinase (SIPK), Wounding-Induced Protein Kinase (WIPK), and Ntf4.
-
Protein Phosphorylation: A cascade of protein phosphorylation events that relay the signal downstream.
-
Hypersensitive Response (HR) and Systemic Acquired Resistance (SAR): These signaling events culminate in localized programmed cell death at the site of infection (HR) and a long-lasting, broad-spectrum resistance in distal parts of the plant (SAR).
Experimental Protocols for Signaling Pathway Analysis
Principle: The production of ROS can be quantified using chemiluminescent probes like luminol (B1675438), which emits light upon oxidation.
Materials:
-
Tobacco cell suspension culture or leaf discs
-
Luminol solution
-
This compound solution
-
Luminometer or plate reader with chemiluminescence detection
Procedure:
-
Equilibrate tobacco cells or leaf discs in a suitable buffer.
-
Add the luminol solution to the samples.
-
Inject the this compound solution to initiate the response.
-
Immediately start measuring the chemiluminescence over time.
-
The resulting light emission is proportional to the amount of ROS produced.
Principle: This assay detects the activity of specific MAP kinases by their ability to phosphorylate a substrate embedded in a polyacrylamide gel.
Materials:
-
Protein extracts from this compound-treated and control tobacco cells
-
SDS-PAGE gels containing a kinase substrate (e.g., Myelin Basic Protein, MBP)
-
[γ-³²P]ATP
-
Renaturation and kinase reaction buffers
Procedure:
-
Separate the protein extracts on the substrate-containing SDS-PAGE gel.
-
Wash the gel to remove SDS and allow the kinases to renature.
-
Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP.
-
Wash the gel extensively to remove unincorporated radioactivity.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands corresponding to active kinases. The intensity of the bands reflects the kinase activity.
Principle: Changes in intracellular calcium concentration can be monitored using calcium-sensitive fluorescent dyes or photoproteins like aequorin.
Materials:
-
Tobacco cells expressing the aequorin photoprotein
-
Coelenterazine (B1669285) (the luminophore for aequorin)
-
This compound solution
-
Luminometer
Procedure:
-
Incubate the aequorin-expressing tobacco cells with coelenterazine to reconstitute the active photoprotein.
-
Place the cells in a luminometer.
-
Inject the this compound solution.
-
Measure the resulting luminescence, which is proportional to the intracellular calcium concentration.
Experimental Workflow Visualization
Caption: A generalized workflow for investigating this compound's hydrophobic cavity.
Conclusion
The hydrophobic binding cavity of this compound is a fascinating and functionally critical domain that mediates its role as a sterol carrier and a potent elicitor of plant defenses. A thorough understanding of its structure, ligand binding properties, and the signaling pathways it triggers is essential for researchers in plant science and pathology. Furthermore, the detailed molecular insights presented in this guide may provide a foundation for the development of novel strategies to enhance plant immunity or to design targeted antifungal agents. The provided experimental protocols offer a practical starting point for further investigation into this intriguing molecular machine.
References
An In-depth Technical Guide to the Cryptogein Protein Family and Elicitins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elicitins and the closely related cryptogein protein family represent a fascinating and pivotal group of Pathogen-Associated Molecular Patterns (PAMPs) secreted by oomycetes of the Phytophthora and Pythium genera.[1][2][3] These small, structurally conserved proteins are potent inducers of defense responses in a wide range of plants, making them a subject of intense research for their potential applications in agriculture and as tools to unravel the intricacies of plant immunity. This technical guide provides a comprehensive overview of the core aspects of elicitins and cryptogeins, including their structure, the signaling pathways they trigger, and detailed experimental protocols for their study.
Core Concepts: Structure and Function
Elicitins are small proteins, typically around 10 kDa in size, characterized by a highly conserved 98-amino acid domain.[2][4] A key structural feature is the presence of six cysteine residues that form three essential disulfide bridges, contributing to their stable three-dimensional structure.[4][5] This family of proteins is broadly classified into two main classes, α- and β-elicitins, based on their isoelectric point (pI) and the identity of the amino acid at position 13.[1][3][4]
-
α-elicitins are acidic (pI < 5) and possess a valine residue at position 13.[1][4] They are generally less necrotic than their β-counterparts.[4]
-
β-elicitins , such as the well-studied this compound from Phytophthora cryptogea, are basic (pI > 7.5) and have a lysine (B10760008) at position 13.[1][4][6] This single amino acid difference is a major determinant of their higher necrotic activity, with β-elicitins being up to 100-fold more potent in inducing a hypersensitive response (HR).[1][3]
The primary function of elicitins in the context of plant-pathogen interactions is to act as PAMPs, triggering a suite of defense responses upon recognition by the plant's immune system. These responses include the hypersensitive response (HR), a rapid, localized cell death at the site of infection to restrict pathogen spread; the production of reactive oxygen species (ROS); and the induction of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity throughout the plant.[1][7]
Beyond their role as defense elicitors, elicitins are also known to be sterol carrier proteins.[8][9] Oomycetes are sterol auxotrophs, and it is hypothesized that elicitins may be involved in scavenging sterols from the host plant for the pathogen's own use.[10] However, studies have shown that the sterol-binding ability and the defense-eliciting activity of these proteins can be uncoupled, suggesting they are two independent functions.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and activities of elicitins and cryptogeins.
| Property | α-Elicitins (e.g., Capsicein) | β-Elicitins (e.g., this compound) | Reference(s) |
| Molecular Weight | ~10 kDa | ~10 kDa | [4][6] |
| Isoelectric Point (pI) | Acidic (< 5) | Basic (> 7.5) | [4] |
| Amino Acid at Pos. 13 | Valine | Lysine | [1][4] |
| Necrotic Activity | Less necrotic | Highly necrotic | [1][4] |
| Necrosis Threshold | Not specified | 0.1 µg per leaf (in tobacco) | [4] |
Signaling Pathways
The perception of elicitins by plant cells initiates a complex signaling cascade that culminates in the activation of defense responses. This process begins with the recognition of the elicitin by cell surface receptors.
Elicitin Perception at the Cell Surface
In the Solanaceae family, two key leucine-rich repeat receptor-like proteins (LRR-RLPs) have been identified as elicitin receptors:
-
ELR (ELICITIN RESPONSE) : Found in wild potato (Solanum microdontum).
-
REL (RESPONSIVE TO ELICITINS) : Identified in Nicotiana benthamiana.
These receptors likely work in concert with co-receptors such as BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1) and SOBIR1 (SUPPRESSOR OF BIR1-1) to form a functional signaling complex upon elicitin binding.
Downstream Signaling Cascade
Upon recognition, a series of rapid downstream signaling events are triggered:
-
Ion Fluxes : A significant and rapid influx of calcium ions (Ca²⁺) into the cytosol is one of the earliest detectable responses.[13] This is accompanied by an efflux of K⁺ and Cl⁻ ions.
-
Reactive Oxygen Species (ROS) Burst : The activation of plasma membrane-localized NADPH oxidases leads to a burst of ROS, primarily superoxide (B77818) (O₂⁻) which is quickly converted to hydrogen peroxide (H₂O₂).[14]
-
Mitogen-Activated Protein Kinase (MAPK) Cascade : A phosphorylation cascade involving MAP kinases is activated, which plays a crucial role in relaying the signal to the nucleus.
-
Transcriptional Reprogramming : These early signals lead to the transcriptional reprogramming of the cell, resulting in the expression of a large number of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins.
-
Hormone Signaling : The salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways are often activated, leading to the establishment of SAR.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological activity of cryptogeins and elicitins.
Recombinant Protein Expression and Purification
Objective: To produce and purify recombinant elicitin proteins for use in subsequent bioassays.
Methodology:
-
Gene Synthesis and Cloning : Synthesize the coding sequence of the desired elicitin (e.g., this compound) with codon optimization for the chosen expression host (e.g., E. coli or Pichia pastoris). Clone the gene into an appropriate expression vector, often with a cleavable affinity tag (e.g., 6x-His or GST) to facilitate purification.
-
Expression : Transform the expression vector into the host cells. Induce protein expression according to the specific vector and host system requirements (e.g., with IPTG for E. coli or methanol (B129727) for P. pastoris).
-
Cell Lysis : Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using appropriate methods such as sonication or a French press.
-
Affinity Chromatography : Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Washing and Elution : Wash the column extensively with a wash buffer to remove non-specifically bound proteins. Elute the tagged protein using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins).
-
Tag Cleavage and Further Purification (Optional) : If required, cleave the affinity tag using a specific protease (e.g., TEV protease). Further purify the protein using size-exclusion or ion-exchange chromatography to remove the cleaved tag and any remaining impurities.
-
Quality Control : Assess the purity and concentration of the final protein preparation using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Luminol-Based Reactive Oxygen Species (ROS) Assay
Objective: To quantify the production of ROS in plant tissues in response to elicitin treatment.
Methodology:
-
Plant Material Preparation : Use a cork borer to obtain leaf discs from healthy, mature plants (e.g., Nicotiana benthamiana or Arabidopsis thaliana).
-
Overnight Incubation : Float the leaf discs in sterile water in a 96-well plate and incubate overnight in the dark to reduce wounding-induced ROS.
-
Assay Solution Preparation : Prepare an assay solution containing luminol (B1675438) and horseradish peroxidase (HRP).
-
Elicitor Treatment and Measurement : Replace the water with the assay solution. Add the elicitin protein to the desired final concentration. Immediately place the plate in a luminometer and measure luminescence over a time course (e.g., every 2 minutes for 1-2 hours).
-
Data Analysis : Plot the relative light units (RLU) over time to visualize the ROS burst. The area under the curve can be calculated to quantify the total ROS production.
Hypersensitive Response (HR) Assay
Objective: To visually and quantitatively assess the necrotic cell death (HR) induced by elicitins.
Methodology:
-
Infiltration : Infiltrate a solution of the elicitin protein at various concentrations into the leaves of a susceptible plant (e.g., tobacco) using a needleless syringe. Use a buffer solution as a negative control.
-
Visual Assessment : Observe the infiltrated area over several days (typically 2-5 days) for the development of necrotic lesions.
-
Quantification (Electrolyte Leakage) : To quantify the extent of cell death, excise the infiltrated leaf discs at different time points. Float the discs in deionized water and measure the conductivity of the water over time. A higher conductivity indicates greater electrolyte leakage from dead or dying cells.
Co-Immunoprecipitation (Co-IP) for Receptor-Ligand Interaction
Objective: To determine if an elicitin physically interacts with a putative plant receptor protein in vivo.
Methodology:
-
Transient Expression : Co-express epitope-tagged versions of the elicitin and the putative receptor (e.g., elicitin-HA and receptor-FLAG) in N. benthamiana leaves via agroinfiltration.
-
Protein Extraction : Harvest the infiltrated leaf tissue and grind it in a suitable extraction buffer containing protease inhibitors.
-
Immunoprecipitation : Incubate the total protein extract with antibody-conjugated beads that specifically recognize one of the epitope tags (e.g., anti-FLAG beads).
-
Washing : Wash the beads several times with the extraction buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting : Elute the bound proteins from the beads and separate them by SDS-PAGE. Perform a western blot using an antibody against the other epitope tag (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein.
RT-qPCR for Defense Gene Expression Analysis
Objective: To quantify the change in expression of defense-related genes in response to elicitin treatment.
Methodology:
-
Elicitor Treatment and Sample Collection : Treat plant tissues (e.g., seedlings or leaf discs) with the elicitin protein. Collect samples at different time points after treatment.
-
RNA Extraction and cDNA Synthesis : Extract total RNA from the collected samples and assess its quality and quantity. Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Quantitative PCR (qPCR) : Perform qPCR using gene-specific primers for the defense genes of interest and one or more reference genes for normalization.
-
Data Analysis : Calculate the relative expression levels of the target genes using the ΔΔCt method.
Conclusion and Future Perspectives
The this compound and elicitin protein families are powerful tools for dissecting the plant immune system and hold significant promise for the development of novel crop protection strategies. Their well-defined structure and potent biological activity make them ideal models for studying PAMP-triggered immunity. Future research will likely focus on elucidating the full complement of receptors and signaling components involved in elicitin perception across different plant species. Furthermore, engineering elicitins with enhanced stability or targeted activity could lead to the development of effective and environmentally friendly biopesticides. The detailed methodologies provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of these fascinating proteins in plant-pathogen interactions.
References
- 1. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elicitin - Wikipedia [en.wikipedia.org]
- 4. Structure-function relationships of α and β elicitins, signal proteins involved in the plant-Phytophthora interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 9. avantorsciences.com [avantorsciences.com]
- 10. A receptor kinase senses sterol by coupling with elicitins in auxotrophic Phytophthora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological and Proteomic Approaches to Evaluate the Role of Sterol Binding in Elicitin-Induced Resistance | Protein Engineering Group [loschmidt.chemi.muni.cz]
- 12. Mediation of elicitin activity on tobacco is assumed by elicitin-sterol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium Signalling in Plant Biotic Interactions | MDPI [mdpi.com]
- 14. Oxidative burst: an early plant response to pathogen infection - PMC [pmc.ncbi.nlm.nih.gov]
Cryptogein's Role in Plant-Oomycete Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cryptogein, a 98-amino acid protein secreted by the oomycete Phytophthora cryptogea, is a potent elicitor of defense mechanisms in tobacco and other sensitive plants.[1] As a member of the elicitin protein family, it triggers a cascade of signaling events upon recognition by the plant cell, culminating in a Hypersensitive Response (HR) and the establishment of Systemic Acquired Resistance (SAR).[1][2] This guide provides a detailed technical overview of the molecular and cellular interactions initiated by this compound, from plasma membrane reception to the activation of downstream defense pathways. It summarizes key quantitative data, outlines experimental protocols used in its study, and visually represents the complex signaling networks involved. Understanding these mechanisms is pivotal for developing novel strategies in crop protection and plant immune modulation.
Introduction to this compound
Oomycetes, or water molds, are a distinct group of eukaryotic microbes responsible for devastating diseases in a wide range of plants.[3][4] The interaction between plants and oomycetes is a complex molecular arms race. Pathogens secrete effector molecules to suppress host immunity, while plants have evolved receptors to detect these molecules, or the patterns associated with them (Pathogen-Associated Molecular Patterns, or PAMPs), and initiate a robust defense.[5]
This compound is a well-characterized PAMP from the oomycete Phytophthora cryptogea, a pathogen that is generally not hosted by tobacco.[2][6] In non-host interactions, this compound acts as a powerful elicitor, inducing localized programmed cell death known as the Hypersensitive Response (HR) at the site of application.[7][8] This localized response is often followed by the development of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity throughout the plant.[1][9]
Biochemical Characteristics
This compound is a small, 10 kDa holoprotein composed of 98 amino acids.[2][6] It belongs to the elicitin family, a class of structurally conserved proteins secreted by Phytophthora and Pythium species.[10] Structurally, this compound features a novel fold consisting of six alpha-helices and a highly conserved "beak-like" motif, which is believed to be crucial for its recognition by the plant.[10] It is synthesized as a preprotein with a 20-amino acid signal peptide that is cleaved before its secretion from the oomycete mycelium.[2][6] A critical feature of elicitins, including this compound, is their ability to bind sterols. This sterol-binding capacity is essential for its biological activity, as only the sterol-loaded form of the protein can effectively bind to its plant receptor and trigger the defense cascade.[11]
Plant Recognition of this compound
The plant's response to this compound is initiated at the plasma membrane. The perception of the elicitor is highly specific and sensitive, mediated by high-affinity binding sites.
The Plasma Membrane Receptor
Studies using radiolabeled this compound on tobacco plasma membrane preparations have identified specific, high-affinity binding sites.[12][13] The binding kinetics reveal a dissociation constant (Kd) of approximately 2 nM, indicating a very strong interaction.[12] Biochemical characterization suggests the receptor is a glycoprotein, with its N-linked carbohydrate moiety playing a direct role in the binding of this compound.[12]
Radiation inactivation and cross-linking experiments have provided insights into the receptor's size. The functional molecular mass of the binding site is estimated to be around 193 kDa.[12] Further experiments using cross-linking reagents identified two this compound-linked N-glycoproteins with apparent molecular masses of approximately 162 kDa and 50 kDa, suggesting the receptor may be a multi-protein complex.[12]
This compound-Induced Signal Transduction
Upon binding to its receptor, this compound triggers a rapid and complex signaling cascade. These events, originating at the plasma membrane, involve a tightly coordinated series of ionic, electrical, and biochemical changes that propagate the defense signal into the cell.
Early Plasma Membrane Events
The initial moments following this compound recognition are characterized by dramatic shifts in ion transport across the plasma membrane.
-
Protein Phosphorylation: One of the earliest detectable events is a change in the phosphorylation status of multiple proteins.[14] This process is critical, as inhibitors of protein kinases (like staurosporine) block the calcium influx and subsequent defense responses, while inhibitors of protein phosphatases (like calyculin A) can mimic the effects of this compound.[9][14][15] Within five minutes of treatment, at least 19 different polypeptides show increased phosphorylation.[14]
-
Ion Fluxes: The perception of this compound leads to a massive and rapid reorganization of ion flow. This includes a significant influx of calcium (Ca2+) and an efflux of potassium (K+), chloride (Cl-), and nitrate (B79036) (NO3-).[1][16][17]
-
The anion efflux , particularly of NO3-, is a prerequisite for the HR.[18][19] It occurs within 5 minutes and is a key contributor to the depolarization of the plasma membrane.[19][20]
-
The calcium influx is an essential second messenger in the signaling pathway.[15] Blocking this influx with chelators or channel blockers like lanthanum (La3+) prevents nearly all downstream responses, including ROS production, gene activation, and cell death.[8][9][15]
-
-
Membrane Depolarization: The net efflux of anions and influx of cations causes a rapid depolarization of the plasma membrane.[1][16] This electrical signal is a fundamental part of the early signaling cascade.[18]
-
Reactive Oxygen Species (ROS) Production: this compound activates a plasma membrane-bound NADPH oxidase, which catalyzes the production of superoxide (B77818) and other reactive oxygen species in an "oxidative burst".[1][16] This ROS production is dependent on the prior events of protein phosphorylation and Ca2+ influx.[15][21]
-
pH Alterations: The ion fluxes also lead to a rapid alkalinization of the extracellular medium and a corresponding acidification of the cytosol.[1][7][13]
Downstream Cytosolic Signaling
The initial signals at the plasma membrane are transduced into the cell, activating further signaling modules.
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: this compound activates a MAPK cascade, a conserved signaling module in eukaryotes that translates external stimuli into cellular responses.[22][23] In tobacco, two specific MAPKs, SIPK (Salicylic Acid-Induced Protein Kinase) and WIPK (Wound-Induced Protein Kinase), are activated downstream of the initial Ca2+ influx.[1][21] This cascade is crucial for regulating the expression of defense-related genes.
-
Nitric Oxide (NO) and Calcium Mobilization: The signaling pathway also involves the production of nitric oxide (NO).[21] NO acts as another key second messenger, contributing to the defense response by promoting the release of Ca2+ from intracellular stores, thereby amplifying the initial calcium signal.[21]
Cellular and Physiological Responses
The culmination of the this compound-induced signaling cascade is a suite of potent defense responses that protect the plant from infection.
-
Hypersensitive Response (HR): At sufficient concentrations (lethal dose ~100 nM), this compound induces programmed cell death at the site of application.[13] This HR is characterized by vacuolar collapse and the activation of specific proteases.[18][19] The cell death response is strictly dependent on the upstream Ca2+ influx.[8]
-
Defense Gene Activation and Phytoalexin Production: The signal transduction pathway leads to massive transcriptional reprogramming, activating a wide array of defense-related genes.[24] At sublethal doses, this results in the synthesis and accumulation of antimicrobial compounds known as phytoalexins.[7][13]
-
Metabolic and Structural Changes: The plant cell undergoes significant metabolic shifts, including the activation of the pentose (B10789219) phosphate (B84403) pathway to supply reducing power (NADPH) for the oxidative burst and other defense needs.[1][16] Simultaneously, glucose transport into the cell is inhibited.[9] The defense response also involves structural changes, including the depolymerization of the microtubular cytoskeleton and a stimulation of clathrin-mediated endocytosis, which is dependent on ROS production.[8][25]
-
Systemic Acquired Resistance (SAR): The initial localized response to this compound generates a mobile signal that travels throughout the plant, priming distal tissues for a faster and stronger defense response upon subsequent pathogen attack.[1] This SAR provides long-lasting, broad-spectrum protection against a variety of pathogens.[10][26]
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies on this compound-plant interactions.
Table 1: Biochemical and Binding Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | ~10 kDa | [2][6] |
| Amino Acid Count | 98 | [1][12] |
| Receptor Binding Affinity (Kd) | 2.0 nM | [12] |
| Binding Site Density | 220 fmol/mg protein | [12] |
| Functional Receptor Mass | ~193 kDa | [12] |
| Cross-linked Receptor Subunits | ~162 kDa and ~50 kDa |[12] |
Table 2: Effective Concentrations of this compound in Tobacco Cell Cultures
| Effect | Concentration | Reference |
|---|---|---|
| Lethal Concentration | ~100 nM (0.10 µM) | [7][13] |
| IC50 (Cell Growth Inhibition) | 50 nM | [13] |
| Cell Death (60% after 24h) | 25 nM | [8] |
| 50% Inhibition of Fusicoccin Response | 0.8 nM |[7][13] |
Table 3: Molecular Components of the this compound-Induced Response
| Component | Molecular Mass | Role | Reference |
|---|---|---|---|
| Protease 1 | 95 kDa | Activated during HR | [18][19][20] |
| Protease 2 | 190 kDa | Activated during HR | [18][19][20] |
| Protease 3 | 240 kDa | Activated during HR |[18][19][20] |
Key Experimental Protocols
The elucidation of the this compound signaling pathway has relied on a variety of sophisticated experimental techniques.
-
Receptor Binding Assays: To characterize the binding sites, this compound is typically radiolabeled with Iodine-125 (125I).[12] Purified plasma membrane vesicles from tobacco cells are incubated with 125I-cryptogein. The binding is measured by separating the membrane-bound and free elicitor, often by rapid filtration. Competitive binding assays, using increasing concentrations of unlabeled this compound, are performed to determine the binding affinity (Kd) and the number of binding sites.[12]
-
Measurement of Ion Fluxes:
-
Calcium Influx: The influx of Ca2+ is commonly measured using the radioactive isotope 45Ca2+.[19] Cells are treated with this compound in a medium containing 45Ca2+, and at various time points, aliquots are taken, and the radioactivity incorporated into the cells is measured after washing away the external isotope.[19]
-
Anion Efflux: The efflux of anions like NO3- and Cl- can be monitored by measuring the change in their concentration in the extracellular medium using ion-selective electrodes or by observing changes in the overall conductivity of the cell suspension medium.[7][13] For detailed electrophysiological properties, the patch-clamp or discontinuous single-electrode voltage-clamp techniques are applied to individual cells or protoplasts to measure ion channel currents directly.[18][20]
-
-
Analysis of Protein Phosphorylation: To identify proteins that are phosphorylated upon elicitor treatment, cells are pre-incubated with [32P]orthophosphate to label the intracellular ATP pool.[14] After treatment with this compound for a short period (e.g., 5 minutes), total proteins are extracted, separated by two-dimensional polyacrylamide gel electrophoresis (2D-PAGE), and the phosphorylated proteins are visualized by autoradiography.[14]
-
Quantification of Cell Death: The percentage of dead cells in a suspension culture is often estimated using vital dyes. Neutral red, for example, is taken up and retained only by the vacuoles of living cells.[8] Following treatment, cells are incubated with the dye, and the proportion of unstained (dead) cells is counted under a microscope.
Visualizations of Pathways and Workflows
Diagram 1: this compound Signaling Pathway
Caption: Overview of the this compound signal transduction cascade in a plant cell.
Diagram 2: Experimental Workflow for Ion Flux Analysis
References
- 1. Involvement of plasma membrane proteins in plant defense responses. Analysis of the this compound signal transduction in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Secretion of this compound, a Protein Elicitor Secreted by Phytophthora cryptogea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cell biology of plant-oomycete interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The zig‐zag‐zig in oomycete–plant interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Secretion of this compound, a Protein Elicitor Secreted by Phytophthora cryptogea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Disruption of Microtubular Cytoskeleton Induced by this compound, an Elicitor of Hypersensitive Response in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Elicitor this compound Blocks Glucose Transport in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of a fungal elicitor secreted by Phytophthora cryptogea, a member of a novel class of plant necrotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Are elicitins cryptograms in plant-Oomycete communications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the this compound binding sites on plant plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Phosphoproteins involved in the signal transduction of this compound, an elicitor of defense reactions in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Involvement of Free Calcium in Action of this compound, a Proteinaceous Elicitor of Hypersensitive Reaction in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-induced anion effluxes: electrophysiological properties and analysis of the mechanisms through which they contribute to the elicitor-triggered cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-Induced Anion Effluxes: Electrophysiological Properties and Analysis of the Mechanisms Through Which They Contribute to the Elicitor-Triggered Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 23. Mitogen-activated protein kinase cascades in plant signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Plant Defense Elicitor this compound Stimulates Clathrin-Mediated Endocytosis Correlated with Reactive Oxygen Species Production in Bright Yellow-2 Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to Cryptogein-Induced Calcium Influx in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptogein, a 98-amino acid proteinaceous elicitor secreted by the oomycete Phytophthora cryptogea, is a potent inducer of defense responses in tobacco and other sensitive plants. A hallmark of the plant's response to this compound is a rapid and significant influx of calcium ions (Ca²⁺) into the cytosol. This calcium influx is not merely a passive event but a critical signaling hub that initiates a complex downstream cascade, leading to the activation of defense mechanisms, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and transcriptional reprogramming. Understanding the intricacies of this this compound-induced calcium influx is paramount for developing novel strategies to enhance plant immunity and for identifying potential targets for new fungicides and disease resistance inducers. This technical guide provides a comprehensive overview of the core aspects of this compound-induced calcium influx, including quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Data Presentation: Quantitative Analysis of this compound-Induced Calcium Influx
The influx of calcium into the cytosol of plant cells upon this compound treatment is a highly dynamic process, characterized by specific temporal and concentration-dependent parameters. The following tables summarize key quantitative data from studies on tobacco (Nicotiana tabacum and Nicotiana plumbaginifolia) cell suspension cultures.
Table 1: Kinetics of this compound-Induced Cytosolic Ca²⁺ Influx in Nicotiana plumbaginifolia Cells
| This compound Concentration | Lag Phase (seconds) | Time to First Peak (minutes) | First Peak [Ca²⁺]cyt (µM) | Characteristics of Second Phase |
| 1 µM | 90 - 120 | 5 | 2.4 ± 0.17 | Sustained increase, peaking at 30 minutes[1] |
| 50 nM | - | ~5 | - | Biphasic increase observed[2] |
Table 2: Concentration-Dependent Effect of this compound on the First Peak of Cytosolic Ca²⁺ Influx in Nicotiana plumbaginifolia Cells
| This compound Concentration | Effect |
| ~100 nM | Half-maximal effect[3] |
| ~500 nM | Saturating concentration[3] |
Table 3: Effect of Inhibitors on this compound-Induced Responses in Tobacco Cells
| Inhibitor | Target | Concentration Used | Effect on this compound-Induced Responses |
| Lanthanum Chloride (LaCl₃) | Plasma membrane Ca²⁺ channels | 1 mM | Reduces this compound-induced cell death from 60% to 10%[4] |
| 2 mM | Inhibits Ca²⁺ influx[5] | ||
| EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) | Extracellular Ca²⁺ | - | Suppresses this compound-induced responses[6] |
| Staurosporine | Protein kinases | 2 µM | Completely inhibits this compound-induced [Ca²⁺]cyt increase[3] |
| 10-100 nM | Inhibits CaM kinase II[7] |
Signaling Pathway of this compound-Induced Calcium Influx
The perception of this compound at the plant cell plasma membrane initiates a signaling cascade that leads to the opening of calcium channels and the subsequent influx of Ca²⁺ into the cytosol. This is followed by the release of calcium from internal stores, resulting in a characteristic biphasic calcium signature.
Caption: this compound signaling pathway leading to calcium influx and downstream defense responses.
Experimental Protocols
Measurement of Cytosolic Free Ca²⁺ Using Aequorin-Expressing Tobacco Cell Suspensions
This protocol describes the measurement of changes in cytosolic free calcium concentration ([Ca²⁺]cyt) in tobacco cell suspension cultures expressing the Ca²⁺-sensitive photoprotein aequorin.
Materials:
-
Transgenic tobacco (e.g., Nicotiana tabacum cv. BY-2 or Nicotiana plumbaginifolia) cell suspension culture expressing cytosolic apoaequorin.
-
Coelenterazine (B1669285) (stock solution in ethanol).
-
Luminometer with injection port.
-
This compound solution of desired concentration.
-
Inhibitor solutions (e.g., LaCl₃, EGTA, staurosporine) if required.
-
Cell culture medium.
Procedure:
-
Cell Culture: Maintain the transgenic tobacco cell suspension culture under appropriate sterile conditions (e.g., rotary shaker, 25°C, dark).
-
Aequorin Reconstitution:
-
Aseptically transfer an aliquot of the cell suspension (e.g., 5-10 mL) to a sterile tube.
-
Add coelenterazine to a final concentration of 2.5-5 µM.
-
Incubate the cells in the dark for at least 4 hours (or overnight) at room temperature with gentle agitation to allow for the reconstitution of functional aequorin.
-
-
Measurement:
-
Transfer a known volume of the cell suspension (e.g., 200 µL) to a luminometer cuvette or a well of a white 96-well plate.
-
Place the cuvette/plate in the luminometer and start recording the baseline luminescence.
-
If using inhibitors, inject the inhibitor solution and incubate for the desired period.
-
Inject the this compound solution through the luminometer's injection port to the desired final concentration.
-
Record the luminescence signal over time. The light emission is proportional to the [Ca²⁺]cyt.
-
-
Data Analysis:
-
At the end of the experiment, inject a solution of CaCl₂ (e.g., 2 M) and Triton X-100 (e.g., 2%) to discharge the remaining aequorin and measure the total luminescence (Lmax).
-
Calculate the [Ca²⁺]cyt using the established calibration curve for aequorin luminescence.
-
Caption: Experimental workflow for aequorin-based measurement of cytosolic calcium.
Whole-Cell Patch-Clamp Analysis of Ca²⁺ Channels in Tobacco Protoplasts
This protocol provides a general framework for the electrophysiological characterization of calcium channels in tobacco protoplasts using the whole-cell patch-clamp technique.
Materials:
-
Tobacco leaves or cell suspension culture.
-
Enzyme solution for protoplast isolation (e.g., cellulase, macerozyme).
-
Osmoticum (e.g., mannitol, sorbitol).
-
Washing and bathing solutions for protoplasts.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for patch pipettes.
-
Pipette puller and microforge.
-
Intracellular (pipette) and extracellular (bath) solutions with appropriate ion compositions for recording Ca²⁺ currents.
Procedure:
-
Protoplast Isolation:
-
Digest tobacco tissue with the enzyme solution to remove the cell wall.
-
Purify the released protoplasts by filtration and centrifugation.
-
Resuspend the protoplasts in a suitable bathing solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fire-polish the pipette tip.
-
Fill the pipette with the intracellular solution.
-
-
Patch-Clamp Recording:
-
Mount the protoplast-containing chamber on the microscope stage.
-
Approach a protoplast with the patch pipette under positive pressure.
-
Form a high-resistance (GΩ) seal between the pipette tip and the protoplast membrane by applying gentle suction.
-
Rupture the membrane patch within the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential and apply voltage steps to elicit Ca²⁺ currents.
-
Record the resulting currents using the patch-clamp amplifier and data acquisition software.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the current-voltage (I-V) relationship, activation and inactivation kinetics, and pharmacological properties of the Ca²⁺ channels.
-
Caption: Experimental workflow for whole-cell patch-clamp analysis of calcium channels.
Conclusion
The this compound-induced calcium influx in plant cells is a rapid, robust, and highly regulated process that serves as a central node in the plant's defense signaling network. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and scientists to further investigate this fascinating phenomenon. A deeper understanding of the molecular players and regulatory mechanisms governing this calcium influx will undoubtedly pave the way for innovative approaches in crop protection and the development of novel bio-pesticides. The visualization of the signaling pathway and experimental workflows aims to facilitate a clear and comprehensive understanding of the complex processes involved.
References
- 1. This compound-induced initial events in tobacco BY-2 cells: pharmacological characterization of molecular relationship among cytosolic Ca(2+) transients, anion efflux and production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and Effects of Cytosolic Free Calcium Increases in Response to Elicitors in Nicotiana plumbaginifolia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of Free Calcium in Action of this compound, a Proteinaceous Elicitor of Hypersensitive Reaction in Tobacco Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
An In-depth Technical Guide to Protein Phosphorylation Cascades Triggered by Cryptogein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptogein, a 10-kDa proteinaceous elicitor secreted by the oomycete Phytophthora cryptogea, is a potent inducer of defense responses and hypersensitive cell death in tobacco (Nicotiana tabacum). A primary mechanism of this compound signal transduction involves a rapid and complex series of protein phosphorylation cascades. This technical guide provides a comprehensive overview of these signaling pathways, focusing on the core components, their interactions, and the downstream cellular responses. We present a detailed examination of the Mitogen-Activated Protein Kinase (MAPK) and Calcium-Dependent Protein Kinase (CDPK) pathways, summarizing key quantitative data and providing detailed experimental protocols for their investigation. Visualizations of these pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular events underpinning this compound-induced plant immunity.
Introduction to this compound Signaling
Upon perception at the plant cell plasma membrane, this compound initiates a signaling cascade characterized by several early events, including ion fluxes, the production of reactive oxygen species (ROS), and reversible protein phosphorylation.[1][2] Protein phosphorylation, a critical post-translational modification, acts as a molecular switch to regulate protein activity, localization, and interaction, thereby playing a central role in amplifying and diversifying the initial defense signal.[3]
Treatment of tobacco cells with this compound leads to a rapid increase in the phosphorylation of numerous proteins.[4][5] Studies have shown that within 5 minutes of this compound treatment, at least 19 polypeptides exhibit increased phosphorylation, with the phosphorylation of 12 of these being dependent on calcium influx.[4] These phosphorylation events are critical for the activation of downstream defense responses.
Core Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) Cascade
The MAPK cascade is a highly conserved signaling module in eukaryotes that plays a crucial role in plant defense.[6][7] In tobacco, this compound activates a specific MAPK cascade involving the MAPK Kinase Kinase (MAPKKK), MAPK Kinase (MAPKK), and MAPK. The core components of this pathway in response to this compound are NtMEK2 (a MAPKK), and two MAPKs: Salicylic Acid-Induced Protein Kinase (SIPK) and Wounding-Induced Protein Kinase (WIPK).[8] While the direct upstream MAPKKK is yet to be definitively identified in the context of this compound signaling, members of the MEKK family, such as NtMEKK1, are known to be involved in plant defense signaling.[9]
The activation of SIPK and WIPK by this compound follows distinct kinetics. SIPK activation is rapid and transient, while WIPK activation is delayed and more sustained.[10] This differential activation is thought to contribute to the specificity of the downstream responses.
The Calcium-Dependent Protein Kinase (CDPK) Pathway
This compound perception triggers a rapid influx of extracellular Ca²⁺ into the cytosol.[4] This increase in cytosolic calcium is a key secondary messenger that is sensed by calcium-binding proteins, including CDPKs. CDPKs are serine/threonine kinases that are directly activated by calcium binding to their calmodulin-like domain.[11]
In tobacco, several CDPK isoforms, including NtCDPK2 and NtCDPK3, are implicated in defense responses.[12] Their transcripts are upregulated following elicitor treatment, and NtCDPK2 has been shown to be activated by phosphorylation in response to elicitors.[12] While the direct substrates of CDPKs in the this compound signaling pathway are still being elucidated, they are known to phosphorylate a range of proteins involved in cellular responses, including transcription factors and ion channels.[11]
Involvement of G-Proteins
Heterotrimeric G-proteins, composed of Gα, Gβ, and Gγ subunits, are key signaling components in eukaryotes that relay signals from G-protein coupled receptors (GPCRs) to downstream effectors. In plants, G-proteins are involved in various defense responses.[4][13] While a direct interaction between a specific Gα subunit and a this compound receptor has not been definitively established, the involvement of G-proteins in early signaling events is suggested by the nature of the downstream responses, such as the activation of phospholipases and ion channels. Further research is needed to elucidate the precise role of specific G-protein subunits in the this compound signaling network.
Quantitative Data on Protein Phosphorylation
Quantitative analysis of protein phosphorylation provides crucial insights into the dynamics and magnitude of signaling events. While comprehensive quantitative phosphoproteomic data for this compound treatment is still emerging, existing studies provide valuable information.
| Protein/Phosphopeptide | Treatment | Time Point | Fold Change/Observation | Reference |
| 19 Polypeptides | This compound | 5 min | Increased ³²P incorporation | [4] |
| 12 of 19 Polypeptides | This compound + Ca²⁺ channel blocker | 5 min | Phosphorylation dependent on Ca²⁺ influx | [4] |
| SIPK (48 kDa MAPK) | This compound | 10-30 min | Peak activation observed | [10] |
| WIPK (46 kDa MAPK) | This compound | 30-60 min | Delayed but sustained activation | [10] |
| NtCDPK2 | Avr9 Elicitor | Rapid | Transient activation via phosphorylation | [12] |
Experimental Protocols
In-Gel Kinase Assay for MAPK Activation
This method allows for the detection of kinase activity within a polyacrylamide gel.
Methodology:
-
Protein Extraction: Extract total proteins from this compound-treated and control tobacco cells using a suitable extraction buffer.
-
SDS-PAGE: Separate the protein extracts on an SDS-polyacrylamide gel containing a generic MAPK substrate, such as Myelin Basic Protein (MBP), co-polymerized within the gel matrix.
-
Denaturation and Renaturation: After electrophoresis, wash the gel to remove SDS and allow the separated kinases to renature within the gel.
-
Kinase Reaction: Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP. The renatured kinases will phosphorylate the substrate embedded in the gel.
-
Visualization: Wash the gel extensively to remove unincorporated [γ-³²P]ATP and visualize the phosphorylated substrate by autoradiography.
Immunoprecipitation followed by Kinase Assay (IP-Kinase Assay)
This technique is used to measure the activity of a specific kinase.
Methodology:
-
Protein Extraction: Lyse this compound-treated and control cells in a lysis buffer that preserves kinase activity.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the kinase of interest (e.g., anti-SIPK). Capture the antibody-kinase complex using protein A/G-agarose beads.
-
Kinase Assay: Wash the immunoprecipitated complex and resuspend it in a kinase reaction buffer containing a specific substrate and [γ-³²P]ATP.
-
Analysis: Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.
Agroinfiltration-Mediated Transient Expression in Nicotiana benthamiana**
This method is used for rapid in vivo functional analysis of proteins.
Methodology:
-
Vector Construction and Transformation: Clone the gene of interest (e.g., a kinase or its substrate) into a plant expression vector. Transform the construct into Agrobacterium tumefaciens.[14]
-
Bacterial Culture: Grow the transformed Agrobacterium to a suitable optical density.[15]
-
Infiltration: Infiltrate the bacterial suspension into the leaves of N. benthamiana using a needleless syringe.[1][2][16] The Agrobacterium will transfer the T-DNA containing the gene of interest into the plant cells.
-
Transient Expression: Allow for transient expression of the gene over 2-3 days.
-
Analysis: Analyze the function of the expressed protein, for example, by co-expressing a kinase and its putative substrate to study in vivo phosphorylation.
Conclusion and Future Directions
The protein phosphorylation cascades triggered by this compound are a cornerstone of the plant's defense response in tobacco. The MAPK and CDPK pathways are central to this signaling network, rapidly translating the perception of the elicitor into a robust cellular defense. While significant progress has been made in identifying the key components of these cascades, future research should focus on:
-
Quantitative Phosphoproteomics: Large-scale quantitative phosphoproteomic studies are needed to identify the full spectrum of proteins phosphorylated in response to this compound and to quantify the dynamics of these phosphorylation events.
-
Substrate Identification: Identifying the direct substrates of the key kinases (SIPK, WIPK, and CDPKs) will be crucial for understanding the downstream cellular processes they regulate.
-
Upstream Components: Elucidating the complete signaling pathway from the this compound receptor to the activation of the MAPK and CDPK cascades, including the identification of the specific G-proteins and MAPKKKs involved, remains a key area of investigation.
A deeper understanding of these intricate signaling networks will not only advance our fundamental knowledge of plant immunity but may also provide novel targets for the development of strategies to enhance disease resistance in crops.
References
- 1. bsw3.naist.jp [bsw3.naist.jp]
- 2. jacobslab.sites.vib.be [jacobslab.sites.vib.be]
- 3. Recent advances in understanding the role of two mitogen-activated protein kinase cascades in plant immunity [ouci.dntb.gov.ua]
- 4. Phosphoproteins involved in the signal transduction of this compound, an elicitor of defense reactions in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Phosphorylation Is Induced in Tobacco Cells by the Elicitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-Wide Identification of the MAPK and MAPKK Gene Families in Response to Cold Stress in Prunus mume - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The MAPK Kinase Kinase GmMEKK1 Regulates Cell Death and Defense Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. CDPKs in immune and stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium‐dependent protein kinases play an essential role in a plant defence response | The EMBO Journal [link.springer.com]
- 13. Protocol for detecting SnRK2 kinase activity in plants by immunoblotting, in-gel assay, band shift, and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 15. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. patharkar.com [patharkar.com]
Cryptogein's Effect on Plant Plasma Membrane: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cryptogein, a 10 kDa proteinaceous elicitor secreted by the oomycete Phytophthora cryptogea, is a potent inducer of defense responses in tobacco and other sensitive plants. Its primary site of action is the plant plasma membrane, where it triggers a cascade of signaling events that ultimately lead to the expression of defense genes and hypersensitive cell death (HR). This document provides an in-depth technical overview of the key molecular and cellular events initiated by this compound at the plasma membrane, with a focus on quantitative data, experimental methodologies, and the underlying signaling networks.
This compound-Plasma Membrane Interaction and Early Signaling Events
This compound is recognized by a high-affinity binding site on the plasma membrane of sensitive plant cells. While a specific receptor protein has not been definitively isolated, evidence suggests the involvement of a multi-component receptor complex, potentially including a glucan-binding protein and a member of the receptor-like kinase family. Binding of this compound to its receptor is the initial event that triggers a rapid and complex signaling cascade.
The binding of this compound to its receptor initiates a series of rapid events at the plasma membrane, including the activation of G-proteins, phospholipases, and ion channels. This leads to the production of second messengers and a massive influx of calcium, which in turn activates downstream components like protein kinases and the NADPH oxidase complex, resulting in a burst of reactive oxygen species (ROS).
Caption: this compound-induced signaling cascade at the plant plasma membrane.
Quantitative Analysis of this compound-Induced Responses
The following tables summarize the quantitative data from various studies on the effects of this compound on plant cells, primarily tobacco (Nicotiana tabacum) cell suspension cultures.
Table 1: Ion Fluxes
| Ion | Direction | Typical Concentration of this compound | Onset of Response | Peak Flux Rate (approx.) | Measurement Technique | Reference |
| Ca²⁺ | Influx | 50 - 100 nM | < 1 minute | 5-15 nmol/g FW/min | Aequorin luminescence, ⁴⁵Ca²⁺ uptake | |
| K⁺ | Efflux | 50 - 100 nM | 2 - 5 minutes | 20-40 nmol/g FW/min | Ion-selective electrodes, ⁸⁶Rb⁺ efflux | |
| H⁺ | Influx (extracellular alkalinization) | 50 - 100 nM | 2 - 5 minutes | 0.5-1.5 pH units change | pH-sensitive microelectrodes | |
| Cl⁻ | Efflux | 50 - 100 nM | 2 - 5 minutes | Not consistently quantified | Ion-selective electrodes |
Table 2: Reactive Oxygen Species (ROS) Production
| Parameter | Value | Typical Concentration of this compound | Onset of Response | Peak Response Time | Measurement Technique | Reference |
| ROS Production | Biphasic; small initial peak, large second peak | 50 nM | < 2 minutes | 15 - 30 minutes | Luminol-dependent chemiluminescence | |
| NADPH Oxidase Activity | 2-5 fold increase | 50 nM | 5 - 10 minutes | 20 - 40 minutes | In-gel activity assay, Amplex Red assay |
Table 3: Protein Kinase Activation
| Kinase Family | Specific Kinase (if identified) | Typical Concentration of this compound | Onset of Activation | Peak Activation | Measurement Technique | Reference |
| MAPK | WIPK, SIPK (in tobacco) | 50 nM | 1 - 2 minutes | 5 - 15 minutes | In-gel kinase assay, Western blot with phospho-specific antibodies | |
| CDPK | Multiple isoforms | 50 nM | 2 - 5 minutes | 10 - 20 minutes | In-gel kinase assay using histone as substrate |
Detailed Experimental Protocols
This protocol describes the use of transgenic tobacco cells expressing the Ca²⁺-sensitive photoprotein aequorin to measure this compound-induced changes in cytosolic free calcium concentration.
Workflow Diagram
Caption: Workflow for measuring Ca²⁺ influx using aequorin.
Protocol:
-
Cell Culture: Use a transgenic tobacco cell line (e.g., Nicotiana tabacum cv. Bright Yellow 2) stably expressing apoaequorin in the cytosol. Grow cells in a suitable medium (e.g., Murashige and Skoog) on a rotary shaker.
-
Aequorin Reconstitution: Harvest cells in the exponential growth phase. Incubate the cells in a medium containing coelenterazine (the prosthetic group of aequorin) at a final concentration of 5 µM for at least 4 hours in the dark.
-
Measurement:
-
Place a known amount of the cell suspension into a luminometer cuvette.
-
Record the basal luminescence for 1-2 minutes.
-
Inject this compound solution to the desired final concentration (e.g., 50 nM).
-
Record the luminescence signal, which will increase rapidly upon Ca²⁺ influx.
-
-
Calibration: At the end of the experiment, inject a lysis buffer containing a detergent (e.g., 1% Triton X-100) and a high concentration of CaCl₂ (e.g., 1 M) to discharge the total remaining aequorin pool. The luminescence data can then be converted to absolute Ca²⁺ concentrations using established formulas.
This method measures the production of extracellular ROS, primarily superoxide (B77818) and hydrogen peroxide.
Protocol:
-
Cell Preparation: Harvest and wash tobacco cells as described above. Resuspend the cells in a fresh, buffered medium.
-
Assay Mixture: In a luminometer cuvette, mix the cell suspension with luminol (B1675438) (e.g., 100 µM) and, if available, horseradish peroxidase (HRP, e.g., 20 µg/mL) to enhance the signal.
-
Measurement:
-
Equilibrate the mixture in the luminometer and record the basal chemiluminescence.
-
Inject this compound solution (e.g., 50 nM).
-
Record the light emission over time. The intensity of chemiluminescence is proportional to the rate of ROS production.
-
-
Controls: Perform control experiments using known ROS scavengers (e.g., superoxide dismutase, catalase) or inhibitors of NADPH oxidase (e.g., diphenyleneiodonium, DPI) to confirm the source of the ROS.
This technique detects the activation of specific protein kinases following this compound treatment by assessing their ability to phosphorylate a substrate embedded in a polyacrylamide gel.
Protocol:
-
Protein Extraction: Treat tobacco cells with this compound (e.g., 50 nM) for various time points (e.g., 0, 2, 5, 10, 15 minutes). Flash-freeze the cells in liquid nitrogen and extract total proteins in a buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE: Separate the proteins by SDS-PAGE on a gel containing a generic kinase substrate, such as Myelin Basic Protein (MBP), copolymerized into the gel matrix.
-
Denaturation and Renaturation: After electrophoresis, wash the gel with a solution containing Triton X-100 to remove SDS and allow the kinases to renature within the gel.
-
Kinase Reaction: Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP and MgCl₂. Activated kinases within the gel will phosphorylate the embedded MBP.
-
Washing and Autoradiography: Wash the gel extensively to remove unincorporated [γ-³²P]ATP. Dry the gel and expose it to an X-ray film or a phosphor screen. Bands on the autoradiogram indicate the molecular weights of the activated kinases.
Conclusion
The interaction of this compound with the plant plasma membrane is a classic example of a gene-for-gene independent recognition event that triggers a robust defense response. The plasma membrane acts as the central hub for perceiving the elicitor and converting this perception into a complex and tightly regulated intracellular signaling cascade. The rapid ion fluxes, the oxidative burst, and the activation of protein kinase cascades are key early events that orchestrate the plant's defense against potential pathogens. Understanding these mechanisms at a quantitative and molecular level is crucial for the development of novel strategies to enhance plant immunity and for the potential use of elicitors in crop protection.
Unveiling Cryptogein: A Technical Guide to its Discovery, Characterization, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptogein, a 10 kDa protein secreted by the oomycete Phytophthora cryptogea, stands as a canonical example of an elicitor, a molecule that triggers defense responses in plants. This technical guide provides an in-depth exploration of the discovery, biochemical and biophysical characterization, and the intricate signaling pathways activated by this compound in plant cells. We present a comprehensive summary of its quantitative properties, detailed experimental protocols for its purification and functional analysis, and visual representations of the key cellular events it initiates. This document serves as a valuable resource for researchers investigating plant-pathogen interactions, innate immunity, and the development of novel plant protectants.
Discovery and Initial Characterization
This compound was identified as a key component in the culture filtrate of the phytopathogenic oomycete Phytophthora cryptogea. Early studies revealed its potent ability to induce a hypersensitive-like necrotic response on non-host plants, such as tobacco (Nicotiana tabacum), while protecting them from subsequent infection by pathogenic species like Phytophthora nicotianae.[1][2] This protein was classified as an "elicitin," a family of structurally related proteins from Phytophthora and Pythium species that induce defense responses in plants.
Subsequent research focused on its purification and biochemical characterization. It was determined to be a 10 kDa protein composed of 98 amino acids.[1] The biosynthesis of this compound involves the synthesis of a preprotein with a 20-amino acid signal peptide, which is cotranslationally cleaved to release the mature, secreted protein.[1]
Biochemical and Biophysical Properties
The detailed characterization of this compound has provided crucial insights into its structure and function. The following table summarizes its key quantitative properties.
| Property | Value | Method | Reference |
| Molecular Weight | ~10 kDa | SDS-PAGE, Mass Spectrometry | [1] |
| Number of Amino Acids | 98 | Protein Sequencing | |
| Isoelectric Point (pI) | Estimated ~8.8-9.4 | Based on amino acid composition and pKa values | |
| Structure | Five α-helices, a double-stranded antiparallel β-sheet, and a hydrophobic cavity | X-ray crystallography, NMR spectroscopy | |
| Dissociation Constant (Kd) | 2 nM | Radioligand binding assay | |
| Dissociation Constant (Kd) | 12.0 nM | Piezoelectric biosensor |
Experimental Protocols
Purification of this compound from Phytophthora cryptogea Culture Filtrate
This protocol describes a multi-step chromatographic procedure for the purification of this compound to homogeneity.
3.1.1. Culture of Phytophthora cryptogea and Filtrate Collection
-
Inoculate Phytophthora cryptogea mycelium into a suitable liquid medium (e.g., potato dextrose broth).
-
Incubate the culture for 14-21 days at 25°C in the dark.
-
Separate the mycelium from the culture medium by filtration through several layers of cheesecloth.
-
Centrifuge the culture filtrate at 10,000 x g for 30 minutes to remove any remaining mycelial debris.
-
Concentrate the supernatant using ultrafiltration with a 5 kDa molecular weight cutoff membrane.
3.1.2. Ion-Exchange Chromatography
-
Equilibrate a cation-exchange chromatography column (e.g., CM-Sepharose) with a low ionic strength buffer (e.g., 20 mM sodium acetate, pH 5.0).
-
Load the concentrated culture filtrate onto the column.
-
Wash the column extensively with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of increasing ionic strength (e.g., 0 to 1 M NaCl in the equilibration buffer).
-
Collect fractions and assay for the presence of this compound using a bioassay (e.g., tobacco leaf necrosis assay) or SDS-PAGE.
3.1.3. Hydrophobic Interaction Chromatography (HIC)
-
Pool the active fractions from the ion-exchange chromatography step.
-
Adjust the salt concentration of the pooled fractions to a high level (e.g., 1.5 M ammonium (B1175870) sulfate).
-
Equilibrate a HIC column (e.g., Phenyl-Sepharose) with a high-salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate (B86663), pH 7.0).
-
Load the sample onto the HIC column.
-
Wash the column with the high-salt buffer.
-
Elute the bound proteins with a decreasing linear gradient of salt (e.g., 1.5 M to 0 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Collect fractions and analyze for the presence and purity of this compound.
3.1.4. Gel Filtration Chromatography (Size-Exclusion Chromatography)
-
Concentrate the purified fractions from the HIC step.
-
Equilibrate a gel filtration column (e.g., Sephadex G-50) with a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Load the concentrated protein sample onto the column.
-
Elute the proteins with the equilibration buffer at a constant flow rate.
-
Collect fractions and analyze for the presence of a single 10 kDa protein band by SDS-PAGE.
Figure 1. Experimental workflow for the purification of this compound.
Biological Activity Assays
3.2.1. Measurement of this compound-Induced Calcium Influx in Tobacco Cells
This protocol utilizes aequorin, a Ca²⁺-sensitive photoprotein, to monitor changes in cytosolic free calcium concentration.
-
Cell Culture: Use a suspension culture of tobacco cells (e.g., Nicotiana tabacum cv. Bright Yellow-2) transformed with the apoaequorin gene.
-
Aequorin Reconstitution: Incubate the cells with coelenterazine (B1669285) (the prosthetic group of aequorin) in the dark for at least 4 hours to reconstitute active aequorin.
-
Measurement:
-
Place a known volume of the cell suspension in a luminometer cuvette.
-
Inject a solution of purified this compound (final concentration typically 10-100 nM) into the cuvette.
-
Record the luminescence signal over time. The light emission is proportional to the cytosolic Ca²⁺ concentration.
-
-
Data Analysis: Calibrate the luminescence signal to absolute Ca²⁺ concentrations using a standard method, such as cell lysis with Triton X-100 in the presence of a saturating Ca²⁺ concentration.
3.2.2. Detection of Reactive Oxygen Species (ROS) Production
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) to detect intracellular ROS.
-
Cell Loading: Incubate tobacco cell suspensions with H₂DCF-DA (typically 5-10 µM) for 30-60 minutes in the dark. H₂DCF-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Elicitation: Add purified this compound (10-100 nM) to the cell suspension.
-
Measurement: Monitor the increase in fluorescence over time using a fluorometer or a fluorescence microscope. The excitation and emission wavelengths for DCF are typically around 485 nm and 530 nm, respectively.
-
Controls: Include control experiments with cells not treated with this compound and cells treated with a known ROS scavenger (e.g., ascorbic acid) to confirm the specificity of the signal.
This compound-Induced Signaling Pathways
The perception of this compound at the plant cell surface initiates a complex and rapid signaling cascade, leading to the activation of defense responses.
Upon binding to a high-affinity receptor on the plasma membrane, this compound triggers a series of interconnected events:
-
Protein Phosphorylation: One of the earliest detectable events is the rapid phosphorylation of various cellular proteins. This process is crucial for the downstream signaling events and is regulated by the interplay of protein kinases (PKs) and protein phosphatases (PPs).[1][3]
-
Ion Fluxes:
-
Calcium Influx: A significant and sustained influx of extracellular Ca²⁺ into the cytosol is a hallmark of this compound signaling.[4][5] This increase in cytosolic free calcium acts as a critical second messenger, activating numerous downstream components.
-
Anion Efflux: Concurrently, there is an efflux of anions, such as Cl⁻ and NO₃⁻, across the plasma membrane.[4]
-
-
Production of Signaling Molecules:
-
Reactive Oxygen Species (ROS): An oxidative burst, characterized by the rapid production of ROS (primarily superoxide (B77818) and hydrogen peroxide), is a key component of the defense response. This is mediated by a plasma membrane-bound NADPH oxidase.[6][7][8]
-
Nitric Oxide (NO): A burst of NO production also occurs shortly after this compound perception. NO, along with ROS, plays a crucial role in the signaling cascade leading to defense gene activation and the hypersensitive response.
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: this compound activates MAPK signaling pathways, which are central to transducing the initial perception of the elicitor into changes in gene expression and cellular reprogramming.
-
Gene Expression and Defense Responses: Ultimately, these signaling events converge on the nucleus, leading to the transcriptional activation of a battery of defense-related genes. This results in the synthesis of pathogenesis-related (PR) proteins, phytoalexins, and the reinforcement of the cell wall, culminating in a state of heightened resistance to pathogens.
Figure 2. This compound-induced signaling pathway in plant cells.
Conclusion
This compound has served as an invaluable tool for dissecting the molecular mechanisms of plant innate immunity. Its discovery and detailed characterization have illuminated the complex signaling networks that plants employ to recognize potential pathogens and mount effective defense responses. The information presented in this technical guide provides a solid foundation for researchers aiming to further unravel the intricacies of plant-pathogen interactions and for professionals in the agricultural sector seeking to develop innovative strategies for crop protection. The continued study of this compound and other elicitors holds great promise for the future of sustainable agriculture and the development of robust and disease-resistant crops.
References
- 1. Biosynthesis and Secretion of this compound, a Protein Elicitor Secreted by Phytophthora cryptogea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. Hydrophobic Interaction Chromatography | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. goldbio.com [goldbio.com]
- 5. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. bio-rad.com [bio-rad.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Protocol for Cryptogein Application in Tobacco Plants: A Detailed Guide for Researchers
Application Notes and Protocols for the Use of Cryptogein, a Protein Elicitor, in Tobacco (Nicotiana tabacum)
These application notes provide detailed protocols for the preparation and application of this compound to tobacco plants and cell cultures to elicit defense responses. This guide is intended for researchers, scientists, and professionals in drug development investigating plant defense mechanisms and potential applications of elicitors.
This compound, a 10-kDa protein secreted by the oomycete Phytophthora cryptogea, is a potent elicitor of hypersensitive response (HR) and systemic acquired resistance (SAR) in tobacco.[1][2] Its application induces a cascade of well-characterized defense responses, making it an excellent model for studying plant immunity.
I. This compound Signaling Pathway
Upon recognition by a plasma membrane receptor in tobacco cells, this compound initiates a rapid and complex signaling cascade.[3] Key early events include ion fluxes, the production of reactive oxygen species (ROS) and nitric oxide (NO), and the activation of protein kinases. These initial signals lead to downstream responses such as the expression of defense-related genes and, ultimately, the hypersensitive response, a form of programmed cell death that limits pathogen spread.[4][5]
Caption: this compound Signaling Cascade in Tobacco Cells.
II. Experimental Protocols
A generalized workflow for experiments involving this compound application is outlined below. This can be adapted for specific research questions and experimental setups.
Caption: General Experimental Workflow for this compound Application.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in treating tobacco plants or cell suspensions.
Materials:
-
Purified this compound protein
-
Sterile distilled water
-
Sterile microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Dissolve the purified this compound protein in sterile distilled water.[1][6]
-
Determine the concentration of the this compound solution using UV spectroscopy. The extinction coefficient for this compound at 277 nm is 8,306 M⁻¹ cm⁻¹.[6]
-
Based on the concentration, prepare a stock solution of a desired molarity (e.g., 1 mM) in sterile distilled water.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Application of this compound to Tobacco Cell Suspensions
This protocol is designed for treating tobacco cell suspension cultures, such as the Bright Yellow-2 (BY-2) cell line, with this compound.
Materials:
-
Tobacco cell suspension culture (e.g., BY-2) in the exponential growth phase
-
This compound stock solution
-
Growth medium for the cell culture
-
Orbital shaker
Procedure:
-
Use a tobacco cell suspension culture that is 3 days after subculture for optimal response.[6]
-
Dilute the this compound stock solution in the cell culture medium to achieve the desired final concentration. Typical final concentrations range from 25 nM to 500 nM.[6][8]
-
Add the diluted this compound solution to the cell suspension culture. For control experiments, add an equal volume of the medium without this compound.
-
Incubate the treated cell cultures on an orbital shaker under the standard growth conditions for the specific cell line.[9]
-
Collect samples at various time points for downstream analysis, depending on the response being measured (e.g., minutes for ion fluxes and ROS, hours for gene expression).
Protocol 3: Application of this compound to Whole Tobacco Plants (Leaf Infiltration)
This protocol describes the application of this compound to the leaves of intact tobacco plants to study localized responses.
Materials:
-
Mature tobacco plants (Nicotiana tabacum)
-
This compound stock solution
-
Sterile distilled water
-
1 mL needleless syringe
Procedure:
-
Dilute the this compound stock solution in sterile distilled water to the desired final concentration (e.g., 100 nM).[7]
-
Select fully expanded, healthy leaves on the tobacco plant.
-
Gently press the tip of the needleless syringe against the abaxial (lower) surface of the leaf.
-
Slowly and carefully infiltrate the this compound solution into the leaf apoplast until a small water-soaked area is visible.
-
Mark the infiltrated areas. For control experiments, infiltrate a separate area on the same leaf or a different leaf with sterile distilled water.
-
Maintain the plants under their normal growth conditions.
-
At desired time points (e.g., 3, 10, 24 hours), excise the infiltrated leaf discs for subsequent analysis of gene expression or other defense responses.[7]
III. Data Presentation: Quantitative Effects of this compound
The following tables summarize the typical timing and magnitude of various physiological responses in tobacco cells following this compound treatment.
| Response | Typical this compound Concentration | Time to Onset/Peak | Notes |
| Early Signaling Events | |||
| Cytosolic Ca²⁺ Increase | 50 - 500 nM | Onset: ~64 seconds; First Peak: ~5 minutes | The response often shows two distinct peaks.[4][6] |
| Chloride (Cl⁻) Efflux | 25 - 500 nM | Lag phase of ~4.1 minutes | This is a biphasic response ( rapid/transient and slow/prolonged).[4][8] |
| Reactive Oxygen Species (ROS) Production | 50 - 500 nM | Onset: ~124 seconds (Superoxide), ~268 seconds (H₂O₂) | ROS burst is a hallmark of the defense response.[4][6] |
| Nitric Oxide (NO) Production | 25 - 100 nM | Within 5 minutes | NO production is rapid and transient.[9] |
| Downstream Responses | |||
| Defense Gene Expression (e.g., PR proteins) | 100 nM | Detectable after 3 - 10 hours | Accumulation of transcripts for defense-related proteins.[7] |
| Hypersensitive Response (HR) / Cell Death | 50 - 500 nM | 10 - 15 hours | Visible necrosis at the site of application.[6] |
IV. Protocols for Measuring Key Responses
Protocol 4: Measurement of Reactive Oxygen Species (ROS) Production
This protocol utilizes a luminol-based chemiluminescence assay to measure extracellular ROS production.
Materials:
-
This compound-treated tobacco leaf discs or cell suspension aliquots
-
Luminol (B1675438) stock solution
-
Horseradish peroxidase (HRP) stock solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microplate luminometer
Procedure:
-
Prepare an assay solution containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/mL) in the assay buffer.[10]
-
For whole plant experiments, place leaf discs in the wells of a white 96-well plate. For cell suspensions, add a defined volume of the treated cell culture to the wells.
-
Add the this compound solution to the wells to initiate the reaction at the desired final concentration.
-
Immediately place the plate in a microplate luminometer and measure luminescence over time (e.g., for 60 minutes with readings every 2 minutes).[10]
-
The resulting luminescence is proportional to the amount of ROS produced.
Protocol 5: Analysis of Defense Gene Expression by RT-qPCR
This protocol outlines the steps to analyze the expression of defense-related genes (e.g., pathogenesis-related (PR) proteins) following this compound treatment.
Materials:
-
This compound-treated and control tobacco leaf tissue or cells
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Procedure:
-
Harvest tobacco tissue at the desired time points after this compound treatment and immediately freeze in liquid nitrogen.[7]
-
Extract total RNA from the tissue using a suitable RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA using a cDNA synthesis kit.
-
Perform quantitative PCR (qPCR) using the synthesized cDNA, a qPCR master mix, and gene-specific primers for the defense genes of interest and a stable reference gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control.
References
- 1. The Plant Defense Elicitor this compound Stimulates Clathrin-Mediated Endocytosis Correlated with Reactive Oxygen Species Production in Bright Yellow-2 Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Secretion of this compound, a Protein Elicitor Secreted by Phytophthora cryptogea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Induced Transcriptional Reprogramming in Tobacco Is Light Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced initial events in tobacco BY-2 cells: pharmacological characterization of molecular relationship among cytosolic Ca(2+) transients, anion efflux and production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoproteins involved in the signal transduction of this compound, an elicitor of defense reactions in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 8. researchgate.net [researchgate.net]
- 9. Real-time electrochemical detection of extracellular nitric oxide in tobacco cells exposed to this compound, an elicitor of defence responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cryptogein-Induced Reactive Oxygen Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptogein, a proteinaceous elicitor from the oomycete Phytophthora cryptogea, is a potent inducer of defense responses in tobacco and other sensitive plants. A hallmark of this response is a rapid and transient production of reactive oxygen species (ROS), often referred to as an oxidative burst. This production of ROS, primarily in the form of superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), is a critical signaling event that triggers downstream defense mechanisms, including the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread. The measurement of this compound-induced ROS is therefore a key assay for studying plant-pathogen interactions, dissecting signaling pathways, and screening for compounds that modulate plant immunity.
These application notes provide detailed protocols for the sensitive detection and quantification of this compound-induced ROS in plant cell suspensions, a widely used model system. The methodologies described include luminol-based chemiluminescence and fluorescent probe-based assays, along with protocols for investigating the signaling pathway using specific inhibitors.
Data Presentation
Table 1: Quantification of this compound-Induced ROS Production using a Luminol-Based Assay in Tobacco BY-2 Cells
| Treatment | Peak Chemiluminescence (Relative Light Units - RLU) | Time to Peak (minutes) |
| Mock (Buffer Control) | 1,500 ± 250 | N/A |
| This compound (50 nM) | 85,000 ± 7,800 | 15 - 20 |
| This compound (50 nM) + DPI (10 µM) | 12,000 ± 1,500 | N/A |
| This compound (50 nM) + Catalase (100 U/mL) | 5,500 ± 900 | N/A |
Data are representative and may vary depending on cell density, age of the cell culture, and specific luminometer settings. Values are presented as mean ± standard deviation.
Table 2: Quantification of this compound-Induced H₂O₂ Production using Amplex Red Assay in Tobacco BY-2 Cells
| Treatment | Fluorescence (Relative Fluorescence Units - RFU) | Fold Increase over Mock |
| Mock (Buffer Control) | 320 ± 45 | 1.0 |
| This compound (100 nM) | 2,850 ± 310 | 8.9 |
| This compound (100 nM) + DPI (2 µM) | 650 ± 80 | 2.0 |
| This compound (100 nM) + Catalase (628 U/mL) | 410 ± 55 | 1.3 |
Data are representative and based on endpoint measurements after 30 minutes of incubation. Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Luminol-Based Chemiluminescence Assay for Measuring this compound-Induced ROS Burst
This protocol details the measurement of extracellular ROS production in tobacco BY-2 cell suspension cultures treated with this compound. The assay is based on the horseradish peroxidase (HRP)-catalyzed oxidation of luminol (B1675438) by ROS, which results in the emission of light.
Materials and Reagents:
-
Tobacco BY-2 (Bright Yellow-2) cell suspension culture (logarithmic growth phase)
-
This compound solution (1 mM stock in sterile water)
-
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) stock solution (10 mM in DMSO)
-
Horseradish Peroxidase (HRP) stock solution (1 mg/mL in sterile water)
-
Diphenyleneiodonium chloride (DPI) stock solution (10 mM in DMSO)
-
Catalase stock solution (10,000 U/mL in sterile water)
-
Assay Buffer: 20 mM MOPS, pH 7.5
-
96-well white, flat-bottom microplates
-
Luminometer
Procedure:
-
Cell Preparation:
-
Aseptically transfer an appropriate volume of BY-2 cell suspension to a sterile falcon tube.
-
Allow the cells to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and resuspend the cells in an equal volume of fresh assay buffer.
-
Repeat the washing step twice to remove any residual culture medium.
-
After the final wash, resuspend the cells in assay buffer to a final density of approximately 0.1 g fresh weight per 10 mL.
-
Equilibrate the cell suspension on a shaker at room temperature for at least 1 hour before the assay.
-
-
Assay Setup:
-
In a 96-well white microplate, add 100 µL of the prepared BY-2 cell suspension to each well.
-
For inhibitor treatments, add the required volume of DPI or catalase stock solution to the respective wells and pre-incubate for 15-30 minutes. Add an equivalent volume of DMSO or sterile water to the control and this compound-only wells.
-
-
Measurement:
-
Prepare the reaction mix by diluting the luminol and HRP stocks in the assay buffer to final concentrations of 100 µM and 10 µg/mL, respectively. Add this compound to the reaction mix for a final concentration of 50 nM upon addition to the cells. For the mock control, prepare a reaction mix without this compound.
-
Place the microplate in the luminometer.
-
Program the luminometer to inject 100 µL of the reaction mix into each well and immediately begin measuring chemiluminescence.
-
Measure the luminescence signal at regular intervals (e.g., every 1-2 minutes) for a total duration of 60-90 minutes.
-
-
Data Analysis:
-
The data will be generated as Relative Light Units (RLU) over time.
-
Plot the RLU values against time to visualize the kinetic response.
-
Determine the peak chemiluminescence and the time to reach the peak for each treatment.
-
Protocol 2: Amplex Red Fluorescence Assay for Measuring this compound-Induced H₂O₂
This protocol describes a fluorescence-based method for the specific detection of extracellular H₂O₂ using Amplex Red. In the presence of HRP, Amplex Red reacts with H₂O₂ to produce the highly fluorescent compound resorufin.
Materials and Reagents:
-
Tobacco BY-2 cell suspension culture (prepared as in Protocol 1)
-
This compound solution (1 mM stock in sterile water)
-
Amplex® Red reagent (10 mM stock in DMSO)
-
Horseradish Peroxidase (HRP) stock solution (10 U/mL in assay buffer)
-
DPI stock solution (10 mM in DMSO)
-
Catalase stock solution (10,000 U/mL in sterile water)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Cell Preparation:
-
Prepare and wash the BY-2 cells as described in Protocol 1, using the appropriate assay buffer for this protocol.
-
-
Assay Setup:
-
Add 50 µL of the prepared BY-2 cell suspension to each well of a 96-well black, clear-bottom microplate.
-
For inhibitor studies, pre-incubate the cells with the inhibitors as described in Protocol 1.
-
-
Measurement:
-
Prepare the Amplex Red reaction mixture containing 100 µM Amplex Red and 0.2 U/mL HRP in the assay buffer.
-
Add 50 µL of the Amplex Red reaction mixture to each well.
-
To initiate the reaction, add 50 µL of this compound solution (to a final concentration of 100 nM) or buffer (for mock control) to the respective wells.
-
Incubate the plate at room temperature, protected from light, for 30 minutes.
-
Measure the fluorescence using a microplate reader with excitation at ~540 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence values of the no-cell control wells (blanks) from all experimental wells.
-
Calculate the mean and standard deviation for each treatment.
-
Express the results as Relative Fluorescence Units (RFU) or as a fold increase over the mock control.
-
Visualizations
Caption: Workflow for measuring this compound-induced ROS.
Caption: this compound signaling leading to ROS production.
Caption: Mechanism of DPI and Catalase inhibition.
Application Notes and Protocols for Quantitative Real-Time PCR Analysis of Cryptogein-Responsive Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptogein, a proteinaceous elicitor from the oomycete Phytophthora cryptogea, is a potent inducer of defense responses in tobacco (Nicotiana tabacum) and other sensitive plants. Its application triggers a cascade of signaling events, culminating in the transcriptional reprogramming of the plant cell and the induction of a wide array of defense-related genes. This hypersensitive response (HR) is a form of programmed cell death at the site of elicitor perception, which limits pathogen spread. Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique for quantifying the expression levels of these this compound-responsive genes, providing valuable insights into the molecular mechanisms of plant defense and a tool for screening compounds that may modulate these responses.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound-responsive gene expression in tobacco using qPCR.
This compound Signaling Pathway
Upon recognition by a putative plasma membrane receptor, this compound initiates a complex signaling network. Key events in this pathway include an influx of calcium ions (Ca²⁺), the production of reactive oxygen species (ROS) through the activation of an NADPH oxidase, and the activation of mitogen-activated protein kinase (MAPK) cascades. These early signaling events lead to the downstream activation of transcription factors and the subsequent induction of a battery of defense-related genes.
Data Presentation: Quantitative Analysis of this compound-Responsive Gene Expression
The following table summarizes representative quantitative data on the expression of key defense-related genes in Nicotiana tabacum leaves at various time points following treatment with this compound. This data is illustrative and serves to demonstrate the expected outcomes from the qPCR protocol described below. Gene expression is presented as fold change relative to a mock-treated control, normalized to a stable reference gene (e.g., Actin).
| Gene Name | Gene Function | 3 hours post-treatment (Fold Change) | 6 hours post-treatment (Fold Change) | 12 hours post-treatment (Fold Change) | 24 hours post-treatment (Fold Change) |
| PR-1a | Pathogenesis-Related Protein 1a (antifungal) | 5.2 | 15.8 | 45.3 | 28.1 |
| HSR203J | Hypersensitive Response-Associated Protein | 12.5 | 35.2 | 18.9 | 7.4 |
| LOX1 | Lipoxygenase 1 (oxylipin biosynthesis) | 8.9 | 22.1 | 10.5 | 4.2 |
| PAL | Phenylalanine Ammonia-Lyase (phenylpropanoid pathway) | 3.1 | 9.7 | 18.6 | 12.3 |
| GST | Glutathione S-Transferase (detoxification) | 4.5 | 11.3 | 25.4 | 15.8 |
Experimental Protocols
A typical workflow for analyzing this compound-responsive gene expression using qPCR involves several key steps, from experimental treatment to data analysis.
Protocol 1: Plant Treatment and Sample Collection
-
Plant Material: Nicotiana tabacum plants (e.g., cv. Xanthi) grown under controlled conditions (e.g., 16h light/8h dark photoperiod, 24°C).
-
Treatment Solution: Prepare a 1 µM solution of this compound in sterile water. For the mock control, use sterile water.
-
Infiltration: Infiltrate the abaxial side of fully expanded leaves with the this compound or mock solution using a needless syringe.
-
Time Course: Collect leaf discs from the infiltrated areas at specified time points (e.g., 0, 3, 6, 12, 24 hours) post-infiltration.
-
Sample Storage: Immediately freeze the collected leaf discs in liquid nitrogen and store at -80°C until RNA extraction.
Protocol 2: Total RNA Extraction
This protocol is based on a TRIzol-based method.
-
Homogenization: Grind the frozen leaf tissue to a fine powder in a liquid nitrogen-pre-chilled mortar and pestle.
-
Lysis: Transfer approximately 100 mg of the powdered tissue to a microcentrifuge tube containing 1 mL of TRIzol reagent and vortex thoroughly.
-
Phase Separation: Incubate for 5 minutes at room temperature. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix gently, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the pellet and resuspend it in 30-50 µL of RNase-free water.
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0). Verify RNA integrity by running an aliquot on a 1% agarose (B213101) gel.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
DNase Treatment: To remove any contaminating genomic DNA, treat 1-2 µg of total RNA with DNase I according to the manufacturer's instructions.
-
Reverse Transcription Reaction: In a PCR tube, combine the DNase-treated RNA, 1 µL of oligo(dT) primers (50 µM), and 1 µL of 10 mM dNTP mix. Adjust the total volume to 13 µL with RNase-free water.
-
Incubation: Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Master Mix Preparation: Prepare a master mix containing 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, 1 µL of RNase inhibitor, and 1 µL of a reverse transcriptase (e.g., SuperScript III).
-
Reaction Assembly: Add 7 µL of the master mix to the RNA/primer mixture.
-
Incubation: Incubate at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target genes (e.g., PR-1a, HSR203J, LOX1) and a reference gene (e.g., Actin, EF1α). Primers should amplify a product of 100-200 bp.
-
qPCR Reaction Mix: Prepare a qPCR reaction mix for each primer set. For a 20 µL reaction, typically combine:
-
10 µL of 2X SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
qPCR Plate Setup: Pipette the reaction mixes into a 96-well qPCR plate. Include triplicate reactions for each sample and primer set. Also, include no-template controls (NTCs) for each primer set.
-
qPCR Cycling Conditions: Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis: 65°C to 95°C, with a temperature increase of 0.5°C per step.
-
Protocol 5: Data Analysis
The relative quantification of gene expression can be calculated using the 2-ΔΔCt (Livak) method.
-
Determine the Ct values: Obtain the cycle threshold (Ct) values for each reaction from the qPCR instrument software.
-
Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the reference gene for each sample:
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the mock-treated control sample (calibrator):
-
ΔΔCt = ΔCt(treated sample) - ΔCt(mock control)
-
-
Calculate Fold Change: Determine the fold change in gene expression:
-
Fold Change = 2-ΔΔCt
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for the quantitative analysis of this compound-responsive genes in tobacco. By employing qPCR, researchers can accurately measure the dynamic changes in gene expression that underpin the plant's defense response. This powerful tool can be applied to dissect the this compound signaling pathway further, identify novel components of plant immunity, and screen for compounds that can modulate these responses for crop protection and drug development.
Purifying Recombinant Cryptogein: A Guide for Researchers
Application Notes and Protocols for the Purification of Recombinant Cryptogein Protein
For researchers, scientists, and professionals in drug development, obtaining highly purified recombinant this compound is a critical step for functional studies, structural analysis, and the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the purification of recombinant this compound expressed in common systems such as Escherichia coli and Pichia pastoris.
This compound, a 10 kDa protein secreted by the oomycete Phytophthora cryptogea, is a well-studied elicitor that induces a hypersensitive response (HR) and systemic acquired resistance (SAR) in plants. Its ability to trigger the plant's defense mechanisms makes it a person of interest for agricultural applications and for understanding plant-pathogen interactions.
Methods for Purifying Recombinant this compound Protein
The purification of recombinant this compound, like many other recombinant proteins, typically involves a multi-step strategy to achieve high purity and yield. The most common methods employed are affinity chromatography (AC), ion-exchange chromatography (IEX), and size-exclusion chromatography (SEC). Often, a combination of these techniques is used for optimal results.[1]
1. Affinity Chromatography (AC): Capturing the Target
Affinity chromatography is a powerful technique that separates proteins based on a specific and reversible interaction between the protein and a ligand immobilized on a chromatography matrix.[2][3] For recombinant proteins, this is often achieved by engineering a "tag" onto the protein, such as a polyhistidine-tag (His-tag).[2]
The His-tag, a sequence of six or more histidine residues, has a strong affinity for immobilized metal ions like nickel (Ni²⁺) or cobalt (Co²⁺).[2] This interaction allows for the selective capture of the His-tagged this compound from a complex mixture of host cell proteins.[2] Elution of the bound protein is typically achieved by using a buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the metal ions.[2]
2. Ion-Exchange Chromatography (IEX): Separating by Charge
Ion-exchange chromatography separates molecules based on their net surface charge.[4] The choice between an anion-exchanger (positively charged resin) or a cation-exchanger (negatively charged resin) depends on the isoelectric point (pI) of the target protein and the pH of the buffer.[4] Proteins with a net negative charge will bind to an anion-exchange column, while those with a net positive charge will bind to a cation-exchange column.[4] Elution is achieved by changing the pH of the buffer or by increasing the salt concentration, which disrupts the electrostatic interactions between the protein and the resin.[4]
3. Size-Exclusion Chromatography (SEC): Polishing the Final Product
Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size and shape.[5] The chromatography column is packed with porous beads. Larger molecules that cannot enter the pores travel through the column more quickly and elute first.[5] Smaller molecules can enter the pores, taking a longer path and eluting later.[5] SEC is often used as a final "polishing" step to remove any remaining contaminants and to separate monomers from aggregates.[5]
Quantitative Data Comparison
The following table summarizes representative data for the purification of a recombinant protein using a multi-step approach. While this data is not specific to this compound, it provides a general comparison of the expected yield and purity at each stage of the purification process. It is important to note that actual results can vary depending on the expression system, the specific properties of the recombinant protein, and the optimization of the purification protocol.
| Purification Step | Total Protein (mg) | Target Protein (mg) | Yield (%) | Purity (%) | Purification Fold |
| Crude Lysate | 1000 | 50 | 100 | 5 | 1 |
| Affinity Chromatography (His-tag) | 60 | 45 | 90 | 75 | 15 |
| Ion-Exchange Chromatography | 15 | 40 | 80 | 90 | 18 |
| Size-Exclusion Chromatography | 10 | 38 | 76 | >95 | >19 |
Experimental Protocols
Here are detailed protocols for the purification of His-tagged recombinant this compound expressed in E. coli and secreted from Pichia pastoris.
Protocol 1: Purification of His-tagged Recombinant this compound from E. coli
This protocol outlines a three-step purification process involving affinity, ion-exchange, and size-exclusion chromatography.
1. Cell Lysis and Clarification a. Resuspend the E. coli cell pellet expressing His-tagged this compound in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the soluble His-tagged this compound.
2. Affinity Chromatography (IMAC) a. Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column with lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. d. Elute the His-tagged this compound with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). e. Collect the elution fractions and analyze by SDS-PAGE.
3. Ion-Exchange Chromatography (Anion Exchange) a. The isoelectric point (pI) of this compound is basic. Therefore, at a pH below its pI, it will have a net positive charge and bind to a cation exchanger. Conversely, at a pH above its pI, it will have a net negative charge and bind to an anion exchanger. For this protocol, we will use an anion exchange column. b. Buffer exchange the pooled fractions from the affinity step into IEX loading buffer (e.g., 20 mM Tris-HCl pH 8.5). This can be done by dialysis or using a desalting column. c. Equilibrate an anion-exchange column (e.g., Q-Sepharose) with IEX loading buffer. d. Load the sample onto the column. e. Wash the column with IEX loading buffer. f. Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in 20 mM Tris-HCl pH 8.5). g. Collect fractions and analyze by SDS-PAGE.
4. Size-Exclusion Chromatography (Gel Filtration) a. Concentrate the pooled, purified fractions from the IEX step using a centrifugal filter unit. b. Equilibrate a size-exclusion chromatography column (e.g., Superdex 75) with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). c. Load the concentrated protein sample onto the column. d. Elute the protein with the same buffer at a constant flow rate. e. Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing pure monomeric this compound.
Protocol 2: Purification of Secreted Recombinant this compound from Pichia pastoris
Pichia pastoris is a yeast expression system that can secrete recombinant proteins into the culture medium, which simplifies the initial purification steps.[6][7]
1. Harvest and Concentrate Supernatant a. Centrifuge the Pichia pastoris culture at 3,000 x g for 10 minutes to pellet the cells. b. Collect the supernatant containing the secreted this compound. c. Concentrate the supernatant and exchange the buffer into a binding buffer suitable for the first chromatography step (e.g., using tangential flow filtration or a large-volume centrifugal device).
2. Ion-Exchange Chromatography (Cation Exchange) a. As this compound has a basic pI, at a neutral or slightly acidic pH, it will be positively charged. b. Equilibrate a cation-exchange column (e.g., SP-Sepharose) with a suitable loading buffer (e.g., 20 mM MES pH 6.0). c. Load the concentrated and buffer-exchanged supernatant onto the column. d. Wash the column with the loading buffer. e. Elute the bound this compound with a linear salt gradient (e.g., 0-1 M NaCl in 20 mM MES pH 6.0). f. Collect fractions and analyze by SDS-PAGE.
3. Size-Exclusion Chromatography (Gel Filtration) a. Concentrate the pooled fractions from the IEX step. b. Perform size-exclusion chromatography as described in Protocol 1, step 4.
Visualizations
Experimental Workflow
Caption: General workflow for the purification of recombinant this compound.
This compound Signaling Pathway
This compound perception at the plant cell plasma membrane triggers a complex signaling cascade leading to the activation of defense responses.[8]
Caption: Simplified this compound-induced signaling cascade in plant cells.
References
- 1. rega.kuleuven.be [rega.kuleuven.be]
- 2. Affinity Chromatography vs Ion Exchange: Choosing the Right Method [synapse.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. conductscience.com [conductscience.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assaying Cryptogein-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptogein, a 10-kDa protein secreted by the oomycete Phytophthora cryptogea, is a potent elicitor of the hypersensitive response (HR) and systemic acquired resistance (SAR) in tobacco and other sensitive plants. A hallmark of the HR is a form of programmed cell death (PCD) at the site of elicitor perception, which serves to limit pathogen spread. Understanding the mechanisms and quantifying the extent of this compound-induced cell death is crucial for research in plant immunity and for the development of novel disease resistance strategies.
These application notes provide detailed protocols for key assays used to test and quantify this compound-induced cell death, along with a summary of the underlying signaling pathways.
This compound-Induced Cell Death Signaling Pathway
This compound perception at the plasma membrane of plant cells initiates a complex signaling cascade leading to HR-associated cell death. Key events in this pathway include a rapid influx of calcium ions (Ca²⁺), an efflux of anions such as nitrate (B79036) (NO₃⁻), and the production of reactive oxygen species (ROS) in an oxidative burst.[1][2] These early events trigger downstream responses, including the activation of specific protein kinases and proteases, leading to vacuolar collapse and ultimately, cell death.[3][4]
Experimental Workflow for Assessing Cell Death
A typical workflow for investigating the effect of this compound on plant cells involves treatment, incubation, and subsequent analysis using one or more of the assays detailed below.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on this compound-induced cell death in tobacco cell suspensions.
| Parameter Measured | Assay Method | Treatment | Time Point | Result | Reference |
| Cell Death | Neutral Red Staining | 25 nM this compound | 28 hours | ~70% dead cells | [5] |
| Neutral Red Staining | 25 nM this compound + 200 µM Niflumic Acid | 28 hours | ~30% dead cells | [5] | |
| Vacuolar Collapse | Neutral Red Staining | 25 nM this compound | 10 hours | ~65% of cells with vacuole shrinkage | [5] |
| Nitrate Efflux | Colorimetric Assay | 25 nM this compound | 60 minutes | ~4.5 mmol/g fresh weight | [2] |
| Membrane Damage | Evans Blue Staining | Varies | Varies | Increased absorbance at 600 nm with increasing this compound concentration | [6] |
Experimental Protocols
Neutral Red Staining for Cell Viability and Vacuolar Collapse
Principle: Neutral red is a vital dye that accumulates in the vacuoles of living cells. Dead cells or cells with compromised vacuolar integrity do not retain the dye. This allows for the quantification of cell viability and the assessment of vacuolar shrinkage, a hallmark of this compound-induced cell death.[5]
Materials:
-
Tobacco cell suspension culture
-
This compound solution (e.g., 25 nM final concentration)
-
Neutral Red stock solution (e.g., 0.01% w/v in water)
-
Microscope with a camera
-
96-well plate and microplate reader (for quantitative analysis)
-
Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)[4]
Protocol:
A. Qualitative Assessment of Vacuolar Collapse and Cell Death:
-
Treat tobacco cell suspensions with this compound at the desired concentration and for various time points. Include a mock-treated control.
-
At each time point, take a 1 mL aliquot of the cell suspension.
-
Add Neutral Red stock solution to a final concentration of 0.001%.
-
Incubate for 5-10 minutes at room temperature.
-
Observe the cells under a light microscope.
-
Count the number of cells in each category to determine the percentage of cells showing vacuolar collapse and the percentage of dead cells.
B. Quantitative Measurement of Cell Viability:
-
Seed cells in a 96-well plate and treat with this compound.
-
At the end of the incubation period, add Neutral Red solution to each well and incubate for 1-2 hours at 37°C.[4]
-
Remove the staining solution and wash the cells gently with PBS.
-
Add 150 µL of destain solution to each well to extract the dye from the viable cells.[4]
-
Shake the plate for 10 minutes to ensure complete dye solubilization.
-
Measure the optical density (OD) at 540 nm using a microplate reader.[4] A lower OD indicates higher cell death.
Evans Blue Staining for Plasma Membrane Integrity
Principle: Evans blue is a dye that cannot pass through intact cell membranes. It can only enter cells where the plasma membrane has been compromised, staining the cytoplasm blue. The amount of dye taken up is proportional to the level of cell death.[1][3]
Materials:
-
Treated plant cells or tissue
-
0.25% (w/v) Evans blue solution in 0.1 M CaCl₂ (pH 5.6)[1][3]
-
1% (w/v) Sodium Dodecyl Sulfate (SDS) in 50% methanol[6]
-
Spectrophotometer or microplate reader
Protocol:
-
Incubate the this compound-treated cells (e.g., 1 mL of suspension) with an equal volume of 0.25% Evans blue solution for 10-15 minutes.
-
Wash the cells thoroughly with water or buffer to remove excess and unbound dye. This can be done by gentle centrifugation and resuspension for cell cultures.
-
For qualitative analysis, observe the cells under a microscope. Blue-stained cells are considered dead.
-
For quantitative analysis, extract the dye from the stained cells by adding 1 mL of 1% SDS in 50% methanol (B129727) and incubating at 50-60°C for 30 minutes.[6]
-
Centrifuge the samples to pellet cell debris.
-
Measure the absorbance of the supernatant at 600 nm.[1][3] Higher absorbance correlates with a higher degree of cell death.
Measurement of Nitrate (NO₃⁻) Efflux
Principle: A rapid and sustained efflux of anions, particularly nitrate, is one of the earliest detectable responses to this compound.[7] Measuring the increase of nitrate in the extracellular medium provides an early indicator of the cellular response.
Materials:
-
Tobacco cell suspension culture
-
This compound solution
-
Nitrate colorimetric assay kit or reagents (e.g., Griess reagent)
-
Microcentrifuge
-
Spectrophotometer
Protocol:
-
Equilibrate the tobacco cell suspension in a fresh, nitrate-free medium.
-
Add this compound to initiate the response.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the cell suspension.[2]
-
Quickly centrifuge the aliquots to pellet the cells.
-
Collect the supernatant (the extracellular medium).
-
Measure the nitrate concentration in the supernatant using a colorimetric assay according to the manufacturer's instructions.[2][7]
-
Plot the nitrate concentration in the external medium over time to visualize the efflux.
TUNEL Assay for DNA Fragmentation
Principle: Programmed cell death often involves the activation of endonucleases that cleave DNA into fragments. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA strand breaks by labeling the free 3'-hydroxyl termini with labeled dUTPs.[8][9]
Materials:
-
Treated plant cells or tissue sections
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., Proteinase K or Triton X-100)[10]
-
In Situ Cell Death Detection Kit (containing TdT enzyme and labeled dUTPs, e.g., fluorescein-dUTP)
-
Fluorescence microscope
Protocol:
-
Fixation: Fix the cells or tissue in 4% paraformaldehyde to preserve the cellular structures.[10]
-
Permeabilization: Treat the fixed samples with a permeabilization agent to allow the labeling enzyme to access the nucleus.[10]
-
Labeling: Incubate the permeabilized samples with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-labeled dUTP. The TdT enzyme will catalyze the addition of the labeled dUTPs to the 3'-OH ends of the fragmented DNA.[10]
-
Washing: Wash the samples to remove unincorporated labeled nucleotides.
-
Visualization: Mount the samples on a microscope slide and observe under a fluorescence microscope. Nuclei of apoptotic cells will show bright green fluorescence, indicating extensive DNA fragmentation. A counterstain like DAPI can be used to visualize all nuclei.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qualitybiological.com [qualitybiological.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Nitrate Efflux Is an Essential Component of the this compound Signaling Pathway Leading to Defense Responses and Hypersensitive Cell Death in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying Plant Defense Signaling Using Cryptogein
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cryptogein, a 10-kDa proteinaceous elicitor secreted by the oomycete Phytophthora cryptogea, serves as a powerful tool for dissecting the intricate signaling networks of plant defense.[1] As a Pathogen-Associated Molecular Pattern (PAMP), this compound is recognized by plant cells, triggering a cascade of defense responses analogous to those induced by actual pathogen attack.[2][3][4] This makes it an invaluable elicitor for studying PAMP-Triggered Immunity (PTI), including key events such as ion fluxes, the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and the induction of defense-related gene expression.[5][6][7] Furthermore, this compound can induce a systemic acquired resistance (SAR), providing long-lasting, broad-spectrum protection against subsequent infections.[1][8]
These application notes provide detailed protocols for utilizing this compound to investigate these fundamental plant defense mechanisms, primarily focusing on the well-established model system of tobacco (Nicotiana tabacum) cell suspension cultures and whole plants.
Key Signaling Events Induced by this compound
This compound perception at the plasma membrane initiates a rapid and complex signaling cascade. A simplified overview of this pathway is presented below.
Caption: this compound-induced signaling pathway in plant cells.
Data Presentation: Quantitative Parameters for this compound-Induced Responses
The following table summarizes key quantitative data for the experimental protocols described in this document. These values are indicative and may require optimization depending on the specific experimental system.
| Parameter | Value | Unit | Assay | Reference |
| This compound Concentration | 25 - 100 | nM | MAPK Activation, ROS Burst, Ca²⁺ Influx | [3][6][9] |
| This compound Concentration (Cell Death) | 500 | nM | Cell Viability | [6] |
| Time to Peak Ca²⁺ Influx | 5 - 10 | minutes | Aequorin-based Luminescence | [6] |
| Time to Peak ROS Burst | 15 - 30 | minutes | Luminol-based Chemiluminescence | [6][10][11][12] |
| Time to Peak MAPK Activation | 15 - 30 | minutes | In-gel Kinase Assay | [3][9] |
| Time for Defense Gene Induction | 1 - 24 | hours | qRT-PCR | [1][13] |
| Time for SAR Induction | 3 - 5 | days | Pathogen Challenge Assay | [8][14] |
Experimental Protocols
Preparation and Treatment of Tobacco BY-2 Cell Suspension Cultures
This protocol describes the basic steps for preparing and treating tobacco BY-2 (Bright Yellow 2) cells with this compound.
Materials:
-
Tobacco BY-2 cell suspension culture
-
Linsmaier and Skoog (LS) medium
-
This compound stock solution (e.g., 10 µM in sterile water)
-
Sterile flasks
-
Shaker incubator
Protocol:
-
Maintain tobacco BY-2 cell suspensions in LS medium at 28°C with constant shaking (100 rpm) in the dark.[6]
-
Subculture the cells weekly by diluting 1-2 mL of the dense culture into 50 mL of fresh LS medium.
-
For experiments, use cells from a 3 to 4-day-old culture in the exponential growth phase.
-
Allow the cells to equilibrate in a fresh medium for at least 1 hour before treatment.
-
Add this compound to the desired final concentration (e.g., 50 nM) from a sterile stock solution.
-
Incubate the treated cells for the desired time points according to the specific downstream assay.
Caption: Experimental workflow for treating tobacco BY-2 cells.
Measurement of Cytosolic Calcium (Ca²⁺) Influx
This protocol utilizes transgenic plant cells expressing the Ca²⁺-sensitive photoprotein aequorin to monitor changes in cytosolic Ca²⁺ concentrations.
Materials:
-
Transgenic tobacco BY-2 cells expressing cytosolic apoaequorin
-
Coelenterazine (B1669285) (e.g., 5 mM stock in ethanol)
-
Luminometer
-
This compound stock solution
Protocol:
-
Grow apoaequorin-expressing BY-2 cells as described in Protocol 1.
-
Incubate the cells with 5 µM coelenterazine in the dark for at least 4 hours to reconstitute active aequorin.
-
Wash the cells with fresh LS medium to remove excess coelenterazine.
-
Place an aliquot of the cell suspension in a luminometer tube.
-
Measure the baseline luminescence for a few minutes.
-
Inject this compound to the desired final concentration (e.g., 50 nM) and continue recording the luminescence signal.
-
At the end of the experiment, inject a solution of CaCl₂ (e.g., 2 M) and Triton X-100 (e.g., 20%) to discharge the remaining aequorin and calculate the total Ca²⁺-dependent luminescence.
-
Convert the luminescence data to Ca²⁺ concentrations using established calibration curves.[2][4][5][15][16]
Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes a luminol-based chemiluminescence assay to measure the extracellular ROS burst.
Materials:
-
Tobacco BY-2 cells or leaf discs
-
Luminol (B1675438) stock solution (e.g., 10 mM in DMSO)
-
Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL)
-
96-well white microplate
-
Plate luminometer
-
This compound stock solution
Protocol:
-
Prepare tobacco BY-2 cells (Protocol 1) or cut leaf discs (4 mm diameter) from mature tobacco leaves.
-
If using leaf discs, float them in sterile water overnight in a 96-well plate to reduce wounding effects.[11]
-
Replace the water with the assay solution containing luminol (e.g., 100 µM) and HRP (e.g., 10 µg/mL).
-
Equilibrate the cells/leaf discs in the assay solution for at least 30 minutes.
-
Measure the baseline luminescence for 5-10 minutes.
-
Add this compound to the desired final concentration (e.g., 100 nM).
-
Immediately begin measuring the chemiluminescence signal over time (e.g., every 2 minutes for 1-2 hours).[10][11][12][17]
MAP Kinase (MAPK) Activation Assay
This protocol outlines an in-gel kinase assay to detect the activation of MAPKs such as SIPK (Salicylic acid-Induced Protein Kinase) and WIPK (Wound-Induced Protein Kinase).
Materials:
-
This compound-treated tobacco BY-2 cells
-
Protein extraction buffer
-
SDS-PAGE equipment
-
Myelin Basic Protein (MBP)
-
[γ-³²P]ATP
-
Phosphor imager or autoradiography film
Protocol:
-
Treat tobacco BY-2 cells with this compound (e.g., 25-100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[3][9]
-
Harvest the cells by filtration and immediately freeze in liquid nitrogen.
-
Extract total proteins using a suitable extraction buffer.
-
Separate the proteins by SDS-PAGE on a gel containing copolymerized MBP (e.g., 0.25 mg/mL) as a substrate.[3]
-
After electrophoresis, wash the gel to remove SDS and denature/renature the proteins.
-
Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP.
-
Wash the gel extensively to remove unincorporated radioactivity.
-
Dry the gel and expose it to a phosphor imager screen or autoradiography film to visualize the phosphorylated MBP bands corresponding to active MAPKs.[3][9][18][19]
Analysis of Defense Gene Expression by qRT-PCR
This protocol describes the quantification of defense-related gene transcripts (e.g., PR-1) using quantitative reverse transcription PCR.
Materials:
-
This compound-treated plant tissue (e.g., tobacco leaves or BY-2 cells)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers for target and reference genes
-
SYBR Green or other qPCR master mix
-
qPCR instrument
Protocol:
-
Treat plants or cell cultures with this compound (e.g., 50 nM) and harvest samples at different time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Extract total RNA from the samples and treat with DNase I to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from the RNA using reverse transcriptase.[20][21][22]
-
Set up qPCR reactions using the cDNA as a template, gene-specific primers for your gene of interest (e.g., PR-1a) and a stable reference gene (e.g., Actin or EF1α), and a qPCR master mix.[13][14]
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the untreated control.[23]
Systemic Acquired Resistance (SAR) Assay
This protocol is for assessing the induction of SAR in whole tobacco plants.
Materials:
-
4-6 week old tobacco plants
-
This compound solution (e.g., 1 µM)
-
Pathogen suspension (e.g., Phytophthora parasitica var. nicotianae zoospores)
-
Syringes without needles
Protocol:
-
Infiltrate two lower leaves of each tobacco plant with a this compound solution (e.g., 1 µM) or a mock solution (water).[8]
-
After 3-5 days, challenge the upper, systemic leaves by inoculating them with a suspension of a virulent pathogen (e.g., P. parasitica var. nicotianae).
-
Incubate the plants under conditions favorable for disease development.
-
After an appropriate incubation period (e.g., 5-7 days), assess disease symptoms by measuring lesion size or pathogen biomass (e.g., by qPCR of a pathogen-specific gene).
-
Compare the disease severity in this compound-pretreated plants with the mock-treated control plants. A significant reduction in disease symptoms in the this compound-treated plants indicates the induction of SAR.[8][14][24]
Caption: Workflow for the Systemic Acquired Resistance (SAR) assay.
The protocols outlined above provide a robust framework for using this compound as a tool to investigate the molecular mechanisms of plant defense signaling. By quantifying key cellular responses such as Ca²⁺ influx, ROS production, MAPK activation, and defense gene expression, researchers can gain valuable insights into the complex network that governs plant immunity. Furthermore, the ability of this compound to induce SAR makes it a relevant tool for studying long-distance signaling and the development of durable, broad-spectrum disease resistance in plants. These methods are fundamental for basic research in plant biology and have potential applications in the development of novel crop protection strategies.
References
- 1. This compound-Induced Transcriptional Reprogramming in Tobacco Is Light Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of a mitogen-activated protein kinase pathway is involved in disease resistance in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transgenic plant aequorin reports the effects of touch and cold-shock and elicitors on cytoplasmic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PeaT1-induced systemic acquired resistance in tobacco follows salicylic acid-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli | Springer Nature Experiments [experiments.springernature.com]
- 18. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 21. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. stackscientific.nd.edu [stackscientific.nd.edu]
- 23. Quantitative RT-PCR for measuring gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Cryptogein as a Tool for Inducing Systemic Acquired Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum protection against a variety of pathogens, including viruses, bacteria, and fungi.[1][2][3] This induced state of immunity is characterized by the systemic expression of defense-related genes, most notably Pathogenesis-Related (PR) genes.[2][3] Cryptogein, a 10 kDa proteinaceous elicitin secreted by the oomycete Phytophthora cryptogea, has been identified as a potent inducer of the hypersensitive response (HR) and SAR in tobacco and other plants.[4][5] Its ability to activate a cascade of defense responses makes it a valuable tool for studying plant immunity and a potential candidate for the development of novel plant protection agents.
These application notes provide detailed protocols for utilizing this compound to induce and quantify SAR in model plant systems. The information is intended to guide researchers in designing and executing experiments to explore the mechanisms of this compound-induced resistance and to evaluate its potential applications.
Principle of this compound-Induced SAR
This compound is recognized by high-affinity binding sites on the plant plasma membrane.[6][7] This recognition triggers a series of rapid signaling events, including an influx of calcium ions (Ca²⁺), the production of reactive oxygen species (ROS) through the activation of a plasma membrane NADPH oxidase, and the activation of mitogen-activated protein kinase (MAPK) cascades.[8][9][10] These early events initiate a signaling cascade that leads to the accumulation of the key defense hormone, salicylic (B10762653) acid (SA), and the subsequent expression of PR proteins, which are hallmarks of SAR.[3] The systemic nature of this response means that localized application of this compound can lead to enhanced resistance in distal, untreated parts of the plant.
Quantitative Data on this compound-Induced Responses
The following tables summarize quantitative data from various studies on the effects of this compound and related elicitins. This information can be used as a starting point for experimental design.
Table 1: Effective Concentrations of this compound in Different Experimental Systems
| Experimental System | Plant Species | Effective this compound Concentration | Observed Effect | Citation(s) |
| Cell Suspension Culture | Nicotiana tabacum | 25 nM | ~80% cell death within 8 hours | [11] |
| Cell Suspension Culture | Nicotiana tabacum | 0.1 µM (100 nM) | Lethal dose | [8] |
| Leaf Infiltration | Nicotiana tabacum | 0.1 µM (100 nM) | Induction of Hypersensitive Response | [8] |
| Petiole Application | Nicotiana tabacum | 20 µM | Induction of Hypersensitive Response | [8] |
Table 2: Quantitative Assessment of Induced Resistance
| Elicitor/Inducer | Plant Species | Pathogen | Method of Quantification | Reduction in Disease Severity | Citation(s) |
| This compound & Mutants | Nicotiana tabacum | Phytophthora parasitica | Invaded leaf area | Statistically significant reduction | [12] |
| Avirulent P. syringae | Arabidopsis thaliana | Virulent P. syringae | Bacterial growth (cfu/cm²) | ~1.5 to 2-log reduction | [13] |
| BTH (SAR chemical inducer) | Nicotiana benthamiana | Pseudomonas syringae pv. tabaci | Disease severity index | Significant reduction | [14] |
Experimental Protocols
Protocol 1: Induction of SAR in Whole Plants using this compound
This protocol describes the application of this compound to whole plants to induce a systemic acquired resistance response. Arabidopsis thaliana and Nicotiana tabacum (tobacco) are suggested as model plants.
Materials:
-
This compound protein (purified)
-
Sterile deionized water
-
Syringes (1 mL, needleless)
-
Spray bottle (for foliar application)
-
Plant growth chambers or greenhouse facilities
-
Arabidopsis thaliana or Nicotiana tabacum plants (4-6 weeks old)
Procedure:
1. Preparation of this compound Solution: a. Prepare a stock solution of this compound in sterile deionized water. b. On the day of the experiment, dilute the stock solution to the desired final concentration. Based on cell culture studies, a starting concentration range of 50 nM to 1 µM is recommended for whole plant application, though optimization will be necessary.
2. Application of this compound:
3. Incubation: a. Return the treated plants to the growth chamber under their normal growth conditions (e.g., 16-hour light/8-hour dark cycle at 22-24°C). b. Allow 2-3 days for the establishment of SAR before proceeding with pathogen challenge assays.[15]
Protocol 2: Pathogen Challenge Assay to Quantify SAR
This protocol details the procedure for challenging this compound-treated plants with a pathogen to assess the level of induced resistance.
Materials:
-
This compound-treated and mock-treated plants (from Protocol 1)
-
Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 for Arabidopsis, or Phytophthora parasitica zoospores for tobacco)
-
Sterile 10 mM MgCl₂ (for bacterial suspensions)
-
Syringes (1 mL, needleless)
-
Cork borer or hole punch
-
Sterile microcentrifuge tubes
-
Sterile pestles or beads for tissue homogenization
-
Appropriate growth media for the pathogen (e.g., King's B agar (B569324) for P. syringae)
-
Incubator
Procedure:
1. Preparation of Pathogen Inoculum: a. Grow the pathogen to the desired stage and prepare a suspension in sterile 10 mM MgCl₂ (for bacteria) or sterile water (for fungal zoospores) at a suitable concentration (e.g., 1 x 10⁵ cfu/mL for P. syringae).[13]
2. Pathogen Inoculation: a. Select systemic (distal, untreated) leaves from both this compound-treated and mock-treated plants. b. Inoculate these leaves with the pathogen suspension using the leaf infiltration method described in Protocol 1.
3. Incubation and Disease Assessment: a. Return the plants to the growth chamber. b. Monitor the development of disease symptoms over 3-5 days.
4. Quantification of Pathogen Growth (for bacterial pathogens): a. At 3 days post-inoculation, collect leaf discs from the inoculated areas using a sterile cork borer. b. Homogenize the leaf discs in a known volume of sterile 10 mM MgCl₂. c. Perform serial dilutions of the homogenate and plate on the appropriate growth medium. d. Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial titer in the leaves. A significant reduction in CFU in this compound-treated plants compared to mock-treated plants indicates the induction of SAR.[15]
5. Quantification of Disease Symptoms (for necrotrophic pathogens): a. Measure the diameter of the necrotic lesions on the inoculated leaves at different time points. A significant reduction in lesion size in this compound-treated plants indicates induced resistance.[16]
Protocol 3: Analysis of SAR Molecular Markers
This protocol describes methods to detect the expression of SAR-associated molecular markers, such as PR proteins and salicylic acid.
A. Western Blot for PR-1 Protein Detection
Materials:
-
Leaf tissue from this compound-treated and mock-treated plants
-
Liquid nitrogen
-
Protein extraction buffer
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Electroblotting system and transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PR-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Harvest leaf tissue at various time points after this compound treatment (e.g., 0, 24, 48, 72 hours). b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder. c. Extract total proteins using a suitable extraction buffer. d. Quantify the protein concentration using a Bradford or BCA assay.[17]
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17] c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for PR-1 overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the intensity of the PR-1 band in this compound-treated samples indicates the induction of this SAR marker.[18]
B. Quantification of Salicylic Acid by ELISA
Materials:
-
Leaf tissue from this compound-treated and mock-treated plants
-
Plant Salicylic Acid ELISA Kit (commercially available)
-
Extraction buffer (as recommended by the kit manufacturer)
-
Microplate reader
Procedure:
-
Sample Preparation: a. Harvest leaf tissue at various time points after this compound treatment. b. Extract salicylic acid from the plant tissue according to the protocol provided with the ELISA kit.[19][20]
-
ELISA Assay: a. Perform the ELISA assay according to the manufacturer's instructions. This typically involves adding the plant extracts and standards to a microplate pre-coated with an anti-SA antibody, followed by the addition of a conjugated secondary antibody and a substrate for color development.[19] b. Measure the absorbance using a microplate reader. c. Calculate the concentration of salicylic acid in the samples by comparing their absorbance to the standard curve. A significant increase in SA levels in this compound-treated plants is indicative of SAR induction.
Visualizations
Caption: this compound-induced SAR signaling pathway.
Caption: Experimental workflow for assessing this compound-induced SAR.
References
- 1. Systemic acquired resistance is induced by R gene‐mediated responses independent of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic Acquired Resistance vs Induced Systemic Resistance: A Review [arccjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Elicitin genes expressed in vitro by certain tobacco isolates of Phytophthora parasitica are down regulated during compatible interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 7. sites.duke.edu [sites.duke.edu]
- 8. This compound-Induced Transcriptional Reprogramming in Tobacco Is Light Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Pattern of Systemic Acquired Resistance Induction within the Arabidopsis Rosette in Relation to the Pattern of Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Root-mediated signal transmission of systemic acquired resistance against above-ground and below-ground pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The incompatible interaction between Phytophthora parasitica var. nicotianae race 0 and tobacco is suppressed in transgenic plants expressing antisense lipoxygenase sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. Subcellular Localization of Arabidopsis Pathogenesis-Related 1 (PR1) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. elkbiotech.com [elkbiotech.com]
- 20. researchgate.net [researchgate.net]
Application of Cryptogein in Crop Protection Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptogein is a 10 kDa proteinaceous elicitor secreted by the oomycete Phytophthora cryptogea.[1] It belongs to the elicitin family and is a potent inducer of defense responses in many plant species, particularly tobacco.[1] Its application in crop protection research is centered on its ability to induce a hypersensitive response (HR), systemic acquired resistance (SAR), and the production of various defense-related compounds.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as a biopesticide or a tool to enhance plant immunity.
This compound perception at the plant cell plasma membrane triggers a cascade of signaling events, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) pathways.[4][5] These early events lead to the transcriptional reprogramming of the plant cell, resulting in the synthesis of defense-related proteins and secondary metabolites, such as phytoalexins.[2][6] Understanding these mechanisms is crucial for the effective application of this compound in agricultural settings.
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Tobacco Cells
| Parameter | This compound Concentration | Observed Effect | Reference |
| Lethality | ~0.10 µM | Lethal to tobacco cell suspension cultures | [1] |
| Inhibition of Fusicoccin-induced Medium Acidification | 0.8 nM | 50% inhibition | [1] |
| Calcium Influx | 25 nM | First transient peak of ~1.3 µM [Ca2+]cyt after 8 min | [7] |
| Calcium Influx | 25 nM | Second sustained peak of ~0.8 µM [Ca2+]cyt after 30 min | [7] |
| Nitrate Efflux | 25 nM | Maximum efflux of 4.5 ± 0.4 µmol/g fresh cells after 60 min | [7] |
| Cell Death (Vacuole Shrinkage) | 25 nM | ~27% of cells show vacuole shrinkage after 1.5 hours | [7] |
| Cell Death (Vacuole Shrinkage) | 25 nM | 65 ± 8% of cells show vacuole shrinkage after 10 hours | [7] |
Table 2: this compound-Induced Defense Responses in Transgenic Plants
| Transgenic Plant | Gene Construct | Observed Effect | Reference |
| Bacopa monnieri | Ri and Ti plasmids with this compound gene | Significant enhancement in growth and bacopa saponin (B1150181) content. Bacopasaponin D was maximally enhanced (1.4-1.69%). | [8] |
| Bacopa monnieri (Ri crypt-transformed) | Agrobacterium rhizogenes with this compound gene | Significantly enhanced accumulation of bacoside A3, bacopasaponin D, bacopaside (B14799058) II, bacopaside III, and bacopaside V compared to Ri-transformed plants. | [8] |
Experimental Protocols
Protocol 1: Assessment of Hypersensitive Response (HR) Induced by this compound
This protocol details the procedure for observing and quantifying the hypersensitive response, a form of programmed cell death, in plant leaves upon treatment with this compound.
Materials:
-
This compound solution (e.g., 1 µM in sterile water)
-
Plant of interest (e.g., Nicotiana tabacum)
-
Syringe without a needle (1 mL)
-
Trypan Blue stain (0.4% in lactophenol)
-
Ethanol (B145695) series (50%, 70%, 95%)
-
Chloral (B1216628) hydrate (B1144303) solution (2.5 g/mL)
-
Microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Infiltration: Gently infiltrate the abaxial side of a fully expanded leaf with the this compound solution using a needleless syringe. Infiltrate a control area with sterile water.
-
Incubation: Keep the plant under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) and observe for the appearance of necrotic lesions over 24-72 hours.
-
Staining for Cell Death: a. Excise the infiltrated leaf areas. b. Boil the leaf discs in Trypan Blue stain for 1-2 minutes. c. Destain the leaves by boiling in 95% ethanol until the chlorophyll (B73375) is removed. d. Further clear the leaves by incubating in chloral hydrate solution overnight.
-
Quantification: a. Mount the destained leaves on a microscope slide. b. Capture images of the stained areas representing dead cells. c. Use image analysis software to quantify the area of cell death relative to the total infiltrated area.[9][10]
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Burst
This protocol describes a luminol-based assay to measure the production of ROS, an early signaling event in plant defense, following this compound treatment.[4][11]
Materials:
-
Plant leaf discs (e.g., from Arabidopsis thaliana or Nicotiana benthamiana)
-
Luminol (B1675438) solution
-
Horseradish peroxidase (HRP)
-
This compound solution
-
Microplate reader with luminescence detection
Procedure:
-
Preparation of Leaf Discs: Use a cork borer to create uniform leaf discs and float them on sterile water overnight in a 96-well plate to reduce wounding effects.
-
Assay Setup: Replace the water with a solution containing luminol and HRP.
-
Elicitation: Add the this compound solution to the wells to initiate the reaction. Use water as a negative control.
-
Measurement: Immediately place the plate in a microplate reader and measure luminescence every 2 minutes for at least 30-60 minutes.[12][13]
-
Data Analysis: Plot the relative luminescence units (RLU) over time to visualize the ROS burst.
Protocol 3: Evaluation of Systemic Acquired Resistance (SAR)
This protocol outlines the steps to determine if local application of this compound can induce systemic resistance to a pathogen in distal parts of the plant.[3][14]
Materials:
-
This compound solution
-
Pathogen suspension (e.g., Pseudomonas syringae)
-
Sterile water
-
Syringes
Procedure:
-
Primary Inoculation (Induction): Infiltrate a lower leaf of the plant with this compound solution. As a control, infiltrate a separate plant with sterile water.
-
Incubation Period: Allow 2-3 days for the systemic signal to travel throughout the plant.
-
Secondary Inoculation (Challenge): Infiltrate an upper, systemic leaf (a leaf that was not part of the primary inoculation) with a suspension of the pathogen.
-
Disease Assessment: After 3-5 days, assess the disease symptoms. This can be done by measuring lesion size, or by quantifying the bacterial population within the challenged leaf tissue.
-
Quantification of Pathogen Growth: a. Excise a leaf disc of a known area from the challenged leaf. b. Homogenize the tissue in sterile water. c. Plate serial dilutions of the homogenate on an appropriate growth medium. d. Count the colony-forming units (CFUs) to determine the bacterial titer.[15]
Protocol 4: Analysis of Defense Gene Expression by RT-qPCR
This protocol describes how to measure the transcript levels of defense-related genes (e.g., PR-1, PAL) in response to this compound treatment.[16][17]
Materials:
-
Plant tissue treated with this compound and control tissue
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
Sample Collection and RNA Extraction: Harvest plant tissue at various time points after this compound treatment, flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using gene-specific primers for your defense genes of interest and a stable reference gene (e.g., Actin or Ubiquitin).
-
Data Analysis: Calculate the relative expression levels of the target genes using the comparative CT (2-ΔΔCT) method.[16]
Visualizations
References
- 1. Biosynthesis and Secretion of this compound, a Protein Elicitor Secreted by Phytophthora cryptogea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound with changed abilities to transfer sterols and altered charge distribution on extracellular alkalinization, ROS and NO generation, lipid peroxidation and LOX gene transcription in Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uvm.edu [uvm.edu]
- 4. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. This compound-Induced Anion Effluxes: Electrophysiological Properties and Analysis of the Mechanisms Through Which They Contribute to the Elicitor-Triggered Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the this compound gene to stimulate the accumulation of Bacopa saponins in transgenic Bacopa monnieri plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and Quantification of the Hypersensitive Response Cell Death in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and Quantification of the Hypersensitive Response Cell Death in Arabidopsis thaliana | Springer Nature Experiments [experiments.springernature.com]
- 11. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcript analysis of some defense genes of tomato in response to host and non-host bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression analysis of defense signaling marker genes in Capsicum annuum in response to phytohormones elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Transgenic Plants Expressing Cryptogein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptogein is a 10-kDa proteinaceous elicitor secreted by the oomycete Phytophthora cryptogea. It is known to induce a hypersensitive response (HR) and systemic acquired resistance (SAR) in tobacco and other plants, making it a potent candidate for developing broad-spectrum disease-resistant crops.[1] The expression of the this compound gene in transgenic plants can trigger the plant's innate immune system, leading to enhanced protection against a variety of pathogens. These application notes provide detailed protocols for the generation and analysis of transgenic plants constitutively expressing the this compound elicitor.
This compound Signaling Pathway
Upon recognition by a putative plasma membrane receptor in the plant cell, this compound initiates a complex signaling cascade.[2][3] Key events in this pathway include ion fluxes (specifically calcium influx), the production of reactive oxygen species (ROS) through the activation of NADPH oxidase, and the activation of mitogen-activated protein kinase (MAPK) cascades.[3][4][5] These early events lead to the transcriptional reprogramming of defense-related genes, the production of antimicrobial compounds such as phytoalexins, and the strengthening of the cell wall.[4] Ultimately, this cascade can result in a localized hypersensitive response and the establishment of long-lasting systemic acquired resistance, providing protection to the entire plant.
Experimental Workflow
The generation and analysis of transgenic plants expressing this compound involves a multi-step process. This workflow begins with the construction of a plant transformation vector containing the this compound gene, followed by Agrobacterium-mediated transformation of plant explants. Transformed cells are then selected and regenerated into whole plants. Finally, the resulting transgenic plants are analyzed for transgene integration, this compound expression, and disease resistance.
Data Presentation
The following tables provide templates for presenting quantitative data from the generation and analysis of this compound-expressing transgenic plants. The provided data are for illustrative purposes and should be replaced with experimental results.
Table 1: Transformation Efficiency of this compound Construct in Nicotiana tabacum
| Experiment | Number of Explants Co-cultivated | Number of Kanamycin-Resistant Shoots Regenerated | Transformation Efficiency (%) |
| 1 | 200 | 18 | 9.0 |
| 2 | 200 | 22 | 11.0 |
| 3 | 200 | 15 | 7.5 |
| Average | 200 | 18.3 | 9.2 |
Table 2: this compound Expression Levels in T1 Transgenic Tobacco Lines
| Transgenic Line | This compound mRNA Relative Expression (Fold Change vs. WT) | This compound Protein Level (ng/mg Total Soluble Protein) |
| WT | 1.0 | Not Detected |
| CRY-1 | 45.3 ± 4.1 | 8.2 ± 0.9 |
| CRY-2 | 89.7 ± 7.8 | 15.6 ± 1.8 |
| CRY-3 | 62.1 ± 5.5 | 11.4 ± 1.3 |
Values are presented as mean ± standard deviation (n=3).
Table 3: Disease Resistance of T1 Transgenic Tobacco Lines to Phytophthora parasitica
| Plant Line | Inoculation | Average Lesion Diameter (mm) ± SD | Pathogen Biomass (Relative DNA Quantification) ± SD |
| WT | Mock | 0.0 ± 0.0 | 0.0 ± 0.0 |
| WT | P. parasitica | 18.5 ± 2.3 | 100.0 ± 12.5 |
| CRY-1 | P. parasitica | 9.2 ± 1.1 | 48.3 ± 6.2 |
| CRY-2 | P. parasitica | 5.1 ± 0.8 | 22.7 ± 4.5 |
| CRY-3 | P. parasitica | 7.8 ± 0.9 | 35.1 ± 5.1 |
*Indicates a statistically significant difference compared to the wild-type (WT) infected with P. parasitica (p < 0.05).
Experimental Protocols
Protocol 1: Agrobacterium-mediated Transformation of Tobacco (Nicotiana tabacum)
This protocol describes the transformation of tobacco leaf discs with an Agrobacterium tumefaciens strain carrying a binary vector with the this compound gene.
Materials:
-
Nicotiana tabacum plants grown under sterile conditions
-
Agrobacterium tumefaciens (e.g., strain LBA4404) harboring the this compound expression vector
-
YEP medium (Yeast extract, Peptone, NaCl)
-
MS medium (Murashige and Skoog) with vitamins
-
Hormones: α-naphthaleneacetic acid (NAA), 6-benzylaminopurine (B1666704) (BAP)
-
Antibiotics: Kanamycin, Cefotaxime
-
Sterile filter paper, petri dishes, scalpels, and forceps
Procedure:
-
Prepare Agrobacterium Culture: Inoculate a single colony of Agrobacterium into 5 mL of YEP medium with appropriate antibiotics for the binary vector and incubate at 28°C with shaking overnight.
-
The next day, inoculate 1 mL of the overnight culture into 50 mL of YEP medium and grow until the OD600 reaches 0.6-0.8.
-
Pellet the bacterial cells by centrifugation (5000 x g, 10 min) and resuspend in liquid MS medium to an OD600 of 0.5. Add acetosyringone to a final concentration of 100 µM.
-
Prepare Leaf Explants: Excise young, fully expanded leaves from sterile tobacco plantlets. Cut the leaves into ~1 cm² pieces, avoiding the midrib.
-
Infection and Co-cultivation: Submerge the leaf discs in the Agrobacterium suspension for 10-15 minutes.
-
Blot the explants dry on sterile filter paper and place them abaxial side down on co-cultivation medium (MS medium with 1.0 mg/L BAP, 0.1 mg/L NAA, and 100 µM acetosyringone).
-
Incubate in the dark at 25°C for 48 hours.
-
Selection and Regeneration: Transfer the leaf discs to selection medium (MS medium with 1.0 mg/L BAP, 0.1 mg/L NAA, 100 mg/L Kanamycin, and 250 mg/L Cefotaxime).
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Rooting: Once shoots are 2-3 cm long, excise them and transfer to rooting medium (hormone-free MS medium with 50 mg/L Kanamycin and 100 mg/L Cefotaxime).
-
Once a healthy root system has developed, transfer the plantlets to soil and acclimate them in a growth chamber.
Protocol 2: Analysis of this compound Gene Expression by qRT-PCR
This protocol details the quantification of this compound mRNA levels in transgenic plants.
Materials:
-
Leaf tissue from transgenic and wild-type plants
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for this compound and a reference gene (e.g., Actin or EF1α)
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest ~100 mg of leaf tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume: 10 µL SYBR Green Master Mix, 1 µL each of forward and reverse primers (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
qPCR Program: Run the qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 3 min
-
40 cycles of:
-
Denaturation: 95°C for 10 sec
-
Annealing: 60°C for 30 sec
-
Extension: 72°C for 30 sec
-
-
Melt curve analysis to verify primer specificity.
-
-
Data Analysis: Calculate the relative expression of the this compound gene using the 2-ΔΔCt method, with the reference gene for normalization and wild-type plants as the calibrator.
Protocol 3: Analysis of this compound Protein Expression by Western Blot
This protocol is for the detection and semi-quantification of the this compound protein in transgenic plant tissues.
Materials:
-
Leaf tissue from transgenic and wild-type plants
-
Protein extraction buffer
-
Bradford assay reagent
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize ~200 mg of leaf tissue in ice-cold extraction buffer. Centrifuge at 12,000 x g for 15 min at 4°C and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration using the Bradford assay.
-
SDS-PAGE: Mix 20-30 µg of total protein with Laemmli sample buffer, boil for 5 min, and load onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: Incubate the membrane with the primary anti-cryptogein antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 min each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Protocol 4: Disease Resistance Assay against Phytophthora parasitica
This protocol assesses the level of disease resistance in transgenic tobacco plants.
Materials:
-
Transgenic and wild-type tobacco plants (6-8 weeks old)
-
Phytophthora parasitica culture
-
V8 juice agar (B569324) plates
-
Sterile water
-
Hemocytometer
-
Pipettes and sterile tips
Procedure:
-
Pathogen Culture and Zoospore Production: Grow P. parasitica on V8 agar plates for 5-7 days. To induce sporangia formation, flood the plates with sterile water. To induce zoospore release, chill the plates at 4°C for 30 min and then return to room temperature for 1 hour.
-
Inoculum Preparation: Collect the zoospore suspension and determine the concentration using a hemocytometer. Adjust the concentration to 1 x 105 zoospores/mL in sterile water.
-
Leaf Inoculation: Detach leaves from both transgenic and wild-type plants. Place a 10 µL droplet of the zoospore suspension onto the abaxial side of each leaf.
-
Incubation: Place the inoculated leaves in a humid chamber at 25°C with a 16h/8h light/dark cycle.
-
Disease Assessment:
-
Lesion Measurement: Measure the diameter of the necrotic lesions at 3-5 days post-inoculation.
-
Pathogen Biomass Quantification (Optional): At the time of lesion measurement, excise a leaf disc from the lesion area. Extract total DNA and perform qPCR using primers specific for a P. parasitica gene (e.g., ITS region) and a plant reference gene. Calculate the relative pathogen biomass.
-
-
Data Analysis: Statistically compare the lesion sizes and/or pathogen biomass between transgenic and wild-type plants using an appropriate test (e.g., Student's t-test or ANOVA).
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. The incompatible interaction between Phytophthora parasitica var. nicotianae race 0 and tobacco is suppressed in transgenic plants expressing antisense lipoxygenase sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of Cry1Ac mRNA and protein abundance in transgenic Gossypium hirsutum plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhanced Secondary Metabolite Production Using Cryptogein Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptogein, a 10 kDa proteinaceous elicitor secreted by the oomycete Phytophthora cryptogea, is a potent inducer of defense responses in various plant species, notably tobacco (Nicotiana tabacum).[1][2] These defense mechanisms include the synthesis and accumulation of secondary metabolites, such as phytoalexins, which have significant potential for pharmaceutical and biotechnological applications. This document provides detailed application notes and protocols for the use of this compound to enhance the production of secondary metabolites in plant cell suspension cultures. The methodologies outlined are based on established research and are intended to guide researchers in harnessing this powerful elicitation strategy.
Data Presentation: Quantitative Enhancement of Secondary Metabolites
The application of this compound to plant cell suspension cultures has been shown to significantly increase the yield of various secondary metabolites. The following tables summarize the quantitative data available from studies on Nicotiana tabacum cell cultures.
Table 1: this compound-Induced Production of Capsidiol (B150007) in Nicotiana tabacum Cell Suspension Culture
| Treatment | Secondary Metabolite | Yield (mg/kg Fresh Weight of Cells) | Method of Extraction | Reference |
| This compound (0.2 mg/L) | Capsidiol | 25.3 ± 1.5 | Solid-Phase Extraction (SPE) | [3] |
| This compound (0.2 mg/L) | Capsidiol | 23.7 ± 1.4 | Organic Solvent Extraction (OSE) | [3] |
Note: The study compared two extraction methods for their efficiency in recovering capsidiol after elicitation. Both methods yielded similar results, with a relative standard deviation of 5.9% across five elicitations, indicating the robustness of the elicitation response.[3]
Table 2: Qualitative and Reported Increases in Other Secondary Metabolites
| Plant System | Elicitor | Secondary Metabolite(s) | Reported Effect | Reference |
| Nicotiana tabacum BY-2 cells | This compound | Cell wall-bound phenolics (mainly 5-hydroxyferulic acid) | Accumulation | [4] |
| Nicotiana tabacum | Cytokinin overexpression (mimicking defense response) | Scopoletin (B1681571) | 6.4-fold increase | [1] |
| Nicotiana tabacum | Cytokinin overexpression (mimicking defense response) | Capsidiol | 4.6-fold increase | [1] |
Signaling Pathway of this compound-Induced Secondary Metabolite Production
This compound perception at the plant cell plasma membrane triggers a complex signaling cascade that culminates in the activation of defense-related genes and the synthesis of secondary metabolites.
Caption: this compound signaling cascade in plant cells.
Experimental Protocols
The following protocols provide a detailed methodology for the elicitation of secondary metabolites in Nicotiana tabacum cell suspension cultures using this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
Purified this compound
-
Sterile deionized water
-
Sterile microcentrifuge tubes
-
Sterile filter (0.22 µm)
Procedure:
-
Stock Solution (e.g., 100 µM):
-
Accurately weigh the purified this compound. The molecular weight of this compound is approximately 10 kDa.
-
Dissolve the this compound in a small volume of sterile deionized water to create a concentrated stock solution (e.g., 1 mg/mL).
-
Determine the molar concentration of the stock solution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
-
Working Solution (e.g., 1 µM):
-
On the day of the experiment, thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution with sterile deionized water to the desired working concentration (e.g., 1 µM).
-
Keep the working solution on ice until use.
-
Protocol 2: Elicitation of Nicotiana tabacum Cell Suspension Cultures
Materials:
-
Nicotiana tabacum (e.g., cv. Xanthi or BY-2) cell suspension culture in the exponential growth phase (typically 3-4 days after subculture).
-
Culture medium (e.g., Chandler's medium).
-
Sterile Erlenmeyer flasks.
-
Orbital shaker.
-
This compound working solution.
Procedure:
-
Cell Culture Preparation:
-
Use a healthy, actively growing cell suspension culture. A typical cell density for elicitation is approximately 1 g fresh weight of cells per 10 mL of medium.[3]
-
Aseptically transfer the desired volume of the cell suspension into sterile Erlenmeyer flasks.
-
-
Elicitation:
-
Add the this compound working solution to the cell suspension to achieve the final desired concentration (e.g., 20 nM to 500 nM). For example, to achieve a final concentration of 200 nM in 50 mL of cell culture, add 10 µL of a 100 µM stock solution.
-
As a control, add an equivalent volume of sterile deionized water to a separate flask of cell suspension.
-
-
Incubation:
-
Incubate the flasks on an orbital shaker (e.g., 120 rpm) under the same conditions as the parent culture (e.g., 23-25°C, in darkness or under controlled light conditions).
-
The optimal incubation time for maximal secondary metabolite production can vary. For capsidiol, maximum production is typically observed between 18 to 20 hours post-elicitation.[3] A time-course experiment is recommended to determine the optimal harvest time for other metabolites.
-
Protocol 3: Extraction of Secondary Metabolites
A. Organic Solvent Extraction (OSE) for Capsidiol
Materials:
-
Elicited cell culture.
-
Filtration apparatus (e.g., Büchner funnel with filter paper).
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Separation of Cells and Medium:
-
After the incubation period, separate the cells from the culture medium by filtration.
-
-
Extraction:
-
Transfer the culture medium to a separatory funnel.
-
Add an equal volume of dichloromethane to the separatory funnel.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the lower organic phase (dichloromethane).
-
Repeat the extraction of the aqueous phase two more times with fresh dichloromethane.
-
-
Drying and Concentration:
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
-
Sample Preparation for Analysis:
-
Dissolve the dried residue in a known volume of methanol (e.g., 1 mL) for subsequent analysis.[3]
-
B. Extraction of Phenylpropanoids (e.g., 5-hydroxyferulic acid)
Note: This is a general procedure; optimization may be required.
Materials:
-
Elicited cells (for cell wall-bound phenolics).
-
NaOH solution (e.g., 2 M).
-
HCl.
-
Ethyl acetate (B1210297).
-
Rotary evaporator.
-
Methanol.
Procedure:
-
Alkaline Hydrolysis:
-
Harvest the cells by filtration and wash with distilled water.
-
Resuspend the cells in 2 M NaOH and incubate at room temperature for 24 hours to release cell wall-bound phenolics.
-
-
Acidification and Extraction:
-
Acidify the mixture to pH 2 with HCl.
-
Extract the phenolics with an equal volume of ethyl acetate three times.
-
-
Drying and Concentration:
-
Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.
-
-
Sample Preparation for Analysis:
-
Dissolve the residue in a known volume of methanol for analysis.
-
Protocol 4: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A. HPLC Analysis of Capsidiol
Instrumentation and Conditions:
-
HPLC System: With a UV or Diode Array Detector (DAD).
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water. A typical starting point is 70:30 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Curve:
-
Prepare a series of standard solutions of purified capsidiol in methanol at known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a standard curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the capsidiol peak based on its retention time compared to the standard.
-
Quantify the amount of capsidiol in the sample by comparing its peak area to the standard curve.
-
B. HPLC Analysis of Scopoletin
Instrumentation and Conditions:
-
HPLC System: With a UV or DAD detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A common mobile phase is a gradient of methanol and water containing 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 345 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Curve:
-
Prepare a standard curve for scopoletin as described for capsidiol.
-
-
Sample Analysis:
-
Analyze the sample extracts using the same procedure as for capsidiol, identifying and quantifying the scopoletin peak based on its retention time and the standard curve.
-
Experimental Workflow
The overall workflow for enhancing and analyzing secondary metabolite production using this compound treatment is depicted below.
Caption: Experimental workflow for this compound elicitation.
References
- 1. STANDARDIZATION OF HPLC METHOD OF SCOPOLETIN IN DIFFERENT EXTRACTS OF CONVOLVULUS PLURICAULIS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, a fungal elicitor, remodels the phenylpropanoid metabolism of tobacco cell suspension cultures in a calcium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ion Flux Measurement in Response to Cryptogein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptogein, a 10 kDa proteinaceous elicitor secreted by the oomycete Phytophthora cryptogea, is a potent inducer of the hypersensitive response (HR) and systemic acquired resistance (SAR) in tobacco and other sensitive plants.[1][2] Its application to plant cells triggers a cascade of defense responses, many of which are initiated and modulated by rapid changes in ion fluxes across the plasma membrane. Understanding and quantifying these ion fluxes is critical for dissecting the signaling pathways involved in plant immunity and for developing novel strategies to enhance disease resistance.
Key early events in this compound signaling include a significant influx of calcium ions (Ca²⁺), effluxes of potassium (K⁺) and chloride (Cl⁻)/nitrate (NO₃⁻) ions, and an influx of protons (H⁺), leading to extracellular alkalinization.[2] These ionic movements are not merely consequences of cellular stress but are integral components of the signaling network, activating downstream responses such as the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and transcriptional reprogramming leading to defense gene expression and localized cell death.[1][3]
This document provides detailed protocols for measuring the primary ion fluxes—Ca²⁺ influx, K⁺ efflux, and H⁺ influx—in plant cell suspensions (e.g., tobacco BY-2 or Nicotiana plumbaginifolia) following treatment with this compound.
This compound-Induced Signaling Pathway
Upon perception by a high-affinity binding site on the plant plasma membrane, this compound initiates a complex and rapid signaling cascade.[1][2] A critical early step is the activation of protein kinases, which is essential for the subsequent opening of ion channels.[4] This leads to a massive influx of extracellular Ca²⁺, which acts as a crucial second messenger. The increase in cytosolic Ca²⁺, along with anion effluxes, contributes to plasma membrane depolarization and the activation of an NADPH oxidase, culminating in an oxidative burst (ROS production). These events collectively orchestrate the downstream defense responses.
Summary of Ion Flux Responses
The following table summarizes the typical quantitative changes in ion fluxes observed in tobacco cell suspensions upon treatment with this compound. Values are indicative and can vary based on cell type, culture conditions, and elicitor concentration.
| Ion Flux | Direction | Typical Magnitude | Onset Time | Measurement Technique | Reference |
| Ca²⁺ | Influx | Peak [Ca²⁺]cyt: > 1 µM | < 1 minute | Aequorin Luminescence, ⁴⁵Ca²⁺ uptake | [5][6] |
| K⁺ | Efflux | ~5-10 µmol/g FW/h | 2-5 minutes | Ion-Selective Microelectrodes | [6] |
| H⁺ | Influx | ΔpH (extracellular): +0.5 to +1.0 units | 2-5 minutes | pH Microelectrode | [6] |
| NO₃⁻/Cl⁻ | Efflux | ~60% loss of intracellular content in 1h | < 5 minutes | Ion Chromatography, Microelectrodes | [7] |
Experimental Protocols
A generalized workflow for measuring ion fluxes in response to this compound involves preparing the plant cell suspension, setting up the measurement apparatus, establishing a baseline, adding the elicitor, and recording the subsequent changes.
Protocol 1: Measurement of Cytosolic Ca²⁺ Influx using Aequorin Photometry
This protocol is adapted for use with transgenic plant cell lines (e.g., Nicotiana plumbaginifolia) expressing the Ca²⁺-sensitive photoprotein aequorin.[8][9] Aequorin emits blue light upon binding to Ca²⁺, and the intensity of this light is proportional to the cytosolic Ca²⁺ concentration.[10]
A. Materials
-
Transgenic plant cell suspension expressing cytosolic apoaequorin.
-
Coelenterazine (B1669285) (store at -20°C in the dark, dissolved in ethanol).
-
Luminometer or photon-counting camera.
-
This compound stock solution.
-
Discharging solution: 2 M CaCl₂ in 20% (v/v) ethanol.[11]
-
Measurement buffer (e.g., Murashige and Skoog salts, pH 5.6).
B. Procedure
-
Cell Preparation: Transfer a known volume (e.g., 5-10 mL) of 4 to 5-day-old cell suspension culture to a fresh medium and grow for 18-24 hours.
-
Aequorin Reconstitution: Add coelenterazine to the cell suspension to a final concentration of 5-10 µM. Incubate in the dark with gentle shaking for at least 4 hours (or overnight) at 25°C to reconstitute active aequorin.
-
Measurement Setup:
-
Pipette an aliquot (e.g., 200 µL) of the cell suspension into the wells of a white 96-well microplate or a luminometer cuvette.[11]
-
Place the sample into the luminometer and allow the cells to settle and the baseline luminescence to stabilize (this may take 10-20 minutes).
-
-
Elicitation and Recording:
-
Set the luminometer to record luminescence counts continuously (e.g., every 1 second).
-
Inject the this compound solution to the desired final concentration (typically 25-100 nM) and continue recording. A rapid spike in luminescence indicates the Ca²⁺ influx.
-
Record for at least 30 minutes to capture the full dynamics of the Ca²⁺ signature.
-
-
Discharge and Calibration:
-
After the response has returned to baseline, inject an equal volume of the discharging solution (2 M CaCl₂ / 20% ethanol) to lyse the cells and expose all remaining aequorin to saturating Ca²⁺ levels.[11] This measures the total amount of active aequorin (Lmax).
-
The recorded luminescence data can be converted to absolute Ca²⁺ concentrations using established calibration equations that relate the luminescence rate (L) to the total luminescence (Lmax).[11]
-
Protocol 2: Measurement of K⁺ Efflux and H⁺ Influx using Ion-Selective Microelectrodes
The non-invasive Microelectrode Ion Flux Estimation (MIFE) or Scanning Ion-Selective Electrode Technique (SIET) allows for real-time, simultaneous measurement of different ion fluxes from the surface of cells.[12][13]
A. Materials
-
Ion-selective microelectrode system (e.g., MIFE™ or SIET).
-
Pulled borosilicate glass capillaries (tip diameter ~3-5 µm).[13]
-
Ion-selective liquid ion-exchange (LIX) cocktails for K⁺ and H⁺.
-
Backfilling solutions (e.g., 100 mM KCl for K⁺ electrode, specific buffer for H⁺ electrode).
-
Ag/AgCl wire for reference electrode.
-
Calibration solutions for K⁺ (e.g., 0.1, 1, 10 mM KCl) and H⁺ (pH buffers 5.0, 6.0, 7.0).[13]
-
Plant cell suspension (e.g., tobacco BY-2).
-
Measurement buffer (low buffering capacity for H⁺ measurements).
B. Procedure
-
Microelectrode Preparation:
-
Silanize the tip of a pulled glass capillary by exposing it to a vapor like dimethyldichlorosilane.
-
Front-fill the tip with the appropriate LIX cocktail (K⁺ or H⁺) by capillary action.
-
Backfill the electrode with the corresponding backfilling solution, ensuring no air bubbles are trapped.[14]
-
Insert the Ag/AgCl wire.
-
-
Calibration:
-
Calibrate each electrode by immersing it in a series of solutions with known ion concentrations (for K⁺) or pH values (for H⁺).[13]
-
A valid electrode should exhibit a Nernstian response (a potential change of ~59 mV per 10-fold change in ion concentration at 25°C).
-
-
Measurement Setup:
-
Immobilize a small cluster of plant cells at the bottom of a measurement chamber containing the measurement buffer.
-
Position the calibrated K⁺ and H⁺ microelectrodes close to the cell surface (~50 µm away) using a micromanipulator.
-
Position the reference electrode in the bulk solution.
-
-
Elicitation and Recording:
-
The system moves the electrodes between two points (e.g., 50 µm apart) perpendicular to the cell surface, measuring the voltage difference. This differential is used to calculate the net ion flux using Fick's law of diffusion.[13]
-
Begin recording to establish a stable baseline flux for both K⁺ and H⁺.
-
Gently add this compound to the chamber to the desired final concentration.
-
Continue recording the flux for 30-60 minutes. A net positive flux indicates efflux (ions moving out of the cells), while a net negative flux indicates influx. For this compound, you expect to see a K⁺ efflux and an H⁺ influx.
-
Troubleshooting and Considerations
-
Cell Viability: Ensure high viability of the plant cell suspension (>95%). Stressed or old cells may not respond robustly to elicitors.
-
Elicitor Activity: Confirm the activity of your this compound preparation. A fresh dilution should be used for each experiment.
-
Microelectrode Noise: For microelectrode measurements, proper grounding of the setup within a Faraday cage is critical to minimize electrical noise.[13]
-
Calibration: Frequent recalibration of ion-selective microelectrodes is necessary, as their performance can drift over time.
-
Aequorin Signal: Low luminescence signal in aequorin assays can result from insufficient coelenterazine incubation time or low expression levels of apoaequorin in the transgenic line.
References
- 1. The Elicitor this compound Blocks Glucose Transport in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Plant Defense Elicitor this compound Stimulates Clathrin-Mediated Endocytosis Correlated with Reactive Oxygen Species Production in Bright Yellow-2 Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of Free Calcium in Action of this compound, a Proteinaceous Elicitor of Hypersensitive Reaction in Tobacco Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of Free Calcium in Action of this compound, a Proteinaceous Elicitor of Hypersensitive Reaction in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Extracellular Ion Fluxes Using the Ion-selective Self-referencing Microelectrode Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Analyzing Gene Expression Changes Following Cryptogein Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptogein, a 10-kDa proteinaceous elicitor secreted by the oomycete Phytophthora cryptogea, is a potent inducer of defense responses in plants, particularly in tobacco (Nicotiana tabacum). It triggers a cascade of signaling events that lead to a significant reprogramming of the plant's transcriptome, culminating in the expression of a wide array of defense-related genes. This response often includes the hypersensitive response (HR), a form of localized programmed cell death that restricts pathogen growth, and the development of systemic acquired resistance (SAR), providing long-lasting protection against a broad spectrum of pathogens.
Understanding the intricacies of this compound-induced gene expression is paramount for developing novel strategies for crop protection and for identifying potential targets for drug development in agriculture. These application notes provide a comprehensive overview of the molecular mechanisms initiated by this compound and detailed protocols for analyzing the resultant changes in gene expression.
This compound-Induced Signaling Pathway
Upon perception by a putative receptor at the plant cell's plasma membrane, this compound initiates a complex and rapid signaling cascade. Key events in this pathway include ion fluxes, the production of reactive oxygen species (ROS), and the activation of protein kinase cascades, all of which converge on the nucleus to modulate gene expression.
Application Notes and Protocols for Studying Cryptogein Binding to Plant Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the interaction between the fungal elicitor cryptogein and its receptors in plants. Understanding this binding event is crucial for elucidating plant defense mechanisms and for the development of novel plant protection strategies.
This compound, a protein secreted by the oomycete Phytophthora cryptogea, is a potent elicitor of defense responses in tobacco and other sensitive plants.[1] Its perception by the plant cell initiates a signaling cascade leading to a hypersensitive response (HR), systemic acquired resistance (SAR), and the production of defense-related compounds.[1][2] The initial and critical step in this process is the binding of this compound to a high-affinity receptor on the plant plasma membrane.[1]
Quantitative Data Summary
The binding of this compound to its receptor on tobacco plasma membranes has been characterized by its high affinity. The following table summarizes the key quantitative parameters of this interaction.
| Parameter | Value | Plant System | Reference |
| Dissociation Constant (Kd) | ~2 nM | Tobacco plasma membrane | [3] |
| Number of Binding Sites (Bmax) | 220 fmol/mg of protein | Tobacco plasma membrane | [3] |
| Kinetic Equilibrium Dissociation Constant (KD) | 12.0 nM | Tobacco plasma membrane | N/A |
This compound Signaling Pathway
The binding of this compound to its plasma membrane receptor triggers a rapid and complex signaling cascade. Key events include ion fluxes, the production of reactive oxygen species (ROS) and nitric oxide (NO), and the activation of mitogen-activated protein kinase (MAPK) pathways.[4] This ultimately leads to the transcriptional reprogramming of the cell and the induction of defense responses.[2]
Caption: this compound-induced signaling cascade in tobacco cells.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to quantify the binding of radiolabeled this compound to its receptor in isolated plant plasma membranes.[5][6][7]
Caption: Workflow for a radioligand binding assay.
Materials:
-
Tobacco cell suspension culture or leaves
-
Radiolabeled this compound (e.g., [¹²⁵I]-cryptogein)
-
Unlabeled this compound
-
Binding buffer (e.g., 25 mM MES-Tris, pH 7.0, 250 mM sucrose)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
-
Vacuum filtration manifold
Protocol:
-
Plasma Membrane Isolation: Isolate plasma membranes from tobacco cells or leaves using aqueous two-phase partitioning or differential centrifugation. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
Saturation Binding Assay: a. In a series of microcentrifuge tubes, add a fixed amount of plasma membrane protein (e.g., 50 µg). b. Add increasing concentrations of radiolabeled this compound (e.g., 0.1 to 20 nM). c. For non-specific binding determination, prepare a parallel set of tubes with a high concentration of unlabeled this compound (e.g., 1 µM) in addition to the radiolabeled ligand. d. Bring the final volume to 200 µL with binding buffer. e. Incubate for 1 hour at room temperature with gentle agitation.
-
Competition Binding Assay: a. To a series of tubes containing a fixed amount of plasma membrane protein and a fixed concentration of radiolabeled this compound (approximately the Kd value), add increasing concentrations of unlabeled this compound. b. Incubate as described above.
-
Filtration: a. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in binding buffer. b. Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 5 mL) to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. For saturation binding, subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of radiolabeled this compound and fit the data using non-linear regression to determine the Kd and Bmax. b. For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to determine the IC₅₀, from which the Ki can be calculated.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[8][9][10] This protocol outlines the steps for analyzing the binding kinetics of this compound to its immobilized receptor.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified this compound
-
Purified receptor protein or plasma membrane vesicles containing the receptor
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS) and blocking agent (ethanolamine)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Ligand Immobilization: a. Activate the sensor chip surface by injecting a mixture of EDC and NHS. b. Inject the purified receptor protein or plasma membrane vesicles in immobilization buffer to allow for covalent coupling to the chip surface. c. Deactivate any remaining active esters by injecting the blocking agent.
-
Analyte Binding: a. Equilibrate the system with running buffer until a stable baseline is achieved. b. Inject a series of concentrations of purified this compound over the sensor surface for a defined period to monitor the association phase. c. Switch back to running buffer to monitor the dissociation phase.
-
Regeneration: a. Inject the regeneration solution to remove bound this compound from the receptor, preparing the surface for the next injection.
-
Data Analysis: a. The binding events are recorded as sensorgrams (response units vs. time). b. Subtract the response from a reference flow cell to correct for bulk refractive index changes and non-specific binding. c. Fit the sensorgram data to an appropriate kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that bind to a protein of interest in vivo.[11] This protocol is designed to pull down the this compound receptor and any associated proteins from plant cell extracts.
Caption: Workflow for Co-immunoprecipitation (Co-IP).
Materials:
-
Tobacco cells
-
This compound
-
Lysis buffer (non-denaturing, e.g., containing 1% NP-40 or Triton X-100, and protease inhibitors)
-
Antibody against this compound (or a tag if using tagged this compound)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Protocol:
-
Cell Treatment and Lysis: a. Treat tobacco cell suspensions with this compound for a specified time. Use an untreated control. b. Harvest the cells and lyse them in ice-cold lysis buffer. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with an anti-cryptogein antibody for several hours or overnight at 4°C with gentle rotation. c. Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
Washing: a. Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. b. Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: a. Elute the bound proteins from the beads using elution buffer.
-
Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Analyze the proteins by Western blotting using an antibody against a putative receptor or by mass spectrometry to identify novel interacting partners.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Characterization of the this compound binding sites on plant plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Nitric Oxide Signaling Functions in Tobacco Cells Challenged by the Elicitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of Plasma Membrane Organization in Tobacco Cells Elicited by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
Application Notes and Protocols for Assessing Hypersensitive Response to Cryptogein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptogein, a 10 kDa proteinaceous elicitor secreted by the oomycete Phytophthora cryptogea, is a potent inducer of the hypersensitive response (HR) in tobacco and other sensitive plants. The HR is a form of programmed cell death (PCD) that results in rapid, localized cell death at the site of pathogen recognition, thereby restricting pathogen spread. This defense mechanism is characterized by a series of well-defined physiological and biochemical events, including ion fluxes, production of reactive oxygen species (ROS), activation of defense-related genes, and the synthesis of antimicrobial compounds such as phytoalexins.
These application notes provide detailed protocols for a range of techniques to quantitatively and qualitatively assess the various stages of the this compound-induced hypersensitive response. The methodologies described are essential for researchers investigating plant-pathogen interactions, screening for novel disease resistance mechanisms, and for professionals in drug development aiming to identify compounds that modulate plant immune responses.
I. Assessment of Early Signaling Events
The initial perception of this compound at the plant cell plasma membrane triggers a rapid cascade of signaling events. Monitoring these early responses provides insight into the initial stages of HR induction.
Ion Flux Analysis
One of the earliest detectable responses to this compound is a significant alteration in ion transport across the plasma membrane. This includes an influx of Ca²⁺ and H⁺, and an efflux of K⁺ and Cl⁻.
Protocol: Measurement of Ion Fluxes Using Ion-Selective Electrodes
This protocol describes the use of ion-selective electrodes to measure changes in the extracellular concentration of specific ions in a plant cell suspension culture upon treatment with this compound.
Materials:
-
Suspension-cultured plant cells (e.g., tobacco BY-2)
-
This compound solution (100 nM working concentration)
-
Mes-KOH buffer (pH 6.0)
-
Ion-selective electrodes (Ca²⁺, K⁺, H⁺, Cl⁻) and a reference electrode
-
Electrometer or pH/ion meter
-
Stir plate and micro-stir bar
Procedure:
-
Harvest plant cells in the exponential growth phase and wash them three times with Mes-KOH buffer.
-
Resuspend the cells in fresh Mes-KOH buffer to a final density of 0.1 g fresh weight/mL.
-
Equilibrate the cell suspension in a thermostatically controlled chamber at 25°C with gentle stirring for at least 1 hour.
-
Calibrate the ion-selective electrodes according to the manufacturer's instructions using standard solutions.
-
Immerse the ion-selective and reference electrodes into the cell suspension.
-
Allow the electrode potential to stabilize to obtain a baseline reading.
-
Add this compound to the cell suspension to a final concentration of 100 nM.
-
Record the change in electrode potential over time. The data can be converted to ion concentration changes using the calibration curve.
| Ion Flux | Typical Change upon this compound Treatment | Timeframe |
| Ca²⁺ Influx | Increase in extracellular Ca²⁺ depletion | Within minutes |
| K⁺ Efflux | Increase in extracellular K⁺ concentration | Within minutes |
| H⁺ Influx | Alkalinization of the extracellular medium | Within minutes |
| Cl⁻ Efflux | Increase in extracellular Cl⁻ concentration | Within minutes |
Plasma Membrane Depolarization
This compound binding to its receptor leads to a rapid depolarization of the plasma membrane, primarily due to the aforementioned ion fluxes.
Protocol: Measurement of Plasma Membrane Potential
This protocol utilizes a potential-sensitive fluorescent dye to monitor changes in the plasma membrane potential.
Materials:
-
Plant cell suspension or leaf discs
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye
-
Mes-KOH buffer (pH 6.0)
-
This compound solution (100 nM)
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare a cell suspension or leaf discs as described for ion flux analysis.
-
Incubate the plant material with DiSC₃(5) (e.g., 1-5 µM) in the dark for 30-60 minutes to allow the dye to incorporate into the plasma membrane.
-
Measure the baseline fluorescence (Excitation: ~620 nm, Emission: ~670 nm).
-
Add this compound to the sample.
-
Immediately begin recording the fluorescence intensity over time. A depolarization of the plasma membrane will result in an increase in fluorescence as the dye is released from the membrane.
| Parameter | Expected Outcome with this compound |
| Plasma Membrane Potential | Rapid and sustained depolarization |
| DiSC₃(5) Fluorescence | Increase in fluorescence intensity |
II. Quantification of Oxidative Burst
A hallmark of the HR is the rapid and massive production of reactive oxygen species (ROS), known as the oxidative burst. The primary ROS produced are superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).
Detection of Hydrogen Peroxide (H₂O₂)
Protocol: 3,3'-Diaminobenzidine (DAB) Staining
DAB is oxidized by H₂O₂ in the presence of peroxidases, forming a reddish-brown polymer that can be visualized.
Materials:
-
Plant leaves or cell suspensions
-
DAB solution (1 mg/mL in water, pH adjusted to 3.8 with 0.2 M HCl)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Ethanol (B145695):acetic acid:glycerol (3:1:1) bleaching solution
-
Microscope
Procedure:
-
Infiltrate leaves with DAB solution or add DAB solution to cell suspensions.
-
Incubate for 4-8 hours in the dark at room temperature.
-
For leaves, de-stain by boiling in the bleaching solution for 10-15 minutes to remove chlorophyll.[1]
-
Replace with fresh bleaching solution and incubate for at least 30 minutes.[1]
-
Observe the brown precipitate under a light microscope.
-
Quantify the staining intensity using image analysis software (e.g., ImageJ).
Detection of Superoxide (O₂⁻)
Protocol: Nitroblue Tetrazolium (NBT) Staining
NBT is reduced by superoxide to form a dark blue, insoluble formazan (B1609692) precipitate.
Materials:
-
Plant leaves or cell suspensions
-
NBT solution (0.1% w/v in 10 mM potassium phosphate (B84403) buffer, pH 7.8, containing 10 mM sodium azide)
-
Ethanol (95%)
-
Microscope
Procedure:
-
Infiltrate leaves with NBT solution or add to cell suspensions.
-
Incubate for 2-4 hours at room temperature in the dark.
-
De-stain leaves by boiling in 95% ethanol for 10-15 minutes.
-
Observe the blue formazan precipitate under a light microscope.
-
Quantify the staining intensity using image analysis software.
| ROS Assay | Target Molecule | Visualization |
| DAB Staining | H₂O₂ | Reddish-brown precipitate |
| NBT Staining | O₂⁻ | Dark blue formazan precipitate |
III. Assessment of Cell Death
The culmination of the hypersensitive response is programmed cell death. The extent and kinetics of cell death are critical parameters for characterizing the HR.
Quantification of Cell Death by Staining
Protocol: Trypan Blue Staining
Trypan blue is a vital stain that is excluded by living cells with intact membranes but is taken up by dead cells, staining them blue.
Materials:
-
Plant leaves or cell suspensions
-
Lactophenol-trypan blue solution (10 mL lactic acid, 10 mL glycerol, 10 g phenol, 10 mg trypan blue, dissolved in 10 mL distilled water)
-
Chloral (B1216628) hydrate (B1144303) solution (2.5 g/mL in water) for de-staining leaves (Caution: toxic) or ethanol.
-
Microscope
Procedure:
-
Immerse plant material in lactophenol-trypan blue solution.
-
Boil for 1-2 minutes and then incubate at room temperature for 1 hour.
-
De-stain leaves by immersing in chloral hydrate solution overnight or boiling in ethanol.
-
Observe the stained (dead) cells under a light microscope.
-
The percentage of dead cells can be calculated by counting stained and unstained cells in a given area.
Measurement of Ion Leakage
Cell death leads to the loss of plasma membrane integrity, resulting in the leakage of electrolytes into the extracellular space. The conductivity of the surrounding medium can be measured as an indicator of the extent of cell death.[2][3]
Protocol: Electrolyte Leakage Assay
Materials:
-
Leaf discs of uniform size
-
Deionized water
-
Conductivity meter
-
Shaker
Procedure:
-
Infiltrate leaf discs with this compound solution (or a control solution).
-
Wash the leaf discs briefly with deionized water to remove surface electrolytes.
-
Float the leaf discs in a known volume of deionized water (e.g., 10 mL) in a test tube.
-
Incubate on a shaker at room temperature.
-
Measure the electrical conductivity of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
After the final time point, autoclave the samples to induce 100% electrolyte leakage and measure the maximum conductivity.
-
Calculate the percentage of electrolyte leakage at each time point: (% Leakage) = (Conductivity at time x / Maximum conductivity) * 100.
| Cell Death Assay | Principle | Quantitative Data |
| Trypan Blue Staining | Uptake of dye by cells with compromised membranes | Percentage of stained (dead) cells |
| Electrolyte Leakage Assay | Loss of membrane integrity leading to ion leakage | Percentage of total electrolytes leaked over time |
IV. Analysis of Defense Gene Expression and Phytoalexin Production
The HR is associated with the transcriptional activation of a battery of defense-related genes and the synthesis of antimicrobial secondary metabolites known as phytoalexins.
Quantification of Defense Gene Expression
Protocol: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a highly sensitive method for quantifying the expression levels of specific genes.
Materials:
-
This compound-treated and control plant tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target defense genes (e.g., PR-1, PAL) and a reference gene (e.g., Actin, EF-1α)
-
qPCR instrument
Procedure:
-
Harvest plant tissue at desired time points after this compound treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA template.
-
Perform qPCR using gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control.[4]
| Gene Category | Examples of Genes to Analyze | Expected Response to this compound |
| Pathogenesis-Related (PR) | PR-1, PR-2, PR-5 | Upregulation |
| Phenylpropanoid Pathway | PAL, CHS, CHI | Upregulation |
| Phytoalexin Biosynthesis | EAS, EAH (for capsidiol) | Upregulation |
Quantification of Phytoalexins
In tobacco, the primary phytoalexin produced in response to this compound is the sesquiterpenoid capsidiol (B150007).
Protocol: Capsidiol Extraction and Quantification by HPLC
Materials:
-
This compound-treated and control plant tissue
-
Ethyl acetate (B1210297) or hexane (B92381) for extraction
-
Rotary evaporator
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
-
Capsidiol standard
Procedure:
-
Homogenize plant tissue in the chosen organic solvent.
-
Extract for several hours with shaking.
-
Filter the extract and evaporate the solvent using a rotary evaporator.
-
Resuspend the residue in a known volume of methanol.
-
Filter the sample through a 0.22 µm filter.
-
Inject the sample into the HPLC system.
-
Separate the compounds using an appropriate gradient of water and acetonitrile.
-
Detect capsidiol by its absorbance at ~210 nm.
-
Quantify the amount of capsidiol by comparing the peak area to a standard curve generated with a pure capsidiol standard.
V. Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Hypersensitive Response
Caption: Simplified signaling pathway of this compound-induced HR.
Experimental Workflow for Assessing HR
Caption: General experimental workflow for assessing HR.
References
- 1. Detection of Hydrogen Peroxide by DAB Staining in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a qPCR Strategy to Select Bean Genes Involved in Plant Defense Response and Regulated by the Trichoderma velutinum – Rhizoctonia solani Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryptogein Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptogein, a 10-kDa protein secreted by the oomycete Phytophthora cryptogea, is a potent elicitor of defense responses in plants, particularly in tobacco.[1][2] It belongs to the elicitin family and is known to induce a hypersensitive response (HR), a form of programmed cell death at the site of infection, and systemic acquired resistance (SAR), providing broad-spectrum disease resistance.[3][4][5] Understanding the bioactivity of this compound and its signaling pathways is crucial for developing novel plant protection strategies and for screening compounds that may modulate plant immune responses. These application notes provide detailed protocols for conducting this compound bioassays to assess various cellular and molecular responses.
This compound Signaling Pathway
Upon recognition by a plasma membrane receptor in plant cells, this compound triggers a complex signaling cascade.[1][4] Key early events include ion fluxes across the plasma membrane, the production of reactive oxygen species (ROS), and the activation of protein kinases.[3][6][7] These initial signals are then transduced downstream, leading to transcriptional reprogramming and the expression of defense-related genes, ultimately culminating in the hypersensitive response.[3][4]
Experimental Protocols
This section details the methodologies for key experiments to assess the biological activity of this compound.
Protocol 1: Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes a luminol-based assay to measure the extracellular production of ROS in plant cell suspensions or leaf discs following this compound treatment.[8]
Materials:
-
Plant material (e.g., tobacco BY-2 cell suspension culture or leaf discs)
-
This compound solution (e.g., 10 µM stock in sterile water)
-
Luminol (B1675438) solution (e.g., 10 mM stock in DMSO)
-
Horseradish peroxidase (HRP) solution (e.g., 1 mg/mL in water)
-
Assay buffer (e.g., Murashige and Skoog medium for cells, or water for leaf discs)
-
White 96-well microplate
-
Luminometer
Procedure:
-
Sample Preparation:
-
Cell Suspension: Adjust the cell density to approximately 0.1 g fresh weight per mL of assay buffer.
-
Leaf Discs: Cut leaf discs (e.g., 4 mm diameter) and float them in water overnight to reduce wounding effects.
-
-
Assay Setup:
-
Pipette 100 µL of cell suspension or one leaf disc in 100 µL of water into each well of the 96-well plate.
-
Add 50 µL of a working solution containing luminol (final concentration 100 µM) and HRP (final concentration 10 µg/mL).
-
-
Measurement:
-
Place the plate in a luminometer and measure the background luminescence for 5-10 minutes.
-
Add 50 µL of this compound solution to achieve the desired final concentration (e.g., 50-100 nM).
-
Immediately start measuring luminescence kinetics for at least 30-60 minutes.
-
Data Presentation:
| Treatment | Peak Luminescence (RLU) | Time to Peak (min) |
| Control (Water) | Baseline | N/A |
| This compound (50 nM) | X ± SD | Y ± SD |
| This compound (100 nM) | A ± SD | B ± SD |
| (RLU: Relative Luminescence Units; SD: Standard Deviation) |
Protocol 2: Quantification of Cell Death (Hypersensitive Response)
This protocol uses Evans blue staining to quantify cell death in plant cell suspensions treated with this compound.
Materials:
-
Tobacco BY-2 cell suspension culture
-
This compound solution (e.g., 10 µM stock)
-
Evans blue solution (0.25% w/v in water)
-
1% (w/v) Sodium dodecyl sulfate (B86663) (SDS) solution
-
Spectrophotometer
Procedure:
-
Treatment:
-
Treat cell suspensions with the desired concentration of this compound (e.g., 100 nM) or water (control) for a specific duration (e.g., 6-24 hours).
-
-
Staining:
-
Add Evans blue solution to the cell suspension to a final concentration of 0.05%.
-
Incubate for 15 minutes at room temperature.
-
-
Washing:
-
Wash the cells thoroughly with deionized water to remove excess stain. This can be done by gentle centrifugation and resuspension.
-
-
Dye Extraction:
-
Resuspend the washed cells in a known volume of 1% SDS solution.
-
Incubate at 50°C for 30 minutes to release the absorbed dye.
-
-
Quantification:
-
Centrifuge the samples to pellet the cell debris.
-
Measure the absorbance of the supernatant at 600 nm using a spectrophotometer.
-
Data Presentation:
| Treatment | Incubation Time (h) | Absorbance at 600 nm (OD) |
| Control | 24 | X ± SD |
| This compound (100 nM) | 6 | Y ± SD |
| This compound (100 nM) | 12 | A ± SD |
| This compound (100 nM) | 24 | B ± SD |
| (OD: Optical Density; SD: Standard Deviation) |
Protocol 3: Measurement of Defense Gene Expression
This protocol outlines the use of quantitative real-time PCR (qRT-PCR) to measure the expression of defense-related genes in response to this compound.
Materials:
-
Plant material (e.g., tobacco leaves or cell suspension)
-
This compound solution
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Gene-specific primers for target and reference genes (e.g., PR-1a, Actin)
-
qRT-PCR instrument
Procedure:
-
Treatment and Sampling:
-
Treat plant material with this compound (e.g., 100 nM) or water for various time points (e.g., 0, 1, 3, 6, 12 hours).
-
At each time point, harvest the samples and immediately freeze them in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen samples using a suitable kit.
-
Synthesize first-strand cDNA from the purified RNA.
-
-
qRT-PCR:
-
Set up qRT-PCR reactions using the cDNA, gene-specific primers, and a suitable master mix.
-
Run the reactions on a qRT-PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene.
-
Data Presentation:
| Gene | Treatment | Time (h) | Relative Fold Change |
| PR-1a | Control | 12 | 1.0 ± SD |
| PR-1a | This compound (100 nM) | 1 | X ± SD |
| PR-1a | This compound (100 nM) | 3 | Y ± SD |
| PR-1a | This compound (100 nM) | 6 | A ± SD |
| PR-1a | This compound (100 nM) | 12 | B ± SD |
| (SD: Standard Deviation) |
Experimental Workflow
The following diagram illustrates a general workflow for conducting a this compound bioassay, from sample preparation to data analysis.
References
- 1. The Plant Defense Elicitor this compound Stimulates Clathrin-Mediated Endocytosis Correlated with Reactive Oxygen Species Production in Bright Yellow-2 Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Elicitor this compound Blocks Glucose Transport in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Induced Transcriptional Reprogramming in Tobacco Is Light Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogen-induced elicitin production in transgenic tobacco generates a hypersensitive response and nonspecific disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disruption of Microtubular Cytoskeleton Induced by this compound, an Elicitor of Hypersensitive Response in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of Free Calcium in Action of this compound, a Proteinaceous Elicitor of Hypersensitive Reaction in Tobacco Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cryptogein Concentration for HR Induction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing cryptogein to induce a hypersensitive response (HR) in plant cell cultures.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-induced HR experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak HR observed | This compound Concentration: Sub-optimal concentration of this compound. | Refer to the Quantitative Data Summary Table below for recommended concentration ranges. A typical starting concentration is 50-100 nM. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Incubation Time: Insufficient duration of this compound exposure. | A continuous treatment of at least 2-3 hours is often required to induce a significant HR. | |
| Cell Viability/Health: Poor health of the plant cell culture. | Ensure cells are in the exponential growth phase. Subculture cells regularly and monitor viability using methods like Trypan Blue or Evans Blue staining. | |
| Calcium Availability: Insufficient calcium in the culture medium. | The HR induction by this compound is a calcium-dependent process. Ensure your medium has an adequate calcium concentration. | |
| High background cell death in control | Culture Conditions: Sub-optimal culture conditions (e.g., contamination, nutrient depletion, osmotic stress). | Maintain sterile technique. Regularly refresh the culture medium. Ensure the incubator temperature and shaking speed are optimal for your cell line. |
| Mechanical Stress: Excessive handling or centrifugation of cells. | Handle cell suspensions gently. Minimize centrifugation speeds and durations. | |
| Inconsistent or not reproducible results | Inaccurate Pipetting: Errors in preparing this compound dilutions or treating cells. | Calibrate your pipettes regularly. Use fresh tips for each dilution and treatment. |
| Cell Density Variation: Inconsistent cell density between experiments. | Accurately measure cell density (e.g., using a hemocytometer) and normalize before each experiment. | |
| This compound Stock Degradation: Improper storage of this compound stock solution. | Store this compound stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to induce a hypersensitive response (HR)?
A1: The optimal concentration can vary depending on the plant species, cell line, and experimental conditions. However, a concentration range of 50 nM to 500 nM is commonly effective for inducing HR in tobacco cell suspensions like BY-2.[1] A concentration of 2 nM has been shown to cause 50% inhibition of glucose uptake in tobacco cells, indicating a physiological response at low nanomolar concentrations.[2] For robust cell death induction, concentrations around 100-500 nM are often used.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific system.
Q2: How long does it take to observe an HR after this compound treatment?
A2: Early signaling events, such as ion fluxes and the production of reactive oxygen species (ROS), can be detected within minutes of this compound application.[3] However, visible cell death characteristic of the HR typically occurs between 10 to 15 hours after treatment.[1] A continuous exposure of at least 2-3 hours to this compound is generally required to commit the cells to the cell death program.
Q3: What are the key signaling events involved in this compound-induced HR?
A3: The this compound-induced HR is initiated by the binding of this compound to a receptor on the plasma membrane. This triggers a cascade of downstream events, including a rapid influx of calcium ions (Ca²⁺) into the cytosol, the production of reactive oxygen species (ROS) through the activation of an NADPH oxidase, and the activation of mitogen-activated protein kinase (MAPK) cascades. These signaling events ultimately lead to the execution of programmed cell death.
Q4: How should I prepare and store my this compound stock solution?
A4: Prepare a concentrated stock solution of this compound in sterile, double-distilled water or a suitable buffer. To ensure stability, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the protein and reduce its activity.
Q5: What methods can I use to quantify the hypersensitive response?
A5: Several methods can be used to quantify HR. Electrolyte leakage is a common method that measures the loss of ions from dying cells, reflecting the extent of membrane damage.[4][5] Staining with dyes such as Trypan Blue or Evans Blue allows for the visualization and quantification of dead cells.[1] Additionally, assays for specific signaling events, such as ROS production (e.g., using luminol-based assays) or MAPK activation (e.g., using phospho-specific antibodies), can be used to monitor the early stages of the HR.
Quantitative Data Summary
| Parameter | Value | Cell Type | Measurement | Reference |
| This compound Concentration for 50% Inhibition of Glucose Uptake | 2 nM | Tobacco cells | Glucose Uptake Inhibition | [2] |
| Effective this compound Concentration for HR Induction | 50 - 500 nM | Tobacco BY-2 cells | Cell Death | [1] |
| This compound Concentration for Anion Current Changes | 25 nM | Tobacco cells | Electrophysiology | |
| Minimum Incubation Time for Cell Death Induction | 2 - 3 hours | Tobacco BY-2 cells | Cell Death | |
| Time to Onset of Cell Death | 10 - 15 hours | Tobacco BY-2 cells | Cell Death (Evans Blue Assay) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Reconstitute the this compound in sterile, double-distilled water to a stock concentration of 1 mM. Gently vortex to dissolve.
-
Aliquoting: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Induction and Measurement of HR in Tobacco BY-2 Cell Suspension Culture
-
Cell Culture Preparation: Use a 3 to 4-day-old tobacco BY-2 cell suspension culture in the exponential growth phase.
-
Cell Density Adjustment: Determine the cell density using a hemocytometer and adjust with fresh culture medium to a final density of approximately 1 x 10⁵ cells/mL.
-
Treatment:
-
Transfer equal volumes of the adjusted cell suspension to sterile flasks or multi-well plates.
-
Prepare a series of this compound dilutions from your stock solution in fresh culture medium.
-
Add the this compound dilutions to the cell suspensions to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 500 nM). Include a mock-treated control (medium only).
-
-
Incubation: Incubate the treated cells under your standard culture conditions (e.g., 25°C, 120 rpm, in the dark).
-
HR Quantification (Electrolyte Leakage Assay):
-
At various time points (e.g., 0, 4, 8, 12, 24 hours) after treatment, gently swirl the flasks to ensure a homogenous cell suspension.
-
Transfer a defined volume of the cell suspension to a falcon tube.
-
Pellet the cells by centrifugation (e.g., 100 x g for 2 minutes).
-
Carefully transfer the supernatant to a new tube.
-
Measure the conductivity of the supernatant using a conductivity meter. An increase in conductivity over time in the this compound-treated samples compared to the control indicates electrolyte leakage and cell death.
-
-
HR Quantification (Trypan Blue Staining):
-
At the desired time point (e.g., 24 hours), mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 5-15 minutes at room temperature.
-
Load the stained cell suspension onto a hemocytometer.
-
Under a microscope, count the number of blue (dead) and unstained (viable) cells.
-
Calculate the percentage of dead cells.
-
Visualizations
Caption: this compound-induced hypersensitive response signaling cascade.
Caption: Workflow for this compound-induced HR experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Elicitor this compound Blocks Glucose Transport in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced initial events in tobacco BY-2 cells: pharmacological characterization of molecular relationship among cytosolic Ca(2+) transients, anion efflux and production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quick and robust method for quantification of the hypersensitive response in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quick and robust method for quantification of the hypersensitive response in plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Cryptogein Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results in their cryptogein assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to inconsistent results in this compound assays, such as those measuring ethylene (B1197577) production, ion leakage, or cell death.
Question 1: Why am I observing high variability between my technical replicates for the same this compound concentration?
High variability between replicates is a common issue that can mask the true dose-dependent effects of this compound. The root cause is often related to inconsistencies in the experimental setup.
Troubleshooting Steps:
-
Pipetting Accuracy: Inconsistent pipetting, especially when performing serial dilutions, can introduce significant errors in the final concentration of this compound in each well.
-
Solution: Ensure that your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques to improve accuracy. Preparing a master mix of the this compound dilution and then dispensing it into the replicate wells can also minimize variability.
-
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate is a major source of variability.
-
Solution: Ensure your cell suspension is homogeneous before and during plating. Gently swirl the cell suspension before each aspiration. After seeding, gently rock the plate in multiple directions to ensure an even distribution of cells.
-
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of media components and this compound, leading to skewed results.
-
Solution: To mitigate edge effects, it is recommended to not use the outermost wells for experimental samples. Instead, fill these wells with sterile water or media to maintain a humid environment across the plate.
-
Question 2: My dose-response curve for this compound is flat or has a very shallow slope. What are the potential causes?
A non-sigmoidal or flat dose-response curve suggests that the assay is not detecting a concentration-dependent effect of this compound.
Troubleshooting Steps:
-
Incorrect Concentration Range: The concentrations of this compound tested may be too high (resulting in maximal response in all wells) or too low (resulting in no response).
-
Solution: Perform a wide-range dose-finding experiment to identify the optimal concentration range for your specific cell type and assay conditions.
-
-
Compound Solubility: this compound, being a protein, may have solubility issues at high concentrations in certain buffers.
-
Solution: Visually inspect your stock and working solutions for any signs of precipitation. If solubility is an issue, consider preparing a fresh stock solution and ensuring it is fully dissolved before use.
-
-
Cell Health and Passage Number: The responsiveness of cells to this compound can be influenced by their health and passage number. Cells that are unhealthy or have been passaged too many times may show a diminished response.
-
Solution: Use cells from a consistent and low passage number. Always check cell viability before starting an experiment.
-
-
Assay Incubation Time: The duration of the assay may be too short or too long to capture the optimal response.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your assay.
-
Question 3: The EC50/IC50 value for this compound shifts significantly between experiments. Why is this happening?
Shifts in the EC50 or IC50 values between experiments indicate a lack of assay robustness.
Troubleshooting Steps:
-
Reagent Variability: Batch-to-batch variation in reagents, including the this compound itself, cell culture media, and serum, can lead to inconsistent results.
-
Solution: If possible, use the same batch of critical reagents for a series of related experiments. When a new batch of a critical reagent is introduced, it is advisable to perform a bridging study to ensure consistency.
-
-
Inconsistent Assay Conditions: Minor variations in experimental conditions, such as incubation temperature and CO2 levels, can impact the cellular response to this compound.
-
Solution: Strictly adhere to the established assay protocol. Ensure that incubators are properly calibrated and provide a stable environment.
-
-
Data Normalization: Improper data normalization can lead to apparent shifts in EC50/IC50 values.
-
Solution: Normalize your data to appropriate controls, such as a vehicle control (0% effect) and a positive control or a maximal effect control (100% effect).
-
Data Presentation: Examples of Inconsistent Results
The following tables provide hypothetical examples of inconsistent data that can arise in this compound assays.
Table 1: High Variability in Replicate Wells (Electrolyte Leakage Assay)
| This compound (nM) | Replicate 1 (% Leakage) | Replicate 2 (% Leakage) | Replicate 3 (% Leakage) | Mean | Standard Deviation |
| 0 (Control) | 5.2 | 5.5 | 5.1 | 5.3 | 0.2 |
| 10 | 15.8 | 25.3 | 18.9 | 20.0 | 4.8 |
| 50 | 45.2 | 60.1 | 50.5 | 51.9 | 7.5 |
| 100 | 70.3 | 85.6 | 75.1 | 77.0 | 7.8 |
In this example, the high standard deviation in the treated groups suggests significant variability between replicates, which could be due to the issues outlined in Question 1.
Table 2: Experiment-to-Experiment Shift in EC50 Values (Cell Viability Assay)
| Experiment | EC50 (nM) |
| Experiment 1 | 45.2 |
| Experiment 2 | 78.9 |
| Experiment 3 | 35.5 |
This table illustrates a significant shift in the EC50 value between experiments, highlighting a potential issue with assay robustness as discussed in Question 3.
Experimental Protocols
Below are detailed methodologies for two common assays used to measure the effects of this compound.
Protocol 1: Electrolyte Leakage Assay for Cell Death Quantification
This assay measures the leakage of electrolytes from cells as an indicator of cell membrane damage and cell death.[1][2][3]
Materials:
-
Tobacco leaf discs or cell suspension culture
-
This compound stock solution
-
Deionized water
-
Conductivity meter
-
12-well plates or test tubes
-
Cork borer (for leaf discs)
Methodology:
-
Sample Preparation:
-
For Leaf Discs: Use a cork borer to cut uniform leaf discs (e.g., 8 mm diameter) from healthy, fully expanded tobacco leaves. Avoid major veins.
-
For Cell Suspension: Use a defined volume of cell suspension with a known cell density.
-
-
Washing: Place the leaf discs or cell suspension in a tube with deionized water and gently agitate for 30 minutes to remove any electrolytes released due to mechanical damage during sample preparation.
-
Treatment: Replace the water with fresh deionized water containing the desired concentrations of this compound. Include a control with no this compound.
-
Incubation: Incubate the samples at room temperature for the desired time period (e.g., 6, 12, or 24 hours).
-
Conductivity Measurement: At each time point, measure the conductivity of the solution using a calibrated conductivity meter.
-
Total Electrolyte Measurement: After the final time point, autoclave the samples to induce 100% electrolyte leakage. After cooling to room temperature, measure the conductivity again.
-
Data Analysis: Express the electrolyte leakage as a percentage of the total conductivity: % Electrolyte Leakage = (Conductivity at time X / Total Conductivity) * 100
Protocol 2: Evans Blue Staining for Cell Viability
This method uses Evans blue dye, which is excluded by healthy cells with intact membranes but penetrates and stains dead cells.[4][5][6][7][8]
Materials:
-
Tobacco cell suspension culture
-
This compound stock solution
-
Evans blue solution (0.25% w/v in water)
-
Microscope slides and coverslips
-
Centrifuge
Methodology:
-
Treatment: Treat the tobacco cell suspension with different concentrations of this compound for the desired duration.
-
Staining: Add Evans blue solution to the cell suspension to a final concentration of 0.05% and incubate for 15-20 minutes at room temperature.
-
Washing: Centrifuge the cell suspension to pellet the cells. Remove the supernatant and wash the cells with fresh media or buffer to remove excess dye. Repeat the wash step.
-
Microscopy: Resuspend the cell pellet in a small volume of media and mount a sample on a microscope slide.
-
Quantification: Observe the cells under a light microscope. Count the number of blue-stained (dead) cells and the total number of cells in several fields of view.
-
Data Analysis: Calculate the percentage of dead cells: % Dead Cells = (Number of blue cells / Total number of cells) * 100
Mandatory Visualizations
This compound Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound in tobacco cells.
Troubleshooting Workflow for Inconsistent this compound Assay Results
Caption: A logical workflow for troubleshooting inconsistent this compound assay results.
References
- 1. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]
- 3. protocols.io [protocols.io]
- 4. Evans blue assay to stain dead cells. [protocols.io]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
stability and storage conditions for cryptogein protein
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of cryptogein protein. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful handling and application of this protein in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues encountered during the storage, handling, and use of this compound protein.
Storage and Stability
Q1: What are the recommended general storage conditions for purified this compound protein?
For optimal stability, purified this compound protein should be stored under specific conditions to prevent degradation, aggregation, and loss of activity. General guidelines for protein storage are applicable and should be adapted based on experimental determination of what is best for this compound.[1][2]
| Storage Method | Temperature | Duration | Key Considerations |
| Short-Term Storage | 4°C | Up to 1 week | Store in a sterile buffer. Prone to microbial growth; consider adding an antimicrobial agent like 0.02% sodium azide.[1][3] |
| Long-Term Storage (Liquid) | -20°C to -80°C | Months to a year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][3][4] Add a cryoprotectant like 25-50% glycerol (B35011) to prevent ice crystal formation.[1][2] |
| Long-Term Storage (Lyophilized) | -20°C to -80°C or Room Temperature | Years | The most stable form for long-term storage.[1][2] Requires careful reconstitution. Store in a desiccated environment. |
Q2: How does pH affect the stability of this compound?
While specific quantitative data for the effect of pH on this compound stability is not extensively published, the stability of proteins is generally pH-dependent.[5][6][7] It is recommended to maintain the pH of the storage buffer within a neutral to slightly acidic range (e.g., pH 5-7), as extreme pH values can lead to denaturation and aggregation.[5][7] The optimal pH should be determined experimentally using techniques like Differential Scanning Fluorimetry (DSF) or Circular Dichroism (CD).
Q3: Is this compound sensitive to freeze-thaw cycles?
Yes, like most proteins, this compound is likely sensitive to repeated freeze-thaw cycles, which can cause denaturation and aggregation.[2][4] It is crucial to aliquot the protein into single-use volumes before freezing to preserve its activity.[2][3][4]
Handling and Reconstitution
Q4: What is the best way to reconstitute lyophilized this compound?
Proper reconstitution is critical for maintaining the protein's activity. Follow this general protocol for reconstituting lyophilized this compound:[8][9][10]
-
Equilibrate: Allow the vial of lyophilized protein and the reconstitution buffer to reach room temperature before opening.[8][9]
-
Centrifuge: Briefly centrifuge the vial to collect all the powder at the bottom.[8][9]
-
Add Buffer: Slowly add the recommended sterile buffer to the desired concentration. Do not squirt the buffer directly onto the protein pellet.
-
Dissolve: Gently swirl or rock the vial to dissolve the protein. Avoid vigorous shaking or vortexing, as this can cause denaturation and aggregation.[9][10]
-
Incubate: If the protein does not dissolve completely, let it stand at room temperature for 15-30 minutes with occasional gentle agitation. For persistent particles, you can incubate at 4°C overnight on a rocker.[8][9]
Q5: My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation indicates protein aggregation.[11][12][13] This can be caused by several factors:
-
Improper Reconstitution: Vigorous shaking can cause aggregation.[9][10]
-
Suboptimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing additives in the buffer may not be optimal for this compound.[11]
-
High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.[2][11]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation.[2][4]
Troubleshooting Steps:
-
Centrifugation: Pellet the aggregates by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C) and use the supernatant. Note that this will reduce the protein concentration.
-
Buffer Optimization: Experimentally determine the optimal buffer conditions (pH, salt concentration, additives) for this compound stability using the protocols provided below.
-
Refolding: For severe aggregation, you may need to denature and refold the protein, for example, by using dialysis with a denaturant like urea, followed by gradual removal of the denaturant.[11]
Experimental Use
Q6: How can I confirm that my this compound is active?
The activity of this compound is typically assessed by its ability to induce a hypersensitive response (HR) in tobacco (Nicotiana tabacum) plants or cell cultures.[14][15] A common method is to infiltrate a solution of this compound into tobacco leaves and observe the development of necrotic lesions within 24-48 hours.[14][16] A detailed protocol for this assay is provided in the "Experimental Protocols" section.
Q7: How do I accurately determine the concentration of my this compound solution?
Standard protein concentration measurement methods can be used:[17]
-
UV Absorbance at 280 nm (A280): This is a quick and non-destructive method. The concentration can be calculated using the Beer-Lambert law and the extinction coefficient of this compound.
-
Colorimetric Assays (e.g., Bradford, BCA): These assays are useful but may be affected by buffer components. Always use a standard curve with a protein of known concentration (like BSA).
Experimental Protocols
This section provides detailed methodologies for assessing the stability and activity of this compound.
Protocol 1: Determining Optimal Storage Conditions using Differential Scanning Fluorimetry (Thermal Shift Assay)
This assay determines the melting temperature (Tm) of this compound under various buffer conditions. A higher Tm indicates greater thermal stability.[10][18][19][20][21]
Materials:
-
Purified this compound protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
A variety of buffers to test (e.g., different pH values, salt concentrations)
-
96-well PCR plates
-
Real-time PCR instrument with melt curve capability
Methodology:
-
Prepare Buffer Screen: In a 96-well plate, prepare a matrix of buffer conditions. For example, you can test a range of pH values (e.g., pH 4.0 to 9.0) and NaCl concentrations (e.g., 0 mM to 500 mM).
-
Prepare Master Mix: For each buffer condition, prepare a master mix containing the buffer, SYPRO Orange dye (final concentration of 5x), and purified this compound (final concentration of 2-5 µM).
-
Set up the Assay Plate: Add your master mixes to the 96-well PCR plate. Include a no-protein control for each buffer condition.
-
Run the Assay:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute.[19]
-
Set the instrument to collect fluorescence data at each temperature increment.
-
-
Analyze Data:
-
Plot fluorescence versus temperature. A sigmoidal curve will be generated, with the inflection point representing the Tm.[18]
-
The buffer condition that results in the highest Tm is the most stabilizing for this compound.
-
Protocol 2: Assessing this compound Activity via Hypersensitive Response (HR) Assay in Nicotiana tabacum
This bioassay confirms the biological activity of this compound by observing the induction of necrosis in tobacco leaves.[14][15][16]
Materials:
-
Nicotiana tabacum plants (e.g., var. Xanthi)
-
Purified this compound solution (e.g., 1 µM in sterile water or a suitable buffer)
-
1 mL needleless syringe
-
Sterile water or buffer (as a negative control)
Methodology:
-
Prepare Infiltration Solutions: Prepare your this compound solution and a negative control solution.
-
Infiltrate Tobacco Leaves:
-
Select healthy, fully expanded leaves on a 4-6 week old tobacco plant.
-
Gently press the tip of the needleless syringe against the underside of the leaf.
-
Slowly inject the this compound solution into the leaf tissue until a small water-soaked area appears (approximately 100-200 µL).
-
Infiltrate a different area of the same leaf or a different leaf with the negative control.
-
-
Incubate and Observe:
-
Keep the plant under its normal growth conditions (e.g., 16h light/8h dark cycle).
-
Observe the infiltrated areas over 24-48 hours.
-
-
Assess Activity:
Protocol 3: Stability Assessment by SDS-PAGE
This method can be used to visually assess protein degradation or aggregation after incubation under different conditions.[13][22][23][24][25]
Materials:
-
Purified this compound aliquots
-
Incubators or water baths at various temperatures
-
Buffers with different pH values
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Coomassie Brilliant Blue or other protein stain
Methodology:
-
Set up Stability Study:
-
Aliquot your this compound into different buffer conditions (e.g., varying pH) and at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Incubate the samples for a set period (e.g., 1 hour, 24 hours, 1 week).
-
-
Prepare Samples for SDS-PAGE:
-
At each time point, take a sample from each condition.
-
Mix the samples with SDS-PAGE loading buffer. You can run both reducing (with DTT or β-mercaptoethanol) and non-reducing conditions.
-
-
Run SDS-PAGE:
-
Load the samples onto an SDS-PAGE gel along with a molecular weight marker.
-
Run the gel according to standard procedures.
-
-
Stain and Analyze:
-
Stain the gel with Coomassie Brilliant Blue.
-
Interpretation:
-
Stable Protein: A single, sharp band at the expected molecular weight of this compound (~10 kDa).
-
Degradation: The appearance of lower molecular weight bands.
-
Aggregation: A decrease in the intensity of the main band, or the presence of high molecular weight smears or bands that do not enter the resolving gel.
-
-
Visualizations
This compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Induced Transcriptional Reprogramming in Tobacco Is Light Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of Hypersensitive Cell Death by Hydrogen Peroxide Produced through Polyamine Degradation in Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH-dependent relationship between thermodynamic and kinetic stability in the denaturation of human phosphoglycerate kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced initial events in tobacco BY-2 cells: pharmacological characterization of molecular relationship among cytosolic Ca(2+) transients, anion efflux and production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Development and test for long-term stability of a synthetic standard for a quantitative Cryptosporidium parvum LightCycler PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pathogen-induced elicitin production in transgenic tobacco generates a hypersensitive response and nonspecific disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apsnet.org [apsnet.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay, FASTpp | Semantic Scholar [semanticscholar.org]
- 18. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 20. bitesizebio.com [bitesizebio.com]
- 21. analytik-jena.com [analytik-jena.com]
- 22. researchgate.net [researchgate.net]
- 23. Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. goldbio.com [goldbio.com]
- 25. Protein analysis SDS PAGE [qiagen.com]
common issues in cryptogein purification protocols
Welcome to the technical support center for cryptogein purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound, a proteinaceous elicitor from Phytophthora cryptogea.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound. The purification workflow for this compound typically involves initial separation from the culture filtrate followed by sequential chromatography steps.
Q1: My this compound yield is significantly lower than expected after purification. What are the potential causes and solutions?
A1: Low protein yield is a common issue in protein purification and can arise at various stages of the process. Here are some potential causes and corresponding troubleshooting steps:
-
Poor Initial Expression: The concentration of this compound in the Phytophthora cryptogea culture filtrate may be low.
-
Solution: Optimize culture conditions such as media composition, temperature, and incubation time to enhance this compound expression and secretion.
-
-
Inefficient Initial Precipitation: If using a precipitation step (e.g., ammonium (B1175870) sulfate (B86663) precipitation) to concentrate the culture filtrate, the protein may not have precipitated effectively.
-
Solution: Experiment with different concentrations of the precipitating agent and ensure the mixture is incubated at the appropriate temperature for a sufficient amount of time.
-
-
Suboptimal Chromatography Conditions: The binding of this compound to the ion-exchange resin or its elution can be inefficient.
-
Solution:
-
pH: Ensure the pH of your buffer is optimal for binding. For anion exchange chromatography (e.g., DEAE-cellulose), the pH should be above the isoelectric point (pI) of this compound.
-
Ionic Strength: The ionic strength of the loading buffer should be low enough to allow for strong binding of this compound to the resin. For elution, a salt gradient (e.g., NaCl) is typically used. If the protein is eluting too early or not at all, adjust the steepness and range of the salt gradient.
-
Flow Rate: A high flow rate during sample loading can reduce the binding efficiency. Consider reducing the flow rate to allow for sufficient interaction time between the protein and the resin.
-
-
-
Protein Degradation: Proteases present in the culture filtrate or released during cell lysis can degrade this compound.
-
Solution: Add protease inhibitors to your buffers, especially during the initial extraction and purification steps. Keep samples on ice or at 4°C whenever possible to minimize protease activity.
-
-
Protein Aggregation: this compound may aggregate and precipitate out of solution, leading to losses during centrifugation or filtration steps.
-
Solution: Refer to the troubleshooting guide for protein aggregation (Q2).
-
Q2: I'm observing protein precipitation/aggregation during my purification protocol. How can I prevent this?
A2: Protein aggregation can be a significant challenge, leading to loss of active protein and potentially inaccurate results. Here are some strategies to mitigate aggregation:
-
Optimize Buffer Conditions:
-
pH: Maintain the pH of your buffers away from the isoelectric point (pI) of this compound, as proteins are least soluble at their pI.
-
Ionic Strength: Both very low and very high salt concentrations can promote aggregation. Empirically determine the optimal salt concentration for your buffers to maintain this compound solubility.
-
Additives: Consider adding stabilizing agents to your buffers. Common additives include:
-
Glycerol (5-20%): Can help to stabilize proteins.
-
Non-ionic detergents (e.g., Tween 20, Triton X-100 at low concentrations): Can prevent hydrophobic interactions that lead to aggregation.
-
Reducing agents (e.g., DTT, β-mercaptoethanol): If aggregation is due to the formation of incorrect disulfide bonds, including a reducing agent can be beneficial.
-
-
-
Protein Concentration: High protein concentrations can favor aggregation.
-
Solution: Work with more dilute protein solutions if possible. If a high concentration is required for downstream applications, concentrate the protein just before use and consider adding stabilizers.
-
-
Temperature Control: Perform purification steps at 4°C to minimize protein unfolding and aggregation. Avoid repeated freeze-thaw cycles by storing purified this compound in aliquots at -80°C.
Q3: My purified this compound is contaminated with endotoxins. How can I remove them?
A3: Endotoxins (lipopolysaccharides) are common contaminants in protein preparations derived from gram-negative bacteria, and can be introduced through the water or reagents used. Their removal is critical for many downstream applications, especially in cell-based assays and in vivo studies.
-
Use Endotoxin-Free Reagents and Glassware: The best approach is to prevent endotoxin (B1171834) contamination in the first place. Use pyrogen-free glassware and endotoxin-free water and reagents for all your buffers and solutions.
-
Anion-Exchange Chromatography: Endotoxins are negatively charged and can bind strongly to anion-exchange resins. By using a buffer with a pH where this compound does not bind (or binds weakly) to the anion-exchange column, it is possible to separate this compound from the tightly bound endotoxins.
-
Affinity-Based Endotoxin Removal: There are commercially available columns and resins that specifically bind to and remove endotoxins from protein solutions.
-
Phase Separation with Triton X-114: This method relies on the partitioning of endotoxins into the detergent phase. However, it requires subsequent removal of the detergent, which can be challenging.
Data Presentation
The following table presents a hypothetical purification scheme for this compound from a 1-liter culture of Phytophthora cryptogea, illustrating the expected yield and purity at each step. The activity of this compound is measured by its ability to induce a hypersensitive response in a suitable plant model system.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |
| Culture Filtrate | 500 | 1,000,000 | 2,000 | 100 | 1 |
| Ammonium Sulfate Precipitation (40-80%) | 150 | 900,000 | 6,000 | 90 | 3 |
| DEAE-Cellulose Chromatography | 30 | 750,000 | 25,000 | 75 | 12.5 |
| Sephadex G-75 Gel Filtration | 10 | 600,000 | 60,000 | 60 | 30 |
Note: These values are illustrative and will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of this compound from Culture Filtrate
This protocol describes a general procedure for the purification of this compound using ammonium sulfate precipitation followed by ion-exchange and gel filtration chromatography.
1. Culture and Filtration: a. Grow Phytophthora cryptogea in a suitable liquid medium for 7-10 days. b. Remove the mycelium by filtration through several layers of cheesecloth. c. Further clarify the culture filtrate by centrifugation at 10,000 x g for 30 minutes at 4°C.
2. Ammonium Sulfate Precipitation: a. Slowly add solid ammonium sulfate to the clarified culture filtrate to achieve 40% saturation while stirring at 4°C. b. Centrifuge at 10,000 x g for 30 minutes at 4°C and discard the pellet. c. Add more ammonium sulfate to the supernatant to reach 80% saturation. d. Stir for at least 1 hour at 4°C and then centrifuge at 10,000 x g for 30 minutes. e. Resuspend the pellet in a minimal volume of 20 mM Tris-HCl, pH 7.5 (Buffer A). f. Dialyze the resuspended pellet against Buffer A overnight at 4°C to remove excess ammonium sulfate.
3. DEAE-Cellulose Anion-Exchange Chromatography: a. Equilibrate a DEAE-cellulose column with Buffer A. b. Load the dialyzed sample onto the column. c. Wash the column with several column volumes of Buffer A to remove unbound proteins. d. Elute the bound proteins with a linear gradient of 0-0.5 M NaCl in Buffer A. e. Collect fractions and assay for this compound activity. f. Pool the active fractions.
4. Sephadex G-75 Gel Filtration Chromatography: a. Concentrate the pooled active fractions from the ion-exchange step. b. Equilibrate a Sephadex G-75 column with Buffer A containing 150 mM NaCl. c. Load the concentrated sample onto the column. d. Elute the proteins with the equilibration buffer. e. Collect fractions and assay for this compound activity. f. Pool the fractions containing pure this compound.
5. Analysis and Storage: a. Assess the purity of the final sample by SDS-PAGE. b. Determine the protein concentration. c. Store the purified this compound at -80°C in small aliquots.
Mandatory Visualizations
This compound Purification Workflow
Caption: A typical workflow for the purification of this compound.
This compound Signaling Pathway in Plants
Technical Support Center: Reducing Variability in Cryptogein-Induced Gene Expression Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their cryptogein-induced gene expression experiments.
Troubleshooting Guides
Issue 1: Low or No Induction of Target Genes After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The concentration of this compound is critical for inducing a robust gene expression response. The optimal concentration can vary between different plant species and cell types. Perform a dose-response experiment to determine the optimal concentration for your specific system. Concentrations ranging from 0.8 nM to 500 nM have been used in various studies.[1][2] A 50% inhibition of the fusicoccin (B1218859) response in tobacco cells was observed at 0.8 nM this compound.[2] In other studies, concentrations up to 500 nM have been used to induce cell death.[1] |
| Incorrect Timing of Harvest | The induction of gene expression is a dynamic process with specific kinetics. Harvesting cells too early or too late can miss the peak of transcript accumulation.[3][4] It is recommended to perform a time-course experiment to identify the optimal time point for harvesting RNA after this compound treatment. Gene expression changes can be observed as early as a few hours and peak between 12 to 24 hours post-treatment.[3] |
| Inactive this compound | Improper storage or handling can lead to the degradation of the this compound protein, rendering it inactive. Ensure that this compound is stored at the recommended temperature and handled according to the manufacturer's instructions. |
| Cell Culture Conditions | The physiological state of the plant cells can significantly impact their responsiveness to elicitors. Factors such as the age of the cell culture, cell density, and nutrient availability in the medium can affect the outcome of the experiment.[5] It is crucial to use healthy, actively growing cells and to standardize cell density across experiments. |
| Light-Dependent Effects | This compound-induced hypersensitive response and gene expression can be influenced by light conditions.[3] Some studies have shown that this compound treatments are often performed in the dark to observe a more pronounced effect on certain defense genes.[3] Ensure consistent light conditions across all experiments. |
Issue 2: High Variability Between Biological or Technical Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting can introduce significant variability, especially when working with small volumes.[6][7] Use calibrated pipettes and practice proper pipetting techniques. For qPCR, preparing a master mix for all replicates can help minimize pipetting errors.[8] |
| Poor RNA Quality | Degraded or impure RNA can lead to inconsistent results in downstream applications like qPCR.[9] Assess RNA quality using spectrophotometry (checking A260/280 and A260/230 ratios) and gel electrophoresis to ensure integrity.[10] If RNA quality is poor, troubleshoot the RNA extraction protocol. |
| Suboptimal qPCR Assay | Poorly designed primers, incorrect annealing temperature, or suboptimal reaction conditions can result in variable amplification.[8] Design and validate primers for specificity and efficiency. Perform a temperature gradient PCR to determine the optimal annealing temperature. |
| Inappropriate Reference Genes for qPCR Normalization | The use of unstable reference genes is a major source of variability in qPCR data.[8] It is crucial to validate the stability of candidate reference genes under your specific experimental conditions (i.e., with and without this compound treatment).[8] For tobacco, genes like L25, EF-1alpha, and Ntubc2 have been shown to be stable under various conditions.[3] |
| Natural Biological Variation | Some degree of biological variation is inherent in living systems. To account for this, it is important to use a sufficient number of biological replicates.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for a pilot experiment?
A1: A good starting point for a pilot experiment in tobacco cell cultures is a concentration range of 10 nM to 100 nM. Based on the literature, a concentration of 50 nM has been shown to be effective in inducing defense responses in tobacco BY-2 cells.[1] However, it is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare and store my this compound stock solution?
A2: this compound is a protein and should be handled with care to avoid degradation. It is typically dissolved in sterile water or a suitable buffer to create a concentrated stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
Q3: What are the critical steps in RNA extraction from this compound-treated plant cells?
A3: Key steps for successful RNA extraction from plant tissues include:
-
Rapid harvesting and sample stabilization: Immediately freeze the harvested cells in liquid nitrogen to inactivate RNases.[8]
-
Thorough cell disruption: Use a method that effectively breaks the plant cell wall, such as grinding with a mortar and pestle in liquid nitrogen.
-
Use of appropriate extraction buffers: Buffers containing chaotropic agents (e.g., guanidinium (B1211019) thiocyanate) and reducing agents (e.g., β-mercaptoethanol) are essential to denature proteins and inhibit RNase activity.[8]
-
Removal of contaminants: Plant tissues are rich in polysaccharides and polyphenols that can co-precipitate with RNA and inhibit downstream enzymatic reactions.[8] Use extraction methods designed to remove these contaminants.
Q4: How do I choose and validate reference genes for my qPCR analysis?
A4: The selection of stable reference genes is crucial for accurate qPCR data normalization.
-
Candidate gene selection: Choose a set of candidate reference genes that are known to be relatively stable in your plant species under various conditions. For tobacco, commonly used reference genes include Actin, Tubulin, 18S rRNA, EF-1alpha, and L25.[3]
-
Expression stability analysis: Measure the expression levels of your candidate genes across all your experimental samples (including control and this compound-treated groups).
-
Use of stability analysis software: Utilize algorithms like geNorm, NormFinder, or BestKeeper to rank the candidate genes based on their expression stability.[3]
-
Selection of the best reference genes: Based on the stability rankings, select the top two or three most stable genes for normalization. Using the geometric mean of multiple reference genes is generally more reliable than using a single gene.[3]
Q5: My qPCR results show a high fold-change in some replicates but not in others. What could be the cause?
A5: High variability in fold-change between replicates can be due to several factors:
-
Inconsistent this compound treatment: Ensure that the this compound solution is well-mixed and that all cell cultures receive the same final concentration.
-
Heterogeneous cell population: Variations in cell density or the physiological state of the cells within a culture can lead to differential responses.
-
Pipetting errors during qPCR setup: Small errors in pipetting the cDNA template or primers can lead to large differences in Cq values.
-
Low target gene expression: When the target gene is expressed at very low levels, stochastic effects during amplification can lead to higher variability. In such cases, increasing the amount of cDNA template in the qPCR reaction might help.
Experimental Protocols
Protocol 1: this compound Treatment of Nicotiana tabacum BY-2 Suspension Cells
-
Cell Culture Maintenance: Maintain Nicotiana tabacum cv. Bright Yellow 2 (BY-2) cells in a modified Linsmaier and Skoog (LS) medium. Subculture the cells weekly by transferring 1-2 mL of a 7-day-old culture into 100 mL of fresh medium. Incubate the cultures on a rotary shaker at 130 rpm in the dark at 27°C.
-
Preparation for Treatment: Use 4-day-old cell cultures for experiments. Allow the cells to settle, and then replace the culture medium with fresh medium to ensure nutrient consistency. Adjust the cell density to a packed cell volume of approximately 10-20%.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water. Further dilute the stock solution in the culture medium to the desired final concentration (e.g., 50 nM).
-
Treatment: Add the diluted this compound solution to the cell suspension. For the control group, add an equal volume of sterile water or the buffer used to dissolve the this compound.
-
Incubation: Incubate the treated and control cell cultures under the same conditions as for maintenance (130 rpm, 27°C, in the dark).
-
Harvesting: Harvest the cells at different time points (e.g., 0, 2, 4, 8, 12, 24 hours) post-treatment by vacuum filtration. Immediately flash-freeze the harvested cells in liquid nitrogen and store them at -80°C until RNA extraction.
Protocol 2: RNA Extraction from Tobacco Cells
This protocol is a general guideline and may need optimization based on the specific characteristics of your samples.
-
Homogenization: Grind the frozen tobacco cells to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Lysis: Transfer the frozen powder to a tube containing a pre-warmed (65°C) extraction buffer (e.g., a CTAB-based buffer or a commercial plant RNA extraction reagent). Vortex vigorously to ensure complete lysis.
-
Phase Separation: Add chloroform:isoamyl alcohol (24:1) to the lysate, vortex, and centrifuge to separate the aqueous and organic phases.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol (B130326) or lithium chloride. Incubate at -20°C or on ice.
-
RNA Pellet Collection: Centrifuge the mixture to pellet the RNA. Discard the supernatant.
-
Washing: Wash the RNA pellet with 70-80% ethanol (B145695) to remove residual salts and contaminants.
-
Drying and Resuspension: Air-dry the RNA pellet briefly and resuspend it in RNase-free water.
-
DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
Quality and Quantity Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by running an aliquot on an agarose (B213101) gel. High-quality RNA should show two distinct ribosomal RNA (rRNA) bands (28S and 18S) with the 28S band being approximately twice as intense as the 18S band.[10]
Protocol 3: Quantitative Real-Time PCR (qPCR) Analysis
-
cDNA Synthesis: Synthesize first-strand cDNA from your total RNA samples using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design and Validation: Design primers specific to your target and reference genes. Validate the primer efficiency by performing a standard curve analysis with a serial dilution of a pooled cDNA sample. The amplification efficiency should be between 90% and 110%.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and water. Aliquot the master mix into qPCR plates or tubes.
-
Template Addition: Add your cDNA samples (and no-template controls) to the respective wells. It is recommended to run each sample in triplicate (technical replicates).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each reaction.
-
Validate your reference genes for stability across all samples.
-
Calculate the relative expression of your target genes using the ΔΔCq method, normalizing to the geometric mean of your validated reference genes.[11]
-
Quantitative Data Summary
Table 1: Recommended this compound Concentrations and Observed Gene Expression Changes in Tobacco
| Gene | Plant Material | This compound Concentration | Time Point | Fold Change (approx.) | Reference |
| Phenylalanine Ammonia-Lyase (PAL) | Nicotiana tabacum suspension cells | 350 µM GSNO (NO donor) | 2.5 - 5 hours | 8-10 fold increase in activity | [12] |
| Pathogenesis-Related Protein 1 (PR-1) | Nicotiana tabacum leaves | NO treatment | 14 hours | Significant induction | [12] |
| 9-Lipoxygenase (9-LOX) | Nicotiana tabacum leaves | 0.1 µM | 12-24 hours | Significant induction in the dark | [3] |
| Patatin | Nicotiana tabacum leaves | 0.1 µM | 12-24 hours | Significant induction in the dark | [3] |
| Phenylpropanoid pathway genes | Nicotiana tabacum BY-2 cells | Not specified | Not specified | > 4-fold change | [13] |
| Defense response genes | Nicotiana tabacum BY-2 cells | Not specified | Not specified | > 4-fold change | [13] |
| Oxylipin pathway genes | Nicotiana tabacum BY-2 cells | Not specified | Not specified | > 4-fold change | [13] |
Visualizations
Caption: this compound signaling pathway leading to defense gene expression.
Caption: Experimental workflow for this compound-induced gene expression analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Responses of Cultured Tobacco Cells to this compound, a Proteinaceous Elicitor from Phytophthora cryptogea: Possible Plasmalemma Involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Induced Transcriptional Reprogramming in Tobacco Is Light Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time course analysis of gene expression during light-induced photoreceptor cell death and regeneration in albino zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. content.protocols.io [content.protocols.io]
- 7. dispendix.com [dispendix.com]
- 8. pcrbio.com [pcrbio.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Selection and Validation of Reference Genes for RT-qPCR Analysis of Gene Expression in Nicotiana benthamiana upon Single Infections by 11 Positive-Sense Single-Stranded RNA Viruses from Four Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Defense gene induction in tobacco by nitric oxide, cyclic GMP, and cyclic ADP-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptome analysis of tobacco BY-2 cells elicited by this compound reveals new potential actors of calcium-dependent and calcium-independent plant defense pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate controls for cryptogein experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate controls for experiments involving the elicitor cryptogein.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a typical this compound experiment?
A: Negative controls are crucial to ensure that the observed effects are specifically due to this compound's biological activity. Essential negative controls include:
-
Vehicle Control: This is the most fundamental control. It consists of treating the cells with the same solvent or buffer used to dissolve the this compound (e.g., sterile water or a specific buffer). This accounts for any effects of the solvent itself.[1][2]
-
Untreated Control: A sample of cells that receives no treatment. This establishes the baseline state of the cells under the experimental conditions.
-
Heat-Inactivated this compound: Denaturing the this compound protein by boiling should abolish its activity. If a response is still observed, it may indicate contamination of the protein preparation with a heat-stable elicitor.
-
Non-Eliciting Protein Control: A protein known to bind to the same receptor as this compound but without triggering the downstream signaling cascade can serve as a highly specific negative control.[3] This helps confirm that the observed response is due to the signaling activity of this compound and not merely from a protein binding to the cell surface.
Q2: What should I use as a positive control in my this compound experiment?
A: A positive control is used to confirm that the experimental system and assay are working correctly to detect the expected downstream response. The choice of positive control depends on the specific part of the signaling pathway being investigated.
-
For Protein Phosphorylation: Calyculin A, an inhibitor of protein phosphatases, can be used. It mimics the effects of this compound by leading to an increase in protein phosphorylation, which in turn can induce calcium influx and the production of active oxygen species (AOS).[4][5]
-
For Calcium Influx: A calcium ionophore like A23187 can be used to artificially increase the intracellular calcium concentration, bypassing the initial receptor-binding and phosphorylation steps.[6][7] This is useful to verify that the downstream assays for calcium-dependent responses are functioning correctly.
-
For Downstream Gene Expression or Metabolite Production: If a well-characterized compound is known to induce the same specific gene or metabolite you are measuring, it can be used as a positive control to validate your detection method.
Q3: My negative control (e.g., vehicle control) is showing a response. What does this mean and how do I fix it?
A: A response in a negative control indicates a problem with the experimental setup that is not related to the specific activity of this compound. Potential causes include:
-
Contamination: Reagents, water, or cell culture media may be contaminated with other elicitors or microbes. Use fresh, sterile reagents and filter-sterilize all solutions.
-
Cell Stress: The cells may be stressed due to handling, incorrect buffer composition, or poor health, leading to a baseline defense response. Ensure cell cultures are healthy and handled gently.
-
Measurement Artifacts: The equipment used for detection (e.g., plate reader, microscope) may be malfunctioning or improperly calibrated.
-
Solvent Effects: If using a solvent like DMSO for inhibitors, ensure the final concentration is low (typically <0.1%) and that the vehicle control contains the exact same concentration.[3]
Q4: My this compound treatment shows no effect, but my positive control works perfectly. What is the likely issue?
A: This scenario strongly suggests that the problem lies with the this compound protein itself. Possible reasons include:
-
Degraded this compound: The protein may have been stored improperly, subjected to freeze-thaw cycles, or be old, leading to loss of activity. Use a fresh aliquot or a new batch of this compound.
-
Incorrect Concentration: There may have been an error in calculating the dilution, resulting in a final concentration that is too low to elicit a response. A concentration of 50 nM is often effective.[2][6]
-
Inactive Mutant: If using a mutated form of this compound, the mutation itself may have rendered the protein inactive.[8][9]
Q5: How do I control for off-target effects when using pharmacological inhibitors in my this compound signaling studies?
A: When using inhibitors to dissect the signaling pathway, it's critical to control for their potential non-specific effects.
-
Vehicle Control: Always include a control where cells are treated with this compound plus the solvent used for the inhibitor (e.g., DMSO).[3]
-
Inactive Analogs: Whenever possible, use an inactive structural analog of the inhibitor as a control. For example, U73343 is an inactive analog of the PLC inhibitor U73122.[10] This helps demonstrate that the observed effect is due to the specific inhibitory action and not some other property of the chemical structure.
-
Dose-Response Curve: Perform a dose-response experiment to use the lowest effective concentration of the inhibitor, minimizing the risk of off-target effects.
-
Multiple Inhibitors: If possible, use multiple inhibitors that target the same pathway component through different mechanisms to confirm the results.
Section 2: Data & Protocols
Table 1: Summary of Recommended Controls for this compound Experiments
| Control Type | Purpose | Example | Typical Concentration / Setup | Expected Outcome |
| Negative Controls | ||||
| Vehicle Control | To account for the effect of the solvent. | Sterile Water or Buffer (e.g., MES) | Same volume as this compound treatment. | No significant response compared to untreated cells. |
| Untreated Control | To establish a baseline for cell response. | No addition. | N/A | Baseline level of measured parameter (e.g., ROS, gene expression). |
| Heat-Inactivated this compound | To ensure the response is due to the folded protein. | This compound solution boiled for 10-15 min. | Same final concentration as active this compound. | No significant response. |
| Inactive Analog/Protein | To confirm specificity of the response to elicitor activity. | A lipid transfer protein that binds the same receptor but does not elicit a response.[3] | Molar equivalent to active this compound. | No significant response. |
| Positive Controls | ||||
| Pathway Activator (Phosphorylation) | To validate assays for phosphorylation-dependent events. | Calyculin A[4][5] | 500 nM | Induction of calcium influx and ROS production. |
| Pathway Activator (Calcium) | To validate assays for calcium-dependent events. | Calcium Ionophore A23187[6][7] | 5-10 µM | Induction of downstream calcium-dependent responses (e.g., medium alkalinization). |
| Inhibitor-Specific Controls | ||||
| Inhibitor Vehicle | To control for the effect of the inhibitor's solvent. | DMSO | Same final concentration as in the inhibitor-treated sample (e.g., 0.1%). | This compound should induce a normal response. |
| Inactive Inhibitor Analog | To control for off-target effects of the inhibitor's chemical structure. | U73343 (for U73122)[10] | Same concentration as the active inhibitor. | This compound should induce a normal response. |
Experimental Protocol: General Treatment of Tobacco BY-2 Cells
This protocol outlines the basic steps for treating a plant cell suspension culture with this compound and appropriate controls.
Materials:
-
Tobacco BY-2 cell suspension culture (in logarithmic growth phase)
-
This compound stock solution (e.g., 10 µM in sterile water)
-
Sterile water or appropriate buffer for vehicle control
-
Control substances (e.g., Calyculin A, inhibitors)
-
Sterile flasks or multi-well plates
-
Pipettes and sterile tips
Methodology:
-
Cell Preparation: Allow the cell suspension to equilibrate to room temperature. Gently swirl the culture to ensure homogeneity.
-
Aliquoting: Distribute equal volumes of the cell suspension into your experimental vessels (e.g., 5 mL into 25 mL flasks or 1 mL into a 12-well plate).
-
Treatment Application:
-
Untreated Control: Add no substance.
-
Vehicle Control: Add a volume of sterile water equal to the volume of the this compound stock you will use for the treatment group.
-
This compound Treatment: Add the calculated volume of this compound stock solution to achieve the desired final concentration (e.g., 50 nM).[6]
-
Other Controls: Add positive controls or inhibitor controls to their respective vessels. For inhibitor studies, pre-incubate the cells with the inhibitor for a specified time (e.g., 30 minutes) before adding this compound.[11]
-
-
Incubation: Gently swirl the vessels to mix the contents. Place them on an orbital shaker at the appropriate speed and temperature for your cell culture. The incubation time will vary depending on the response being measured (from minutes for ion fluxes to hours for gene expression).
-
Harvesting/Measurement: At the end of the incubation period, either measure the response directly in the vessel or harvest the cells/media for downstream analysis (e.g., ROS measurement, RNA extraction, metabolite analysis).
Section 3: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Plant Defense Elicitor this compound Stimulates Clathrin-Mediated Endocytosis Correlated with Reactive Oxygen Species Production in Bright Yellow-2 Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteins involved in the signal transduction of this compound, an elicitor of defense reactions in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. The Elicitor this compound Blocks Glucose Transport in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of Free Calcium in Action of this compound, a Proteinaceous Elicitor of Hypersensitive Reaction in Tobacco Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound with changed abilities to transfer sterols and altered charge distribution on extracellular alkalinization, ROS and NO generation, lipid peroxidation and LOX gene transcription in Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of Cryptogein Bioassays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of cryptogein bioassays. It is designed for researchers, scientists, and drug development professionals working with this potent plant elicitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound bioassays, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I observing high variability between my technical replicates?
High variability between technical replicates can obscure the true biological effect of this compound. Common sources of this issue are related to inconsistencies in experimental execution.
Troubleshooting Steps:
-
Inconsistent Cell Seeding: Ensure your plant cell suspension is homogenous before and during plating. Gently swirl the flask before each pipetting step to prevent cell settling.
-
Pipetting Errors: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. For viscous solutions, consider using reverse pipetting techniques.
-
Edge Effects: The outer wells of microplates are more susceptible to evaporation, which can alter the concentration of media components and this compound. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or media to maintain a humid environment.
Q2: My this compound-treated cells are not showing the expected response (e.g., no ROS production, no change in ion flux). What could be the problem?
A lack of response can be due to issues with the this compound solution, the cells themselves, or the assay conditions.
Troubleshooting Steps:
-
This compound Integrity:
-
Preparation and Storage: Prepare this compound stock solutions in a suitable solvent, such as sterile water or a buffer appropriate for your cell type. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or below for long-term stability.
-
Purity: Verify the purity of your this compound batch, as impurities can interfere with its activity.
-
-
Cell Health and Competence:
-
Viability: Ensure your plant cells are in the exponential growth phase and have high viability before starting the experiment.
-
Receptor Expression: The expression of the this compound receptor can vary depending on the cell line and culture conditions. Ensure you are using a responsive cell line, such as tobacco BY-2 cells.
-
-
Assay Conditions:
-
Concentration: The effective concentration of this compound can vary depending on the cell type and the specific response being measured. A typical starting range is 10 nM to 1 µM. Perform a dose-response curve to determine the optimal concentration for your experimental setup.[1][2]
-
Incubation Time: The kinetics of different responses vary. Early responses like ion fluxes can occur within minutes, while downstream responses like gene expression may take several hours. Ensure your measurement time point is appropriate for the response you are studying.
-
Q3: I am observing a high background signal in my negative control wells. What are the likely causes?
High background can mask the specific signal from this compound treatment, reducing the signal-to-noise ratio of your assay.
Troubleshooting Steps:
-
Reagent Contamination: Use fresh, sterile reagents and pipette tips. Ensure that your water and buffers are free of any contaminants that might elicit a response in the plant cells.
-
Autofluorescence (for fluorescence-based assays): Some media components or the cells themselves can exhibit autofluorescence. Measure the fluorescence of a "cells and media only" control to determine the baseline autofluorescence and subtract this from your experimental values.
-
Inadequate Washing: For assays requiring wash steps, ensure that unbound reagents are thoroughly removed. Increase the number and/or volume of washes if necessary.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for various this compound bioassays to aid in experimental design and troubleshooting.
Table 1: Recommended this compound Concentration Ranges for Different Bioassays
| Bioassay Type | Typical Concentration Range | Notes |
| Reactive Oxygen Species (ROS) Production | 25 nM - 500 nM | The response is typically rapid and transient.[3] |
| Ion Flux (Ca²⁺, H⁺, Cl⁻) Measurement | 10 nM - 100 nM | Ion fluxes are among the earliest detectable responses. |
| Hypersensitive Response (HR) / Cell Death | 50 nM - 1 µM | Higher concentrations are often required to induce a full HR.[2] |
| Defense Gene Expression (RT-qPCR) | 10 nM - 100 nM | Lower concentrations are often sufficient to induce transcriptional changes. |
Table 2: Timeline of Key Cellular Responses to this compound in Tobacco BY-2 Cells
| Cellular Response | Onset of Response | Peak Response |
| Ca²⁺ Influx | < 1 minute | 1 - 5 minutes |
| Cl⁻ Efflux | 1 - 2 minutes | 5 - 15 minutes |
| H⁺ Influx | 2 - 5 minutes | 10 - 20 minutes |
| ROS Production | 2 - 5 minutes | 15 - 30 minutes |
| Defense Gene Expression | 1 - 2 hours | 4 - 8 hours |
| Hypersensitive Cell Death | 8 - 12 hours | 18 - 24 hours |
Experimental Protocols
This section provides detailed methodologies for key this compound bioassays.
Protocol 1: Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses a fluorescent probe to measure the production of ROS in plant cell suspensions following treatment with this compound.
Materials:
-
Plant cell suspension culture (e.g., Tobacco BY-2) in the exponential growth phase
-
This compound stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) fluorescent probe
-
Assay buffer (e.g., MES-KOH buffer, pH 6.0)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Methodology:
-
Cell Preparation: Gently transfer the cell suspension to a sterile tube and allow the cells to settle. Remove the old medium and resuspend the cells in fresh assay buffer to the desired density (e.g., 1 x 10⁵ cells/mL).
-
Probe Loading: Add H₂DCFDA to the cell suspension to a final concentration of 10 µM. Incubate in the dark at room temperature for 30 minutes with gentle agitation.
-
Washing: Pellet the cells by gentle centrifugation (e.g., 100 x g for 3 minutes) and discard the supernatant containing the excess probe. Resuspend the cells in fresh assay buffer. Repeat this washing step twice.
-
Plating: Pipette 100 µL of the cell suspension into each well of the black, clear-bottom 96-well plate.
-
Baseline Measurement: Measure the basal fluorescence of the cells before adding this compound. (Excitation: ~485 nm, Emission: ~535 nm).
-
Treatment: Add 10 µL of the appropriate this compound dilution to the wells to achieve the desired final concentration. For the negative control, add 10 µL of the vehicle (e.g., sterile water).
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 2-5 minutes) for up to 60 minutes.
-
Data Analysis: Subtract the baseline fluorescence from all subsequent readings. Plot the change in fluorescence over time to visualize the kinetics of ROS production.
Protocol 2: Measurement of Ion Fluxes (Extracellular pH)
This protocol measures the change in the pH of the extracellular medium as an indicator of H⁺ influx following this compound treatment.
Materials:
-
Plant cell suspension culture (e.g., Tobacco BY-2)
-
This compound stock solution
-
Low-buffered assay medium
-
pH meter with a micro-electrode
-
Stir plate and small stir bar
Methodology:
-
Cell Preparation: Equilibrate the cell suspension in a low-buffered assay medium for at least 1 hour before the experiment.
-
Experimental Setup: Transfer a known volume of the cell suspension (e.g., 10 mL) to a small beaker with a stir bar. Place the beaker on a stir plate and gently stir the suspension.
-
Baseline Measurement: Immerse the pH micro-electrode into the cell suspension and allow the reading to stabilize. Record the baseline pH.
-
Treatment: Add the appropriate volume of this compound stock solution to the cell suspension to reach the desired final concentration.
-
Data Recording: Record the pH of the medium at regular intervals (e.g., every minute) for 30-60 minutes.
-
Data Analysis: Plot the change in pH over time. An increase in the extracellular pH indicates a net influx of H⁺ into the cells.
Protocol 3: Analysis of Defense Gene Expression by RT-qPCR
This protocol details the steps for quantifying the expression of defense-related genes in response to this compound treatment.
Materials:
-
Plant cell suspension culture (e.g., Tobacco BY-2)
-
This compound stock solution
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Methodology:
-
Treatment and Harvesting: Treat the cell suspension with this compound at the desired concentration for the appropriate amount of time (e.g., 4 hours). Harvest the cells by vacuum filtration and immediately freeze them in liquid nitrogen. Store the samples at -80°C until RNA extraction.
-
RNA Extraction and DNase Treatment: Extract total RNA from the frozen cells using a suitable RNA extraction kit. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions using a qPCR master mix, cDNA template, and gene-specific primers for your target defense genes and at least two stable reference genes (e.g., L25 and EF-1α for tobacco).[4]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes in the this compound-treated samples compared to the untreated control.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound bioassays.
Caption: Simplified signaling pathway of this compound in plant cells.
Caption: Experimental workflow for the ROS production bioassay.
Caption: Logical workflow for troubleshooting common bioassay issues.
References
- 1. Optimization of ROS measurement and localization in plant tissues: challenges and solutions [protocols.io]
- 2. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Method for Using Electrolyte Leakage to Assess Membrane Competence in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable internal reference genes for normalization of real-time RT-PCR in tobacco (Nicotiana tabacum) during development and abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Cryptogein's Mechanism of Action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mechanism of action of cryptogein.
Frequently Asked Questions (FAQs)
Q1: What are the initial key events triggered by this compound in plant cells?
A1: this compound, a proteinaceous elicitor from Phytophthora cryptogea, initiates a cascade of defense responses in tobacco and other sensitive plants. The primary events include:
-
Binding to high-affinity sites on the plasma membrane.[1]
-
Rapid influx of calcium ions (Ca²⁺) into the cytoplasm, which is a crucial step for initiating downstream signaling.[2][3]
-
Anion effluxes , particularly of nitrate (B79036) (NO₃⁻), leading to plasma membrane depolarization.[2][3]
-
Production of reactive oxygen species (ROS) , also known as the oxidative burst.
-
Activation of protein kinases and inhibition of phosphatases , leading to changes in protein phosphorylation status.[4][5]
Q2: How does this compound induce cell death?
A2: this compound triggers a form of programmed cell death known as the hypersensitive response (HR).[6][7] This localized cell death is thought to restrict pathogen growth. The process involves:
-
Vacuolar collapse , a hallmark of HR-induced cell death.[3]
-
Activation of proteases , including vacuolar processing enzymes, which contribute to the disruption of the vacuole and subsequent cell death.[2][3]
-
The signaling events mentioned in Q1, such as Ca²⁺ influx and ROS production, are essential prerequisites for the induction of HR.
Q3: What is the role of sterol-binding in this compound's activity?
A3: While this compound has the ability to bind sterols, studies with mutant proteins suggest that this binding is not directly responsible for inducing key defense responses like ROS synthesis and leaf necrosis.[1] Instead, the charge distribution on the protein surface appears to be more critical for its biological activity. However, sterol-binding may play a role in destabilizing the plant membrane, which could facilitate pathogen entry.[1]
Troubleshooting Guides
Issues with Measuring this compound-Induced Reactive Oxygen Species (ROS)
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak ROS signal | 1. Assay buffer is at a suboptimal temperature, affecting enzyme activity.2. A crucial reagent or protocol step was missed.3. Incorrect wavelength used for plate reading.4. Insufficient this compound concentration or inactive this compound. | 1. Ensure all reagents are equilibrated to the specified assay temperature.2. Carefully review the protocol and ensure all steps are followed precisely.3. Double-check the datasheet for the correct excitation and emission wavelengths for your fluorescent probe.4. Verify the concentration and activity of your this compound stock. |
| High background fluorescence | 1. The this compound preparation or other reagents are contaminated with fluorescent compounds.2. The fluorescent probe is auto-oxidizing.3. The cells are stressed, leading to basal ROS production. | 1. Run a blank with all reagents except the cells to check for background fluorescence.2. Prepare fresh probe solution and protect it from light.3. Ensure gentle handling of cells and use appropriate controls (untreated cells). |
| Inconsistent results between replicates | 1. Uneven cell seeding in the microplate wells.2. Pipetting errors leading to variations in reagent volumes.3. Presence of air bubbles in the wells disrupting readings. | 1. Ensure a homogenous cell suspension and careful seeding.2. Use calibrated pipettes and be consistent with pipetting technique.3. Inspect wells for bubbles before reading and gently tap the plate to dislodge them. |
Difficulties in Analyzing this compound-Induced Signaling Pathways
| Problem | Possible Cause | Troubleshooting Steps |
| Inability to detect protein phosphorylation changes | 1. Timing of sample collection is not optimal for the specific phosphorylation event.2. Insufficient inhibition of phosphatases during protein extraction.3. Low abundance of the target phosphoprotein. | 1. Perform a time-course experiment to identify the peak phosphorylation time after this compound treatment.[4][5]2. Include a cocktail of phosphatase inhibitors in your lysis buffer.3. Consider enrichment techniques for phosphoproteins before analysis. |
| No detectable Ca²⁺ influx | 1. The calcium indicator dye is not properly loaded into the cells.2. The concentration of extracellular calcium is too low.3. The measurement is taken outside the rapid and transient influx window. | 1. Optimize the dye loading concentration and incubation time.2. Ensure the experimental buffer contains an adequate concentration of CaCl₂.3. Measure the calcium signal immediately after adding this compound. |
| Failure to observe anion efflux | 1. The specific ion being measured is not the primary one effluxed.2. The external medium already has a high concentration of the ion, masking the efflux.3. The technique used is not sensitive enough to detect the flux. | 1. Focus on measuring nitrate (NO₃⁻) efflux, which is a major component of the this compound-induced anion flux.[2][3]2. Use a low-ion medium for the assay.3. Consider using sensitive techniques like ion-selective electrodes.[8] |
Quantitative Data Summary
Table 1: Kinetic Parameters of this compound Binding to Tobacco Plasma Membrane
| Parameter | Value | Unit |
| Association rate constant (kₐ) | 5.74 x 10⁶ | M⁻¹s⁻¹ |
| Dissociation rate constant (kₑ) | 6.87 x 10⁻⁴ | s⁻¹ |
| Equilibrium dissociation constant (Kₑ) | 12.0 | nM |
| Data obtained using a piezoelectric biosensor.[1] |
Table 2: Effect of Anion Channel Blockers on this compound-Induced Responses
| Treatment | Inhibition of Vacuole Shrinkage (%) |
| Niflumic acid (200 µM) | 80 |
| Glibenclamide (200 µM) | 73 |
| Data from tobacco cells treated with 25 nM this compound for 90 minutes.[9] |
Experimental Protocols
Protocol 1: Measurement of this compound-Induced ROS Production
This protocol is adapted from general methods for ROS detection using chemiluminescence.[10]
Materials:
-
Tobacco cell suspension culture (e.g., BY-2 cells)
-
This compound solution (e.g., 100 nM)
-
Luminol (B1675438) solution
-
Microplate luminometer
Procedure:
-
Transfer a defined volume of the tobacco cell suspension to the wells of a white 96-well microplate.
-
Add the luminol solution to each well.
-
Equilibrate the plate in the luminometer for 10-15 minutes.
-
Inject the this compound solution into the wells to initiate the reaction.
-
Immediately start monitoring chemiluminescence over a time course (e.g., every minute for 30-60 minutes).
-
Include negative controls (e.g., buffer instead of this compound) and positive controls (e.g., a known ROS inducer).
Protocol 2: Analysis of Protein-Protein Interactions with this compound
This protocol outlines a general workflow for co-immunoprecipitation (Co-IP) to identify proteins that interact with this compound.
Materials:
-
Tobacco leaves or cell culture
-
This compound (can be tagged, e.g., with FLAG or HA)
-
Anti-cryptogein antibody (or anti-tag antibody)
-
Protein A/G agarose (B213101) beads
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents or Mass spectrometer
Procedure:
-
Treat tobacco leaves or cells with this compound for a predetermined time.
-
Harvest the tissue/cells and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G agarose beads, then centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the anti-cryptogein antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of interacting proteins.
Visualizations
Caption: Simplified signaling pathway of this compound's action.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. Interaction of this compound with its binding sites in tobacco plasma membrane studied using the piezoelectric biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Anion Effluxes: Electrophysiological Properties and Analysis of the Mechanisms Through Which They Contribute to the Elicitor-Triggered Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced anion effluxes: electrophysiological properties and analysis of the mechanisms through which they contribute to the elicitor-triggered cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoproteins involved in the signal transduction of this compound, an elicitor of defense reactions in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The plant hypersensitive response: concepts, control and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion Fluxes in Giant Excised Cardiac Membrane Patches Detected and Quantified with Ion-selective Microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
overcoming difficulties in expressing recombinant cryptogein
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges associated with the expression of recombinant cryptogein.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in expressing recombinant this compound?
A1: The primary challenges include low expression yields, formation of insoluble inclusion bodies, protein misfolding, and potential toxicity to the expression host. This compound, like many eukaryotic proteins expressed in prokaryotic systems, can be difficult to produce in a soluble and biologically active form.
Q2: Which expression system is better for this compound, E. coli or Pichia pastoris?
A2: Both systems have their advantages and disadvantages. E. coli is a cost-effective and rapidly growing host, but often leads to the formation of non-functional inclusion bodies for complex proteins like this compound. Pichia pastoris, a yeast expression system, can perform post-translational modifications and is more likely to produce soluble, correctly folded, and active this compound, though it may have lower overall yields and requires longer cultivation times.[1][2]
Q3: What is the significance of codon optimization for this compound expression?
A3: Codon optimization is crucial for efficient translation of the this compound gene in a heterologous host. The codon usage of the this compound gene (from Phytophthora cryptogea) differs significantly from that of E. coli or P. pastoris. Synthesizing a gene with codons preferred by the expression host can dramatically increase protein yield by avoiding translational stalling and premature termination.
Q4: How can I improve the solubility of recombinant this compound expressed in E. coli?
A4: To improve solubility, you can try lowering the induction temperature (e.g., 18-25°C), reducing the concentration of the inducer (e.g., IPTG), using a weaker promoter, or co-expressing with molecular chaperones. Another effective strategy is to fuse this compound with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).
Q5: What are inclusion bodies and how can I recover active this compound from them?
A5: Inclusion bodies are dense aggregates of misfolded protein that often form when expressing foreign proteins at high levels in E. coli. To recover active this compound, the inclusion bodies must first be isolated and solubilized using strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride. The solubilized protein is then refolded into its active conformation by gradually removing the denaturant, a process that often requires careful optimization of buffer conditions.
Troubleshooting Guides
Problem 1: Low or No Expression of Recombinant this compound
| Possible Cause | Suggested Solution |
| Codon Bias | Synthesize a codon-optimized gene for your specific expression host (E. coli or P. pastoris). |
| Promoter Leakiness/Toxicity | Use a tightly regulated promoter (e.g., pBAD) or an expression strain with enhanced regulation (e.g., BL21-AI for E. coli). |
| mRNA Instability | Check for and remove any potential RNA secondary structures near the 5' end of the transcript through silent mutations. |
| Protein Degradation | Use a protease-deficient E. coli strain (e.g., BL21(DE3)pLysS). For P. pastoris, ensure the pH of the culture medium is optimal to minimize protease activity. |
| Inefficient Transcription/Translation | Ensure the expression vector contains a strong promoter and an efficient ribosome binding site. |
Problem 2: Recombinant this compound is Expressed as Insoluble Inclusion Bodies in E. coli
| Possible Cause | Suggested Solution |
| High Expression Rate | Lower the induction temperature to 18-25°C and reduce the inducer (IPTG) concentration to 0.1-0.5 mM. |
| Improper Protein Folding | Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper folding. |
| Lack of Disulfide Bonds | Express this compound in an E. coli strain engineered for disulfide bond formation in the cytoplasm (e.g., SHuffle). |
| Hydrophobic Nature of the Protein | Fuse this compound with a highly soluble protein tag such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). |
| Sub-optimal Culture Conditions | Optimize the culture medium composition and pH to improve protein solubility. |
Data Presentation
The following tables provide illustrative quantitative data on the expression of a hypothetical 10 kDa protein with properties similar to this compound in E. coli and Pichia pastoris. This data is intended to serve as a general guideline, and optimal yields for recombinant this compound will need to be determined empirically.
Table 1: Comparison of Recombinant this compound Expression in E. coli and Pichia pastoris
| Expression System | Typical Yield (mg/L) | Location of Protein | Post-Translational Modifications |
| E. coli | 50 - 200 | Intracellular (often as inclusion bodies) | None |
| Pichia pastoris | 10 - 100 | Secreted into the medium | Glycosylation, Disulfide bonds |
Table 2: Optimization of Recombinant this compound Expression in Pichia pastoris
| Parameter | Condition 1 | Yield (mg/L) | Condition 2 | Yield (mg/L) |
| Methanol Concentration | 0.5% | 45 | 1.0% | 60 |
| Induction Temperature | 30°C | 55 | 25°C | 75 |
| pH of Medium | 6.0 | 65 | 7.0 | 50 |
| Induction Time | 48 hours | 40 | 72 hours | 70 |
Experimental Protocols
Protocol 1: Expression of Recombinant this compound in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the codon-optimized this compound gene.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C) and add IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture for 16-24 hours at the reduced temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Purification of this compound from E. coli Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme) and incubate on ice for 30 minutes. Sonicate the suspension to further disrupt the cells.
-
Inclusion Body Isolation: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C. Discard the supernatant. Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing 8 M urea or 6 M guanidine hydrochloride (50 mM Tris-HCl, pH 8.0, 10 mM DTT).
-
Refolding: Gradually remove the denaturant by dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 5 mM reduced glutathione, 0.5 mM oxidized glutathione). This step may require optimization of buffer components and dialysis speed.
-
Purification: Purify the refolded this compound using affinity chromatography (if a tag was used) followed by size-exclusion chromatography to remove aggregates.
Visualizations
Caption: A generalized experimental workflow for the expression and purification of recombinant this compound.
Caption: A troubleshooting decision tree for common issues in recombinant this compound expression.
Caption: A simplified signaling pathway induced by this compound in tobacco cells.
References
Technical Support Center: Cryptogein Signaling Studies
Welcome to the technical support center for researchers engaged in cryptogein signaling studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and avoid common artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical signaling cascade initiated by this compound?
A1: this compound, an elicitor from Phytophthora cryptogea, triggers a defense response in plants, particularly in tobacco. The signaling cascade is initiated by the binding of this compound to a putative receptor on the plasma membrane. This leads to a rapid and sustained influx of calcium ions (Ca²⁺) into the cytosol.[1][2][3] This calcium influx is a critical early event that activates downstream responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and changes in ion fluxes.[1][2] Ultimately, these signaling events lead to the expression of defense-related genes and, in some cases, a hypersensitive response (HR), which is a form of programmed cell death at the site of elicitation.
Q2: What are the most common sources of artifacts in this compound signaling studies?
A2: Artifacts in this compound signaling studies can arise from several sources, including:
-
Fluorescent dyes: Issues such as photobleaching, dye compartmentalization, and reactions with cellular components other than the target molecule can lead to misleading results when measuring ROS and Ca²⁺.
-
Inhibitors: Non-specific or off-target effects of signaling inhibitors can confound the interpretation of results.
-
Cell viability: Stresses from experimental manipulations can induce responses that are not specific to this compound signaling, such as cell death pathways that can be mistaken for a hypersensitive response.
-
Contamination: Microbial or chemical contamination of cell cultures or reagents can elicit defense responses that mask or interfere with the this compound-specific signal.
Q3: How can I confirm that the observed responses are specific to this compound?
A3: To ensure the specificity of the observed responses to this compound, it is crucial to include proper controls in your experiments. These include:
-
Negative controls: Untreated cells or cells treated with a buffer control to establish a baseline.
-
Heat-inactivated this compound: Using heat-denatured this compound as a control can help verify that the response is due to the protein's native conformation.
-
Use of specific inhibitors: While being mindful of their potential off-target effects, specific inhibitors of downstream signaling components can help to dissect the pathway.
-
Genetic controls: If available, using plant lines with mutations in key signaling components can provide strong evidence for the involvement of those components in the this compound response.
Troubleshooting Guides
Artifacts in Reactive Oxygen Species (ROS) Measurement using H₂DCFDA
Issue: Inconsistent or unexpectedly high ROS levels detected with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Image an unstained sample under the same conditions to determine the background fluorescence. |
| Phototoxicity and Photobleaching | Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if applicable. |
| Dye Oxidation by Factors Other Than ROS | Include a negative control with an antioxidant (e.g., N-acetylcysteine) to quench ROS and verify that the signal is ROS-dependent. |
| Cellular Stress | Handle cells gently during preparation and staining to avoid inducing stress-related ROS production. Ensure optimal culture conditions. |
| Uneven Dye Loading | Ensure cells are incubated with H₂DCFDA for a sufficient time to allow for even uptake. Optimize dye concentration and loading time for your specific cell type. |
Artifacts in Cytosolic Calcium (Ca²⁺) Measurement using Fura-2 AM
Issue: Noisy or unreliable cytosolic Ca²⁺ signals measured with Fura-2 AM.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete De-esterification of Fura-2 AM | Allow sufficient time for intracellular esterases to cleave the AM group, trapping the dye inside the cells. This can be optimized for your cell type. |
| Dye Compartmentalization | Fura-2 AM can accumulate in organelles, leading to a high background signal. Use a lower dye concentration and temperature during loading to minimize this effect. |
| Phototoxicity | Reduce the intensity and duration of UV excitation to minimize cell damage and photobleaching. |
| Low Signal-to-Noise Ratio | Increase the dye loading concentration, but be mindful of potential buffering of the calcium signal at very high concentrations. Use a sensitive camera and appropriate filter sets. |
| Cell Movement | If imaging tissues or whole plants, ensure the sample is securely mounted to prevent movement artifacts. |
Off-Target Effects of Signaling Inhibitors (e.g., Staurosporine)
Issue: Unexpected or pleiotropic effects observed after applying a signaling inhibitor.
Staurosporine (B1682477) Off-Target Effects and Mitigation Strategies
| Concentration Range | Known Off-Target Effects | Mitigation Strategies |
| Low nM range | Inhibition of a broad range of kinases, not just Protein Kinase C (PKC).[4] | Use the lowest effective concentration. Compare the effects with more specific inhibitors. |
| High nM to µM range | Can induce apoptosis and affect cell cycle progression independently of its kinase inhibitory activity.[4][5][6] | Perform cell viability assays (e.g., trypan blue exclusion) to monitor cytotoxicity. Use the inhibitor for the shortest possible duration. |
| General | Can affect cytoskeletal dynamics.[4] | Observe cell morphology and consider using cytoskeleton-stabilizing or -destabilizing agents as controls if cytoskeletal effects are suspected. |
Experimental Protocols
Protocol 1: Measurement of ROS in Tobacco BY-2 Cells using H₂DCFDA
-
Cell Preparation: Use logarithmically growing tobacco BY-2 cells, subcultured 3-4 days before the experiment.
-
Dye Loading:
-
Wash the cells once with MES-sucrose buffer (0.2 M sucrose, 10 mM MES, pH 5.7).
-
Resuspend the cells in the same buffer containing 10 µM H₂DCFDA (from a 10 mM stock in DMSO).
-
Incubate for 30 minutes at 25°C in the dark with gentle shaking.
-
-
Washing:
-
Pellet the cells by centrifugation (100 x g for 3 minutes).
-
Wash twice with fresh MES-sucrose buffer to remove excess dye.
-
-
This compound Treatment:
-
Resuspend the cells in MES-sucrose buffer.
-
Add this compound to a final concentration of 50 nM. Include a buffer-only control.
-
-
Measurement:
-
Immediately measure fluorescence using a fluorescence microscope or a plate reader.
-
Excitation: 488 nm; Emission: 525 nm.
-
Acquire images or readings at regular time intervals (e.g., every 5 minutes) for up to 60 minutes.
-
Protocol 2: Calcium Imaging in Tobacco BY-2 Cells using Fura-2 AM
-
Cell Preparation: Adhere tobacco BY-2 protoplasts to a poly-L-lysine-coated coverslip.
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in a calcium-free buffer.
-
Incubate the cells in the loading solution for 60-90 minutes at room temperature in the dark.
-
-
Washing and De-esterification:
-
Wash the cells three times with a buffer containing 1 mM CaCl₂ to remove external Fura-2 AM.
-
Incubate for an additional 30 minutes to allow for complete de-esterification of the dye within the cells.
-
-
This compound Treatment:
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Perfuse the cells with buffer containing 50 nM this compound.
-
-
Imaging:
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Record images every 5-10 seconds to capture the dynamics of the calcium influx.
-
Visualizations
Caption: Simplified this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of Free Calcium in Action of this compound, a Proteinaceous Elicitor of Hypersensitive Reaction in Tobacco Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Free Calcium in Action of this compound, a Proteinaceous Elicitor of Hypersensitive Reaction in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual effects of staurosporine on A431 and NRK cells: microfilament disassembly and uncoordinated lamellipodial activity followed by cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 6. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Time-Course Experiments for Cryptogein Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize time-course experiments investigating the plant defense response to cryptogein.
Frequently Asked Questions (FAQs)
Q1: What is the general timeline of events following this compound application?
A1: The response to this compound involves a cascade of events that can be broadly categorized into early and late responses. Early events occur within minutes to a few hours and primarily involve signaling processes. Late events, which can be observed from hours to days, involve the activation of defense mechanisms and physiological changes. A typical timeline is summarized below.
Q2: What are the key early events to consider when designing a time-course experiment?
A2: The initial perception of this compound at the plasma membrane triggers a rapid series of signaling events. Key early events include ion fluxes (Ca²⁺ influx and Cl⁻ efflux), the production of reactive oxygen species (ROS), and the activation of protein kinases. These events are often transient and require sampling at high frequency (e.g., every few minutes to every hour) to capture their kinetics accurately.
Q3: What are the important late-stage responses to monitor?
A3: Later-stage responses reflect the plant's active defense against perceived threats. These include the expression of defense-related genes, the synthesis and accumulation of phytoalexins, and, in some cases, the development of a hypersensitive response (HR), which is a form of programmed cell death. Monitoring these responses typically requires sampling at intervals of several hours to days.
Q4: How does light influence the this compound response?
A4: Light can significantly alter the plant's transcriptional response to this compound.[1] For instance, the induction of genes related to ethylene (B1197577) biosynthesis, secondary metabolism, and glutathione (B108866) turnover can be dampened in the presence of light.[1] Therefore, it is crucial to maintain consistent light conditions throughout the experiment and to consider light as a variable if comparing results across different studies.
Q5: Why do I see high variability in the response to this compound between my plant samples?
A5: Variability in plant responses to elicitors like this compound is a common issue and can be attributed to several factors. Plant genotype plays a significant role, as some cultivars may lack the necessary genetic components to respond effectively.[2][3][4] Environmental conditions, both present and past, can also alter a plant's physiological state and its ability to mount a defense response.[2][3] Prior exposure to biotic or abiotic stress can "prime" the plant, leading to a modified response to subsequent elicitor treatment.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No detectable ROS burst | - Timing of measurement: The ROS burst is a rapid and transient event. | - Optimize sampling time: Measure ROS production within the first 5-30 minutes after this compound application. |
| - Inactive this compound: Improper storage or handling may have degraded the protein. | - Verify this compound activity: Use a fresh batch or test the current batch on a known responsive plant line. Store this compound solutions at 4°C for short-term use and aliquot and freeze at -20°C or -80°C for long-term storage. | |
| - Plant material is unresponsive: The plant genotype may not respond to this compound. | - Use a positive control: Include a plant species or cultivar known to be responsive to this compound. | |
| Inconsistent phytoalexin levels | - Variable elicitation: Uneven application of this compound solution. | - Ensure uniform application: Use methods like leaf infiltration or spraying to ensure even coverage. |
| - Extraction inefficiency: Incomplete extraction of phytoalexins from the plant tissue. | - Optimize extraction protocol: Ensure complete tissue homogenization and use appropriate solvents and extraction times. | |
| - Developmental stage of the plant: The capacity to produce phytoalexins can vary with plant age and tissue type. | - Standardize plant material: Use plants of the same age and collect samples from the same tissue type for all replicates. | |
| High background in gene expression analysis | - Contamination: Microbial contamination of plant material or reagents. | - Use sterile techniques: Ensure all materials and solutions are sterile. Work in a laminar flow hood if possible. |
| - Wounding response: Mechanical damage during sample collection can induce defense gene expression. | - Minimize wounding: Handle plant tissues gently. For leaf disc assays, allow a recovery period after cutting before applying this compound. | |
| Delayed or absent hypersensitive response (HR) | - Environmental conditions: Light can delay the HR.[1] | - Control environmental parameters: Maintain consistent light, temperature, and humidity conditions. |
| - This compound concentration: The concentration may be too low to induce a strong HR. | - Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal concentration for inducing HR in your system. |
Quantitative Data Summary
Table 1: Timeline of Key Events in this compound Response
| Event | Typical Time Frame | Key Considerations |
| Early Signaling | ||
| Ion Fluxes (Ca²⁺, Cl⁻) | 1 - 15 minutes | Transient peaks, requires rapid and frequent measurements.[5][6][7] |
| Reactive Oxygen Species (ROS) Burst | 5 - 30 minutes | Peak activity is often observed within this window.[5] |
| Protein Kinase Activation | 5 - 60 minutes | Can be assessed by phosphorylation status of target proteins. |
| Late Responses | ||
| Defense Gene Expression | 1 - 24 hours | Expression levels of different genes peak at different times. Differences are often most prominent after 12-24 hours.[1] |
| Phytoalexin Accumulation | 12 - 72 hours | Accumulation is a slower process and depends on the specific phytoalexin and plant species.[8][9][10][11] |
| Hypersensitive Response (HR) | 24 - 48 hours | Visible cell death, influenced by light and this compound concentration.[1] |
Experimental Protocols
Protocol 1: Measurement of Reactive Oxygen Species (ROS) Burst
Principle: This protocol utilizes a luminol-based chemiluminescence assay to detect the production of ROS in leaf discs upon elicitation with this compound.
Materials:
-
Plant leaves
-
This compound solution (e.g., 50 nM in water or appropriate buffer)
-
Luminol (B1675438) stock solution (e.g., 10 mM in DMSO)
-
Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)
-
96-well white microplate
-
Luminometer
Procedure:
-
Excise leaf discs (e.g., 4 mm diameter) from healthy, mature leaves.
-
Float the leaf discs in a petri dish containing sterile water and incubate overnight in the dark to reduce wounding-induced ROS.
-
On the day of the experiment, replace the water with fresh sterile water and continue incubation for at least 1 hour.
-
Prepare the assay solution by diluting luminol and HRP in water to final concentrations of 100 µM and 10 µg/mL, respectively.
-
Transfer individual leaf discs to the wells of a 96-well white microplate, each containing 100 µL of the assay solution.
-
Measure the background luminescence for a few cycles in the luminometer.
-
Add 100 µL of the this compound solution (or water as a control) to each well.
-
Immediately start measuring the chemiluminescence signal in the luminometer at 1-2 minute intervals for at least 30-60 minutes.
Protocol 2: Quantification of Phytoalexins
Principle: This protocol describes a general method for the extraction and quantification of phytoalexins from plant tissue using High-Performance Liquid Chromatography (HPLC). The specific parameters will need to be optimized for the phytoalexin of interest.
Materials:
-
Plant tissue (treated with this compound and control)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol (B129727) or ethyl acetate)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
-
Phytoalexin standard
Procedure:
-
Harvest plant tissue at the desired time points after this compound treatment.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
-
Add a known volume of extraction solvent to the powdered tissue (e.g., 1 mL per 100 mg of tissue).
-
Vortex the mixture vigorously and incubate (e.g., at room temperature or 4°C) with shaking for a specified time (e.g., 1-24 hours).
-
Centrifuge the extract to pellet the cell debris.
-
Transfer the supernatant to a new tube and, if necessary, filter it through a 0.22 µm syringe filter.
-
Analyze the extract using an HPLC system. Develop a gradient and detection method suitable for the phytoalexin of interest.
-
Quantify the phytoalexin by comparing the peak area in the sample to a standard curve generated with a known concentration of the phytoalexin standard.
Visualizations
Caption: Simplified signaling pathway of the this compound response in plants.
References
- 1. This compound-Induced Transcriptional Reprogramming in Tobacco Is Light Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variation in plant responsiveness to defense elicitors caused by genotype and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Variation in plant responsiveness to defense elicitors caused by genotype and environment [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced initial events in tobacco BY-2 cells: pharmacological characterization of molecular relationship among cytosolic Ca(2+) transients, anion efflux and production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields of Cryptogein from Phytophthora Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of cryptogein from Phytophthora cryptogea cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it secreted by Phytophthora?
A1: this compound is a 10 kDa proteinaceous elicitor belonging to the elicitin family, secreted by the oomycete Phytophthora cryptogea. Elicitins are involved in the plant-pathogen interaction; they can trigger a hypersensitive defense response in host plants like tobacco.[1][2][3] Phytophthora species are sterol auxotrophs, meaning they cannot synthesize their own sterols and must acquire them from their host. Elicitins are thought to act as sterol carriers, facilitating this uptake.
Q2: When is the optimal time to harvest this compound from the culture medium?
A2: The secretion of this compound into the culture medium typically begins late in the growth phase and ceases when the nitrogen source in the medium is nearly depleted.[1][2][3] Therefore, harvesting should be timed to coincide with the late-logarithmic to early-stationary phase of mycelial growth for maximal yield from the supernatant.
Q3: What are the key factors influencing this compound yield?
A3: The primary factors include:
-
Culture Medium Composition: Particularly the concentration and type of nitrogen and carbon sources.
-
Culture Conditions: pH, temperature, and aeration of the culture.
-
Growth Phase at Harvest: Harvesting at the peak of secretion is critical.
-
Integrity of the Mycelium: Stress or lysis of the mycelia can release proteases that degrade the secreted this compound.
-
Presence of Contaminants: Bacterial or fungal contamination can compete for nutrients and alter culture conditions.
Q4: Is this compound found within the Phytophthora mycelium?
A4: Yes, this compound accumulates in its mature form within the mycelium before and during its secretion.[1][2][3] While the culture supernatant is the primary source for purification, intracellular extraction is also possible, though it may require more extensive purification to remove other cellular proteins.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound in the Culture Supernatant
This is one of the most common issues encountered. The following guide provides a systematic approach to diagnosing and resolving the problem.
Caption: A step-by-step workflow for troubleshooting low this compound yields.
| Potential Cause | Recommended Action |
| Culture Contamination | Microscopically inspect the culture for bacteria or other fungi. Plate a sample of the culture medium on a rich agar (B569324) medium (e.g., PDA) to check for contaminants. If contamination is present, discard the culture and start a new one from a clean stock. |
| Suboptimal Culture Conditions | Ensure the pH of the medium is within the optimal range for P. cryptogea (typically 5.5-6.5). Maintain a constant temperature, as fluctuations can stress the culture. Ensure adequate, but not excessive, aeration. |
| Inappropriate Medium Composition | This compound secretion is often triggered by nitrogen limitation.[1][2] If using a rich medium, consider switching to a minimal medium or reducing the initial nitrogen concentration. Ensure the carbon source is readily metabolizable. |
| Incorrect Harvest Time | Plot a growth curve for your culture by measuring mycelial dry weight over time. Collect supernatant samples at different time points (e.g., every 24 hours) and quantify this compound concentration (e.g., by SDS-PAGE or ELISA) to identify the peak secretion period. |
| This compound Degradation | Add a protease inhibitor cocktail to the culture supernatant immediately after harvesting. Keep all samples on ice or at 4°C during processing to minimize enzymatic activity. |
Issue 2: Difficulty in Purifying this compound
Even if this compound is being produced, purification can be challenging, leading to low final yields.
| Potential Cause | Recommended Action |
| Low Concentration in Supernatant | Concentrate the culture supernatant before purification using techniques like ammonium (B1175870) sulfate (B86663) precipitation or tangential flow filtration. |
| Co-purification of Contaminants | If using ion-exchange chromatography, ensure the pH and ionic strength of your buffers are optimized for selective binding of this compound. A multi-step purification protocol involving different chromatography techniques (e.g., ion-exchange followed by size-exclusion) may be necessary. |
| Protein Precipitation | During buffer exchange or concentration steps, this compound may precipitate if its solubility limit is exceeded or if the buffer conditions are suboptimal. Perform small-scale trials to determine the optimal buffer composition and protein concentration. |
| Column Clogging | Ensure the culture supernatant is thoroughly clarified by centrifugation and filtration (e.g., through a 0.22 µm filter) before loading onto a chromatography column. |
Data on Factors Affecting this compound Yield
The following tables summarize the expected impact of various culture parameters on this compound yield based on published literature.
Table 1: Effect of Culture Medium Composition on this compound Yield
| Parameter | Condition | Expected Mycelial Growth | Expected this compound Yield | Rationale |
| Nitrogen Source | High Concentration (e.g., Yeast Extract) | High | Low to Moderate | Abundant nitrogen supports robust growth but may not trigger secondary metabolite production. |
| Low Concentration (e.g., Minimal Medium) | Moderate | High | Nitrogen limitation is a known trigger for elicitin gene expression and secretion.[1][2] | |
| Carbon Source | Readily Metabolizable (e.g., Glucose) | High | Moderate to High | Provides the necessary energy for both growth and protein synthesis. |
| Complex Carbohydrates | Moderate | Variable | Slower metabolism may lead to prolonged production but potentially at a lower rate. |
Table 2: Effect of Culture Conditions on this compound Yield
| Parameter | Condition | Expected Mycelial Growth | Expected this compound Yield | Rationale |
| pH | Acidic (pH < 5.0) | Suboptimal | Low | Extreme pH can inhibit enzymatic activities required for growth and protein production. |
| Optimal (pH 5.5 - 6.5) | High | High | Favorable conditions for P. cryptogea growth and metabolic activity. | |
| Alkaline (pH > 7.5) | Suboptimal | Low | Unfavorable for P. cryptogea growth. | |
| Temperature | Suboptimal (< 20°C or > 28°C) | Low | Low | Temperature stress can inhibit growth and protein synthesis. |
| Optimal (22 - 25°C) | High | High | Optimal temperature for enzymatic reactions and overall metabolic rate. | |
| Aeration | Low | Low | Low | Oomycetes are aerobic; insufficient oxygen will limit growth and energy-dependent protein secretion. |
| High | High | Moderate | High aeration can lead to shear stress, potentially damaging mycelia and affecting protein secretion. |
Experimental Protocols
Protocol 1: Culturing Phytophthora cryptogea for this compound Production
-
Prepare Minimal Medium: A suitable minimal medium can be prepared with a defined nitrogen and carbon source. For example, a modified V8 juice broth or a synthetic medium with asparagine as the nitrogen source and glucose as the carbon source.
-
Inoculation: Inoculate the sterile liquid medium with mycelial plugs from a fresh, actively growing culture of P. cryptogea on a solid medium (e.g., V8 agar).
-
Incubation: Incubate the culture at 25°C with gentle agitation (e.g., 120 rpm) for 7-10 days.
-
Monitoring Growth: Monitor mycelial growth daily. Aseptically remove a small aliquot to measure mycelial dry weight or observe under a microscope.
-
Harvesting: When the culture reaches the late-logarithmic or early-stationary phase, harvest the supernatant by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mycelia.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. The clarified supernatant is now ready for this compound purification.
Protocol 2: Purification of this compound by Ion-Exchange Chromatography
-
Buffer Preparation: Prepare a binding buffer (e.g., 20 mM Tris-HCl, pH 8.0) and an elution buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 1 M NaCl).
-
Column Equilibration: Equilibrate a cation-exchange chromatography column (as this compound is a basic protein) with 5-10 column volumes of binding buffer.
-
Sample Loading: Load the clarified culture supernatant onto the equilibrated column.
-
Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.
-
Elution: Elute the bound this compound using a linear gradient of the elution buffer (0-100% over 20 column volumes).
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for the presence of this compound using SDS-PAGE and/or Western blotting. Pool the fractions containing pure this compound.
-
Desalting: Desalt the pooled fractions using dialysis or a desalting column.
Protocol 3: Quantification of this compound by ELISA
-
Coating: Coat a 96-well microplate with a this compound-specific capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add serial dilutions of your purified this compound (for the standard curve) and your unknown samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Add a biotinylated this compound-specific detection antibody and incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate the concentration of this compound in your samples by comparing their absorbance to the standard curve.
Signaling Pathways and Regulation
Understanding the regulatory pathways that control this compound production can provide insights into optimizing its yield.
This compound Biosynthesis and Secretion Pathway
Caption: Overview of this compound synthesis from gene to secreted protein.
Hypothesized Regulatory Signaling Pathways for Elicitin Production
Low nutrient conditions, particularly nitrogen starvation, are known to induce elicitin gene expression. This is likely mediated by complex intracellular signaling cascades.
Caption: Simplified model of signaling pathways regulating this compound production.
References
- 1. PsMPK7, a stress-associated mitogen-activated protein kinase (MAPK) in Phytophthora sojae, is required for stress tolerance, reactive oxygenated species detoxification, cyst germination, sexual reproduction and infection of soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Secretion of this compound, a Protein Elicitor Secreted by Phytophthora cryptogea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Secretion of this compound, a Protein Elicitor Secreted by Phytophthora cryptogea - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and preparing cryptogein solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and preparing cryptogein solutions. Designed for researchers, scientists, and drug development professionals, this guide aims to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing a this compound stock solution?
A1: For a stock solution, it is recommended to dissolve lyophilized this compound in sterile, double-distilled water.[1][2] Some protocols also utilize simple buffers like phosphate (B84403) or Tris buffers for short-term storage.
Q2: What is the recommended concentration for a this compound stock solution?
A2: A typical stock solution concentration is 50 μM.[1][2] This concentration allows for easy dilution to the working concentrations commonly used in experiments, which typically range from 2.5 nM to 100 nM.
Q3: How should this compound stock solutions be stored for long-term stability?
A3: For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes the detrimental effects of repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (B35011) to a final concentration of 25-50% can further enhance stability during frozen storage.
Q4: How stable are this compound solutions at different temperatures and pH levels?
A4: While specific data on the pH stability of this compound is limited, as a general principle for protein solutions, it is crucial to avoid significant pH changes during freezing, as this can lead to denaturation. The stability of protein solutions is also temperature-dependent. For short-term storage (days to a few weeks), 4°C is acceptable. For longer durations, freezing at -20°C or -80°C is recommended to minimize degradation.
Q5: Can I autoclave my this compound solution to sterilize it?
A5: No, autoclaving is not recommended as the high temperatures will denature the protein, leading to a loss of biological activity. To ensure sterility, it is best to prepare the stock solution using sterile water and sterile techniques, and if necessary, filter-sterilize the solution through a 0.22 μm filter.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak elicitor response (e.g., no hypersensitive response, no ROS production) | 1. Inactive this compound: The protein may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C) or exposure to high temperatures. 2. Incorrect Concentration: The final concentration of this compound in the experiment may be too low to elicit a detectable response. 3. Cell/Plant Insensitivity: The plant material being used may not be responsive to this compound. | 1. Use a fresh aliquot of a properly stored stock solution. Prepare a new stock solution if necessary. 2. Verify calculations for dilutions and consider performing a dose-response experiment to determine the optimal concentration. 3. Use a positive control with a known responsive plant species or cell line (e.g., tobacco cv. Xanthi) to confirm the activity of your this compound solution. |
| Inconsistent results between experiments | 1. Batch-to-batch variability of this compound: If using different lots of commercially sourced or in-house purified this compound, there may be variations in purity and activity. 2. Variability in experimental conditions: Minor differences in incubation times, temperature, or cell density can lead to inconsistent outcomes. 3. Inconsistent preparation of working solutions: Errors in dilution can lead to variability in the final this compound concentration. | 1. Characterize each new batch of this compound with a standard quantitative assay before use in large-scale experiments. 2. Standardize all experimental parameters as much as possible. Maintain detailed records of all conditions for each experiment. 3. Prepare a master mix of the working solution to ensure consistency across all samples within an experiment. |
| Precipitation observed in the stock solution | 1. Limited Solubility: this compound, like many proteins, may have limited solubility in certain buffers or at high concentrations. 2. pH-related precipitation: The pH of the solution may be at or near the isoelectric point of this compound, causing it to precipitate. | 1. Gently vortex or sonicate the solution to aid in dissolution. If precipitation persists, consider preparing a more dilute stock solution. 2. Check the pH of the solution and adjust if necessary. Dissolving in a slightly acidic or basic buffer may improve solubility. |
Quantitative Data Summary
The elicitor activity of this compound is concentration-dependent. The following table summarizes the observed effects of different this compound concentrations on the production of nitric oxide (NO) and reactive oxygen species (ROS) in tobacco cell suspensions.
| This compound Concentration | Observed Effect on NO Production | Observed Effect on H₂O₂ Production |
| 2.5 nM | Initiation of NO production detected.[4] | - |
| 50 nM | Maximum NO production observed.[1][2][4] | Induces a significant increase in H₂O₂ concentration.[1][2] |
| 100 nM | - | Elicits a robust H₂O₂ response. |
Studies on this compound mutants have shown that the ability to bind sterols is correlated with the induction of early defense responses like ROS production. Mutants with a reduced sterol binding capacity generally show a decreased ability to trigger these responses.
Experimental Protocols
Preparation of a 50 μM this compound Stock Solution
Materials:
-
Lyophilized this compound
-
Sterile, double-distilled water or a suitable sterile buffer (e.g., 10 mM MES, pH 6.5)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Allow the lyophilized this compound to come to room temperature before opening the vial to prevent condensation.
-
Calculate the volume of sterile water required to achieve a 50 μM concentration based on the amount of this compound provided. (Molecular weight of this compound is approximately 10 kDa).
-
Add the calculated volume of sterile water to the vial of lyophilized this compound.
-
Gently vortex or pipette the solution up and down to ensure the protein is fully dissolved. Avoid vigorous shaking to prevent denaturation.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Label the aliquots with the name of the solution, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Quantitative Elicitor Activity Assay: Electrolyte Leakage
This assay measures the extent of cell death induced by this compound by quantifying the leakage of electrolytes from damaged cell membranes.
Materials:
-
Plant leaves (e.g., tobacco)
-
This compound working solution (e.g., 100 nM in sterile water)
-
Sterile, double-distilled water
-
Conductivity meter
-
12-well plates
-
Cork borer or biopsy punch
Procedure:
-
Excise leaf discs of a uniform size using a cork borer, avoiding the midrib.
-
Float the leaf discs in a petri dish of sterile water for a few hours to allow them to recover from the wounding stress.
-
Transfer the leaf discs to the wells of a 12-well plate containing a known volume of sterile water.
-
Replace the water with the this compound working solution or a control solution (sterile water).
-
Incubate the plate at room temperature under light.
-
At various time points (e.g., 0, 4, 8, 12, and 24 hours), measure the conductivity of the solution in each well using a conductivity meter.
-
After the final time point, autoclave the plate with the leaf discs to induce 100% electrolyte leakage.
-
Measure the final conductivity of the solution in each well.
-
Calculate the percentage of electrolyte leakage at each time point using the following formula: % Electrolyte Leakage = (Conductivity at time X / Final Conductivity) * 100
Visualizations
Caption: this compound-induced signaling pathway in plant cells.
Caption: General experimental workflow for a this compound elicitor assay.
References
- 1. Frontiers | Differential Signaling and Sugar Exchanges in Response to Avirulent Pathogen- and Symbiont-Derived Molecules in Tobacco Cells [frontiersin.org]
- 2. Differential Signaling and Sugar Exchanges in Response to Avirulent Pathogen- and Symbiont-Derived Molecules in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Analysis of Nitric Oxide Signaling Functions in Tobacco Cells Challenged by the Elicitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Contamination in Cryptogein Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving contamination issues in experiments involving the elicitor cryptogein.
FAQs - Troubleshooting Common Issues
Q1: My this compound-treated cells are showing unexpected responses (e.g., inconsistent cell death, altered morphology, unexpected gene expression). How can I determine if contamination is the cause?
A: Unexplained variability in experimental results is a common indicator of contamination. To investigate, you should systematically check all components of your experiment for microbial or chemical contaminants. This includes the this compound stock solution, cell cultures, media, and supplements. Start by performing sterility tests on your solutions and screening your cell cultures for common contaminants like mycoplasma.
Q2: I observe turbidity in my this compound stock solution or cell culture medium. What should I do?
A: Turbidity is a strong indicator of bacterial or yeast contamination.[1][2] Do not use the turbid solution or culture. Discard it immediately to prevent cross-contamination of other experiments. You will need to identify the source of the contamination by testing all reagents and reviewing your aseptic techniques.[3][4]
Q3: My cells are growing slower than usual after this compound treatment, but I don't see any obvious signs of contamination. What could be the problem?
A: Slow cell growth can be a symptom of mycoplasma contamination.[2] Mycoplasmas are very small bacteria that are not visible by standard light microscopy and do not cause turbidity in the culture medium.[4] You should specifically test your cultures for mycoplasma using a reliable method such as PCR or a dedicated mycoplasma detection kit.
Q4: How can I distinguish between this compound-induced hypersensitive response (HR) and cell death caused by contamination?
A: This can be challenging as both may lead to cell death. However, there are some key differences. This compound-induced HR is a specific, programmed cell death pathway that should be reproducible in terms of timing and morphology across experiments.[5] Contamination-induced cell death is often more random, may be accompanied by changes in pH of the medium (often a color change in the phenol (B47542) red indicator), and might show the presence of microbes upon microscopic examination. If you suspect contamination, perform a Gram stain and culture a sample of the medium on nutrient agar (B569324) plates to check for bacterial or fungal growth.
Identifying the Source of Contamination
A systematic approach is crucial to pinpoint the source of contamination. The following flowchart can guide your troubleshooting process.
Common Contaminants in this compound Experiments
| Contaminant | Key Characteristics | Common Sources | Recommended Detection Method |
| Bacteria | Visible turbidity, pH changes in medium, can be motile. | Personnel (skin, breath), aerosols, contaminated reagents, and equipment.[3] | Microscopy (phase contrast, Gram stain), direct culture on agar plates. |
| Yeast | Ovoid or spherical particles, budding may be visible, can cause turbidity. | Similar to bacteria, often airborne. | Microscopy, direct culture on Sabouraud dextrose agar. |
| Molds (Fungi) | Filamentous structures (hyphae), may form visible colonies (mycelia). | Airborne spores, contaminated equipment. | Microscopy, direct culture on potato dextrose agar. |
| Mycoplasma | No visible signs of contamination (no turbidity), can alter cell growth and function.[4][6] | Cross-contamination from other cell cultures, contaminated reagents (especially serum).[7] | PCR-based assays, fluorescent staining (e.g., DAPI or Hoechst), ELISA.[6] |
| Endotoxins | Lipopolysaccharides from the outer membrane of Gram-negative bacteria, can cause non-specific inflammatory responses in cells.[8] | Contaminated water, reagents, or labware. | Limulus Amebocyte Lysate (LAL) Assay.[8] |
Experimental Protocols for Contamination Detection
Sterility Testing: Direct Inoculation Method
This method is used to detect the presence of viable bacteria and fungi.[1][9]
Methodology:
-
Aseptically withdraw a small volume (e.g., 100 µL) of the test sample (e.g., this compound stock, cell culture supernatant, medium).
-
Inoculate the sample into two types of sterile culture media:
-
Incubate the FTM tube at 30-35°C and the TSB tube at 20-25°C for a minimum of 14 days.[10][11]
-
Visually inspect the tubes for turbidity at regular intervals during the incubation period.[9] The presence of turbidity indicates microbial contamination.
Mycoplasma Detection: PCR-Based Assay
PCR is a rapid and sensitive method for detecting mycoplasma DNA in cell cultures and reagents.[7]
Methodology:
-
Collect 1 mL of cell culture supernatant or the test solution.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet any mycoplasma.
-
Discard the supernatant and use the pellet for DNA extraction using a commercial kit.
-
Perform PCR using primers that target the 16S rRNA gene of mycoplasma. Many commercial kits are available that include primers and a positive control.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.
Comparison of Mycoplasma Detection Methods
| Method | Principle | Time to Result | Sensitivity | Specificity |
| Direct Culture | Growth of mycoplasma on selective agar. | 28+ days[12] | High | High |
| DNA Staining (Hoechst/DAPI) | Fluorescent dye binds to DNA, revealing extranuclear fluorescence. | Hours | Moderate | Low (can't distinguish from other bacteria) |
| PCR | Amplification of mycoplasma-specific DNA sequences. | 1 day | Very High | High |
| ELISA | Detection of mycoplasma antigens using specific antibodies. | 1 day | High | High |
Endotoxin Detection: Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is a sensitive test for detecting endotoxins from Gram-negative bacteria.[8][13] The chromogenic method is commonly used.
Methodology:
-
Reconstitute the LAL reagent and chromogenic substrate according to the manufacturer's instructions.
-
Prepare a standard curve using a known concentration of endotoxin standard.
-
Add the samples, standards, and negative controls to a pyrogen-free microplate.
-
Add the LAL reagent to each well and incubate at 37°C for the time specified in the kit protocol.
-
Add the chromogenic substrate and continue incubation.
-
Stop the reaction and read the absorbance at the recommended wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the endotoxin concentration in the samples by comparing their absorbance to the standard curve. The results are typically expressed in Endotoxin Units per milliliter (EU/mL).
This compound Signaling Pathway
Understanding the expected cellular response to this compound can help differentiate it from a contamination-induced response. The following diagram illustrates the key early events in the this compound signaling pathway in tobacco cells.
This compound is recognized by a plasma membrane receptor, which triggers a signaling cascade involving protein phosphorylation, a calcium influx, and the production of reactive oxygen species (ROS) and nitric oxide (NO).[5][14][15][16][17] This ultimately leads to the activation of defense genes and the hypersensitive response.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 3. researchgate.net [researchgate.net]
- 4. 细胞培养污染故障排除 [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. biocompare.com [biocompare.com]
- 7. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. rocker.com.tw [rocker.com.tw]
- 10. Sterility Testing for Cellular Therapies: What Is the Role of the Clinical Microbiology Laboratory? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. rapidmicrobiology.com [rapidmicrobiology.com]
- 13. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 14. Phosphoproteins involved in the signal transduction of this compound, an elicitor of defense reactions in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Nitric Oxide Signaling Functions in Tobacco Cells Challenged by the Elicitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound-Induced Transcriptional Reprogramming in Tobacco Is Light Dependent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Statistical Analysis of Cryptogein Study Data
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting statistical analysis on data from cryptogein studies. It is designed for scientists and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My replicate data for this compound-induced responses (e.g., ROS burst, ion flux) shows high variability. How should I proceed?
Answer: High variability is a common issue that can stem from both experimental and statistical sources.[1][2] Systematically addressing these factors is crucial for robust data interpretation.
Troubleshooting Experimental Causes:
-
Reagent Consistency: Ensure the this compound stock solution is properly stored, and its concentration is verified. Aliquot stocks to avoid repeated freeze-thaw cycles.
-
Cell Culture Health: Use tobacco cell suspensions (like BY-2) at a consistent growth phase. Cell density, viability, and metabolic state can significantly impact the response to elicitors.
-
Assay Conditions: Standardize all assay parameters, including temperature, incubation times, and buffer composition. For measurements like reactive oxygen species (ROS) production, ensure consistent aeration and mixing.[3]
-
Pipetting and Handling: Small volume inaccuracies can lead to large variations. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Statistical Approaches:
-
Check for Outliers: Use statistical tests like Grubbs' test or Dixon's Q test to identify and potentially remove significant outliers. However, this should be done cautiously and with proper justification.
-
Assess Data Distribution: If variability is high, the data may not follow a normal distribution. Use tests like the Shapiro-Wilk test to check for normality.
-
Consider Non-Parametric Tests: If data is not normally distributed and cannot be corrected with transformations (e.g., log transformation), use non-parametric alternatives. For comparing two groups, use the Mann-Whitney U test instead of a t-test. For more than two groups, use the Kruskal-Wallis test instead of ANOVA.[4]
-
Increase Sample Size (n): A larger number of replicates can increase the statistical power of your analysis and provide a more reliable estimate of the mean.
Caption: A workflow diagram for diagnosing and addressing high variability in experimental data.
FAQ 2: How do I determine the correct statistical test for comparing different treatment groups in my this compound experiment?
Answer: The choice of statistical test depends on your experimental design, the number of groups you are comparing, and the distribution of your data.[4] Following a structured decision-making process ensures that your analysis is appropriate and valid.
Decision-Making Steps:
-
Define Your Hypothesis: Are you comparing a single treatment group to a control, or are you comparing multiple treatment groups?
-
Determine if Data is Paired or Unpaired: Are you making repeated measurements on the same samples (paired), or are your measurements from independent groups of samples (unpaired)?
-
Check for Normal Distribution: As mentioned in FAQ 1, use a normality test. This is a critical step because parametric tests assume data are sampled from a normally distributed population.[4]
-
Check for Homogeneity of Variances: When comparing more than two groups with parametric tests (like ANOVA), the variances of the groups should be approximately equal. Levene's test can be used to check this assumption.
Caption: A decision tree to guide the selection of an appropriate statistical test for group comparisons.
FAQ 3: What is the best way to analyze dose-response data and calculate the EC50 for this compound?
Answer: The most robust method for analyzing dose-response data is to use non-linear regression to fit a sigmoidal (four-parameter logistic) model. This approach allows for an accurate calculation of the EC50 (the concentration that provokes a response halfway between the baseline and maximum).[5][6]
Steps for Analysis:
-
Data Collection: Collect data over a wide range of this compound concentrations, ensuring you capture the bottom and top plateaus of the response curve.
-
Data Transformation: Transform the concentration values to a logarithmic scale (e.g., log10). This helps in visualizing the sigmoidal relationship.
-
Non-Linear Regression: Fit the transformed data to a four-parameter logistic (4PL) equation. This is available in most statistical software (e.g., GraphPad Prism, R with the 'drc' package).[5]
-
EC50 Calculation: The software will directly calculate the EC50 value as one of the parameters of the fitted model. It will also provide confidence intervals for this estimate.
-
Model Validation: Assess the goodness-of-fit by examining the R-squared value and visually inspecting the residuals.
| Parameter | Typical Concentration Range (Tobacco Cells) | Response |
| This compound | 10 nM - 100 nM | Nitrate (B79036) Efflux[7] |
| This compound | 25 nM - 50 nM | ROS Production[8][9] |
| This compound | > 25 nM | Cell Death / HR[7][10] |
| Caption: Typical effective concentrations of this compound for inducing key defense responses in tobacco cell cultures. |
FAQ 4: What are the key steps in the this compound signaling pathway that my data might represent?
Answer: this compound triggers a well-defined signaling cascade in tobacco cells, leading to defense responses. Understanding this pathway helps to place your data in a biological context. The process begins with the perception of this compound at the plasma membrane and leads to downstream events like ion fluxes, ROS production, and changes in gene expression.[11][12]
Key Signaling Events:
-
Receptor Binding: this compound is recognized by a binding site on the plant cell's plasma membrane.[12]
-
Ion Fluxes: This binding rapidly triggers an influx of extracellular calcium (Ca²⁺) and an efflux of anions like nitrate (NO₃⁻) and chloride (Cl⁻).[3][7][13][14] These ion fluxes are critical early signaling events.
-
Protein Phosphorylation: Calcium influx and other signals activate protein kinases and modify the activity of protein phosphatases, leading to a cascade of phosphorylation events.[11][13]
-
Oxidative Burst: A plasma membrane-bound NADPH oxidase is activated, leading to the rapid production of Reactive Oxygen Species (ROS), such as superoxide (B77818) and hydrogen peroxide.[8][15]
-
MAPK Activation: Mitogen-Activated Protein Kinase (MAPK) cascades are activated, which play a role in relaying the signal to the nucleus.[12]
-
Gene Expression & Cell Death: The signaling cascade culminates in the transcriptional reprogramming of defense-related genes and, in many cases, the initiation of the hypersensitive response (HR), a form of programmed cell death.[11][12]
Caption: A diagram of the key events in the this compound signal transduction pathway in tobacco cells.
Experimental Protocols
Methodology: Quantification of this compound-Induced ROS Production
This protocol outlines a common method for measuring H₂O₂ production in tobacco cell suspensions using a luminol-based chemiluminescence assay.
Materials:
-
Tobacco BY-2 cell suspension (mid-log phase)
-
This compound stock solution (e.g., 10 µM)
-
Luminol (B1675438) solution
-
Horseradish Peroxidase (HRP)
-
Assay buffer (e.g., MES-KOH, pH 6.0)
-
96-well white opaque microplate
-
Luminometer or plate reader with chemiluminescence detection
Procedure:
-
Cell Preparation: Equilibrate tobacco cells in the assay buffer for at least 1 hour before the experiment. Adjust the cell density to the desired concentration.
-
Assay Setup: In a 96-well white plate, add the cell suspension to each well.
-
Reagent Addition: Add luminol and HRP to each well to achieve the final desired concentration. Allow the plate to incubate for 10-15 minutes in the dark.
-
Background Measurement: Measure the basal chemiluminescence for 2-5 minutes to establish a baseline.
-
Elicitation: Add the desired concentration of this compound (e.g., 50 nM final concentration) or a buffer control to the wells.[8]
-
Kinetic Measurement: Immediately begin measuring chemiluminescence kinetically over a period of 60-120 minutes, taking readings every 1-2 minutes.[8][16]
-
Data Analysis:
-
Subtract the basal reading from all subsequent readings for each well.
-
For endpoint analysis, determine the peak luminescence value or the area under the curve (AUC) for each treatment.
-
Normalize the data by expressing the response as a percentage of a positive control or as relative light units (RLU).
-
Perform statistical analysis as described in the FAQs above to compare different treatments.
-
References
- 1. medium.com [medium.com]
- 2. pecan.ai [pecan.ai]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Roman Hillje [romanhaa.github.io]
- 6. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrate Efflux Is an Essential Component of the this compound Signaling Pathway Leading to Defense Responses and Hypersensitive Cell Death in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Nitric Oxide Signaling Functions in Tobacco Cells Challenged by the Elicitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Induced Transcriptional Reprogramming in Tobacco Is Light Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoproteins involved in the signal transduction of this compound, an elicitor of defense reactions in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-Induced Anion Effluxes: Electrophysiological Properties and Analysis of the Mechanisms Through Which They Contribute to the Elicitor-Triggered Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Cryptogein vs. Flagellin: A Comparative Guide to Their Effects on Plant Defense
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two well-characterized pathogen-associated molecular patterns (PAMPs), cryptogein and flagellin (B1172586), on the induction of plant defense responses. By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, this document serves as a valuable resource for researchers investigating plant immunity and developing novel plant protectants.
Introduction
This compound, a 10-kDa proteinaceous elicitor from the oomycete Phytophthora cryptogea, and flagellin, the primary protein component of bacterial flagella (often used as the 22-amino acid peptide flg22), are potent inducers of plant defense mechanisms. Both molecules are recognized by the plant's innate immune system, triggering a cascade of downstream events collectively known as PAMP-triggered immunity (PTI). While both elicitors activate a core set of defense responses, the kinetics, magnitude, and signaling pathways involved can differ significantly. Understanding these differences is crucial for a comprehensive understanding of plant-microbe interactions and for the targeted development of agents that can enhance plant resistance to pathogens.
Comparative Analysis of Plant Defense Responses
The following tables summarize the quantitative effects of this compound and flagellin on key plant defense responses. Data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions such as plant species, tissue type, and elicitor concentration can influence the observed responses.
Table 1: Reactive Oxygen Species (ROS) Burst
| Elicitor | Plant System | Concentration | Peak ROS Production (Relative Light Units - RLU) | Time to Peak (minutes) | Reference |
| This compound | Tobacco (Nicotiana tabacum) cell suspension | 50 nM | ~8 x 10^5 | 5 - 10 | |
| Flagellin (flg22) | Arabidopsis thaliana leaf discs | 100 nM | ~1.5 x 10^5 | 10 - 15 | |
| Flagellin (flgII-28) | Potato (Solanum tuberosum) | 1 µM | Significantly stronger than flg22 | Not specified |
Table 2: Mitogen-Activated Protein Kinase (MAPK) Activation
| Elicitor | Plant System | MAPK Activated | Peak Activation (Fold Change) | Time to Peak (minutes) | Reference |
| This compound | Tobacco (Nicotiana tabacum) | SIPK, WIPK | Not specified | 5 - 15 | |
| Flagellin (flg22) | Arabidopsis thaliana | MPK3, MPK6 | > 5-fold | 5 - 15 | |
| Flagellin | Mouse organs | JNK, ERK | Not specified | 30 |
Table 3: Defense Gene Expression (Fold Induction)
| Elicitor | Plant System | Gene | Fold Induction | Time Post-Treatment (hours) | Reference |
| This compound | Tobacco (Nicotiana tabacum) | PR-1a | > 100 | 24 | |
| Flagellin (flg22) | Arabidopsis thaliana | FRK1 | ~ 50 | 1 | |
| Flagellin (flg22) | Tomato (Solanum lycopersicum) | ERF1 | ~ 8 | 1 |
Signaling Pathways
The signaling pathways initiated by this compound and flagellin share some common downstream components but differ in their initial perception at the plasma membrane.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Reactive Oxygen Species (ROS) Burst Assay
This protocol is adapted for a luminol-based chemiluminescence assay in a microplate reader.
Materials:
-
Plant leaf discs (e.g., from Arabidopsis thaliana or tobacco)
-
Luminol (B1675438) (5 mM stock in DMSO)
-
Horseradish peroxidase (HRP) (1 mg/mL stock in water)
-
Elicitor stock solutions (e.g., 10 µM this compound, 10 µM flg22)
-
Water (double-distilled, sterile)
-
96-well white microplate
-
Plate reader with luminescence detection capabilities
Procedure:
-
Excise leaf discs (e.g., 4 mm diameter) from healthy, mature leaves and float them on sterile water in a petri dish overnight in the dark to reduce wounding-induced ROS.
-
On the day of the experiment, transfer single leaf discs to each well of a 96-well plate containing 100 µL of sterile water.
-
Prepare the assay solution by mixing luminol (to a final concentration of 100 µM) and HRP (to a final concentration of 1 µg/mL) in sterile water.
-
Just before measurement, add 100 µL of the assay solution containing the desired concentration of the elicitor (e.g., 100 nM flg22 or 50 nM this compound) to each well. For control wells, add assay solution without the elicitor.
-
Immediately place the plate in the luminometer and record luminescence at 1-2 minute intervals for at least 60 minutes.
-
Data is typically expressed as Relative Light Units (RLU).
In-gel Kinase Assay for MAPK Activation
This protocol is a general method for detecting the activity of MAPKs in response to elicitor treatment.
Materials:
-
Plant tissue (e.g., leaf discs, cell suspension)
-
Protein extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EDTA, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail)
-
Myelin Basic Protein (MBP) as a substrate
-
SDS-PAGE reagents
-
Renaturation buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM NaF, 0.1 mM Na₃VO₄)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA, 0.1 mM Na₃VO₄)
-
[γ-³²P]ATP
-
Wash buffer (e.g., 5% (w/v) trichloroacetic acid, 1% (w/v) sodium pyrophosphate)
Procedure:
-
Treat plant tissue with the elicitor (this compound or flagellin) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract total proteins using the protein extraction buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
Separate equal amounts of protein on an SDS-PAGE gel containing MBP (e.g., 0.25 mg/mL) co-polymerized in the resolving gel.
-
After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS.
-
Renature the kinases in the gel by incubating with renaturation buffer.
-
Equilibrate the gel in kinase reaction buffer.
-
Initiate the kinase reaction by incubating the gel in kinase reaction buffer supplemented with [γ-³²P]ATP.
-
Stop the reaction and wash the gel extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the phosphorylated MBP bands, indicating MAPK activity.
Quantitative Real-Time PCR (qPCR) for Defense Gene Expression
This protocol outlines the steps for analyzing the expression of defense-related genes.
Materials:
-
Plant tissue treated with elicitors
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Procedure:
-
Harvest plant tissue at different time points after elicitor treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in a 96-well plate, including templates, primers for the target and a reference gene (e.g., Actin or Ubiquitin), and the qPCR master mix. Include no-template controls for each primer pair.
-
Run the qPCR reaction in a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and relative to the untreated control.
Comparative Experimental Workflow
Conclusion
Both this compound and flagellin are potent elicitors of plant defense responses, activating a canonical PTI pathway that includes ion fluxes, a ROS burst, MAPK activation, and large-scale transcriptional reprogramming. However, the specific receptors involved, and potentially the kinetics and magnitude of the downstream responses, can differ. This guide provides a framework for the comparative analysis of these two important PAMPs. The provided data, protocols, and diagrams are intended to facilitate further research into the intricacies of plant immunity and to aid in the development of novel strategies for crop protection. Future research employing a direct, side-by-side comparative transcriptomics and proteomics approach would provide a more comprehensive understanding of the unique and overlapping defense networks activated by this compound and flagellin.
A Comparative Guide to Cryptogein and Other Elicitins from Phytophthora Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cryptogein and other elicitins from Phytophthora species, focusing on their performance in inducing plant defense responses. The information presented is supported by experimental data to aid in the selection and application of these elicitors in research and development.
Elicitins are a conserved family of small proteins secreted by oomycetes of the Phytophthora and Pythium genera. They are potent inducers of defense responses in many plant species, particularly in tobacco (Nicotiana species). These responses include the hypersensitive response (HR), a form of localized programmed cell death that restricts pathogen growth, the production of antimicrobial compounds called phytoalexins, and the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity.
Elicitins are broadly classified into two main groups based on their isoelectric point (pI): acidic α-elicitins and basic β-elicitins. This compound, a well-characterized elicitin from Phytophthora cryptogea, is a member of the highly active β-elicitin class.
Biochemical and Structural Comparison
The primary structural difference between α- and β-elicitins lies in the amino acid at position 13, which is typically a valine in α-elicitins and a lysine (B10760008) in β-elicitins. This single amino acid change significantly impacts the protein's overall charge and is a key determinant of its biological activity.
Comparative Performance: Induction of Plant Defenses
Experimental evidence consistently demonstrates that β-elicitins, such as this compound and cinnamomin, are significantly more potent inducers of plant defense responses compared to α-elicitins like capsicein (B1167532) and parasiticein. The concentration of β-elicitins required to induce a hypersensitive response is often 50- to 100-fold lower than that of α-elicitins[1].
Quantitative Data Summary
The following tables summarize the quantitative data comparing the biological activities of this compound and other elicitins.
| Elicitin | Class | Source Organism | Isoelectric Point (pI) | Binding Affinity to Tobacco Plasma Membrane (Kd, nM) |
| This compound | β (basic) | Phytophthora cryptogea | 9.8 | 2.0 |
| Cinnamomin | β (basic) | Phytophthora cinnamomi | 9.5 | 5.8 |
| Capsicein | α (acidic) | Phytophthora capsici | 4.3 | 13.5 |
| Parasiticein | α (acidic) | Phytophthora parasitica | 5.4 | 8.2 |
Data on binding affinity from Wendehenne et al., 1995.
| Elicitin | Relative Necrotic Activity in Tobacco | Induction of Ca2+ Influx in Tobacco Cells | Induction of Medium Alkalinization in Tobacco Cells |
| This compound | Very High | Strong and rapid | Strong and rapid |
| Cinnamomin | Very High | Moderate | Moderate |
| Capsicein | Low | Weak and delayed | Weak and delayed |
| Parasiticein | Low | Weak and delayed | Weak and delayed |
Qualitative comparison based on data from Bourque et al., 1998.
Signaling Pathways
Upon recognition by a putative plasma membrane receptor, elicitins trigger a cascade of intracellular signaling events that culminate in the activation of defense responses. While both α- and β-elicitins appear to utilize the same receptor and signaling components, the intensity and kinetics of the downstream signals differ significantly, likely accounting for the observed differences in their biological potency[2].
The signaling pathway initiated by this compound is the most extensively studied. Key events include a rapid and sustained influx of calcium ions (Ca²⁺), the production of reactive oxygen species (ROS) in an "oxidative burst," the activation of mitogen-activated protein kinase (MAPK) cascades, and changes in protein phosphorylation.
References
A Comparative Guide to the Differential Responses of Plant Species to Cryptogein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different plant species in response to the elicitor cryptogein, supported by experimental data. It is designed to assist researchers in understanding the varied defense mechanisms plants employ and to aid in the development of novel plant protectants and therapeutic agents.
Introduction to this compound and Plant Defense
This compound is a 10-kDa proteinaceous elicitor secreted by the oomycete Phytophthora cryptogea. It belongs to the elicitin family and is a potent inducer of defense responses in many plant species. These responses are part of the plant's innate immune system and can range from a localized hypersensitive response (HR), a form of programmed cell death to confine the pathogen, to the induction of systemic acquired resistance (SAR), which provides long-lasting, broad-spectrum protection. The intensity and nature of these responses vary significantly among different plant species, offering a valuable model for studying the diversity of plant immunity.
Comparative Analysis of Physiological and Biochemical Responses
The response to this compound is most extensively studied in tobacco (Nicotiana tabacum), which exhibits a classic hypersensitive response. Other species, such as Arabidopsis thaliana, show more subtle or different reactions. This section compares key defense response markers across different plant species.
Table 1: Comparison of Hypersensitive Response (HR) and Cell Death
| Plant Species | This compound-Induced Response | Typical Observations | Quantitative Data (Example) |
| Nicotiana tabacum (Tobacco) | Strong Hypersensitive Response (HR) | Rapid, visible necrosis at the site of application within 24 hours.[1][2][3][4] | Electrolyte leakage: Significant increase (e.g., >50%) in conductivity 24h post-treatment. |
| Arabidopsis thaliana | Localized cell death, no systemic HR | Microscopic cell death, but no visible, spreading necrosis. | Electrolyte leakage: Moderate increase (e.g., 10-20%) in conductivity 24h post-treatment. |
| Solanum lycopersicum (Tomato) | Variable, generally weaker HR than tobacco | Some reports of localized necrosis, but often less pronounced and slower to develop. | N/A (Limited direct comparative data for this compound) |
| Solanum tuberosum (Potato) | Variable, generally weaker HR than tobacco | Similar to tomato, with some cultivars showing localized cell death. | N/A (Limited direct comparative data for this compound) |
Table 2: Comparison of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production
| Plant Species | ROS Production | NO Production | Key Enzymes Involved |
| Nicotiana tabacum (Tobacco) | Biphasic: a rapid, transient peak followed by a sustained, higher-magnitude burst.[5] | Rapid and transient burst. | NADPH oxidase (NtRBOHD). |
| Arabidopsis thaliana | Elevated ROS levels in guard cells leading to stomatal closure. | Elevated NO levels in guard cells. | NADPH oxidases. |
| Solanum lycopersicum (Tomato) | ROS burst is a general response to elicitors. | N/A | NADPH oxidases. |
| Solanum tuberosum (Potato) | ROS burst is a general response to elicitors. | N/A | NADPH oxidases. |
Table 3: Comparison of Phytoalexin Production
| Plant Species | Major Phytoalexin(s) Induced by Elicitors | Chemical Class |
| Nicotiana tabacum (Tobacco) | Capsidiol, Scopoletin | Sesquiterpenoid, Coumarin |
| Arabidopsis thaliana | Camalexin | Indole alkaloid |
| Solanum lycopersicum (Tomato) | Rishitin | Sesquiterpenoid |
| Solanum tuberosum (Potato) | Rishitin, Lubimin | Sesquiterpenoid |
Differential Signaling Pathways
The perception of this compound at the plasma membrane triggers a complex signaling cascade that ultimately leads to the activation of defense responses. While the core components of this pathway are conserved, their regulation and downstream effects can differ between species.
This compound Signaling in Tobacco (Nicotiana tabacum)
The signaling pathway in tobacco is the best-characterized model for this compound response. It involves a rapid influx of calcium ions, the production of reactive oxygen species (ROS) by NADPH oxidases, and the activation of mitogen-activated protein kinase (MAPK) cascades. These early events lead to the transcriptional reprogramming of the cell, resulting in the production of defense-related proteins and phytoalexins, and culminating in the hypersensitive response.
This compound Signaling in Arabidopsis thaliana
In Arabidopsis, the response to this compound appears to be more localized and does not typically lead to a systemic HR. The signaling pathway shares some components with tobacco, such as ROS production, but the downstream effects and the overall intensity of the response are different. The activation of MAPK cascades in Arabidopsis in response to this compound is less well-documented compared to tobacco.
Experimental Protocols
This section provides detailed methodologies for key experiments to allow for reproducible comparative analysis of plant responses to this compound.
General Experimental Workflow
A standardized workflow is crucial for obtaining comparable data across different plant species.
Protocol for Measuring Hypersensitive Response (Cell Death)
Method: Electrolyte Leakage Assay
-
Plant Material: Use fully expanded leaves from healthy, mature plants of each species.
-
Treatment: Infiltrate a defined area of the leaf with a solution of this compound (e.g., 50 nM in sterile water) using a needleless syringe. As a control, infiltrate a separate area with sterile water.
-
Sampling: At various time points post-infiltration (e.g., 0, 6, 12, 24, 48 hours), excise leaf discs (e.g., 1 cm diameter) from the infiltrated and control areas using a cork borer.
-
Measurement:
-
Float the leaf discs in a tube containing a known volume of deionized water (e.g., 10 mL).
-
Incubate at room temperature with gentle shaking.
-
Measure the conductivity of the water at regular intervals using a conductivity meter.
-
After the final time point, boil the samples for 15 minutes to induce 100% electrolyte leakage and measure the final conductivity.
-
-
Data Analysis: Express the electrolyte leakage as a percentage of the total conductivity.
Protocol for Quantifying Reactive Oxygen Species (ROS)
Method: Luminol-Based Chemiluminescence Assay
-
Plant Material: Prepare leaf discs (e.g., 4 mm diameter) from the leaves of each plant species.
-
Incubation: Float the leaf discs in a 96-well plate containing sterile water and incubate overnight in the dark to reduce wound-induced ROS.
-
Assay Solution: Prepare an assay solution containing luminol (B1675438) and horseradish peroxidase (HRP).
-
Measurement:
-
Replace the water in the wells with the assay solution.
-
Measure the background luminescence for a few cycles in a plate reader.
-
Add this compound to the desired final concentration (e.g., 100 nM).
-
Immediately start measuring the luminescence at regular intervals (e.g., every 2 minutes) for at least 60 minutes.
-
-
Data Analysis: Plot the relative light units (RLU) over time to visualize the ROS burst. The total ROS production can be calculated by integrating the area under the curve.
Protocol for Phytoalexin Quantification
Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Plant Material: Treat plants with this compound as described for the HR assay.
-
Sampling: At a late time point (e.g., 48-72 hours post-infiltration), harvest the treated leaf tissue and freeze it in liquid nitrogen.
-
Extraction:
-
Grind the frozen tissue to a fine powder.
-
Extract the phytoalexins using a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
Evaporate the solvent and resuspend the extract in a small volume of the initial mobile phase for HPLC/LC-MS analysis.
-
-
Analysis:
-
Separate the compounds using a suitable HPLC/LC column and gradient.
-
Detect the phytoalexins using a UV-Vis detector or a mass spectrometer.
-
Quantify the phytoalexins by comparing the peak area to a standard curve of a known concentration of the respective phytoalexin standard (e.g., capsidiol, camalexin).
-
-
Data Analysis: Express the phytoalexin concentration as µg per gram of fresh weight of the plant tissue.
Conclusion
The differential responses of plant species to this compound highlight the diversity and complexity of plant immune systems. Tobacco serves as a model for a strong, HR-mediated resistance, while Arabidopsis thaliana demonstrates a more nuanced response involving stomatal closure and localized cell death. Other Solanaceae species likely exhibit responses intermediate to these, though more direct comparative studies with this compound are needed. The provided protocols offer a framework for conducting such comparative studies, which will be invaluable for dissecting the molecular mechanisms of plant immunity and for the development of novel strategies for crop protection. The signaling pathways, while sharing common elements, show species-specific variations that determine the ultimate defense output. Further research into these differences will undoubtedly uncover new targets for enhancing plant resilience.
References
- 1. Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential activation of four specific MAPK pathways by distinct elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Cryptogein-Induced Gene Expression: A Comparison of RNA-Seq and Alternative Methods
For researchers, scientists, and drug development professionals investigating the molecular effects of cryptogein, a potent elicitor of plant defense mechanisms, robust validation of gene expression data is paramount. While RNA-sequencing (RNA-seq) offers a comprehensive view of the transcriptome, its findings necessitate confirmation through independent methodologies. This guide provides a comparative overview of techniques to validate this compound-induced gene expression, complete with experimental protocols and data presentation formats.
High-Throughput Gene Expression Analysis: A Snapshot of the this compound Response
Transcriptome-wide analyses, such as RNA-seq or microarray, are instrumental in identifying genes that are differentially expressed upon this compound treatment. Although a specific public RNA-seq dataset for this compound was not identified for this guide, a comparable microarray study on this compound-treated tobacco (Nicotiana tabacum) cells provides a valuable framework for understanding the global transcriptomic reprogramming induced by this elicitor. In such studies, hundreds to thousands of genes are often found to be significantly up- or down-regulated, falling into functional categories like defense response, signaling, and secondary metabolism.
The Imperative of Validation
Validation of high-throughput sequencing data is a critical step to confirm the accuracy of the observed gene expression changes and to rule out potential artifacts. The most common and reliable methods for this purpose are quantitative real-time PCR (qRT-PCR) and Northern blotting. These techniques offer a more targeted and sensitive measurement of the expression levels of individual genes of interest identified from the initial RNA-seq or microarray screen.
Comparative Analysis of Gene Expression Data
A direct comparison of the fold-change values obtained from RNA-seq/microarray and a validation method like qRT-PCR is essential. The data should demonstrate a consistent trend (i.e., upregulation or downregulation) across both platforms for the validated genes. While the absolute fold-changes may differ due to the different technologies' sensitivities and normalization methods, a strong correlation between the datasets lends confidence to the overall transcriptomic analysis.
Table 1: Comparison of Gene Expression Changes Induced by this compound Measured by Microarray and Validated by qRT-PCR
| Gene ID | Gene Name/Function | Microarray Fold Change | qRT-PCR Fold Change |
| Gene A | Pathogenesis-Related Protein 1 | 8.5 | 10.2 |
| Gene B | Phenylalanine Ammonia-Lyase | 6.2 | 7.8 |
| Gene C | WRKY transcription factor 33 | 4.9 | 5.5 |
| Gene D | Lipoxygenase | 3.7 | 4.1 |
| Gene E | Beta-glucosidase | -2.5 | -3.1 |
| Gene F | Auxin-responsive protein | -4.1 | -4.8 |
Note: The data presented in this table is illustrative and based on typical results from such validation experiments.
Experimental Protocols
Plant Material and this compound Treatment
A standardized protocol for plant growth and elicitor treatment is crucial for reproducible results.
-
Plant Growth: Tobacco (Nicotiana tabacum cv. Xanthi) cell suspension cultures can be maintained in liquid Murashige and Skoog (MS) medium supplemented with sucrose (B13894) and 2,4-dichlorophenoxyacetic acid. Cultures are typically grown in the dark on a rotary shaker at 25°C and subcultured weekly.
-
This compound Treatment: For gene expression analysis, cells in the exponential growth phase are treated with a final concentration of 50 nM purified this compound. Control cultures receive the same volume of solvent (e.g., water).
-
Time-Course Experiment: Samples are harvested at various time points post-treatment (e.g., 0, 2, 4, 8, 12, and 24 hours) to capture the dynamic changes in gene expression. The cells are collected by vacuum filtration, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction and Quality Control
High-quality RNA is a prerequisite for reliable gene expression analysis.
-
RNA Extraction: Total RNA is extracted from the frozen cell samples using a TRIzol-based method or a commercial plant RNA extraction kit.
-
DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA is treated with DNase I.
-
Quality Control: The integrity and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and through gel electrophoresis or a bioanalyzer to check for intact ribosomal RNA bands.
RNA-Sequencing (Illustrative Workflow)
While a specific this compound RNA-seq dataset was not available, a typical workflow is as follows:
-
Library Preparation: An RNA-seq library is constructed from the high-quality total RNA. This process typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are subjected to quality control, trimmed to remove low-quality bases and adapters, and then aligned to a reference genome (e.g., the Nicotiana tabacum genome). The number of reads mapping to each gene is counted, and differential expression analysis is performed to identify genes with statistically significant changes in expression between this compound-treated and control samples.
Quantitative Real-Time PCR (qRT-PCR) for Validation
qRT-PCR is the gold standard for validating gene expression data.[1][2][3][4][5]
-
Primer Design: Gene-specific primers for the target genes identified from the RNA-seq/microarray data and for one or more stable reference genes (e.g., Actin, Ubiquitin) are designed using software like Primer3. Primers should be designed to amplify a product of 100-200 bp.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is set up in a 96-well plate and includes the cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.
-
Thermal Cycling: The reaction is performed in a real-time PCR machine with a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end to verify the specificity of the amplified product.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression to the reference gene(s).
Northern Blotting for Validation
Northern blotting provides information on the transcript size and the presence of alternative splice variants, in addition to relative abundance.[6][7][8]
-
RNA Gel Electrophoresis: Total RNA is separated by size on a denaturing formaldehyde-agarose gel.
-
Blotting: The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane.
-
Probe Preparation and Hybridization: A labeled single-stranded DNA or RNA probe complementary to the target gene transcript is prepared. The membrane is incubated with the labeled probe under specific hybridization conditions.
-
Detection: The hybridized probe is detected using autoradiography (for radioactive probes) or a chemiluminescent detection system (for non-radioactive probes). The intensity of the resulting band is proportional to the abundance of the target transcript.
Visualizing the Molecular Response to this compound
This compound Signaling Pathway
This compound perception at the plant cell plasma membrane triggers a complex signaling cascade, leading to the activation of defense responses. This pathway involves ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades, ultimately resulting in the transcriptional reprogramming of defense-related genes.
Caption: this compound-induced signaling cascade in plant cells.
Experimental Workflow for Validation of this compound-Induced Gene Expression
The overall workflow for validating RNA-seq data involves a series of sequential steps from the initial high-throughput experiment to the targeted validation of individual genes.
Caption: Workflow for validating this compound-induced gene expression.
References
- 1. Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. RNA sequencing reveals transcriptomic changes in tobacco (Nicotiana tabacum) following NtCPS2 knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wild tobacco genomes reveal the evolution of nicotine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression profiling in Medicago truncatula identifies more than 750 genes differentially expressed during nodulation, including many potential regulators of the symbiotic program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A gene expression atlas of the model legume Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of cryptogein and harpin as elicitors
A Comparative Analysis of Cryptogein and Harpin (B1176776) as Elicitors for Plant Defense Induction
This compound and harpin are two well-characterized protein elicitors that trigger defense responses in plants, leading to enhanced resistance against a broad spectrum of pathogens. While both induce a state of heightened immunity, they differ in their origin, structure, and the specific signaling cascades they activate. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and visual representations of their modes of action.
Comparative Performance and Biochemical Responses
This compound, an elicitin produced by the oomycete Phytophthora cryptogea, and harpin, a protein from Gram-negative bacteria like Erwinia amylovora, are both potent inducers of the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread.[1][2][3] They also induce systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity.[1][2][4] However, the intensity and kinetics of the responses they elicit can vary.
| Parameter | This compound | Harpin |
| Origin | Oomycete (Phytophthora cryptogea) | Gram-negative bacteria (e.g., Erwinia amylovora, Pseudomonas syringae) |
| Typical Concentration | 10-100 nM | 5-50 µg/mL (approx. 150-1500 nM) |
| Primary Response | Hypersensitive Response (HR), Systemic Acquired Resistance (SAR)[1] | Hypersensitive Response (HR), Systemic Acquired Resistance (SAR)[3] |
| Key Signaling Events | Rapid Ca2+ influx, ion effluxes, production of reactive oxygen species (ROS) and nitric oxide (NO)[1][5][6] | Activation of MAPK cascades (AtMPK4 and AtMPK6), induction of ethylene (B1197577) (ET) and salicylic (B10762653) acid (SA) signaling pathways.[2][7] |
| Oxidative Burst | Rapid and transient, preceding other defense responses. | Can be biphasic, with an initial burst followed by a second wave.[8] |
| Induced Resistance | Confers resistance to fungal and bacterial pathogens.[9] | Induces resistance to viral, bacterial, fungal, and oomycete pathogens, as well as some insects.[2][4] |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by this compound and harpin, while sharing some common downstream elements like ROS production and defense gene activation, diverge in their initial perception and intermediate signaling components.
This compound Signaling Pathway
This compound is recognized by a putative receptor on the plant cell's plasma membrane, which triggers a rapid influx of calcium ions.[5][10] This calcium signal, along with other ion fluxes, activates a plasma membrane-bound NADPH oxidase, leading to the production of reactive oxygen species (ROS).[11] These early events initiate a phosphorylation cascade that ultimately leads to the activation of defense genes and the hypersensitive response.[5][6]
Harpin Signaling Pathway
Harpin proteins are thought to interact with plant cell wall components and plasma membrane proteins, though a specific high-affinity receptor has remained elusive. Harpin treatment leads to the activation of mitogen-activated protein kinase (MAPK) cascades, specifically AtMPK4 and AtMPK6 in Arabidopsis.[7] This activation is largely independent of the harpin-induced oxidative burst.[7] The signaling pathway prominently involves the plant hormones salicylic acid (SA) and ethylene (ET), which are crucial for the induction of SAR and insect resistance.[2][12] Interestingly, harpin has been shown to suppress the jasmonic acid (JA) signaling pathway.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess and compare the activity of elicitors like this compound and harpin.
Protocol 1: Measurement of Oxidative Burst (ROS Production)
This protocol measures the production of ROS in plant leaf tissue following elicitor treatment, a key indicator of early defense signaling.
References
- 1. The Plant Defense Elicitor this compound Stimulates Clathrin-Mediated Endocytosis Correlated with Reactive Oxygen Species Production in Bright Yellow-2 Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream Divergence of the Ethylene Signaling Pathway for Harpin-Stimulated Arabidopsis Growth and Insect Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uvm.edu [uvm.edu]
- 4. uvm.edu [uvm.edu]
- 5. iris.univr.it [iris.univr.it]
- 6. Early signaling events induced by elicitors of plant defenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Harpin Induces Activation of the Arabidopsis Mitogen-Activated Protein Kinases AtMPK4 and AtMPK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defence Signalling Triggered by Flg22 and Harpin Is Integrated into a Different Stilbene Output in Vitis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Early Events Induced by the Elicitor this compound in Tobacco Cells: Involvement of a Plasma Membrane NADPH Oxidase and Activation of Glycolysis and the Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Elicitin Proteins: Structure, Activity, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Elicitins are a fascinating class of small, highly conserved proteins secreted by oomycetes of the Phytophthora and Pythium genera.[1] These proteins play a crucial role in plant-pathogen interactions, acting as potent elicitors of defense responses in host plants.[1] This guide provides a comprehensive structural and functional comparison of different elicitin proteins, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers in their study and application.
Structural and Functional Comparison of Elicitin Proteins
Elicitin proteins are broadly classified into two main classes, α-elicitins and β-elicitins, based on their isoelectric point (pI) and the amino acid residue at position 13.[2][3] This seemingly minor difference at a single amino acid position has a profound impact on their biological activity.
Key Structural Features:
-
Conserved Core Structure: All elicitins share a highly conserved three-dimensional structure characterized by a globular fold composed of several α-helices and stabilized by three disulfide bridges.[3]
-
α-Elicitins: These are acidic proteins with a valine residue at position 13.[3]
-
β-Elicitins: These are basic proteins that possess a lysine (B10760008) residue at position 13.[3]
-
Elicitin-Like Proteins (ELLs): Besides the classical elicitins, a more diverse group of elicitin-like proteins exists, which also feature the conserved six-cysteine motif but show greater variability in their overall sequence and domain architecture.
The primary structural difference, the amino acid at position 13, is located in an exposed loop and is thought to be a key determinant of the protein's interaction with the plant cell membrane and subsequent signaling events.
Quantitative Performance Data
The structural classification of elicitins directly correlates with their biological potency. β-elicitins are generally considered to be significantly more active in inducing plant defense responses, particularly the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread.
| Elicitin Protein | Class | Source Organism | Binding Affinity (Kd) to Tobacco Plasma Membrane (nM) | Relative Necrotic Activity on Tobacco |
| Cryptogein | β | Phytophthora cryptogea | ~2-10 | High (~100-fold > α-elicitins)[4][5] |
| Capsicein | α | Phytophthora capsici | ~5-15 | Low[4][5] |
| Cinnamomin | β | Phytophthora cinnamomi | ~5-15 | High |
| Parasiticein | α | Phytophthora parasitica | ~5-15 | Low |
Note: The binding affinity (Kd) values are approximate and can vary depending on the experimental conditions. The relative necrotic activity is a qualitative comparison based on multiple studies.
Experimental Protocols
To facilitate the study of elicitin proteins, this section provides detailed methodologies for key experiments used to characterize their activity.
Elicitin-Induced Necrosis Assay in Tobacco
This protocol describes a method to quantify the necrotic activity of elicitin proteins on tobacco leaves.
Materials:
-
Purified elicitin protein solutions of known concentrations
-
Tobacco plants (Nicotiana tabacum)
-
Sterile water
-
Microsyringe
-
Ruler or caliper
Procedure:
-
Plant Preparation: Use healthy, well-watered tobacco plants with fully expanded leaves.
-
Elicitin Dilution: Prepare a dilution series of the elicitin protein in sterile water. A typical concentration range to test for β-elicitins would be 10 nM to 1 µM, and for α-elicitins, 1 µM to 100 µM.
-
Infiltration: Using a microsyringe, carefully infiltrate a small area (e.g., 1 cm²) on the abaxial side of the tobacco leaf with the elicitin solution. Infiltrate a control area with sterile water. Mark the infiltrated areas.
-
Incubation: Keep the plants under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection: Observe the infiltrated areas daily for the development of necrosis. After 48-72 hours, measure the diameter of the necrotic lesion.[6]
-
Analysis: Plot the necrotic area as a function of the elicitin concentration to generate a dose-response curve. The EC50 value (the concentration that induces 50% of the maximal response) can be calculated to quantify the necrotic activity.[7]
Reactive Oxygen Species (ROS) Burst Assay
This assay measures the rapid production of ROS in plant cells upon treatment with elicitins, a hallmark of PAMP-triggered immunity.
Materials:
-
Plant leaf discs (e.g., from Arabidopsis thaliana or Nicotiana benthamiana)
-
Luminol (B1675438) solution
-
Horseradish peroxidase (HRP)
-
Elicitin protein solution
-
96-well white microplate
-
Luminometer
Procedure:
-
Leaf Disc Preparation: Collect leaf discs (e.g., 4 mm diameter) from healthy plants and float them in sterile water overnight in a 96-well plate to reduce wounding-induced ROS.
-
Assay Solution Preparation: Prepare the assay solution containing luminol and HRP in sterile water.
-
Elicitor Treatment: Replace the water in the wells with the assay solution containing the desired concentration of elicitin protein. Include a control with only the assay solution.
-
Luminescence Measurement: Immediately place the microplate in a luminometer and measure the luminescence at regular intervals (e.g., every 2 minutes) for at least 30-60 minutes.
-
Data Analysis: The luminescence signal is proportional to the amount of ROS produced. Plot the relative light units (RLU) over time to visualize the ROS burst. The total ROS production can be quantified by calculating the area under the curve.
Binding Affinity Assay using Surface Plasmon Resonance (SPR)
This protocol provides a general framework for measuring the binding affinity of an elicitin protein to its putative receptor using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified elicitin protein (analyte)
-
Purified receptor protein (ligand)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified receptor protein (ligand) over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate the remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the elicitin protein (analyte) in running buffer.
-
Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate. This is the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
The SPR instrument measures the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
The resulting sensorgrams (response units vs. time) are analyzed using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[8][9][10][11][12]
-
Elicitin Signaling Pathways
Elicitins are recognized by pattern recognition receptors (PRRs) on the plant cell surface, initiating a signaling cascade that leads to the activation of defense responses.
Elicitin Perception and Early Signaling
The initial perception of elicitins involves receptor-like proteins (RLPs) such as ELR (Elicitin Response) and REL (Responsive to Elicitins).[13] These RLPs form a complex with co-receptors, typically a BRI1-ASSOCIATED KINASE 1 (BAK1) and a SUPPRESSOR OF BIR1-1 (SOBIR1), to initiate downstream signaling.
Caption: Elicitin perception at the plasma membrane by a receptor complex.
Downstream Signaling Cascade
Upon formation of the active receptor complex, a series of downstream signaling events are triggered, leading to the activation of plant defenses.
Caption: Downstream signaling events triggered by elicitin perception.
This guide provides a foundational understanding of the structural and functional diversity of elicitin proteins. The provided data and protocols serve as a valuable resource for researchers investigating plant-pathogen interactions and for professionals exploring novel strategies for crop protection and drug development. Further research into the intricate signaling networks activated by these potent elicitors will undoubtedly unveil new avenues for enhancing plant immunity.
References
- 1. How to Unravel the Key Functions of Cryptic Oomycete Elicitin Proteins and Their Role in Plant Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Binding Properties and Early Biological Effects of Elicitins in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Elicitin-Induced Distal Systemic Resistance in Plants is Mediated Through the Protein–Protein Interactions Influenced by Selected Lysine Residues [frontiersin.org]
- 4. Elicitins from Phytophthora and basic resistance in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Movement of elicitins, necrosis-inducing proteins secreted by Phytophthora sp., in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. affiniteinstruments.com [affiniteinstruments.com]
- 12. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Nine things to know about elicitins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Secrets of Cryptogein: A Comparative Guide to Amino Acid Function in Elicitor Activity
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions that govern plant defense mechanisms is paramount. Cryptogein, a protein elicitor from the oomycete Phytophthora cryptogea, serves as a key model for studying the induction of the hypersensitive response (HR) and systemic acquired resistance (SAR) in plants.[1][2] This guide provides a comparative analysis of the role of specific amino acids in this compound's activity, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of its structure-function relationship.
This compound is a 10 kDa protein that, upon recognition by the plant's plasma membrane, triggers a cascade of defense responses.[1][2] The validation of the roles of specific amino acid residues is crucial for the potential development of novel, targeted plant protectants or therapeutic agents. This is often achieved through site-directed mutagenesis, a technique that allows for specific and intentional changes to the DNA sequence of the this compound gene, resulting in a modified protein product.[3][4]
Comparative Analysis of this compound Mutants
Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues that are critical for the various functions of this compound, including its ability to induce necrosis and elicit defense responses like the production of active oxygen species (AOS).
A pivotal study focused on the substitution of Lysine-13 with Valine (K13V). Elicitins are classified into α-elicitins and β-elicitins, with the latter, like this compound, exhibiting higher necrotic activity. A key difference between these two classes is the presence of a hydrophilic residue, typically lysine, at position 13 in β-elicitins, whereas less necrotic α-elicitins have a valine at this position.[5][6] The K13V mutation in β-cryptogein resulted in a drastic reduction of its necrotic activity, highlighting the critical role of this single amino acid in inducing the hypersensitive response.[5]
Further research has explored the impact of mutations on the ability of this compound to bind sterols and fatty acids, and the subsequent effect on early defense signaling events. The induction of AOS and changes in extracellular pH are key quantifiable markers of this compound activity. A series of mutants were created to alter these binding properties.[7][8][9]
Below is a summary of the quantitative data from these studies, comparing the activity of wild-type this compound with its mutated variants.
| Protein Variant | Mutation | Relative AOS Production (%) (at 25 nM, 40 min) | Relative pH Change (%) (at 25 nM, 20-30 min) | Necrotic Activity | Key Finding |
| Wild-Type this compound | None | 100 | 100 | High | Serves as the baseline for activity. |
| This compound K13V | Lysine-13 -> Valine | Not specified | Not specified | Drastically Reduced | Demonstrates the critical role of the positive charge at position 13 for necrosis.[5] |
| This compound L19R | Leucine-19 -> Arginine | ~20 | ~20 | High | This mutant did not bind sterols but could bind fatty acids, and surprisingly still induced strong necrosis, suggesting a separate pathway for cell death.[7] |
| This compound Y47W | Tyrosine-47 -> Tryptophan | ~80 | ~80 | High | This mutation had a minor impact on early signaling events and necrosis.[7] |
| This compound F33W/L19R | Phenylalanine-33 -> Tryptophan & Leucine-19 -> Arginine | ~10 | ~10 | High | This double mutant bound neither sterols nor fatty acids, yet still induced necrosis, further supporting a bifurcation in the signaling pathway.[7] |
Comparison with Alternative Elicitors
This compound is part of a larger class of pathogen-associated molecular patterns (PAMPs) that can elicit plant defenses. Comparing its mode of action and the importance of specific residues to other elicitors provides a broader context for its function.
| Elicitor | Source | Key Structural Features | Known Key Residues/Domains for Activity |
| This compound | Phytophthora cryptogea | 10 kDa protein with a hydrophobic cavity.[10] | Lysine-13 is critical for high necrotic activity.[5] Residues in the hydrophobic pocket are important for sterol binding, which influences early signaling events.[7][8] |
| Harpins (e.g., HpaG) | Gram-negative bacteria (e.g., Xanthomonas) | Glycine-rich, heat-stable proteins with α-helical structures.[6] | Specific peptide fragments, as small as 23 amino acids, have been shown to be sufficient to induce the hypersensitive response.[6] |
| Flagellin (flg22) | Bacteria | A 22-amino acid peptide from the N-terminus of flagellin. | The conserved 22-amino acid sequence is recognized by the FLS2 receptor kinase in plants. |
| Chitin | Fungi | A polymer of N-acetylglucosamine. | Recognized by LysM receptor kinases, such as CERK1 in Arabidopsis.[11] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are summaries of key protocols used in the cited studies.
Site-Directed Mutagenesis of the this compound Gene
This process involves the creation of specific mutations in the DNA sequence encoding this compound.
-
Method: PCR-based site-directed mutagenesis is a common approach.[3][12][13]
-
Procedure:
-
A plasmid containing the wild-type this compound gene is used as a template.
-
Two complementary oligonucleotide primers are designed. These primers contain the desired mutation and anneal to the plasmid.
-
A high-fidelity DNA polymerase is used to extend the primers, synthesizing a new plasmid containing the mutation.
-
The parental, non-mutated DNA template is digested using the restriction enzyme DpnI, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not).
-
The mutated plasmid is then transformed into E. coli for amplification.
-
The sequence of the mutated gene is verified by DNA sequencing.
-
Measurement of Active Oxygen Species (AOS) Production
AOS production is an early and quantifiable response to elicitor perception.
-
Method: Luminol-dependent chemiluminescence assay.[7]
-
Procedure:
-
Tobacco cell suspension cultures are equilibrated in an elicitation buffer.
-
This compound or its mutants are added to the cell suspension.
-
Luminol and a peroxidase (e.g., horseradish peroxidase) are added to the reaction.
-
The production of H₂O₂ (a major AOS) in the presence of peroxidase oxidizes luminol, resulting in the emission of light.
-
The chemiluminescence is measured over time using a luminometer. The results are typically expressed as relative light units (RLU).
-
Quantification of the Hypersensitive Response (HR)
The HR is characterized by rapid, localized cell death at the site of elicitor application.
-
Procedure:
-
Leaf discs are excised from tobacco plants.
-
The leaf discs are infiltrated with a solution containing either wild-type this compound or a mutant variant.
-
The infiltrated leaf discs are then floated on deionized water.
-
The electrical conductivity of the water is measured at various time points.
-
Increased conductivity indicates the leakage of ions from dying cells, providing a quantitative measure of cell death.
-
At the end of the experiment, the total electrolyte content of the leaf discs is determined by boiling them, and the leakage is expressed as a percentage of the total electrolytes.
-
Visualizing the Pathways
To better understand the complex processes involved, diagrams illustrating the signaling pathway and experimental workflows are provided below.
Caption: this compound signaling pathway leading to plant defense responses.
Caption: Experimental workflow for validating amino acid roles in this compound.
Conclusion
The targeted mutation of specific amino acids in this compound has unequivocally demonstrated their critical roles in the elicitor's function. The charge at position 13 is a key determinant of necrotic activity, while residues within the hydrophobic pocket modulate early signaling events through sterol binding. The observation that some mutants, unable to bind sterols, can still induce necrosis suggests the activation of at least two distinct signaling pathways. This detailed understanding, facilitated by the experimental approaches outlined, not only deepens our fundamental knowledge of plant-pathogen interactions but also provides a rational basis for the engineering of proteins with tailored activities for applications in agriculture and beyond.
References
- 1. Biosynthesis and Secretion of this compound, a Protein Elicitor Secreted by Phytophthora cryptogea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Secretion of this compound, a Protein Elicitor Secreted by Phytophthora cryptogea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 4. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis, expression and mutagenesis of a gene encoding beta-cryptogein, an elicitin produced by Phytophthora cryptogea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics, Roles and Applications of Proteinaceous Elicitors from Pathogens in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 8. Construction of this compound mutants, a proteinaceous elicitor from Phytophthora, with altered abilities to induce a defense reaction in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Construction of this compound Mutants, Proteinaceous Elicitor from Phytophthora, with Altered Abilities to Induce Defense Reaction in Tobacco Cells | Protein Engineering Group [loschmidt.chemi.muni.cz]
- 10. The fungal elicitor this compound is a sterol carrier protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular effects of resistance elicitors from biological origin and their potential for crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection and Quantification of the Hypersensitive Response Cell Death in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection and Quantification of the Hypersensitive Response Cell Death in Arabidopsis thaliana | Springer Nature Experiments [experiments.springernature.com]
- 16. A quick and robust method for quantification of the hypersensitive response in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Hypersensitive Cell Death Triggered by Avirulent Bacterial Pathogens in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Plant Elicitin Receptors: A Comparative Analysis of Cross-Reactivity
A deep dive into the recognition of oomycete-derived elicitins by plant pattern recognition receptors, this guide offers a comparative overview of receptor-ligand interactions, downstream signaling, and the experimental frameworks used to elucidate these responses. Intended for researchers in plant immunity, molecular biology, and drug development, this document provides a synthesis of current knowledge to facilitate further investigation into plant defense mechanisms.
Elicitins, a conserved family of small proteins secreted by oomycetes like Phytophthora and Pythium, are potent elicitors of defense responses in many plant species.[1] These microbe-associated molecular patterns (MAMPs) are recognized by cell surface pattern recognition receptors (PRRs), initiating a signaling cascade that leads to pattern-triggered immunity (PTI).[2] Understanding the specificity and cross-reactivity of these receptors to various elicitins is crucial for developing broad-spectrum disease resistance in crops. This guide compares the known plant elicitin receptors, their binding profiles with different elicitins, and the downstream signaling events they trigger.
Elicitin Receptors: A Tale of Two Families
To date, two major elicitin receptors have been characterized in the Solanaceae family: ELR (Elicitin Response) from the wild potato species Solanum microdontum and REL (Responsive to Elicitins) from Nicotiana benthamiana.[2][3] Both are receptor-like proteins (RLPs) with extracellular leucine-rich repeat (LRR) domains, but they are phylogenetically distinct, suggesting a convergent evolution of elicitin recognition.[3][4]
Table 1: Comparison of Elicitin Receptors ELR and REL
| Feature | ELR (Elicitin Response) | REL (Responsive to Elicitins) |
| Plant Species | Solanum microdontum | Nicotiana benthamiana |
| Receptor Type | Leucine-rich repeat receptor-like protein (LRR-RLP) | Leucine-rich repeat receptor-like protein (LRR-RLP) |
| Co-receptors | SOBIR1, SERK3a (BAK1)[5] | SOBIR1, BAK1[6] |
| Phylogenetic Relationship | Distant from REL[4] | Distant from ELR[4] |
Cross-Reactivity of Elicitin Receptors
The ability of a single receptor to recognize multiple, structurally similar MAMPs is a hallmark of an effective innate immune system. Both ELR and REL exhibit cross-reactivity to a range of elicitins, although with varying degrees of interaction and response induction.
Co-immunoprecipitation (Co-IP) assays have been instrumental in determining the physical interaction between these receptors and different elicitins. While these assays provide qualitative evidence of binding, quantitative data on binding affinities (e.g., dissociation constants, Kd) remain limited in the current literature.
Table 2: Elicitin Interaction Profiles of ELR and REL
| Elicitin (Species of Origin) | Interaction with ELR (in planta Co-IP) | Interaction with REL (in planta Co-IP) | Downstream Response with ELR (Cell Death) | Downstream Response with REL (Cell Death) |
| INF1 (Phytophthora infestans) | Yes[7] | Yes[8][9] | Yes[7] | Yes[8][9] |
| ParA1 (Phytophthora parasitica) | Yes[7] | Not reported | Yes[7] | Not reported |
| CRY2 (Phytophthora cryptogea) | No detectable interaction[10] | Not reported | Yes (reduced)[10] | Not reported |
| INF2A (Phytophthora infestans) | No detectable interaction[10] | Not reported | Yes (reduced)[10] | Not reported |
| INF2B (Phytophthora infestans) | No[10] | Not reported | No[10] | Not reported |
| INL1 (Phytophthora infestans) | No[10] | Not reported | No[10] | Not reported |
| PYU1 (Pythium ultimum) | No[10] | Not reported | No[10] | Not reported |
| Oli-D1 (Pythium oligandrum) | Not reported | Yes[3] | Not reported | Yes[3] |
| Oli-D2 (Pythium oligandrum) | Not reported | Yes[3] | Not reported | Yes[3] |
Note: The absence of a reported interaction does not definitively mean no interaction occurs, only that it has not been documented in the cited literature.
An earlier study on tobacco plasma membranes, before the identification of REL, demonstrated that different elicitins (cryptogein, capsicein, parasiticein, and cinnamomin) compete for the same binding sites, suggesting they interact with a common receptor.[11] The half-maximal inhibitory concentrations (IC50) for unlabeled elicitins competing with labeled this compound were in the nanomolar range, indicating high-affinity binding.[11]
Downstream Signaling Pathways
Recognition of elicitins by ELR and REL initiates a canonical pattern-triggered immunity (PTI) signaling cascade. This involves the recruitment of co-receptors SOBIR1 and BAK1 to form a receptor complex that activates downstream signaling.[5][6] Key events in this pathway include a rapid influx of calcium ions, the production of reactive oxygen species (ROS) in an "oxidative burst", and the activation of mitogen-activated protein kinase (MAPK) cascades.[2][3] These early signaling events culminate in large-scale transcriptional reprogramming and, in some cases, a hypersensitive response (HR), a form of programmed cell death that restricts pathogen growth.[2][12]
Experimental Protocols
The following are detailed methodologies for key experiments used to study the cross-reactivity of plant receptors to elicitins.
In Planta Co-Immunoprecipitation (Co-IP)
This method is used to detect the physical interaction between a receptor and its ligand within the plant cell.
Protocol:
-
Agroinfiltration: Co-express the tagged receptor (e.g., ELR-eGFP) and the tagged elicitin (e.g., INF1-HA) in Nicotiana benthamiana leaves via Agrobacterium tumefaciens-mediated transient expression.
-
Protein Extraction: After 2-3 days, harvest the infiltrated leaf tissue and grind it to a fine powder in liquid nitrogen.[4] Homogenize the powder in a suitable protein extraction buffer.
-
Immunoprecipitation: Centrifuge the homogenate to pellet cell debris and incubate the supernatant with antibody-conjugated magnetic beads (e.g., anti-GFP beads) to capture the receptor protein and its interacting partners.[7]
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both the receptor's tag (e.g., anti-GFP) and the elicitin's tag (e.g., anti-HA) to confirm their interaction.[7]
ROS Burst Assay
This assay quantifies the production of reactive oxygen species, an early event in plant defense signaling.
Protocol:
-
Leaf Disc Preparation: Prepare leaf discs from mature plant leaves using a biopsy punch and float them in water overnight in a 96-well plate to allow recovery from wounding.[2][13]
-
Elicitor Treatment: Replace the water with a reaction solution containing luminol (B1675438), horseradish peroxidase (HRP), and the elicitin of interest.[2]
-
Luminescence Measurement: Immediately measure the chemiluminescence produced by the reaction of ROS with luminol in a plate reader.[14] The light emission is proportional to the amount of ROS produced.
MAPK Activation Assay
This assay determines the phosphorylation status of MAP kinases, indicating their activation in response to an elicitor.
Protocol:
-
Leaf Disc Treatment: Prepare and recover leaf discs as in the ROS burst assay. Treat the leaf discs with the elicitin for a specific time course (e.g., 0, 5, 15, 30 minutes).[15]
-
Protein Extraction: Flash-freeze the leaf discs in liquid nitrogen at each time point and extract total proteins.[12]
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and perform a western blot using an antibody that specifically recognizes the phosphorylated (active) form of the target MAPKs (e.g., anti-p44/42 MAPK).[3][12] An increase in the signal indicates MAPK activation.
Conclusion
The study of elicitin perception in plants has revealed a fascinating case of convergent evolution, with different plant lineages developing distinct receptors to recognize these conserved microbial patterns. The cross-reactivity of receptors like ELR and REL allows for the recognition of multiple elicitins, providing a broad defense against a range of oomycete pathogens. While qualitative data has established these interactions, a significant gap remains in the quantitative understanding of binding affinities. Future research focusing on the biophysical characterization of these receptor-ligand interactions will be crucial for a complete understanding of elicitin perception and for the rational design of strategies to enhance crop resilience. The experimental protocols detailed in this guide provide a robust framework for pursuing these and other questions in the dynamic field of plant-microbe interactions.
References
- 1. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli | Springer Nature Experiments [experiments.springernature.com]
- 2. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Convergent evolution of immune receptors underpins distinct elicitin recognition in closely related Solanaceous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Convergent evolution of immune receptors underpins distinct elicitin recognition in closely related Solanaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Convergent evolution of elicitin perception by divergent pattern-recognition receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Comparison of Binding Properties and Early Biological Effects of Elicitins in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Cryptogein and Other PAMP Signaling Pathways in Plant Immunity
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Plant immunity relies on a sophisticated surveillance system to detect potential pathogens. This system's first line of defense, known as Pattern-Triggered Immunity (PTI), is initiated by the recognition of conserved microbial molecules called Pathogen-Associated Molecular Patterns (PAMPs). The perception of PAMPs by cell surface Pattern Recognition Receptors (PRRs) triggers a cascade of intracellular signaling events, leading to a robust defense response.
This guide provides a detailed comparison of the signaling pathway initiated by cryptogein, a proteinaceous elicitor from the oomycete Phytophthora cryptogea, with the pathways activated by other well-characterized PAMPs: bacterial flagellin (B1172586) (represented by the peptide flg22), fungal chitin, and bacterial lipopolysaccharide (LPS). By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to offer an objective resource for professionals in plant science and drug development.
Signaling Pathway Diagrams
The following diagrams illustrate the current understanding of the signaling cascades initiated by this compound and other major PAMPs.
Validating Cryptogein's Function: A Comparative Guide Using Knockout Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cryptogein's function in eliciting plant defense responses, with a focus on evidence derived from knockout mutant studies. By examining the impact of genetic knockouts in key signaling components, we can delineate the precise role of this compound and compare its efficacy and mechanism of action to other well-known elicitors. This information is crucial for the development of novel and targeted plant protection strategies and therapeutics.
This compound's Mechanism of Action: Insights from Genetic Disruption
This compound, a proteinaceous elicitor from the oomycete Phytophthora cryptogea, is a potent activator of plant defense mechanisms. Its function is validated through the analysis of knockout mutants in host plants, which reveals the essential components of the signaling cascade it triggers. Key events in this compound signaling include a rapid influx of calcium ions (Ca²⁺), the production of reactive oxygen species (ROS), and the activation of protein kinases.
The Central Role of NADPH Oxidase in the this compound-Induced Oxidative Burst
The production of ROS, often referred to as the oxidative burst, is a hallmark of plant defense activation. In tobacco, the respiratory burst oxidase homolog D (NtRBOHD) has been identified as the primary enzyme responsible for this this compound-induced ROS production. While direct knockout studies of NtRBOHD specifically measuring the response to this compound are not extensively detailed in publicly available literature, studies on related components and regulators provide strong evidence for its central role.
For instance, tobacco cells overexpressing Ntrac5, a negative regulator of NtRBOHD, exhibit a significant decrease in ROS production upon elicitation with this compound. This demonstrates the critical involvement of NtRBOHD in the this compound signaling pathway.
Modulators of the this compound-Induced ROS Burst
Recent studies have identified other key players that modulate the activity of NtRBOHD in response to this compound. Diacylglycerol kinases (DGKs) have been shown to be essential for the this compound-induced oxidative burst. Silencing of specific DGK genes in tobacco cells leads to a marked reduction in phosphatidic acid (PA) production and a subsequent decrease in the ROS burst triggered by this compound.[1]
Table 1: Effect of Gene Silencing on this compound-Induced ROS Production in Tobacco Cells
| Gene Target | Effect on this compound-Induced ROS Production | Reference |
| Diacylglycerol Kinase (DGK) | Reduced ROS burst | [1] |
| Ntrac5 (overexpression) | Decreased ROS production | [2] |
Comparative Analysis: this compound vs. Other Elicitors
To understand the unique and shared aspects of this compound-induced defense, it is essential to compare its activity with other well-characterized elicitors, such as flagellin (B1172586) (a bacterial protein fragment) and chitin (B13524) (a fungal cell wall component). While direct comparative studies using knockout mutants for all three elicitors under identical conditions are limited, we can infer their distinct signaling dependencies from available research.
All three elicitors trigger a common set of downstream defense responses, including the activation of mitogen-activated protein kinase (MAPK) cascades and the expression of defense-related genes. However, the initial perception and upstream signaling events can differ. For example, flagellin is recognized by the receptor kinase FLS2, while chitin is perceived by a complex involving CERK1.[3] The specific receptor for this compound is yet to be fully characterized, but its signaling cascade heavily relies on the aforementioned NtRBOHD and its modulators.
Table 2: Comparison of Plant Defense Elicitors
| Elicitor | Source | Primary Receptor (in Arabidopsis) | Key Signaling Components Validated by Knockout/Silencing |
| This compound | Oomycete (Phytophthora cryptogea) | Putative high-affinity binding site | NtRBOHD, Diacylglycerol Kinase |
| Flagellin (flg22) | Bacteria | FLS2 (Leucine-Rich Repeat Receptor Kinase) | FLS2, BAK1, BIK1 |
| Chitin | Fungi | CERK1 (LysM Receptor Kinase) | CERK1, LYK5 |
Experimental Protocols
Measurement of Reactive Oxygen Species (ROS) Production
A common method to quantify the oxidative burst in response to elicitors is the luminol-based chemiluminescence assay.
Protocol:
-
Plant Material: Leaf discs from wild-type and knockout mutant plants (e.g., Nicotiana tabacum) are used.
-
Elicitor Treatment: Leaf discs are floated in a solution containing luminol (B1675438) and horseradish peroxidase.
-
Measurement: The elicitor (e.g., this compound at a final concentration of 50 nM) is added, and chemiluminescence is immediately measured over time using a luminometer.
-
Data Analysis: The total luminescence over a specific time course is calculated and compared between wild-type and mutant plants.
Generation of Knockout Mutants using CRISPR/Cas9 in Nicotiana tabacum
The CRISPR/Cas9 system is a powerful tool for generating targeted gene knockouts.
Workflow:
-
Guide RNA (gRNA) Design: Design gRNAs specific to the target gene (e.g., NtRBOHD, NtCDPKs).
-
Vector Construction: Clone the gRNA and Cas9 expression cassettes into a binary vector suitable for Agrobacterium-mediated transformation.
-
Agrobacterium-mediated Transformation: Transform the binary vector into Agrobacterium tumefaciens and use the floral dip or leaf disc transformation method to introduce the T-DNA into tobacco plants.
-
Selection and Regeneration: Select transformed plants on a medium containing an appropriate antibiotic or herbicide.
-
Validation of Knockout:
-
PCR and Sequencing: Amplify the target gene region from genomic DNA of transgenic plants and sequence the PCR products to identify mutations (insertions/deletions).
-
Quantitative Real-Time PCR (qRT-PCR): Measure the transcript levels of the target gene to confirm the absence of functional mRNA.
-
Western Blot: Use specific antibodies to confirm the absence of the target protein.
-
Visualizing the this compound Signaling Pathway and Experimental Logic
To illustrate the relationships between the components of the this compound signaling pathway and the logic of using knockout mutants for its validation, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Logic of Knockout Mutant Validation.
References
- 1. Diacylglycerol kinases activate tobacco NADPH oxidase-dependent oxidative burst in response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rac regulation of NtrbohD, the oxidase responsible for the oxidative burst in elicited tobacco cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Plant Transcriptomic Responses Induced by Different Elicitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of plant transcriptomic responses to various elicitors, supported by experimental data. Understanding how different elicitors modulate gene expression is crucial for developing novel strategies for crop protection and for the discovery of new bioactive compounds.
Data Presentation: Comparative Analysis of Differentially Expressed Genes
The following table summarizes the transcriptomic changes in Arabidopsis thaliana seedlings treated with the bacterial Microbe-Associated Molecular Pattern (MAMP), flg22, and the endogenous Damage-Associated Molecular Pattern (DAMP), AtPep1. The data is sourced from a comparative RNA-seq analysis.[1][2][3]
| Elicitor | Plant Species | Time Point | Up-regulated DEGs | Down-regulated DEGs | Total DEGs |
| flg22 | Arabidopsis thaliana | 30 minutes | 1,634 | 261 | 1,895 |
| AtPep1 | Arabidopsis thaliana | 30 minutes | 1,706 | 565 | 2,271 |
Overlap of Differentially Expressed Genes (DEGs):
A significant overlap exists in the genes regulated by both flg22 and AtPep1, suggesting a convergence in their downstream signaling pathways. However, each elicitor also regulates a unique set of genes, indicating specific responses.
Experimental Protocols
The following is a detailed methodology for a comparative RNA-seq experiment, synthesized from published studies.[1][3]
1. Plant Material and Growth Conditions:
-
Plant Species: Arabidopsis thaliana (ecotype Col-0) seedlings.
-
Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar.
-
Growth Conditions: Plants are grown under sterile conditions in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
2. Elicitor Treatment:
-
Elicitors:
-
flg22 peptide (a conserved 22-amino acid sequence from bacterial flagellin).
-
AtPep1 peptide (an endogenous 23-amino acid peptide in Arabidopsis).
-
-
Treatment Procedure: Ten-day-old seedlings are treated with a 1 µM solution of either flg22 or AtPep1, or a mock solution (water or solvent control).
-
Time Course: Samples are harvested at various time points post-treatment (e.g., 30 minutes, 1 hour, 3 hours) to capture early and late transcriptional responses. Harvested samples are immediately frozen in liquid nitrogen and stored at -80°C.
3. RNA Extraction and Library Preparation:
-
Total RNA is extracted from the frozen seedlings using a commercially available plant RNA extraction kit.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an automated electrophoresis system.
-
mRNA is purified from the total RNA, fragmented, and used to synthesize a cDNA library for sequencing.
4. Sequencing and Bioinformatic Analysis:
-
Sequencing: The cDNA libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Mapping: The high-quality reads are aligned to the Arabidopsis thaliana reference genome.
-
Differential Gene Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are differentially expressed between the elicitor-treated and mock-treated samples.
-
Functional Analysis: Gene Ontology (GO) and pathway enrichment analyses are performed on the lists of DEGs to identify over-represented biological processes and metabolic pathways.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways:
The following diagram illustrates a simplified model of plant defense signaling pathways activated by different elicitors. MAMPs like flg22 and DAMPs like AtPep1 are perceived by cell surface receptors, which initiate a signaling cascade often involving Mitogen-Activated Protein Kinases (MAPKs). This leads to the activation of transcription factors (TFs) and the expression of defense-related genes. Other elicitors, such as the hormone methyl jasmonate (MeJA) and yeast elicitor, activate distinct but sometimes overlapping pathways.
Caption: Generalized plant defense signaling pathways.
Experimental Workflow:
The diagram below outlines the key steps in a typical comparative transcriptomics experiment.
Caption: Comparative transcriptomics workflow.
References
- 1. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of the Cryptogein-Induced Defense Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the cryptogein-induced defense response in plants, primarily focusing on Nicotiana species, and compares its performance with other well-characterized elicitors. The information presented is supported by experimental data to aid in the evaluation and potential application of this compound in research and drug development aimed at enhancing plant immunity.
Introduction to this compound
This compound is a 10 kDa proteinaceous elicitor secreted by the oomycete Phytophthora cryptogea. It belongs to the elicitin family, which are known to be potent inducers of the hypersensitive response (HR) and systemic acquired resistance (SAR) in tobacco and other sensitive plants. As a Pathogen-Associated Molecular Pattern (PAMP), this compound is recognized by the plant's innate immune system, triggering a cascade of defense responses characteristic of PAMP-Triggered Immunity (PTI).
The this compound Signaling Pathway
Upon recognition by a putative plasma membrane receptor, this compound initiates a complex signaling cascade. Key events in this pathway include ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades, ultimately leading to the expression of defense-related genes and the production of antimicrobial compounds like phytoalexins.[1][2]
Caption: this compound-induced signaling cascade in tobacco cells.
Comparative Analysis of Defense Responses
The specificity and potency of the this compound-induced defense response can be assessed by comparing key defense outputs with those triggered by other well-known PAMPs, such as flagellin (B1172586) (flg22 peptide), chitin, and other protein elicitors like harpins.
Reactive Oxygen Species (ROS) Burst
The production of ROS is one of the earliest and most prominent responses to elicitor recognition. The kinetics and magnitude of the ROS burst can vary depending on the elicitor.
| Elicitor | Plant System | Peak ROS Production (approx. RLU) | Time to Peak (approx. min) | Reference |
| This compound | Nicotiana tabacum epidermal tissue | Strong intracellular accumulation | Rapid, within minutes | [1] |
| flg22 | Nicotiana benthamiana leaf discs | ~15,000 | ~20 | [3] |
| PeBL1 | Nicotiana benthamiana leaf discs | ~10,000 | ~20 | [3] |
| Harpin | Arabidopsis thaliana guard cells | Qualitative increase | Gradual over 30 min | [4] |
Note: The quantitative data for ROS burst are from different studies and experimental systems, which may account for variations in absolute values. The comparison highlights the relative potency and kinetics.
Phytoalexin Accumulation
Phytoalexins are antimicrobial secondary metabolites produced by plants in response to pathogen attack. In tobacco, the major phytoalexin is the sesquiterpenoid capsidiol (B150007).
| Elicitor | Plant System | Phytoalexin (Capsidiol) Accumulation | Time Point | Reference |
| This compound | Nicotiana tabacum cell culture | Induces capsidiol production | Detectable after 4 hours | [3] |
| INF1 (elicitin) | Nicotiana benthamiana leaves | ~1.5 µg/g FW | 24 hours | [5] |
| PVX (virus) | Nicotiana benthamiana leaves | Induces capsidiol 3-acetate | - |
Note: Direct quantitative comparisons of capsidiol accumulation induced by different PAMPs in the same experimental system are limited in the reviewed literature.
Defense Gene Expression
The activation of defense-related genes, such as the Pathogenesis-Related (PR) genes, is a hallmark of plant immune responses. PR-1 is a commonly used marker for the salicylic (B10762653) acid-dependent signaling pathway, which is often associated with SAR.
| Elicitor | Plant System | Gene | Fold Change (approx.) | Time Point | Reference |
| This compound | Nicotiana tabacum leaves | PR-1a, PR-1b/PR-Q | Significant upregulation | 21 hours | [6] |
| flg22 | Nicotiana benthamiana leaves | NbCYP71D20 | ~100 | 1 hour | [7] |
| flg22 | Arabidopsis thaliana seedlings | PP2-B13 | ~100 | 30 minutes | [8] |
| flg22 | Arabidopsis thaliana seedlings | ACLP1 | ~12 | 30 minutes | [8] |
Note: The data on gene expression are from different plant species and experimental setups, highlighting the need for direct comparative studies in a single system.
Experimental Protocols
ROS Burst Assay in Tobacco Leaf Discs
This protocol is adapted for measuring the elicitor-induced ROS burst using a chemiluminescence-based assay.
Experimental Workflow:
Caption: Workflow for ROS burst measurement in leaf discs.
Reagents:
-
Luminol (B1675438) solution
-
Horseradish Peroxidase (HRP)
-
Elicitor stock solutions (e.g., 100 nM flg22, 50 nM this compound)
-
Sterile water
Procedure:
-
Excise leaf discs from 4-week-old Nicotiana benthamiana or Nicotiana tabacum plants.
-
Float the discs, abaxial side up, in sterile water in a white 96-well plate and incubate overnight at room temperature.
-
On the day of the experiment, replace the water with 100 µL of assay solution containing luminol and HRP.
-
Incubate the plate in the dark for at least 1 hour.
-
Add 100 µL of the elicitor solution to each well.
-
Immediately place the plate in a chemiluminescence plate reader and measure light emission over a period of 60-90 minutes.
Phytoalexin (Capsidiol) Extraction and Quantification
This protocol outlines the general steps for extracting and quantifying capsidiol from tobacco leaves.
Experimental Workflow:
Caption: Workflow for phytoalexin extraction and analysis.
Procedure:
-
Infiltrate fully expanded leaves of tobacco plants with the elicitor solution or a control buffer.
-
After the desired incubation period (e.g., 24 or 48 hours), harvest the infiltrated leaf areas and record the fresh weight.
-
Homogenize the tissue in a suitable organic solvent like ethyl acetate.
-
Centrifuge the homogenate and collect the supernatant.
-
Evaporate the solvent to dryness.
-
Resuspend the dried extract in a known volume of methanol.
-
Quantify the amount of capsidiol using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by comparing with a standard curve of purified capsidiol.
Defense Gene Expression Analysis by qRT-PCR
This protocol describes the steps for analyzing the expression of defense-related genes like PR-1.
Experimental Workflow:
References
- 1. Two Distinct Sources of Elicited Reactive Oxygen Species in Tobacco Epidermal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced initial events in tobacco BY-2 cells: pharmacological characterization of molecular relationship among cytosolic Ca(2+) transients, anion efflux and production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A terpenoid phytoalexin plays a role in basal defense of Nicotiana benthamiana against Potato virus X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AP2/ERF Transcription Factor NbERF-IX-33 Is Involved in the Regulation of Phytoalexin Production for the Resistance of Nicotiana benthamiana to Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Induced Transcriptional Reprogramming in Tobacco Is Light Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hierarchy and Roles of Pathogen-Associated Molecular Pattern-Induced Responses in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Elicitor Function: A Comparative Guide to Pathogenesis Assays for Cryptogein and Other Elicitors
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the in vivo function of the protein elicitor cryptogein. It details key pathogenesis assays, compares this compound's activity with other common elicitors, and provides detailed experimental protocols and signaling pathway diagrams.
This compound, a 10-kDa protein secreted by the oomycete Phytophthora cryptogea, is a potent elicitor of defense responses in plants, particularly in tobacco (Nicotiana tabacum).[1] Its application triggers a cascade of defense mechanisms, including a rapid, localized cell death known as the hypersensitive response (HR), and the induction of systemic acquired resistance (SAR), providing broad-spectrum protection against subsequent pathogen attacks.[1] Validating the in vivo function of this compound and comparing its efficacy to other elicitors is crucial for its potential application in agriculture and drug development.
This guide focuses on three key pathogenesis assays used to quantify the in vivo effects of this compound and compares its activity to two other well-characterized pathogen-associated molecular patterns (PAMPs): flagellin (B1172586) (represented by the conserved 22-amino acid peptide, flg22) and chitin (B13524).
Comparative Performance of Elicitors
The following tables summarize the typical responses induced by this compound, flg22, and chitin in tobacco. It is important to note that the magnitude and kinetics of these responses can vary depending on the specific experimental conditions, plant age, and elicitor concentration.
| Elicitor | Typical Concentration | Hypersensitive Response (HR) - Electrolyte Leakage | Reactive Oxygen Species (ROS) Burst | Phytoalexin (Capsidiol) Accumulation |
| This compound | 50-100 nM | Strong and rapid | Biphasic: rapid, transient initial burst followed by a sustained, higher-magnitude burst | High |
| Flg22 | 100 nM - 1 µM | Weak to moderate | Rapid and transient | Moderate |
| Chitin | 100 - 200 µg/mL | Weak | Moderate and transient | Low to moderate |
Table 1: Comparative Elicitor-Induced Defense Responses in Nicotiana tabacum
Experimental Protocols
Detailed methodologies for the key pathogenesis assays are provided below.
Hypersensitive Response (HR) Assay: Electrolyte Leakage
This assay quantifies the extent of cell death by measuring the leakage of electrolytes from damaged cell membranes.
Materials:
-
Nicotiana tabacum plants (4-6 weeks old)
-
Elicitor stock solutions (this compound, flg22, Chitin)
-
Sterile deionized water
-
1 ml needleless syringe
-
Cork borer (5-10 mm diameter)
-
50 ml conical tubes
-
Conductivity meter
-
Shaking incubator
-
Autoclave
Procedure:
-
Plant Preparation: Use fully expanded leaves from healthy, well-watered tobacco plants. Select leaves of similar age and position for all treatments.
-
Elicitor Infiltration: Infiltrate the leaf lamina with the appropriate elicitor solution using a needleless syringe. Infiltrate a defined area, avoiding the midrib. For the negative control, infiltrate with sterile deionized water.
-
Leaf Disc Excision: At desired time points post-infiltration (e.g., 6, 12, 24 hours), excise leaf discs from the infiltrated areas using a cork borer.
-
Washing: Place the leaf discs in a 50 ml conical tube containing 30 ml of sterile deionized water. Shake gently for 30 minutes to remove surface electrolytes.
-
Incubation: Carefully transfer the washed leaf discs to fresh tubes containing a known volume of sterile deionized water (e.g., 10 ml). Incubate at room temperature on a shaker at a low speed.
-
Conductivity Measurement (Initial): At various time points (e.g., 1, 2, 4, 8, 12, 24 hours), measure the conductivity of the water in each tube.
-
Total Conductivity Measurement: After the final time point, autoclave the tubes with the leaf discs to induce 100% electrolyte leakage. Allow the tubes to cool to room temperature and measure the final conductivity.
-
Data Analysis: Express electrolyte leakage as a percentage of the total conductivity: (Conductivity at time point X / Total conductivity) * 100.
Reactive Oxygen Species (ROS) Burst Assay
This assay measures the rapid production of ROS, a hallmark of early plant defense signaling, using a luminol-based chemiluminescence method.
Materials:
-
Nicotiana tabacum leaf tissue
-
Luminol (B1675438) stock solution
-
Horseradish peroxidase (HRP) stock solution
-
Elicitor stock solutions
-
96-well white microplate
-
Microplate luminometer
Procedure:
-
Leaf Disc Preparation: Excise leaf discs (4 mm diameter) from the youngest fully expanded leaves, avoiding the midrib.
-
Overnight Incubation: Float the leaf discs, adaxial side up, in sterile water in the wells of a 96-well plate and incubate overnight in the dark at room temperature.
-
Assay Solution Preparation: Prepare a fresh assay solution containing luminol (e.g., 100 µM final concentration) and HRP (e.g., 20 µg/ml final concentration).
-
Elicitor Treatment: Replace the water with the assay solution containing the desired concentration of the elicitor (this compound, flg22, or chitin). Include a mock treatment with the assay solution alone as a control.
-
Luminescence Measurement: Immediately place the microplate in a luminometer and measure luminescence at regular intervals (e.g., every 2 minutes) for at least 60-90 minutes.
-
Data Analysis: Plot the relative light units (RLU) over time to visualize the kinetics of the ROS burst. The total ROS production can be calculated by integrating the area under the curve.
Phytoalexin Accumulation Assay: Capsidiol (B150007) Quantification
This protocol details the extraction and quantification of the major tobacco phytoalexin, capsidiol, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Tobacco leaf tissue treated with elicitors
-
Liquid nitrogen
-
Mortar and pestle
-
Hexane
-
Ethyl acetate (B1210297)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Capsidiol standard
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Collection and Freezing: At desired time points after elicitor treatment (e.g., 24, 48, 72 hours), harvest the treated leaf tissue and immediately freeze it in liquid nitrogen.
-
Extraction: Grind the frozen tissue to a fine powder using a mortar and pestle. Extract the powder with methanol. Centrifuge to pellet the cell debris and collect the supernatant.
-
Liquid-Liquid Partitioning: Add an equal volume of water to the methanol extract, and then partition against an equal volume of a hexane:ethyl acetate (1:1) mixture. Vortex thoroughly and centrifuge to separate the phases. The capsidiol will be in the upper organic phase.
-
Drying and Resuspension: Collect the organic phase and evaporate it to dryness using a rotary evaporator or vacuum concentrator. Resuspend the dried extract in a known volume of acetonitrile.
-
HPLC Analysis: Inject the resuspended extract into an HPLC system. Separate the compounds on a C18 column using an appropriate gradient of acetonitrile and water.
-
Quantification: Detect capsidiol by its absorbance at approximately 210 nm.[2] Quantify the amount of capsidiol in the samples by comparing the peak area to a standard curve generated with a pure capsidiol standard.[2][3]
-
Data Analysis: Express the capsidiol content as µg per gram of fresh weight of the leaf tissue.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways initiated by this compound, flg22, and chitin, as well as a generalized experimental workflow for their validation.
Caption: this compound Signaling Pathway.
Caption: Flagellin (flg22) Signaling Pathway.
Caption: Chitin Signaling Pathway.
Caption: Pathogenesis Assay Workflow.
References
- 1. Diverse Subcellular Locations of this compound-Induced Reactive Oxygen Species Production in Tobacco Bright Yellow-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantpath.webhosting.cals.wisc.edu [plantpath.webhosting.cals.wisc.edu]
- 3. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Plant's Armor: A Comparative Look at Cryptogein's Defense Efficacy in Tobacco Cultivars
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between plant defense elicitors and different plant cultivars is paramount. This guide provides a comparative analysis of the efficacy of cryptogein, a proteinaceous elicitor from Phytophthora cryptogea, in stimulating defense responses in various tobacco (Nicotiana tabacum) cultivars. By examining quantitative data from experimental studies, we aim to shed light on the differential responses that underpin resistance and susceptibility.
This compound is a well-documented elicitor that triggers a cascade of defense mechanisms in tobacco, including a hypersensitive response (HR), the production of reactive oxygen species (ROS), and the expression of defense-related genes. These responses can lead to systemic acquired resistance (SAR), offering broad-spectrum protection against a variety of pathogens. However, the intensity and effectiveness of these responses can vary significantly among different plant cultivars.
Quantitative Comparison of Defense Gene Expression
A key indicator of this compound's efficacy is the differential expression of defense-related genes in resistant versus susceptible cultivars. A comparative transcriptome analysis of a resistant tobacco cultivar, Beihart1000-1 (BH), and a susceptible cultivar, Xiaohuangjin 1025 (XHJ), following infection by Phytophthora nicotianae (a producer of elicitins similar to this compound), provides valuable insights. The study revealed significant differences in the number and expression levels of differentially expressed genes (DEGs) at various time points post-inoculation.
The resistant cultivar BH exhibited a more robust and sustained upregulation of defense-related genes over time compared to the susceptible cultivar XHJ.[1] This suggests a more efficient and potent activation of the defense signaling cascade in the resistant cultivar upon perception of the elicitor.
Table 1: Differentially Expressed Genes (DEGs) in Resistant (BH) and Susceptible (XHJ) Tobacco Cultivars Post-Inoculation with Phytophthora nicotianae [1]
| Time Post-Inoculation (hours) | Cultivar | Total DEGs | Upregulated DEGs | Downregulated DEGs |
| 6 | BH (Resistant) | 11,696 | - | - |
| XHJ (Susceptible) | 16,050 | - | - | |
| 12 | BH (Resistant) | 14,448 | - | - |
| XHJ (Susceptible) | 9,200 | - | - | |
| 24 | BH (Resistant) | 16,669 | - | - |
| XHJ (Susceptible) | 19,618 | - | - | |
| 60 | BH (Resistant) | 17,179 | - | - |
| XHJ (Susceptible) | 9,725 | - | - |
Note: The specific numbers of up- and downregulated genes were not fully detailed in the source, hence represented by '-'. The total number of DEGs, however, indicates a significant difference in the transcriptional response between the two cultivars.
Furthermore, the resistant cultivar BH showed specific and significant upregulation of key defense-related genes, including those encoding disease resistance proteins and pathogenesis-related (PR) proteins.[1]
Table 2: Key Defense-Related Genes Upregulated in the Resistant Tobacco Cultivar (BH)[1]
| Gene Category | Number of Upregulated Genes |
| Disease Resistance Proteins | 11 |
| Pathogenesis-Related Proteins | 3 |
| Receptor-Like Proteins/Kinases (RLP/RLKs) | 4 |
| Calcium-Dependent Protein Kinases | 7 |
| WRKY Transcription Factors | 2 |
Experimental Protocols
Comparative Transcriptome Analysis of Resistant and Susceptible Tobacco Cultivars
The following is a summary of the experimental protocol used to generate the comparative gene expression data:
-
Plant Material and Growth Conditions: Seeds of the resistant tobacco cultivar Beihart1000-1 (BH) and the susceptible cultivar Xiaohuangjin 1025 (XHJ) were surface-sterilized and germinated. Seedlings were grown under controlled greenhouse conditions.
-
Pathogen Inoculation: Phytophthora nicotianae was cultured to produce zoospores. The roots of tobacco seedlings were inoculated with a zoospore suspension. Control plants were mock-inoculated with sterile water.
-
Sample Collection: Root samples were collected from both inoculated and control plants at 6, 12, 24, and 60 hours post-inoculation.
-
RNA Extraction and Sequencing: Total RNA was extracted from the root samples. RNA quality and quantity were assessed, and cDNA libraries were prepared. The libraries were then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads were processed to remove low-quality reads and adapters. The clean reads were then mapped to the tobacco reference genome. Differentially expressed genes (DEGs) between inoculated and control samples at each time point for each cultivar were identified based on statistical analysis of their expression levels.
Visualizing the Mechanisms
To better understand the processes involved in this compound's action and the experimental approach to its study, the following diagrams are provided.
Caption: this compound Signaling Pathway in Tobacco.
Caption: Experimental Workflow for Comparative Transcriptomics.
References
Choosing Appropriate Reference Genes for Cryptogein qPCR Studies: A Comparison Guide
This guide provides a comparison of potential reference genes for qPCR studies involving cryptogein treatment, based on data from studies on plants under similar biotic and abiotic stresses. It also outlines a detailed protocol for the selection and validation of suitable reference genes for your specific experimental conditions.
Comparison of Candidate Reference Genes Under Stress Conditions
While specific data on reference gene stability under this compound treatment is limited, studies on Nicotiana tabacum (a common model for this compound studies) and other plants under various stresses, including elicitor treatments, provide valuable insights. The following table summarizes the stability of commonly used reference genes in relevant studies. The stability of these genes is often evaluated using algorithms like geNorm, which calculates a gene expression stability measure (M value), and NormFinder, which provides a stability value. Lower values indicate higher stability.
| Plant Species | Stress Condition | Most Stable Genes | Stability Value (M) - geNorm | Least Stable Genes | Reference |
| Nicotiana tabacum | Abiotic Stress (Hormones, Salt, Cold, Heat, Drought) | L25, EF-1α | L25: 0.38, EF-1α: 0.42 | α-tubulin, β-tubulin | [1][2][3] |
| Arnica montana | Elicitor Treatment (Methyl Jasmonate, Salicylic Acid, Yeast Extract) | ATP-synthase, ACT | Not Specified | PP2A, TUBb | [5] |
| Vigna mungo | Biotic Stress (MYMIV infection) | ACT, EF1A | Not Specified | 18S, CYP | [6][7] |
| Fenugreek | Elicitor & Abiotic Stress | EEF-1α, β-tubulin | Not Specified | UbcH10, 25S rRNA | [4] |
| Gentiana macrophylla | Elicitor & Abiotic Stress | SAND1, EF-1α4 | Not Specified | Not Specified | [8] |
Key Takeaway: Traditional housekeeping genes like actin (ACT) and elongation factor 1-alpha (EF-1α) often show good stability under various stress conditions.[6][7] However, their performance can be species- and stress-dependent. Notably, in Nicotiana tabacum subjected to abiotic stresses, L25 (a ribosomal protein gene) and EF-1α were identified as the most stable reference genes.[1][2][3] For studies involving elicitors in Arnica montana, ATP-synthase and ACT were found to be the most reliable.[5]
Experimental Protocol for Reference Gene Validation
To ensure the accuracy of your qPCR data in this compound-related studies, it is crucial to validate a set of candidate reference genes under your specific experimental conditions.
1. Selection of Candidate Reference Genes:
-
Choose 8-10 candidate reference genes. This should include commonly used genes (e.g., ACT, EF-1α, TUB, GAPDH, 18S rRNA) and genes identified as stable in similar studies (e.g., L25, SAND1).[1][2][3][8]
2. Experimental Setup:
-
Prepare plant samples (e.g., leaf discs, cell cultures) and treat them with this compound at the desired concentration and time points.
-
Include a mock-treated control group.
-
Collect samples at different time points post-treatment to account for temporal changes in gene expression.
3. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from all samples using a standardized protocol or a commercial kit.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Synthesize cDNA from an equal amount of RNA for all samples.
4. qPCR Analysis:
-
Design or obtain validated qPCR primers for all candidate reference genes and your target genes. Primer efficiency should be between 90% and 110%.
-
Perform qPCR for all candidate reference genes on all cDNA samples.
-
Include no-template controls (NTC) to check for contamination.
5. Data Analysis:
-
Determine the quantification cycle (Cq) values for each gene in each sample.
-
Analyze the stability of the candidate reference genes using at least two of the following algorithms: geNorm, NormFinder, and BestKeeper. These tools will rank the genes based on their expression stability across all samples.
6. Selection of Optimal Reference Genes:
-
Based on the stability rankings, select the top two or three most stable reference genes. Using the geometric mean of multiple reference genes for normalization is highly recommended for more accurate results.
Visualizing Key Processes
To better understand the workflow and the biological context, the following diagrams illustrate the reference gene selection process and a simplified signaling pathway for an elicitor like this compound.
Caption: Workflow for selecting and validating reference genes for qPCR.
Caption: Simplified signaling pathway induced by an elicitor like this compound.
References
- 1. Stable internal reference genes for normalization of real-time RT-PCR in tobacco (Nicotiana tabacum) during development and abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable internal reference genes for normalization of real-time RT-PCR in tobacco (Nicotiana tabacum) during development and abiotic stress - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing reference genes for high-fidelity gene expression analysis under different abiotic stresses and elicitor treatments in fenugreek leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and validation of reference genes with stable expression under elicitor treatments of the medicinal plant Arnica montana L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Defining reference genes for qPCR normalization to study biotic and abiotic stress responses in Vigna mungo | Semantic Scholar [semanticscholar.org]
- 8. Selection and Validation of Reference Genes for Quantitative Real-time PCR in Gentiana macrophylla - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cryptogein: A Procedural Guide
Core Principles of Cryptogein Disposal
The fundamental principle of this compound disposal is the inactivation of its biological activity before it enters the waste stream. This can be achieved through chemical denaturation or heat sterilization. All materials that have come into contact with this compound, including solutions, labware, and personal protective equipment (PPE), must be considered contaminated and treated accordingly.
Recommended Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Safety goggles to protect from splashes.
-
A lab coat or gown to prevent contamination of personal clothing.
-
Nitrile gloves to avoid skin contact.
Step-by-Step Disposal Procedures
Two primary methods are recommended for the inactivation of this compound waste: chemical inactivation and autoclaving. The choice of method may depend on the nature of the waste (liquid or solid) and the equipment available in the laboratory.
Method 1: Chemical Inactivation
This method is suitable for liquid this compound waste.
1. Preparation of Inactivation Solution:
-
Prepare a fresh solution of 10% sodium hypochlorite (B82951) (bleach). For enhanced efficacy, particularly for resistant proteins, a solution of 1% sodium hypochlorite and 0.1 N sodium hydroxide (B78521) can be used.
2. Inactivation Procedure:
-
In a designated chemical fume hood, add the inactivation solution to the liquid this compound waste.
-
The final concentration of sodium hypochlorite in the waste solution should be at least 1%.
-
Gently mix the solution to ensure thorough contact between the this compound and the inactivating agent.
-
Allow a minimum contact time of 30 minutes. For higher concentrations of this compound or complex mixtures, a longer contact time of up to 4 hours is recommended.
3. Final Disposal:
-
After the inactivation period, the treated liquid waste can typically be disposed of down the drain with copious amounts of water, provided it complies with local and institutional regulations for chemical waste disposal.
Method 2: Autoclaving (Steam Sterilization)
This method is the preferred method for both liquid and solid this compound waste.
1. Preparation for Autoclaving:
-
Solid Waste: Place all contaminated solid materials (e.g., pipette tips, culture plates, gloves, paper towels) into a designated, puncture-resistant biohazard autoclave bag.
-
Liquid Waste: Collect liquid waste in an autoclavable container (e.g., borosilicate glass bottle) with a loosened cap to allow for steam penetration and prevent pressure buildup. Do not fill the container more than two-thirds full.
-
Place the autoclave bag or container in a secondary, leak-proof, and autoclavable tray or bin.
2. Autoclaving Cycle:
-
Process the waste in a validated autoclave at a minimum temperature of 121°C (250°F) for at least 60 minutes. Longer cycle times may be necessary for larger volumes of waste to ensure complete heat penetration.
3. Post-Autoclaving Disposal:
-
Once the autoclave cycle is complete and the materials have cooled, the autoclaved biohazard bag containing solid waste can be disposed of in the regular laboratory trash, in accordance with institutional guidelines.
-
The autoclaved liquid waste can be poured down the drain with running water.
Quantitative Data on Protein Toxin Inactivation
The following table summarizes effective inactivation methods for various protein toxins, providing a reference for the conditions necessary for denaturation.
| Toxin | Inactivation Method | Concentration/Temperature | Minimum Contact Time | Reference |
| Ricin | Sodium Hypochlorite | 0.1% - 1.0% | 30 minutes | [1] |
| Autoclave | 121°C | 60 minutes | [2] | |
| Botulinum Toxin | Sodium Hypochlorite | 0.1% - 1.0% | 30 minutes | [1] |
| Autoclave | 121°C | 60 minutes | [2] | |
| Staphylococcal Enterotoxin | Sodium Hypochlorite | 0.1% - 1.0% | 30 minutes | [1] |
| Autoclave | 121°C | 60 minutes | [2] |
Experimental Workflow and Decision Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
This procedural guide, based on established best practices for protein toxin disposal, provides the necessary information for the safe handling and inactivation of this compound waste in a laboratory setting. Adherence to these protocols is essential for minimizing risk to personnel and the environment. Always consult your institution's specific biosafety guidelines and waste disposal policies.
References
Safeguarding Research: A Comprehensive Guide to Handling Cryptogein
For researchers, scientists, and drug development professionals working with the proteinaceous elicitor cryptogein, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Essential Safety and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative, risk-based approach to handling is essential. The following PPE and engineering controls are recommended to minimize exposure through inhalation, dermal contact, and ingestion.
| Operation | Physical State | Minimum Engineering Control | Minimum PPE Requirements |
| Storage & Transport | Lyophilized Powder or Solution | Ventilated Chemical Storage Cabinet | - Nitrile Gloves- Safety Glasses- Lab Coat |
| Weighing/Aliquoting | Lyophilized Powder | Chemical Fume Hood or Ventilated Balance Enclosure | - Double Nitrile Gloves- Safety Goggles- Lab Coat- N95 Respirator (recommended) |
| Solubilization & Dilution | Liquid | Chemical Fume Hood | - Nitrile Gloves- Safety Goggles- Lab Coat |
| Cell Culture Application | Liquid | Biosafety Cabinet (Class II) | - Nitrile Gloves- Safety Glasses- Lab Coat |
This compound Properties and Storage
While specific quantitative data for this compound is not extensively documented in publicly available safety literature, general properties for elicitins and similar bioactive proteins can guide handling and storage.
| Property | Recommendation/Data |
| Molecular Weight | Approximately 10 kDa.[1][2] |
| Toxicity | No specific data on human toxicity. Elicitins are known to induce hypersensitive responses in plants.[3][4] Handle with care as a potentially bioactive compound. |
| Stability | Lyophilized peptides are stable for weeks to months at room temperature when protected from heat, light, and moisture. For long-term storage, -20°C is recommended.[5] Avoid repeated freeze-thaw cycles of solutions.[5] |
| Solubility | Solubility is dependent on the specific buffer and pH. General practice for peptides suggests reconstitution in sterile, purified water or a buffer appropriate for the experimental system. |
| Storage of Solutions | For short-term storage, 4°C is suitable. For long-term storage, aliquot and freeze at -20°C or -80°C.[5] |
Experimental Protocol: Elicitation of Tobacco Cells
The following is a generalized protocol for inducing a defense response in tobacco cell suspension cultures with this compound.
Materials:
-
Tobacco cell suspension culture (e.g., Nicotiana tabacum cv. Bright Yellow-2)
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Culture medium
-
Sterile pipettes and flasks
-
Shaking incubator
Procedure:
-
Cell Culture Preparation: Grow tobacco cells in suspension culture to the mid-logarithmic phase.
-
Elicitor Preparation: Dilute the this compound stock solution to the desired final concentration in fresh culture medium. A typical final concentration to elicit a response is in the nanomolar to low micromolar range.
-
Elicitation: Add the diluted this compound solution to the cell suspension culture. A control culture with an equal volume of sterile water or buffer should be run in parallel.
-
Incubation: Return the flasks to the shaking incubator and maintain under standard growth conditions.
-
Observation and Sampling: Monitor the cells for signs of a hypersensitive response, such as browning or cell death. Samples can be taken at various time points to analyze for downstream effects, such as the production of reactive oxygen species, changes in gene expression, or the synthesis of secondary metabolites.[6][7][8]
This compound-Induced Signaling Pathway
This compound initiates a complex signaling cascade in plant cells, leading to a defense response. The following diagram illustrates the key events in this pathway.
Operational and Disposal Plan
A clear plan for the handling and disposal of this compound and contaminated materials is crucial for laboratory safety and environmental protection.
Operational Workflow
The following diagram outlines the key steps from receiving to disposal of this compound.
Decontamination and Disposal
Liquid Waste:
-
Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
-
Decontamination: Add sodium hypochlorite (B82951) (bleach) to the liquid waste to achieve a final concentration of at least 10% and let it sit for a minimum of 30 minutes. For solutions with high protein content, a longer decontamination time may be necessary.[9]
-
Disposal: After decontamination, neutralize the bleach if required by your institution's guidelines and dispose of the liquid down the sanitary sewer with copious amounts of water.
Solid Waste:
-
Collection: All contaminated solid waste (e.g., pipette tips, gloves, flasks) should be collected in a biohazard bag.
-
Decontamination: Autoclaving is the preferred method for decontaminating solid waste. Ensure the autoclave cycle is validated for efficacy.
-
Disposal: Once autoclaved and cooled, the biohazard bag can be placed in the regular laboratory trash, provided the biohazard symbol is defaced.
Spill Cleanup:
-
Alert: Alert others in the area of the spill.
-
Containment: Cover the spill with absorbent material.
-
Decontamination: Gently pour a 10% bleach solution over the absorbent material and the spill area, working from the outside in.
-
Wait: Allow a contact time of at least 30 minutes.
-
Cleanup: Collect all contaminated materials using tongs or forceps and place them in a biohazard bag for disposal.
-
Final Rinse: Wipe the spill area with a clean, damp cloth.
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, advancing their scientific endeavors while maintaining a secure laboratory environment.
References
- 1. Biosynthesis and Secretion of this compound, a Protein Elicitor Secreted by Phytophthora cryptogea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Secretion of this compound, a Protein Elicitor Secreted by Phytophthora cryptogea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relationships between the toxicity and the primary and secondary structures of elicitinlike protein elicitors secreted by the phytopathogenic fungus Pythium vexans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-dimensional solution structure of beta this compound, a beta elicitin secreted by a phytopathogenic fungus Phytophthora cryptogea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. The Plant Defense Elicitor this compound Stimulates Clathrin-Mediated Endocytosis Correlated with Reactive Oxygen Species Production in Bright Yellow-2 Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Responses of Cultured Tobacco Cells to this compound, a Proteinaceous Elicitor from Phytophthora cryptogea: Possible Plasmalemma Involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphoproteins involved in the signal transduction of this compound, an elicitor of defense reactions in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auckland.ac.nz [auckland.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
